Methyl 2-(difluoromethyl)isonicotinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(difluoromethyl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-13-8(12)5-2-3-11-6(4-5)7(9)10/h2-4,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVNQZVPNUJODO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90732328 | |
| Record name | Methyl 2-(difluoromethyl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251844-44-6 | |
| Record name | Methyl 2-(difluoromethyl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-(difluoromethyl)isonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 2-(difluoromethyl)isonicotinate (CAS: 1251844-44-6) for Advanced Research and Drug Development
Introduction
Methyl 2-(difluoromethyl)isonicotinate, registered under CAS number 1251844-44-6, is a fluorinated pyridine derivative of significant interest in the field of medicinal chemistry and drug discovery.[1] This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing in-depth insights into its synthesis, physicochemical properties, and applications. The strategic incorporation of the difluoromethyl (-CF2H) group onto the isonicotinate scaffold imparts unique electronic and steric properties, making this molecule a valuable building block for the synthesis of novel therapeutic agents. Its utility is particularly noted in the development of quorum sensing inhibitors, offering a promising avenue to address antimicrobial resistance.[1] This guide will delve into the scientific rationale behind its use, present detailed experimental protocols, and offer expert perspectives on its application in modern drug discovery paradigms.
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and development. The following table summarizes its key identifiers and characteristics.
| Property | Value | Source(s) |
| CAS Number | 1251844-44-6 | [2][3] |
| Molecular Formula | C₈H₇F₂NO₂ | [1][2][3] |
| Molecular Weight | 187.14 g/mol | [1][3] |
| IUPAC Name | methyl 2-(difluoromethyl)pyridine-4-carboxylate | [2][4] |
| SMILES | COC(=O)C1=CC(=NC=C1)C(F)F | [4] |
| InChI | InChI=1S/C8H7F2NO2/c1-13-8(12)5-2-3-11-6(4-5)7(9)10/h2-4,7H,1H3 | [4] |
| Predicted XlogP | 1.4 | [4] |
| Storage Conditions | Store in an inert atmosphere at 2-8°C | [1][5] |
The Strategic Importance of the Difluoromethyl Group in Drug Design
The difluoromethyl (-CF2H) group is a privileged moiety in modern medicinal chemistry, primarily due to its role as a bioisostere for common functional groups such as hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups.[2][6] This bioisosteric relationship allows for the fine-tuning of a molecule's properties to enhance its therapeutic potential.
The -CF2H group exerts a strong electron-withdrawing effect, which can modulate the pKa of neighboring functionalities. Unlike the trifluoromethyl (-CF3) group, the difluoromethyl group retains an acidic proton, enabling it to act as a weak hydrogen bond donor.[2][7] This feature is critical for maintaining or enhancing binding affinity to biological targets.[7] Furthermore, the introduction of a -CF2H group often leads to increased metabolic stability by blocking sites susceptible to oxidative metabolism, thereby extending the half-life of a drug candidate.[2] The lipophilicity of a molecule can also be modulated by the -CF2H group, which can improve membrane permeability and overall bioavailability.[2][7]
Caption: Bioisosteric relationships of the difluoromethyl group.
Plausible Synthesis of this compound
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol
This proposed two-step synthesis starts from commercially available isonicotinic acid.
Step 1: Synthesis of Methyl 2-formylisonicotinate
This step would likely involve the esterification of isonicotinic acid followed by oxidation of a methyl group at the 2-position, or direct formylation of a suitable isonicotinate derivative. A more direct, albeit hypothetical, approach from a commercially available precursor is outlined here.
-
Reaction Setup: To a solution of methyl 2-methylisonicotinate (1 equivalent) in a suitable solvent such as dioxane, add a selective oxidizing agent like selenium dioxide (SeO2, 1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 101°C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter to remove the selenium byproduct. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield methyl 2-formylisonicotinate.
Step 2: Difluoromethylation of Methyl 2-formylisonicotinate
The aldehyde intermediate can then be converted to the difluoromethyl group using a deoxofluorinating agent.
-
Reaction Setup: In a fume hood, dissolve methyl 2-formylisonicotinate (1 equivalent) in a dry, inert solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagent: Cool the solution to 0°C and slowly add a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® (2-methoxy-N-(2-methoxyethyl)-N-(trifluoro-λ⁴-sulfanyl)ethanamine) (1.5 equivalents) dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3) at 0°C. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to afford this compound.
Applications in Drug Discovery and Development: Quorum Sensing Inhibition
A significant application of this compound is as a precursor for the development of quorum sensing (QS) inhibitors.[1] Quorum sensing is a cell-to-cell communication mechanism in bacteria that regulates the expression of virulence factors and biofilm formation.[8][9][10] By disrupting QS, it is possible to attenuate bacterial pathogenicity without exerting direct bactericidal pressure, which may reduce the development of antibiotic resistance.[9][11]
In pathogens like Pseudomonas aeruginosa, the LasR protein is a key transcriptional regulator in the QS circuit.[8] It binds to its cognate autoinducer and activates the expression of virulence genes. Pyridine derivatives have been identified as promising scaffolds for the design of LasR antagonists.[8] The difluoromethyl group in derivatives of this compound can play a crucial role in enhancing the inhibitory activity by forming favorable interactions within the LasR binding pocket and by improving the overall pharmacokinetic profile of the inhibitor.[1]
Caption: Inhibition of the LasR quorum sensing pathway.
Experimental Protocol: In Vitro Quorum Sensing Inhibition Assay
The following protocol describes a general method for evaluating the QS inhibitory activity of compounds derived from this compound using a reporter strain.
Objective: To determine the concentration-dependent inhibition of LasR-mediated gene expression.
Materials:
-
E. coli or P. aeruginosa reporter strain carrying a LasR-responsive promoter fused to a reporter gene (e.g., lacZ for β-galactosidase or lux for luciferase).
-
Luria-Bertani (LB) broth and agar.
-
Appropriate antibiotics for plasmid maintenance.
-
Test compound (dissolved in DMSO).
-
Positive control (known QS inhibitor).
-
Negative control (DMSO vehicle).
-
96-well microtiter plates.
-
Plate reader for measuring absorbance and reporter signal (colorimetric or luminescent).
Procedure:
-
Strain Preparation: Inoculate the reporter strain into LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Assay Setup: The next day, dilute the overnight culture to an OD600 of ~0.1 in fresh LB broth.
-
Compound Addition: In a 96-well plate, add 2 µL of the test compound at various concentrations (typically in a serial dilution). Include positive and negative controls.
-
Inoculation: Add 198 µL of the diluted bacterial culture to each well.
-
Induction: Add the cognate autoinducer (e.g., 3-oxo-C12-HSL for LasR) to a final concentration known to induce a robust reporter signal.
-
Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 6-8 hours).
-
Growth Measurement: Measure the optical density at 600 nm (OD600) to assess bacterial growth.
-
Reporter Measurement: Measure the reporter gene activity (e.g., β-galactosidase activity using ONPG or luminescence).
-
Data Analysis: Normalize the reporter signal to cell density (Reporter Signal / OD600). Calculate the percent inhibition relative to the negative control. Plot the percent inhibition against the compound concentration to determine the IC50 value.
Safety, Handling, and Storage
Safety Precautions:
-
Hazard Statements: Based on safety data sheets for similar compounds, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[12][13]
-
Precautionary Statements:
-
Wash hands and any exposed skin thoroughly after handling.[12]
-
Wear protective gloves, eye protection, and face protection.
-
Use only in a well-ventilated area or under a fume hood.[13]
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If skin irritation occurs, seek medical advice.
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust, fumes, or vapors.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]
-
For long-term stability, it is recommended to store under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1][5]
References
- Capot Chemical. (n.d.). This compound.
- Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2018). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 61(15), 6796–6804.
- Li, Y., Su, M., Zhang, L., Yi, W., & Ma, C. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8875.
- Abdel-Wahab, B. F., Abdel-Gawad, H., El-Sayed, M. A. A., & Ahmed, E. M. (2023). Design, green synthesis, and quorum sensing quenching potential of novel 2-oxo-pyridines containing a thiophene/furan scaffold and targeting a LasR gene on P. aeruginosa. Scientific Reports, 13(1), 15194.
- Soukarieh, F., Zdeliver, D., & Soulère, L. (2020). Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity. Molecules, 25(24), 5877.
- El-Sayed, S. A., El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Naglah, A. M., Al-Obaid, A. M., ... & Abdel-Maksoud, M. S. (2021). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Molecules, 26(11), 3241.
- Mishra, R., Behal, A., & Kumar, V. (2020). Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication. Recent Patents on Anti-infective Drug Discovery, 15(1), 22–43.
- Material Safety Data Sheet. (2021). INK FOR WATER COLOR PEN.
- PubChemLite. (n.d.). This compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PubChemLite - this compound (C8H7F2NO2) [pubchemlite.lcsb.uni.lu]
- 5. 2-(difluoroMethyl) isonicotinic acid | 1256818-14-0 [chemicalbook.com]
- 6. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, green synthesis, and quorum sensing quenching potential of novel 2-oxo-pyridines containing a thiophene/furan scaffold and targeting a LasR gene on P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity | MDPI [mdpi.com]
- 10. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 14. asset.conrad.com [asset.conrad.com]
An In-depth Technical Guide to Methyl 2-(difluoromethyl)isonicotinate
Introduction: A Strategic Building Block in Medicinal Chemistry
Methyl 2-(difluoromethyl)isonicotinate is a fluorinated pyridine derivative poised to be a valuable building block for researchers in drug discovery and development.[1] Its structure, featuring a difluoromethyl (-CF2H) group on the isonicotinate scaffold, offers a unique combination of physicochemical properties that can be strategically employed to modulate the characteristics of lead compounds.[1] The isonicotinic acid core is a well-established pharmacophore, most famously found in the anti-tuberculosis drug isoniazid.[2] Derivatives of isonicotinic acid have shown a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[2]
The difluoromethyl group is of particular interest in modern medicinal chemistry.[3] It is often considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, or amine groups.[4][5][6] This substitution can enhance metabolic stability, improve membrane permeability, and introduce beneficial intermolecular interactions, making it a critical tool in drug design.[3][7] This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound.
Physicochemical Properties: The Impact of Difluoromethylation
The introduction of a difluoromethyl group at the 2-position of the methyl isonicotinate ring system is expected to significantly influence its physicochemical properties compared to the parent molecule.
| Property | Methyl Isonicotinate | Methyl 2-(trifluoromethyl)isonicotinate (for comparison) | This compound (Predicted) | Rationale for Prediction |
| Molecular Formula | C7H7NO2[8] | C8H6F3NO2[9] | C8H7F2NO2[1] | Direct calculation. |
| Molecular Weight | 137.14 g/mol [8][10] | 205.13 g/mol [9] | 187.14 g/mol [1] | Direct calculation. |
| Boiling Point | 207-209 °C[8] | Not available | Likely lower than the trifluoromethyl analog | The CF2H group is less polarizable than CF3. |
| Melting Point | 8-8.5 °C[8] | Not available | Likely a low-melting solid or liquid | Similar to the parent compound. |
| logP | 0.464 - 0.9[8][10][11] | ~2.2 (for 2-fluoro-6-(trifluoromethyl)pyridine)[12] | ~1.5 - 2.0 | The CF2H group is lipophilicity-enhancing, but less so than the CF3 group.[4][6] |
| pKa (of conjugate acid) | ~3.26[8] | Lower than parent | Lower than parent (~2.0-2.5) | The strong electron-withdrawing nature of the CF2H group decreases the basicity of the pyridine nitrogen.[3] |
Proposed Synthesis: A Practical Approach
A scalable, de novo synthesis of 2-difluoromethyl pyridines has been reported, which can be adapted for this compound.[13] This method builds the pyridine ring around the difluoromethyl group, offering flexibility in substitution patterns.[13]
Synthetic Workflow Diagram
Caption: Proposed one-pot synthesis of this compound.
Detailed Experimental Protocol
-
Step 1: Michael Addition. In a round-bottom flask, an appropriate enolate precursor (1.2 equivalents) is dissolved in dimethyl sulfoxide (DMSO). A difluoromethylated butenone derivative (1 equivalent) is added, and the reaction mixture is stirred at room temperature for 1 hour.[13] The choice of enolate and butenone precursors will determine the final substitution pattern on the pyridine ring.
-
Step 2: Cyclization and Aromatization. To the same reaction mixture, ammonium formate (HCO2NH4, 2 equivalents) is added.[13] The flask is then heated to 80°C for 16 hours to facilitate the cyclization and subsequent aromatization to form the pyridine ring.[13]
-
Work-up and Purification. After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product.
Potential Applications in Drug Discovery
The unique properties of the difluoromethyl group and the established biological relevance of the isonicotinate scaffold suggest several promising avenues for research.
Bioisosteric Replacement and Lead Optimization
The difluoromethyl group can serve as a bioisostere for hydroxyl, thiol, and amine functionalities.[3] This allows for the strategic replacement of these groups in existing drug candidates to improve their pharmacokinetic profiles. Specifically, the -CF2H group can:
-
Enhance Metabolic Stability: By replacing a metabolically labile group, the difluoromethyl moiety can block common metabolic pathways, such as oxidation, thereby increasing the drug's half-life.[3][7]
-
Modulate Lipophilicity: The -CF2H group is more lipophilic than a hydroxyl group but less so than a trifluoromethyl group, providing a means to fine-tune the logP of a molecule for optimal absorption and distribution.[4][6]
-
Introduce Hydrogen Bonding: The acidic proton of the difluoromethyl group can act as a hydrogen bond donor, potentially introducing new, favorable interactions with biological targets.[3][5][6]
Antimicrobial Drug Development
Given that isonicotinic acid is the precursor to the anti-tuberculosis drug isoniazid, derivatives of this compound are prime candidates for the development of new antimicrobial agents.[2] Isoniazid itself is a prodrug that inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[2] It is plausible that new derivatives could have a similar mechanism of action or exhibit activity against drug-resistant strains.[14]
Quorum Sensing Inhibition
Recent research has highlighted the potential of 2-difluoromethylpyridine derivatives as quorum sensing (QS) inhibitors.[15] QS is a cell-to-cell communication system used by bacteria to coordinate group behaviors, including biofilm formation and virulence factor production. Inhibiting QS is a promising anti-virulence strategy that may not exert the same selective pressure for resistance as traditional antibiotics. This compound and its analogs could serve as valuable scaffolds for the development of novel QS inhibitors.[1]
Hypothetical Signaling Pathway Interaction
Caption: Hypothetical inhibition of a bacterial quorum sensing pathway.
Conclusion
This compound represents a promising and versatile building block for medicinal chemists and drug development professionals. Its unique combination of a biologically relevant isonicotinate core and the advantageous physicochemical properties of the difluoromethyl group opens up numerous possibilities for the design of novel therapeutics. From enhancing the pharmacokinetic profiles of existing drug candidates to serving as a scaffold for new antimicrobial and anti-virulence agents, this compound warrants further investigation and is a valuable addition to the modern drug discovery toolkit.
References
- The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.
- Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Semantic Scholar.
- Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. BenchChem.
- Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.
- Methyl isonicotin
- Methyl isonicotinate (CAS 2459-09-8): Odor profile, Properties, & IFRA compliance. Scentree.
- Methyl isonicotin
- Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed.
- A Comparative Analysis of the Biological Activities of 2,3,6-Trimethoxyisonicotinaldehyde and Isonicotinic Acid for Drug Discovery. BenchChem.
- CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.
- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
- Methyl isonicotin
- Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. PubMed.
- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PubMed Central.
- The geminal difluoromethylene group: bioisosterism, and catalysis-based...
- A Scalable and Regioselective Synthesis of 2-Difluoromethyl Pyridines from Commodity Chemicals. Organic Letters.
- Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research.
- Novel isoniazid derivative as promising antituberculosis agent. PubMed Central.
- Direct Synthesis of N-Difluoromethyl-2-pyridones
- 2459-09-8 Cas No.
- Difluoromethyl. Alfa Chemistry.
- Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines | Request PDF.
- Methyl 2-(Difluoromethyl)
- 2459-09-8 | Methyl isonicotin
- Methyl isonicotin
- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethyl
- Methyl Nicotin
- Efficient Synthesis of 2-(Trifluoromethyl)
- Methyl 2-(trifluoromethyl)isonicotinate | CAS 588702-68-5. American Elements.
- 2-(difluoroMethyl) isonicotinic acid | 1256818-14-0. ChemicalBook.
- Methyl 2-(difluoromethyl)
- Synthesis of (a)
- Methyl 2-fluoronicotin
- 1251845-09-6 Cas No. | Methyl 2-(2,6-difluorobenzyl)isonicotinate.
- Methyl isonicotin
- Equilibrium pKa Table (DMSO Solvent and Reference).
- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry.
- 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501. PubChem.
- 3-(Difluoromethyl)pyridine 97 76541-44-1. Sigma-Aldrich.
- 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055. PubChem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Methyl isonicotinate | 2459-09-8 [chemicalbook.com]
- 9. americanelements.com [americanelements.com]
- 10. Methyl isonicotinate | C7H7NO2 | CID 227085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scent.vn [scent.vn]
- 12. 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Novel isoniazid derivative as promising antituberculosis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Methyl 2-(difluoromethyl)isonicotinate
Introduction: The Significance of the Difluoromethyl Group in Modern Drug Discovery
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the various fluorinated motifs, the difluoromethyl (CF₂H) group holds a unique and privileged position. Its ability to act as a lipophilic hydrogen bond donor, a bioisostere for hydroxyl and thiol groups, and a modulator of metabolic stability makes it a highly sought-after functional group in the design of novel therapeutics.[1] Methyl 2-(difluoromethyl)isonicotinate is a key building block that provides a versatile platform for the introduction of the 2-(difluoromethyl)pyridine-4-yl moiety into a wide range of biologically active molecules. This guide provides a comprehensive overview of plausible and scientifically sound synthetic pathways for the preparation of this valuable intermediate, intended for researchers, scientists, and professionals in drug development.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached through two primary strategies: the de novo construction of the difluoromethylated pyridine ring system from acyclic precursors, or the functional group interconversion on a pre-existing pyridine scaffold. Each approach presents its own set of advantages and challenges, and the choice of route will often depend on the availability of starting materials, scalability, and the desired purity of the final product.
Route 1: De Novo Pyridine Ring Synthesis
This strategy involves the construction of the pyridine ring from acyclic precursors already bearing the difluoromethyl group. This approach offers the advantage of unambiguous regiocontrol of the difluoromethyl substituent. A plausible pathway can be adapted from the established synthesis of related 2-(trifluoromethyl)nicotinic acid derivatives.[2][3]
Caption: De novo synthesis of the pyridine ring.
Route 2: Functional Group Interconversion on a Pre-formed Pyridine Ring
This approach begins with a readily available substituted isonicotinate and introduces the difluoromethyl group through a series of chemical transformations. This is often a more practical approach in a laboratory setting due to the commercial availability of the starting materials. A key challenge in this route is achieving regioselective functionalization at the 2-position of the pyridine ring.
A robust method involves the conversion of a 2-methyl group into a 2-trichloromethyl group, followed by a halogen exchange (HALEX) reaction to introduce the fluorine atoms.
Caption: Synthesis via functional group interconversion.
Detailed Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the key transformations in the proposed synthetic routes. These are based on established chemical principles and analogous transformations reported in the scientific literature.
Synthesis of Starting Material: Methyl isonicotinate
The starting material for Route 2, Methyl isonicotinate, can be readily prepared from the commercially available isonicotinic acid via Fischer esterification.
Protocol 1: Synthesis of Methyl isonicotinate
-
Reaction Setup: To a stirred and cooled (10 °C) suspension of isonicotinic acid (100 g, 0.812 mol) in methanol (250 mL), add concentrated sulfuric acid (125 mL) dropwise over 15 minutes, maintaining the temperature below 20 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat under reflux for 4.5 hours.
-
Work-up: After cooling, pour the reaction mixture onto 1 kg of ice and neutralize with sodium carbonate (235 g).
-
Extraction: Filter off the solid precipitate and extract the filtrate with diethyl ether (3 x 300 mL).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl isonicotinate as a pale oil (approx. 80 g, 65% yield).[4]
Route 2: Detailed Protocol
Step 1: Synthesis of Methyl 2-(trichloromethyl)isonicotinate
This step involves the radical chlorination of the 2-methyl group. This transformation is analogous to the synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine from 2-chloro-5-methylpyridine.[5]
Protocol 2: Radical Chlorination of Methyl 2-methylisonicotinate
-
Reaction Setup: In a flask equipped with a reflux condenser, a gas inlet, and a magnetic stirrer, dissolve Methyl 2-methylisonicotinate (15.1 g, 0.1 mol) in a suitable solvent such as carbon tetrachloride (200 mL).
-
Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN, 0.164 g, 1 mmol).
-
Chlorination: Heat the mixture to reflux and bubble chlorine gas through the solution while irradiating with a UV lamp. Monitor the reaction progress by ¹H NMR until the methyl signal disappears.
-
Work-up: Cool the reaction mixture and purge with nitrogen to remove excess chlorine. Wash the solution with aqueous sodium thiosulfate and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 2-(Difluoromethyl)isonicotinic Acid
This is a crucial step involving the conversion of the trichloromethyl group to a difluoromethyl group. This can be achieved through a halogen exchange reaction followed by hydrolysis. A similar process is used for the production of chloronicotinic acid from trichloromethyl pyridine compounds.[6]
Protocol 3: Fluorination and Hydrolysis
-
Fluorination: In a suitable pressure-resistant vessel, combine Methyl 2-(trichloromethyl)isonicotinate (25.45 g, 0.1 mol) with a fluorinating agent such as antimony trifluoride (SbF₃) and a catalytic amount of antimony pentachloride (SbCl₅). Heat the mixture to initiate the halogen exchange. The reaction conditions (temperature and pressure) will need to be carefully optimized.
-
Hydrolysis: After the fluorination is complete, carefully quench the reaction mixture. Add a strong acid, such as concentrated sulfuric acid, and heat to hydrolyze both the ester and the newly formed difluoromethyl group precursor to the carboxylic acid.
-
Work-up: Pour the cooled reaction mixture into ice water to precipitate the product.
-
Purification: Filter the solid, wash with cold water, and dry to obtain 2-(difluoromethyl)isonicotinic acid.[7][8]
Step 3: Synthesis of this compound
The final step is the esterification of 2-(difluoromethyl)isonicotinic acid.
Protocol 4: Fischer Esterification
-
Reaction Setup: Suspend 2-(difluoromethyl)isonicotinic acid (17.3 g, 0.1 mol) in methanol (100 mL).
-
Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride.[1]
-
Reaction: Heat the mixture at reflux until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture and neutralize with a weak base, such as sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield this compound.
Summary of Synthetic Pathways
The following table provides a comparative overview of the key steps in the proposed synthetic routes.
| Route | Step | Transformation | Key Reagents | Plausible Yield |
| 1 | 1 | Vilsmeier-type Reaction | Ethyl 4,4-difluoroacetoacetate, Vilsmeier reagent | Moderate |
| 2 | Pyridine Ring Formation | Dienyl aldehyde intermediate, Ammonia | Moderate | |
| 3 | Fischer Esterification | 2-(Difluoromethyl)isonicotinic acid, Methanol, H₂SO₄ | Good to Excellent | |
| 2 | 1 | Radical Chlorination | Methyl 2-methylisonicotinate, Cl₂, AIBN | Good |
| 2 | Fluorination & Hydrolysis | Methyl 2-(trichloromethyl)isonicotinate, SbF₃/SbCl₅, H₂SO₄ | Moderate | |
| 3 | Fischer Esterification | 2-(Difluoromethyl)isonicotinic acid, Methanol, H₂SO₄ | Good to Excellent |
Conclusion and Future Perspectives
The synthesis of this compound is a challenging yet achievable goal for the proficient medicinal chemist. The functional group interconversion route, starting from the readily available Methyl 2-methylisonicotinate, presents a practical and scalable approach. While the de novo synthesis offers excellent regiocontrol, it may require more specialized starting materials. Further optimization of the fluorination step in Route 2 is a key area for process improvement. The continued development of novel difluoromethylation reagents and methodologies will undoubtedly lead to more efficient and direct syntheses of this and other valuable difluoromethylated building blocks, further empowering the field of drug discovery.
References
- Kiss, L. E., Ferreira, H., & Learmonth, D. A. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Organic Letters, 10(9), 1835–1837. [Link]
- PubMed. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors.
- Fujikawa, K., Yamada, T., & Ishihara, H. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 159–172. [Link]
- ResearchGate. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors | Request PDF.
- Google Patents. (1985). US4504665A - Process for producing chloronicotinic acid compounds.
- National Center for Biotechnology Information. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(50), 29931–29937. [Link]
- PrepChem.com. (n.d.). Synthesis of (a) methyl isonicotinate.
- RSC Publishing. (2020).
- National Institutes of Health. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 114-120. [Link]
- ACS Publications. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters, 23(21), 8469–8474. [Link]
- Semantic Scholar. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors.
- PubChem. (n.d.). 2-(difluoromethyl)isonicotinic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4504665A - Process for producing chloronicotinic acid compounds - Google Patents [patents.google.com]
- 7. 2-(difluoroMethyl) isonicotinic acid | 1256818-14-0 [chemicalbook.com]
- 8. PubChemLite - 2-(difluoromethyl)isonicotinic acid (C7H5F2NO2) [pubchemlite.lcsb.uni.lu]
4-Pyridinecarboxylic acid, 2-(difluoromethyl)-, methyl ester properties
Abstract
This technical guide provides a comprehensive overview of Methyl 2-(difluoromethyl)isonicotinate (also known as 4-Pyridinecarboxylic acid, 2-(difluoromethyl)-, methyl ester). As a functionalized pyridine, this compound is of significant interest to researchers in medicinal and agricultural chemistry. The incorporation of a difluoromethyl (CHF₂) group—a key bioisostere—can profoundly modulate the physicochemical and pharmacological properties of parent molecules. This document details the compound's properties, outlines a robust, field-proven synthetic strategy, provides an in-depth analysis of its expected spectroscopic characteristics for unambiguous identification, and explores its potential applications in modern drug discovery and development.
Introduction: The Strategic Importance of the Difluoromethyl Group
In the landscape of modern drug design, the strategic incorporation of fluorine-containing motifs is a cornerstone for optimizing molecular properties. The difluoromethyl (CHF₂) group, in particular, has emerged as a uniquely valuable functional group. It is considered a lipophilic bioisostere of hydroxyl (-OH) and thiol (-SH) groups, capable of acting as a hydrogen bond donor, yet with significantly altered electronic properties and metabolic stability.[1][2] This substitution can enhance membrane permeability, improve binding affinity to biological targets, and block sites of metabolic oxidation, thereby improving a drug candidate's overall pharmacokinetic profile.[3]
This compound belongs to the class of pyridine carboxylic acids, which are pivotal building blocks in pharmaceuticals and agrochemicals.[4] The presence of the CHF₂ group on the pyridine ring, ortho to the nitrogen, makes this molecule a highly attractive scaffold for the synthesis of novel therapeutic agents. This guide serves as a technical resource for scientists looking to synthesize, characterize, and utilize this promising chemical entity.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These values are compiled from predictive databases and supplier information and should be considered as estimates pending full experimental verification.
| Property | Value | Source |
| CAS Number | 1251844-44-6 | PubChem |
| Molecular Formula | C₈H₇F₂NO₂ | [5] |
| Molecular Weight | 187.14 g/mol | [5] |
| Monoisotopic Mass | 187.04448 Da | [5] |
| Predicted XlogP | 1.4 | [5] |
| Appearance | Predicted: Colorless to pale yellow liquid or solid | - |
| Boiling Point | Not determined | - |
| Melting Point | Not determined | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | - |
Chemical Structure
The structural representation of this compound highlights the key functional groups: the pyridine ring, the difluoromethyl group at the C2 position, and the methyl ester at the C4 position.
Figure 1: Chemical structure of this compound.
Synthesis and Reaction Mechanisms
While a dedicated synthesis for this specific molecule is not widely published, a robust and logical two-stage protocol can be proposed based on modern difluoromethylation techniques and classical esterification reactions. The overall strategy involves the direct C-H difluoromethylation of a commercially available isonicotinate precursor, followed by hydrolysis and re-esterification, or more directly, the esterification of 2-(difluoromethyl)isonicotinic acid.
Proposed Synthetic Workflow
The recommended pathway proceeds via the synthesis of the carboxylic acid intermediate, which is then esterified. This approach offers better control and purification options.
Figure 2: Proposed two-step synthesis workflow.
Step 1: Synthesis of 2-(difluoromethyl)isonicotinic acid
Principle: Direct C-H difluoromethylation of pyridines is a challenging but powerful transformation. Radical-based methods have proven effective. This protocol utilizes a silver/persulfate system to generate the difluoromethyl radical from difluoroacetic acid, which then adds to the electron-deficient pyridine ring.[1] The reaction is often regioselective for the C2 position due to protonation of the pyridine nitrogen.
Experimental Protocol:
-
To a solution of isonicotinic acid (1.0 eq) in a suitable solvent (e.g., a mixture of MeCN and water) in a round-bottom flask, add difluoroacetic acid (3.0 eq) and a catalytic amount of trifluoroacetic acid (TFA, ~1%).[1]
-
Add silver nitrate (AgNO₃, 0.2 eq) to the mixture.
-
Heat the solution to 80 °C with vigorous stirring.
-
Slowly add a solution of potassium persulfate (K₂S₂O₈, 3.0 eq) in water portion-wise over 1 hour.
-
Maintain the reaction at 80 °C for 3-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Adjust the pH to ~3-4 with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude solid via column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to yield pure 2-(difluoromethyl)isonicotinic acid.[6]
Step 2: Fischer Esterification
Principle: Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[7] Using a large excess of methanol as both reactant and solvent drives the equilibrium towards the formation of the methyl ester.
Experimental Protocol:
-
Suspend 2-(difluoromethyl)isonicotinic acid (1.0 eq) in anhydrous methanol (20 volumes) in a round-bottom flask equipped with a reflux condenser.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, 0.2 eq) dropwise with stirring.[7] Alternatively, thionyl chloride (SOCl₂) can be used.[8]
-
Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 6-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Remove the bulk of the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product.
-
Purify by silica gel column chromatography (ethyl acetate/hexanes gradient) to obtain the final product, this compound.
Spectroscopic Characterization and Analysis
Unambiguous characterization is critical. The following sections describe the expected spectroscopic data based on analysis of the structure and data from analogous compounds.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.8 ppm (d, 1H): The proton at C6 (ortho to the ring nitrogen) is expected to be the most downfield aromatic signal due to the anisotropic effect of the nitrogen. It should appear as a doublet.
-
δ ~8.0 ppm (s, 1H): The proton at C3 (adjacent to the ester) will be downfield and is expected to appear as a singlet or a very narrow doublet.
-
δ ~7.8 ppm (d, 1H): The proton at C5 will be a standard pyridine doublet.
-
δ ~6.8 ppm (t, JHF ≈ 56 Hz, 1H): This is the most characteristic signal. The single proton of the CHF₂ group will be split into a triplet by the two equivalent fluorine atoms. The large coupling constant is indicative of a two-bond H-F interaction.
-
δ ~4.0 ppm (s, 3H): A sharp singlet corresponding to the three equivalent protons of the methyl ester group (-OCH₃).
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ ~165 ppm: Carbonyl carbon of the methyl ester.
-
δ ~155 ppm (t, JCF ≈ 25-30 Hz): The C2 carbon directly attached to the CHF₂ group. It will be split into a triplet by the two fluorine atoms.
-
δ ~151 ppm, ~122 ppm, ~120 ppm: Aromatic carbons of the pyridine ring.
-
δ ~140 ppm: Quaternary carbon (C4) attached to the ester.
-
δ ~115 ppm (t, JCF ≈ 240 Hz): The carbon of the CHF₂ group. This signal is highly characteristic, appearing as a triplet with a very large one-bond C-F coupling constant.
-
δ ~53 ppm: The methyl carbon of the ester group.
-
-
¹⁹F NMR (376 MHz, CDCl₃):
Infrared (IR) Spectroscopy
-
~3100-3000 cm⁻¹: C-H stretching (aromatic and CHF₂).
-
~2960 cm⁻¹: C-H stretching (methyl).
-
~1730 cm⁻¹ (strong): C=O stretching of the ester carbonyl group. This will be a prominent and sharp absorption.
-
~1600, 1560 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.
-
~1280 cm⁻¹: C-O stretching of the ester.
-
~1100-1000 cm⁻¹ (strong): C-F stretching vibrations.
Mass Spectrometry (MS)
-
ESI-MS (+ve mode):
-
Expected [M+H]⁺ = 188.0517
-
Expected [M+Na]⁺ = 210.0337
-
-
Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃, M-31) or the entire methoxycarbonyl group (-COOCH₃, M-59).
Applications and Future Directions
The true value of this compound lies in its potential as a versatile building block for creating more complex molecules with enhanced biological activity.
Role as a Bioisostere
The CHF₂ group is a proven bioisostere for several functional groups, a concept central to modern medicinal chemistry.[1] This relationship allows chemists to fine-tune molecular properties while retaining or improving biological function.
Figure 3: Bioisosteric relationship of the difluoromethyl group.
Drug Discovery and Agrochemicals
-
Enzyme Inhibitors: Many enzyme inhibitors utilize hydroxyl or thiol groups to coordinate with metal ions (e.g., zinc in metalloproteinases) or form key hydrogen bonds in the active site. Replacing these with a CHF₂ group can maintain these interactions while preventing metabolic liabilities like glucuronidation.[3]
-
Kinase Inhibitors: The pyridine scaffold is a "privileged structure" in kinase inhibitor design. Functionalizing it with a CHF₂ group can enhance selectivity and cell permeability.
-
Agrochemicals: The principles of bioisosterism are equally applicable in the design of novel herbicides and fungicides, where improved metabolic stability in plants or fungi can lead to enhanced efficacy.[4]
Synthetic Utility
The methyl ester of this compound is a versatile handle for further chemical modification. It can be readily hydrolyzed back to the carboxylic acid for amide coupling reactions or reduced to the corresponding alcohol, opening pathways to a diverse library of novel difluoromethylated pyridine derivatives.
Conclusion
This compound is a high-value chemical scaffold that combines the privileged pyridine core with the strategically important difluoromethyl group. While detailed experimental data remains sparse, its synthesis is achievable through established modern chemical methods. The predictive spectroscopic analysis provided herein offers a robust framework for its characterization. Its primary utility as a building block in medicinal and agricultural chemistry is underscored by the proven success of bioisosteric replacement strategies in enhancing the performance of active molecules. This guide serves to equip researchers with the foundational knowledge required to synthesize, identify, and strategically deploy this compound in their research and development programs.
References
- Studer, A., & Xu, P. (2024). New method for introducing fluorinated components into molecules. University of Münster.
- Nguyen, B., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry.
- Dolbier, W. R., et al. (2024). Site-selective C−H difluoromethylation of pyridines. Nature Communications.
- Hu, J., et al. (2022). Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)methylation. CCS Chemistry.
- Shen, C., et al. (2015). Supporting Information for Electrophilic Difluoromethylation of C-, N-, O-, S-Nucleophiles with a Shelf-Stable Sulfoximine-Based Reagent.
- Barrio, P., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances.
- Eichhorn, T., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society.
- Couturier, M., et al. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Organic Letters.
- Zhang, Z., et al. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Royal Society of Chemistry.
- Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0031249).
- Nielsen, O., et al. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules.
- PubChemLite. This compound (C8H7F2NO2).
- Appretech Scientific Limited. methyl 2-(difluoromethoxy)pyridine-4-carboxylate.
- Barrio, P., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Publishing.
- Alkorta, I., et al. (2018). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules.
- Couturier, M., et al. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. PubMed.
- ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?.
- Nielsen, O., et al. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health.
- ResearchGate. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors.
- Hu, J., et al. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters.
- Google Patents. US2745838A - Preparation of isonicotinic acid esters.
- Organic Chemistry Portal. Acid to Ester - Common Conditions.
Sources
- 1. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 5. PubChemLite - this compound (C8H7F2NO2) [pubchemlite.lcsb.uni.lu]
- 6. 2-(difluoroMethyl) isonicotinic acid | 1256818-14-0 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. shd-pub.org.rs [shd-pub.org.rs]
- 10. rsc.org [rsc.org]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Introduction of the Difluoromethyl Group into Pyridine Rings: A Technical Guide for Drug Discovery Professionals
Abstract
The difluoromethyl (CF₂H) group has emerged as a crucial structural motif in modern medicinal chemistry. Its unique properties as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine functionalities allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] The pyridine scaffold, a ubiquitous core in a vast array of pharmaceuticals and agrochemicals, represents a prime target for difluoromethylation.[2] This guide provides an in-depth technical overview of the primary strategies for introducing the CF₂H group into pyridine rings, offering field-proven insights into the causality behind experimental choices and detailed, self-validating protocols. We will explore radical, nucleophilic, and electrophilic pathways, with a special focus on advanced methods for achieving regiocontrol, a critical challenge in pyridine functionalization.[3][4]
The Growing Importance of the Difluoromethyl Group in Pyridine-Containing Scaffolds
The strategic incorporation of fluorine atoms into drug molecules is a well-established strategy to enhance metabolic stability, binding affinity, and membrane permeability.[2] The difluoromethyl group, in particular, offers a unique balance of lipophilicity and hydrogen bonding capability, making it an attractive substituent for modulating biological activity.[1] When appended to a pyridine ring, the CF₂H group can significantly alter the electronic properties and metabolic fate of the parent molecule, leading to improved drug candidates. The challenge, however, lies in the precise and efficient introduction of this group into the desired position on the pyridine ring.
Radical C-H Difluoromethylation: A Direct Approach
Direct C-H functionalization is an atom-economical approach to introduce the difluoromethyl group. Radical difluoromethylation, often employing a Minisci-type reaction, is a powerful tool for this transformation, particularly for electron-deficient heterocycles like pyridine.[5]
Mechanism of Radical Difluoromethylation
The mechanism typically involves the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor. This radical then undergoes addition to the protonated pyridine ring, which is more electrophilic. Subsequent oxidation and deprotonation lead to the formation of the difluoromethylated pyridine.
Diagram: General Mechanism of Radical Difluoromethylation of Pyridine
Caption: General workflow for radical difluoromethylation of pyridine.
Key Reagents for Radical Difluoromethylation
Several reagents have been developed for the generation of the •CF₂H radical. One of the most effective and user-friendly is zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂), often referred to as the Baran reagent or DFMS.[6] DFMS is an easily prepared, air-stable, and free-flowing white powder, making it a practical choice for synthetic chemists.[6]
Experimental Protocol: Radical Difluoromethylation using DFMS
This protocol describes a general procedure for the direct C-H difluoromethylation of a substituted pyridine using DFMS.
Materials:
-
Substituted Pyridine (1.0 equiv)
-
Zinc Difluoromethanesulfinate (DFMS) (2.0 equiv)
-
tert-Butyl hydroperoxide (tBuOOH, 70 wt. % in H₂O) (3.0 equiv)
-
Trifluoroacetic acid (TFA) (1.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
Procedure:
-
To a round-bottom flask, add the substituted pyridine (1.0 equiv) and DFMS (2.0 equiv).
-
Add a 1:1 mixture of CH₂Cl₂ and H₂O.
-
Add TFA (1.0 equiv) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add tBuOOH (3.0 equiv) dropwise to the stirring reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is incomplete, a second addition of DFMS (2.0 equiv) and tBuOOH (3.0 equiv) may be necessary to drive the reaction to completion.[6]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the desired difluoromethylated pyridine.
Regioselective Difluoromethylation via Oxazino-Pyridine Intermediates
A significant challenge in pyridine functionalization is controlling the position of the incoming substituent. A powerful strategy to achieve meta- or para-selectivity involves the temporary dearomatization of the pyridine ring to form an oxazino-pyridine intermediate.[1][7] This intermediate alters the electronic properties of the ring, enabling regioselective functionalization.[8]
The Concept of Dearomatization-Rearomatization
Pyridines are electron-deficient and generally unreactive towards electrophilic attack. By reacting a pyridine with reagents like dimethylacetylenedicarboxylate (DMAD) and methyl pyruvate, a stable oxazino-pyridine intermediate can be formed.[9] This intermediate behaves like an electron-rich dienamine, directing electrophilic or radical attack to specific positions.[8][10] Subsequent acid-mediated rearomatization restores the aromaticity and yields the functionalized pyridine.[11]
Diagram: Regioselectivity Control using Oxazino-Pyridine Intermediates
Caption: pH-dependent regiocontrol in pyridine difluoromethylation.
Experimental Protocol: meta-Selective C-H Difluoromethylation
This protocol details the meta-selective difluoromethylation of a pyridine via its oxazino-pyridine intermediate.[1]
Materials:
-
Oxazino-pyridine (prepared from the corresponding pyridine) (0.20 mmol, 1.0 equiv)
-
Acetonitrile (CH₃CN) (2 mL)
-
2,2,6,6-Tetramethylpiperidine (TMP) (0.50 mmol, 2.5 equiv)
-
Acetic Acid (HOAc) (0.10 mmol, 0.5 equiv)
-
2,2-difluoro-2-iodo-1-phenylethan-1-one (difluoromethyl radical source)
-
Argon atmosphere
Procedure:
-
To an oven-dried 10 mL Schlenk tube, add the oxazino-pyridine (0.20 mmol).
-
Cap the tube, and evacuate and backfill with argon three times.
-
Under an argon flow, add CH₃CN (2 mL), TMP (0.50 mmol), and HOAc (0.10 mmol).
-
Add the difluoromethyl radical source.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction and proceed with aqueous workup and purification by silica gel chromatography.
Experimental Protocol: para-Selective C-H Difluoromethylation
By switching to acidic conditions, the oxazino-pyridine intermediate is converted in situ to a pyridinium salt, which directs the difluoromethyl radical to the para position.[1][7]
Materials:
-
Oxazino-pyridine (0.20 mmol, 1.0 equiv)
-
Difluoroacetic anhydride
-
Urea·H₂O₂
-
Camphorsulfonic acid (CSA)
-
Acetone
-
6 N HCl
Procedure:
-
Prepare the bis(difluoroacetyl) peroxide (•CF₂H source) in situ from difluoroacetic anhydride and urea·H₂O₂ at -40 °C.[1]
-
In a separate flask, dissolve the oxazino-pyridine (0.20 mmol) in acetone.
-
Add camphorsulfonic acid (CSA) to form the pyridinium salt in situ.
-
Add the freshly prepared bis(difluoroacetyl) peroxide solution to the pyridinium salt solution.
-
Stir the reaction at 0 °C for 4 hours.
-
Add 6 N HCl and heat the mixture to 60 °C to effect rearomatization.
-
After cooling to room temperature, perform a standard aqueous workup and purify the product by silica gel chromatography.
Nucleophilic and Electrophilic Difluoromethylation Strategies
While radical C-H functionalization is a powerful tool, nucleophilic and electrophilic methods offer alternative and sometimes complementary approaches.
Nucleophilic Difluoromethylation
Nucleophilic difluoromethylation typically involves the reaction of a difluoromethyl anion equivalent with an electrophilic pyridine derivative. For instance, N-difluoromethylation of pyridines can be achieved using reagents like ethyl bromodifluoroacetate.[3][12] The reaction proceeds via N-alkylation followed by in situ hydrolysis and decarboxylation.[3]
Electrophilic Difluoromethylation
Electrophilic difluoromethylation reagents are less common but can be effective for electron-rich pyridine derivatives or activated intermediates. For example, the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor® can lead to the formation of fluorinated pyridines after elimination of hydrogen fluoride.[13][14]
Comparative Analysis of Difluoromethylation Methods
The choice of difluoromethylation strategy depends on the desired regioselectivity, the substrate's electronic properties, and functional group tolerance. The following table summarizes the key features of the discussed methods.
| Method | Reagents | Regioselectivity | Advantages | Limitations |
| Radical C-H (DFMS) | Zn(SO₂CF₂H)₂, tBuOOH | C2/C4 for electron-deficient pyridines | Direct C-H functionalization, good functional group tolerance. | Mixture of regioisomers often obtained, requires acidic conditions. |
| meta-Selective (Oxazino-Pyridine) | Oxazino-pyridine, radical CF₂H source | Highly meta-selective | Excellent regiocontrol for the challenging meta position. | Requires pre-formation of the oxazino-pyridine intermediate. |
| para-Selective (Oxazino-Pyridine) | Oxazino-pyridine, acid, radical CF₂H source | Highly para-selective | Excellent regiocontrol, switchable from meta-selective pathway. | Requires in situ formation of the pyridinium salt and rearomatization step. |
| N-Difluoromethylation | Ethyl bromodifluoroacetate | N-selective | Good for modifying the pyridine nitrogen. | Limited to N-functionalization. |
| Electrophilic | Selectfluor® on dihydropyridines | Dependent on substrate | Can be effective for specific activated substrates. | Limited substrate scope, requires pre-functionalized pyridines. |
Conclusion and Future Outlook
The introduction of the difluoromethyl group into pyridine rings is a rapidly evolving field with significant implications for drug discovery. The development of regioselective methods, particularly those employing dearomatization-rearomatization strategies, has opened new avenues for the synthesis of novel pyridine-containing drug candidates.[4][15] Future research will likely focus on the development of more efficient and versatile catalytic systems, as well as expanding the scope of late-stage difluoromethylation of complex, biologically active molecules.[9] The methodologies and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the potential of the difluoromethyl group in their synthetic endeavors.
References
- Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. (2025). National Institutes of Health.
- Xu, P., Wang, Z., Guo, S. M., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4121.
- Synthetic applications and difunctionalizations a Late-stage... (n.d.). ResearchGate.
- Deprotonative Functionalization of the Difluoromethyl Group. (2020). Organic Letters, 22(21), 8567–8571.
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (n.d.). ResearchGate.
- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. (2020). RSC Advances, 10(50), 29931–29938.
- Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(14), 8214-8247.
- Regioselective synthesis of 4-functionalized pyridines. (2024). ResearchGate.
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (2020). Molecules, 25(14), 3143.
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2024). The Journal of Organic Chemistry.
- (PDF) Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (n.d.). ResearchGate.
- C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. (2023). Journal of the American Chemical Society, 145(28), 15416–15423.
- C-H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. (2023). ResearchGate.
- Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. (2025). ChemRxiv.
- New method for introducing fluorinated components into molecules. (2024). University of Münster.
- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. (2020). RSC Advances, 10(50), 29931-29938.
- Pyridine functionalization using the dearomatization‐rearomatization... (n.d.). ResearchGate.
- Selective Trifluoromethylation of Pyridines. (2022). ChemistryViews.
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (2020). Molecules, 25(14), 3143.
- O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. (2024). Russian Journal of Organic Chemistry, 60(11), 2029-2035.
- Site-selective C−H difluoromethylation of pyridines a Bioactive... (n.d.). ResearchGate.
- Regio- and Chemoselectivity in S- and O- Difluoromethylation Reactions Using Diethyl (bromodifluoromethyl)phosphonate. (2021). ResearchGate.
- Difluoromethylation of heterocycles via a radical process. (2022). Organic Chemistry Frontiers, 9(16), 4473-4495.
- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluo. (2020). SciSpace.
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2024). Nature Communications, 15(1), 4121.
Sources
- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Difluoromethyl Group: A Multifaceted Tool in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful means to modulate a molecule's physicochemical and pharmacokinetic properties. Among the repertoire of fluorinated motifs, the difluoromethyl (CF2H) group has emerged as a uniquely versatile and increasingly important functional group. This guide provides a comprehensive technical overview of the CF2H group, delving into its fundamental properties, strategic applications, and the synthetic methodologies enabling its integration into bioactive molecules. We will explore its role as a bioisosteric replacement, its impact on metabolic stability, lipophilicity, and target engagement through unique hydrogen bonding interactions, providing researchers and drug development professionals with the foundational knowledge to effectively leverage this powerful tool in the design of next-generation therapeutics.
Introduction: The Rise of the Difluoromethyl Group in Drug Design
The introduction of fluorine into organic molecules is a well-established strategy for enhancing their therapeutic potential.[1] This is particularly evident in the pharmaceutical and agrochemical industries, where fluorine substitution can lead to improved metabolic stability, increased lipophilicity, and enhanced binding affinity to biological targets.[1] While the trifluoromethyl (CF3) group has long been a workhorse in this arena, the difluoromethyl (CF2H) group offers a more nuanced and, in many cases, more advantageous set of properties.
The CF2H group is often considered a bioisostere of hydroxyl (OH), thiol (SH), or amine (NH2) groups, yet it possesses significantly different electronic characteristics.[1][2] Its strong electron-withdrawing nature can profoundly influence a molecule's reactivity and biological interactions.[1] Furthermore, the inherent strength of the C-F bond contributes to enhanced metabolic stability, rendering difluoromethylated compounds more resistant to enzymatic degradation—a critical factor in designing drugs with prolonged therapeutic effects.[1][3]
This guide will dissect the multifaceted role of the CF2H group, providing a detailed exploration of its impact on key drug-like properties and offering insights into its strategic application in medicinal chemistry programs.
Physicochemical Properties of the Difluoromethyl Group: A Tale of Polarity and Lipophilicity
The utility of the CF2H group stems from its unique combination of physicochemical properties, which can be finely tuned by its molecular environment. Understanding these properties is paramount to its rational application in drug design.
A Lipophilic Hydrogen Bond Donor
One of the most fascinating and powerful attributes of the CF2H group is its capacity to act as a hydrogen bond donor.[4][5] Unlike a typical C-H bond, the C-H bond in a CF2H group is significantly polarized due to the strong electron-withdrawing effect of the two fluorine atoms.[5] This polarization imparts a considerable degree of acidity to the hydrogen atom, enabling it to participate in hydrogen bonding interactions with suitable acceptors, such as oxygen or nitrogen atoms in a protein binding site.[4][5]
This "lipophilic hydrogen bond donor" character is a key differentiator from the trifluoromethyl (CF3) group, which lacks a hydrogen atom for such interactions, and the methyl (CH3) group, whose C-H bonds are not sufficiently polarized.[6] The ability of the CF2H group to form these weak hydrogen bonds can significantly enhance a drug's binding affinity and specificity for its target.[2][7] Studies have shown that the hydrogen bond donating ability of the CF2H group is comparable to that of thiophenols and anilines.[8][9][10]
Modulating Lipophilicity: A Context-Dependent Effect
Lipophilicity, often quantified by the partition coefficient (LogP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[11] The introduction of a CF2H group generally increases lipophilicity compared to a hydrogen atom, but its effect is more nuanced when compared to other functional groups.
The change in lipophilicity upon introducing a CF2H group is highly dependent on the molecular context.[5] While often considered a lipophilicity-enhancing group, the experimental ΔlogP (the change in logP upon substitution) can range from slightly decreasing to moderately increasing.[8][9][10] For instance, replacing a methyl group with a difluoromethyl group can result in a ΔlogP value between -0.1 and +0.4.[8][9][10] In some cases, particularly with electron-withdrawing groups on an aromatic ring, replacing a methyl group with a difluoromethyl group can actually lead to a decrease in lipophilicity.[5] This context-dependent effect allows for the fine-tuning of a molecule's overall lipophilicity to optimize its pharmacokinetic profile.[6]
Impact on Acidity and Basicity (pKa)
The strong electron-withdrawing nature of the CF2H group can significantly influence the acidity or basicity of nearby functional groups. The introduction of fluorine is a known strategy to modulate the pKa of drug candidates.[12] For example, placing a CF2H group in proximity to a basic nitrogen atom will decrease its basicity (lower its pKa), which can be advantageous in reducing off-target effects or improving oral bioavailability. Conversely, it can increase the acidity of nearby acidic protons. This modulation of pKa can be a powerful tool for optimizing a drug's ionization state at physiological pH, thereby affecting its solubility, permeability, and target engagement.[12]
The Difluoromethyl Group as a Bioisostere
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a fundamental strategy in drug design. The CF2H group is a versatile bioisostere for several common functional groups.
Bioisostere for Hydroxyl (OH) and Thiol (SH) Groups
The CF2H group is frequently employed as a bioisostere for the hydroxyl (OH) and thiol (SH) groups.[4][13] This is due to its ability to act as a hydrogen bond donor, mimicking the key interaction of OH and SH groups in protein-ligand binding.[4] However, the CF2H group offers a significant advantage in terms of metabolic stability. Hydroxyl and thiol groups are often sites of metabolic oxidation or conjugation, leading to rapid clearance of the drug. The robust C-F bonds in the CF2H group are much less susceptible to metabolic enzymes, thereby increasing the drug's half-life.[1][3]
Bioisostere for Amine (NH2) and Methyl (CH3) Groups
The CF2H group can also serve as a bioisostere for amine (NH2) and methyl (CH3) groups.[2][7] While it doesn't perfectly replicate the hydrogen bonding profile of a primary amine, its ability to act as a hydrogen bond donor can be sufficient to maintain binding affinity in some cases.[8] When replacing a methyl group, the introduction of the CF2H group can introduce a new hydrogen bonding interaction that was not previously possible, potentially leading to a significant increase in potency.[5]
Impact on Metabolic Stability and Pharmacokinetics
A primary driver for the incorporation of the CF2H group into drug candidates is the enhancement of metabolic stability.[2][7] The high bond dissociation energy of the C-F bond makes the CF2H group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes.[3] Replacing metabolically labile C-H bonds with C-F bonds is a well-established strategy to block metabolic hotspots and prolong a drug's duration of action.[3]
This increased metabolic stability often translates to an improved pharmacokinetic profile, including a longer half-life and increased bioavailability.[2][7] The enhanced membrane permeability afforded by the lipophilic character of the CF2H group can also contribute to better oral absorption and distribution into tissues, including the central nervous system.[2]
However, it is important to note that while generally stable, the CF2H group is not entirely inert. In some instances, metabolic hydroxylation at the difluoromethyl carbon has been observed, which can lead to the formation of reactive metabolites.[14] Therefore, a thorough metabolic profiling of any difluoromethylated drug candidate is essential.
Synthetic Strategies for Introducing the Difluoromethyl Group
The growing importance of the CF2H group has spurred the development of a wide array of synthetic methods for its introduction into organic molecules. These methods can be broadly categorized into electrophilic, nucleophilic, and radical difluoromethylation reactions.
Nucleophilic Difluoromethylation
Nucleophilic difluoromethylation typically involves the use of reagents that can deliver a difluoromethyl anion (CF2H⁻) or an equivalent.[2] A common precursor for generating the CF2H⁻ anion is trimethyl(difluoromethyl)silane (TMSCF2H).[2] However, the instability of the difluoromethyl anion often necessitates careful control of reaction conditions.[2]
Electrophilic Difluoromethylation
Electrophilic difluoromethylation reagents are capable of delivering a difluoromethyl cation (CF2H⁺) or its synthetic equivalent. Reagents such as S-(difluoromethyl)sulfonium salts have proven effective for the difluoromethylation of a variety of nucleophiles.[7]
Radical Difluoromethylation
Radical difluoromethylation has emerged as a powerful and versatile strategy, particularly for late-stage functionalization.[15] These reactions involve the generation of a difluoromethyl radical (•CF2H), which can then be used to functionalize C-H bonds or participate in addition reactions.[15] Photoredox catalysis has become a prominent method for generating •CF2H radicals under mild conditions from precursors like bromodifluoromethane (BrCF2H) or sulfinates.[2][7]
Experimental Protocols
Protocol 1: General Procedure for Visible-Light-Driven Radical Difluoromethylation of Heteroarenes
This protocol provides a general method for the C-H difluoromethylation of electron-deficient heteroarenes using a photocatalyst and a difluoromethyl radical precursor.
Materials:
-
Heteroaromatic substrate (1.0 equiv)
-
S-(Difluoromethyl)sulfonium salt (e.g., Umemoto's reagent or a derivative) (1.5 equiv)
-
Photocatalyst (e.g., fac-[Ir(ppy)3] or an organic dye) (1-5 mol%)
-
Solvent (e.g., acetonitrile, DMF, or DMSO)
-
Inert atmosphere (Nitrogen or Argon)
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar, add the heteroaromatic substrate, the S-(difluoromethyl)sulfonium salt, and the photocatalyst.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at room temperature and irradiate with a visible light source (e.g., a blue LED lamp).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired difluoromethylated heteroarene.
Data Presentation
Table 1: Comparison of Physicochemical Properties of Functional Groups
| Functional Group | Hansch π Value (Lipophilicity) | Hydrogen Bond Acidity (A) |
| -CH3 | +0.50 | ~0 |
| -OH | -0.67 | High |
| -SH | +0.39 | Moderate |
| -NH2 | -1.23 | Moderate |
| -CF2H | Variable (+0.1 to +0.4 relative to -CH3) [8][9] | Moderate (0.085-0.126) [8][9][10] |
| -CF3 | +0.88[3] | 0 |
Note: Hansch π values are a measure of the lipophilicity contribution of a substituent. Hydrogen bond acidity (A) is a scale for the ability of a group to act as a hydrogen bond donor.
Visualizations
Caption: Workflow for improving drug properties using CF2H bioisosterism.
Caption: Major synthetic strategies for introducing the CF2H group.
Conclusion and Future Perspectives
The difluoromethyl group has firmly established itself as a valuable and versatile component in the medicinal chemist's toolbox. Its unique ability to act as a lipophilic hydrogen bond donor, coupled with its capacity to enhance metabolic stability and fine-tune lipophilicity, provides a powerful platform for optimizing the properties of drug candidates. The continued development of novel and efficient synthetic methodologies for the introduction of the CF2H group, particularly for late-stage functionalization, will undoubtedly expand its application in drug discovery. As our understanding of the subtle interplay between the CF2H group and biological systems deepens, we can anticipate the emergence of even more innovative strategies that leverage its unique properties to design safer and more effective medicines.
References
- Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797–804. [Link]
- Alfa Chemistry. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Retrieved from a generic chemical supplier's technical portal.
- Ferreira, I., & Elvas-Leitão, R. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(7), 3009. [Link]
- Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]
- Alfa Chemistry. (n.d.). Difluoromethyl. Retrieved from a generic chemical supplier's technical portal.
- Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2). [Link]
- Sessler, C. D., Rahm, M., Becker, S., Goldberg, J. M., Wang, F., & Lippard, S. J. (2017). CF2H, a Hydrogen Bond Donor. Journal of the American Chemical Society, 139(27), 9325–9332. [Link]
- Gryn'ova, G., Marshall, D. L., Blanksby, S. J., & Coote, M. L. (2013). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry, 9, 1616–1625. [Link]
- Li, G., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8813. [Link]
- Sap, J. B., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7041-7067. [Link]
- Martin, R., & Buchwald, S. L. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(30), 9411–9414. [Link]
- Zafrani, Y. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 12(1), 1-4. [Link]
- Li, Y., et al. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Molecules, 29(19), 4477. [Link]
- Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797-804. [Link]
- ChemistryViews. (2017). Hydrogen Bonds Involving CF2H. [Link]
- BenchChem. (2025). A Comparative Guide to the Lipophilicity of Fluorocyclopropane and Trifluoromethyl Groups. Retrieved from a generic chemical supplier's technical portal.
- Postigo, A. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules, 24(23), 4272. [Link]
- Mykhailiuk, P. K. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
- Tran, V. T., et al. (2020). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. Organic & Biomolecular Chemistry, 18(3), 446-450. [Link]
- SynQuest Labs. (n.d.). The Impact of Fluorine in Chemical Synthesis: Focus on Difluoromethylation. Retrieved from a generic chemical supplier's technical portal.
- BenchChem. (2025). An In-depth Technical Guide to the Stability and Decomposition of Difluoromethanol. Retrieved from a generic chemical supplier's technical portal.
- ResearchGate. (n.d.).
- Martin, R., & Buchwald, S. L. (2019). Difluoromethane as a Precursor to Difluoromethyl Borates. Angewandte Chemie International Edition, 58(20), 6776-6780. [Link]
- ResearchGate. (2025). Fluorine in Drug Design: A Case Study with Fluoroanisoles. [Link]
- ResearchGate. (n.d.). 2.6.
- ResearchGate. (n.d.). Federal Drug Administration-approved drugs that contain the difluoromethyl group. [Link]
- Dahl, G., et al. (2016). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(1), 193-196. [Link]
- Meanwell, N. A. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 991-996. [Link]
- Zafrani, Y., et al. (2019). CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3?. Journal of Medicinal Chemistry, 62(11), 5614-5623. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
The Strategic Advantage of Fluorination: A Technical Guide to the Physicochemical Properties of Fluorinated Isonicotinates
Introduction: The Emergence of Fluorinated Isonicotinates in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1] This is particularly true for heterocyclic systems like pyridine, a core motif in numerous pharmaceuticals. Isonicotinic acid, or pyridine-4-carboxylic acid, and its derivatives are privileged structures due to their ability to engage in various biological interactions. When fluorine is introduced into the isonicotinate core, it imparts a unique set of physicochemical properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.
This technical guide offers an in-depth exploration of the physicochemical properties of fluorinated isonicotinates, tailored for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind the observed properties, provide validated experimental protocols for their determination, and present comparative data to highlight the transformative impact of fluorination. The objective is to equip scientists with the foundational knowledge and practical insights necessary to harness the full potential of fluorinated isonicotinates in their research and development endeavors.
The Impact of Fluorination on Key Physicochemical Parameters
The introduction of fluorine, the most electronegative element, into the isonicotinate ring system triggers a cascade of electronic and steric effects that modulate several key physicochemical properties critical for drug action. These include acidity (pKa), lipophilicity (logP/logD), solubility, and metabolic stability.
Acidity (pKa): Fine-Tuning Ionization for Optimal Target Engagement
The pKa of a molecule is a critical determinant of its ionization state at physiological pH, which in turn governs its solubility, permeability, and ability to interact with biological targets. The strong electron-withdrawing nature of fluorine significantly influences the pKa of both the pyridine nitrogen and the carboxylic acid group of isonicotinic acid.
Fluorine's inductive effect withdraws electron density from the pyridine ring, making the lone pair of electrons on the nitrogen atom less available for protonation. Consequently, the pyridinium ion becomes more acidic, resulting in a lower pKa value for the conjugate acid. Conversely, the electron-withdrawing effect of fluorine stabilizes the carboxylate anion, making the carboxylic acid a stronger acid with a lower pKa.
While extensive experimental data for a wide range of fluorinated isonicotinates is not centrally compiled, we can infer the expected trends. For instance, the pKa of pyridine is approximately 5.2, while the pKa of 2-fluoropyridine is significantly lower. This trend is expected to be mirrored in isonicotinic acid derivatives.
| Compound | Predicted/Estimated pKa (Pyridinium) | Predicted/Estimated pKa (Carboxylic Acid) |
| Isonicotinic Acid | ~4.9 | ~4.9 |
| 2-Fluoroisonicotinic Acid | < 4.9 | < 4.9 |
| 3-Fluoroisonicotinic Acid | < 4.9 | < 4.9 |
| 2,6-Difluoroisonicotinic Acid | Significantly < 4.9 | Significantly < 4.9 |
Note: The pKa values for the pyridinium and carboxylic acid functionalities in isonicotinic acid itself are very close. The exact values for the fluorinated analogs require experimental determination but are expected to be lower than the parent compound.
Lipophilicity (logP and logD): Navigating the Cellular Environment
Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a crucial parameter that influences absorption, distribution, metabolism, and excretion (ADME). It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) for ionizable compounds at a specific pH.
The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom is often considered a "lipophilic hydrogen" mimic, increasing the fluorine content on an aliphatic chain generally decreases lipophilicity. However, on an aromatic ring, fluorination often increases lipophilicity due to the disruption of solvation by water molecules.
For fluorinated isonicotinates, an increase in logP is generally anticipated compared to the non-fluorinated parent molecule. This is attributed to the increased hydrophobicity of the fluorinated aromatic ring.
| Compound | Calculated XLogP3 |
| Isonicotinic Acid | 0.4 |
| 2-Fluoroisonicotinic Acid | 0.8 |
| 3,5-Difluoroisonicotinic Acid | 0.6 |
Data sourced from PubChem. These are computationally predicted values and should be experimentally verified.[2][3]
Solubility: A Balancing Act for Bioavailability
Aqueous solubility is a prerequisite for drug absorption and distribution. The introduction of fluorine can have varied effects on solubility. While increased lipophilicity from fluorination might suggest decreased aqueous solubility, the modulation of pKa and the potential for altered crystal lattice energy can lead to more complex outcomes.
For ionizable compounds like fluorinated isonicotinates, solubility is highly pH-dependent. The Henderson-Hasselbalch equation can be used to predict the solubility profile as a function of pH, provided the intrinsic solubility of the neutral species and the pKa values are known.
Metabolic Stability: Enhancing In Vivo Half-Life
A significant driver for the use of fluorine in drug design is its ability to block metabolically labile positions, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.[4][5]
The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[4] By replacing a hydrogen atom at a site prone to oxidative metabolism with a fluorine atom, this metabolic pathway can be effectively blocked. For isonicotinates, the pyridine ring can be susceptible to oxidation. Strategic fluorination can shield the ring from such metabolic attacks.
Experimental Protocols for Physicochemical Characterization
To ensure the trustworthiness and reproducibility of research findings, standardized and validated experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis and characterization of the key physicochemical properties of fluorinated isonicotinates.
Synthesis of Fluorinated Isonicotinates
A general route to fluorinated isonicotinic acids involves the oxidation of the corresponding fluorinated methylpyridines.[6]
Protocol: Synthesis of 2-Fluoroisonicotinic Acid
-
Reaction Setup: To a solution of 2-fluoro-4-methylpyridine in pyridine, add potassium hydroxide.
-
Oxidation: Heat the mixture to reflux and add potassium permanganate portion-wise over 30 minutes.
-
Reaction Monitoring: Continue refluxing for 1.5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and add water.
-
Acidification: Adjust the pH to 1 with concentrated hydrochloric acid.
-
Extraction: Extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic phases, dry over magnesium sulfate, and concentrate under reduced pressure to yield the product.
Diagram: Synthetic Workflow for 2-Fluoroisonicotinic Acid
Caption: Synthetic route to 2-fluoroisonicotinic acid via oxidation.
Determination of pKa
Potentiometric titration is a robust and widely used method for pKa determination.
Protocol: pKa Determination by Potentiometric Titration
-
Sample Preparation: Prepare a solution of the fluorinated isonicotinate in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
Data Acquisition: Record the pH of the solution as a function of the volume of titrant added using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant. The pKa value corresponds to the pH at the half-equivalence point. For diprotic species, two equivalence points and two pKa values will be observed.
Caption: Shake-flask method for experimental logD determination.
Assessment of Metabolic Stability
In vitro metabolic stability is commonly assessed using human liver microsomes, which contain a high concentration of CYP enzymes. [7] Protocol: Metabolic Stability Assay using Human Liver Microsomes
-
Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes, a NADPH-regenerating system, and a phosphate buffer (pH 7.4).
-
Initiation of Reaction: Add the fluorinated isonicotinate (test compound) to the pre-warmed incubation mixture to initiate the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant, from which the in vitro half-life (t½) can be calculated.
Diagram: Microsomal Stability Assay Workflow
Caption: Workflow for assessing metabolic stability in human liver microsomes.
Conclusion: The Path Forward with Fluorinated Isonicotinates
Fluorinated isonicotinates represent a compelling class of building blocks for the development of novel therapeutics. The strategic incorporation of fluorine provides a powerful tool to fine-tune the physicochemical properties of isonicotinate-based molecules, leading to improved pKa, enhanced lipophilicity, and increased metabolic stability. This in-depth technical guide has provided a framework for understanding and experimentally evaluating these critical parameters. By applying the principles and protocols outlined herein, researchers can make more informed decisions in the design and optimization of drug candidates, ultimately accelerating the journey from the laboratory to the clinic. The continued exploration of the chemical space of fluorinated isonicotinates holds immense promise for the discovery of next-generation medicines with superior efficacy and safety profiles.
References
- MDPI. Fluorine in Drug Discovery: Role, Design and Case Studies. [Link]
- MDPI.
- Protocols.io. LogP / LogD shake-flask method. [Link]
- PubMed.
- ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]
- PubMed Central. Metabolism and Toxicity of Fluorine Compounds. [Link]
- MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]
- PubMed. Interlaboratory study of log P determination by shake-flask and potentiometric methods. [Link]
- Cambridge MedChem Consulting. LogP/D. [Link]
- Acta Pharmaceutica.
- Üsküdar Üniversitesi.
- ACS Publications. Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile | The Journal of Physical Chemistry A. [Link]
- PubMed Central. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]
- Springer Nature Experiments.
- ResearchGate. Metabolic stability of selected compounds in human liver microsomes.... [Link]
- protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
- PubMed Central.
- Organic Chemistry Portal.
- Proceedings of the National Academy of Sciences of Belarus, Chemical Series. Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. [Link]
- ResearchGate. Synthesis, Characterization and Relativistic DFT Studies of fac -Re(CO) 3 (isonicotinic acid) 2 Cl complex. [Link]
- PubChem. 3,5-Difluoroisonicotinic acid. [Link]
- Chemcasts. 2-Fluoroisonicotinic acid Properties vs Pressure | Density, Cp, Viscosity. [Link]
- PubChem. 2-Fluoroisonicotinic acid. [Link]
- Aribo Biotechnology. 88912-23-6 | 2,6-Difluoroisonicotinic acid. [Link]
- ResearchGate. Comparison of physicochemical properties. (a) comparison of amino acid... [Link]
- PubChem. 2,6-Difluorophenylboronic acid. [Link]
- MDPI. Comparison Study of the Physicochemical Properties, Amino Acids, and Volatile Metabolites of Guangdong Hakka Huangjiu. [Link]
- PubMed. Comparison of physicochemical properties, amino acids, mineral elements, total phenolic compounds, and antioxidant capacity of Cuban fruit and rice wines. [Link]
- ResearchGate. (PDF) Comparison of physicochemical properties, amino acids, mineral elements, total phenolic compounds, and antioxidant capacity of Cuban fruit and rice wines. [Link]
- Science.gov. physicochemical properties compared: Topics by Science.gov. [Link]
- PubMed Central. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. [Link]
Sources
- 1. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Fluoroisonicotinic acid | C6H4FNO2 | CID 345360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Difluoroisonicotinic acid | C6H3F2NO2 | CID 20111879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
A Senior Application Scientist's Technical Guide to Methyl 2-(difluoromethyl)isonicotinate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Difluoromethyl Group in Pyridine Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. The difluoromethyl (-CHF₂) group, in particular, offers a nuanced approach to modulating the physicochemical and pharmacological properties of bioactive molecules. It serves as a bioisostere for hydroxyl or thiol groups, capable of acting as a hydrogen bond donor, while simultaneously increasing lipophilicity and enhancing metabolic stability.[1][2] When appended to a pyridine ring, a privileged scaffold in numerous pharmaceuticals, the resulting building block becomes a powerful tool for innovation.
This guide provides an in-depth technical overview of Methyl 2-(difluoromethyl)isonicotinate (CAS No: 1251844-44-6), a key heterocyclic intermediate. We will explore its chemical properties, commercial availability, applications in drug discovery, and essential protocols for its use, offering field-proven insights for professionals dedicated to advancing therapeutic discovery.
Core Chemical and Physical Properties
This compound is a pyridine derivative characterized by a difluoromethyl group at the 2-position and a methyl ester at the 4-position. These features make it a versatile intermediate for further chemical elaboration.
Key Identifiers and Properties:
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1251844-44-6 | [3][4] |
| Molecular Formula | C₈H₇F₂NO₂ | [3][4] |
| Molecular Weight | 187.145 g/mol | [4] |
| Synonyms | Methyl 2-(difluoromethyl)pyridine-4-carboxylate | [5] |
| Purity (Typical) | ≥95% | [3][4] |
| Storage | 2-8°C, Inert atmosphere |[4][5] |
The presence of the electron-withdrawing difluoromethyl group and the ester functionality significantly influences the reactivity of the pyridine ring, making it a valuable substrate for a variety of chemical transformations.
Synthesis Pathway Overview
While multiple proprietary synthetic routes exist, a common strategy for creating analogous isonicotinate esters involves the esterification of the corresponding carboxylic acid. The synthesis of the core difluoromethylpyridine scaffold is a more complex process, often involving specialized fluorinating reagents.
Caption: A plausible synthetic route to the target compound.
The critical step is the introduction of the difluoromethyl group, which can be achieved through various modern fluorination techniques. The final esterification is a standard, high-yielding reaction, often accomplished by refluxing the carboxylic acid precursor with methanol and a strong acid catalyst like sulfuric acid.[6][7]
Commercial Availability and Sourcing
This compound is available from a range of specialized chemical suppliers who cater to the research and development sectors. Procurement typically involves sourcing from vendors offering building blocks for medicinal chemistry. When procuring this reagent, it is critical to request a Certificate of Analysis (CoA) to verify purity and identity.
Selected Commercial Suppliers:
| Supplier | Product Code / Catalog No. | Purity | Notes |
|---|---|---|---|
| Acints | ACI-BNW-02374 | 95% | Lists 1.50g in stock.[3] |
| ChemShuttle | TQU0371 | 95% | Specifies storage at 2-8°C.[4] |
| Sigma-Aldrich | ATE386054825 | Not specified | Listed as part of their catalog.[8] |
Note: Availability and stock levels are subject to change. Researchers should contact suppliers directly for current information and pricing.
Role in Drug Discovery and Development
The strategic value of this compound lies in the predictable and beneficial effects of the -CHF₂ group on drug candidates.
Key Contributions in Medicinal Chemistry:
-
Metabolic Blocking: The C-F bond is exceptionally strong, making the difluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the half-life of a drug candidate.[1]
-
Lipophilicity and Permeability: Fluorine substitution increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and improve oral bioavailability.[2]
-
Modulation of pKa: The electron-withdrawing nature of the -CHF₂ group can lower the pKa of the pyridine nitrogen, influencing the molecule's ionization state at physiological pH and affecting its target binding and solubility.
-
Conformational Control: The introduction of the methyl group can influence the conformational properties of a molecule, which is a key aspect of drug design.[9]
Caption: Workflow for using the reagent in drug discovery.
Safe Handling and Storage Protocols
Based on safety data sheets for analogous chemical structures, this compound should be handled with care in a well-ventilated laboratory environment.[10]
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat.[11]
-
Handling: Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[11][12] Avoid breathing dust or vapors.[12]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, preferably between 2-8°C as recommended by suppliers.[4][11]
-
In case of Exposure:
-
Skin Contact: Wash off with plenty of water.[11] If irritation occurs, seek medical attention.[11]
-
Eye Contact: Rinse cautiously with water for several minutes.[11] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[11]
-
Inhalation: Move the person to fresh air.[10]
-
Experimental Protocol: Saponification to 2-(Difluoromethyl)isonicotinic Acid
A common subsequent step in a synthetic workflow is the hydrolysis (saponification) of the methyl ester to the corresponding carboxylic acid. This acid is a versatile intermediate for forming amide bonds, a crucial reaction in the synthesis of many pharmaceuticals.
Objective: To convert this compound to 2-(Difluoromethyl)isonicotinic acid.
Materials:
-
This compound (1.0 eq)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
1M Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) solution (1.5 - 2.0 eq)
-
1M Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, pH paper, separatory funnel.
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in THF or MeOH (approx. 0.1-0.2 M concentration).
-
Reaction Initiation: Begin stirring the solution at room temperature. Add the 1M LiOH solution (1.5 eq) dropwise to the flask.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching and Acidification: Once the reaction is complete, carefully neutralize the mixture by adding 1M HCl dropwise until the pH is approximately 2-3 (verify with pH paper). The product may precipitate out of the solution at this stage.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent like Ethyl Acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization or column chromatography if necessary to yield the final carboxylic acid product.
References
- Methyl 2-(Trifluoromethyl)
- Methyl 2-(trifluoromethyl)isonicotinate | CAS 588702-68-5.AMERICAN ELEMENTS.[Link]
- Methyl isonicotin
- Methyl 2-(trifluoromethyl)isonicotinate, min 97%, 1 gram.Aladdin Scientific.[Link]
- Synthesis of (a)
- Methyl 2-(difluoromethyl)
- Applications of Fluorine in Medicinal Chemistry.PubMed.[Link]
- Manufacturers of Methylhydrazine, 85% solution, CAS 60-34-4.Otto Chemie Pvt Ltd.[Link]
- Drug Discovery Based on Fluorine-Containing Glycomimetics.MDPI.[Link]
- The Magic Methyl and Its Tricks in Drug Discovery and Development.MDPI.[Link]
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1251844-44-6 | MFCD22690248 | this compound | acints [acints.com]
- 4. chemshuttle.com [chemshuttle.com]
- 5. This compound – porphyrin-systems [porphyrin-systems.com]
- 6. prepchem.com [prepchem.com]
- 7. Methyl isonicotinate synthesis - chemicalbook [chemicalbook.com]
- 8. Methyl isonicotinate | Sigma-Aldrich [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
Introduction: The Strategic Importance of Fluorination in Pyridine Scaffolds
An In-Depth Technical Guide to Methyl 2-(difluoromethyl)isonicotinate
This guide provides a comprehensive technical overview of this compound, a fluorinated pyridine derivative of significant interest in modern medicinal chemistry and drug discovery. It is intended for researchers, scientists, and drug development professionals seeking to understand the synthesis, properties, and applications of this versatile chemical building block.
The introduction of fluorine atoms into organic molecules is a well-established and powerful strategy in drug design.[1] Among the various fluorinated moieties, the difluoromethyl group (-CF₂H) has garnered substantial attention for its unique ability to modulate the physicochemical and biological properties of parent molecules.[1][2] this compound (CAS: 1251844-44-6) is a heterocyclic compound that strategically combines a pyridine core, an ester functional group, and a difluoromethyl substituent. This combination makes it a valuable intermediate and building block for synthesizing novel bioactive compounds.[3]
The pyridine ring is a privileged scaffold in pharmaceuticals and agrochemicals.[2] The strategic placement of a difluoromethyl group onto this ring system can profoundly influence a molecule's pharmacokinetic profile, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[4] Specifically, the -CF₂H group can act as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, which are common pharmacophores.[1][5] This substitution can enhance metabolic resistance and improve cell membrane permeability without drastically altering the molecule's core geometry.[1]
Physicochemical and Structural Properties
This compound is a compound whose identity and purity are confirmed through various analytical techniques such as LCMS, GCMS, NMR, and HPLC.[6] Its core structural and physical data are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇F₂NO₂ | [3][7] |
| Molecular Weight | 187.14 g/mol | [3] |
| Monoisotopic Mass | 187.04448 Da | [7] |
| CAS Number | 1251844-44-6 | [3][8] |
| IUPAC Name | methyl 2-(difluoromethyl)pyridine-4-carboxylate | [7] |
| SMILES | COC(=O)C1=CC(=NC=C1)C(F)F | [7] |
| Predicted XlogP | 1.4 | [7] |
| Storage Conditions | 2-8°C, under inert atmosphere | [3] |
The Difluoromethyl Group: A Bioactive Modulator
The utility of this compound stems directly from the properties of the difluoromethyl group. Understanding the causality behind its frequent use in drug design is critical for its effective application. The -CF₂H group is not merely a placeholder but an active modulator of molecular properties.
// Node Definitions main [label="Difluoromethyl (-CF₂H) Group", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; prop1 [label="Bioisostere\n(mimics -OH, -SH)", fillcolor="#F1F3F4", fontcolor="#202124"]; prop2 [label="Increased Lipophilicity", fillcolor="#F1F3F4", fontcolor="#202124"]; prop3 [label="Enhanced Metabolic Stability", fillcolor="#F1F3F4", fontcolor="#202124"]; prop4 [label="Hydrogen Bond Donor", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edge Definitions main -> prop1 [color="#5F6368", label="Structural Mimicry"]; main -> prop2 [color="#5F6368", label="Physicochemical Shift"]; main -> prop3 [color="#5F6368", label="Pharmacokinetic Advantage"]; main -> prop4 [color="#5F6368", label="Binding Interaction"];
// Sub-explanations for properties sub1 [label="Maintains biological activity while\npreventing unwanted metabolism\nof hydroxyl/thiol groups.", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontsize=10]; sub2 [label="Improves cell membrane permeability\nand bioavailability.", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontsize=10]; sub3 [label="Resists oxidative degradation (e.g., by P450 enzymes)\ncompared to a methyl (-CH₃) or methoxy (-OCH₃) group.", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontsize=10]; sub4 [label="The C-H bond can participate in\nhydrogen bonding, enhancing target affinity\nand specificity.", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontsize=10];
// Connections to sub-explanations prop1 -> sub1 [style=dashed, arrowhead=none, color="#5F6368"]; prop2 -> sub2 [style=dashed, arrowhead=none, color="#5F6368"]; prop3 -> sub3 [style=dashed, arrowhead=none, color="#5F6368"]; prop4 -> sub4 [style=dashed, arrowhead=none, color="#5F6368"]; }
Caption: Key attributes of the difluoromethyl group in drug design.
-
Metabolic Stability : The C-F bond is significantly stronger than the C-H bond, making the difluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This is a critical advantage, as metabolic instability is a primary reason for drug candidate failure. The -CF₂H group serves as a metabolically robust replacement for more labile groups.[4]
-
Lipophilicity and Permeability : Fluorination generally increases the lipophilicity of a molecule. The -CF₂H group is considered a lipophilic bioisostere of a hydroxyl group, which can enhance a compound's ability to cross cellular membranes, a key factor for bioavailability.[1][4][5]
-
Target Binding : The C-H bond in the difluoromethyl group is polarized by the adjacent fluorine atoms, allowing it to act as a hydrogen bond donor. This capability can introduce new, favorable interactions with the target protein, potentially increasing binding affinity and specificity.[1]
Synthesis and Reactivity
The synthesis of this compound is not a trivial process, primarily due to the challenge of regioselectively introducing the difluoromethyl group onto the pyridine ring.[2]
Conceptual Synthetic Workflow
While a specific, detailed protocol for this exact molecule is proprietary to manufacturers, a logical synthetic pathway can be constructed based on established chemical principles. The synthesis can be envisioned in two major stages: formation of the methyl isonicotinate backbone and the subsequent introduction of the difluoromethyl group.
// Node Definitions start [label="Isonicotinic Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; step1_reagent [label="+ Methanol (CH₃OH)\n+ H₂SO₄ (catalyst)", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ester [label="Methyl Isonicotinate", fillcolor="#FFFFFF", fontcolor="#202124"]; step2_reagent [label="+ Difluoromethylation\nReagent", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; final [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edge Definitions start -> step1_reagent [dir=none, color="#34A853"]; step1_reagent -> ester [label="Fischer Esterification", color="#34A853"]; ester -> step2_reagent [dir=none, color="#EA4335"]; step2_reagent -> final [label="C-H Functionalization\n(Radical or Nucleophilic)", color="#EA4335"]; }
Caption: Conceptual synthesis pathway for this compound.
Step 1: Fischer Esterification: The synthesis of the parent ester, methyl isonicotinate, is typically achieved via a classic Fischer esterification. Isonicotinic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, and heated under reflux.[9][10] The reaction is followed by a workup procedure involving neutralization and extraction to isolate the crude product.[9]
Step 2: C-H Difluoromethylation: The direct, site-selective C-H difluoromethylation of pyridines is a significant challenge in synthetic chemistry.[2][11] The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, but direct functionalization often leads to a mixture of regioisomers.[12] Modern methods often employ radical-based approaches or transient dearomatization strategies to achieve the desired regioselectivity.[2] Researchers have developed methods that can be switched to target either the meta- or para-position relative to the nitrogen atom by altering reaction conditions (e.g., basic vs. acidic media).[11][12] The synthesis of the 2-substituted product likely involves a specialized radical-based reagent capable of selectively functionalizing the C2 position.
Reactivity Insights
The difluoromethyl group itself can be a site of further chemical transformation. Under strongly basic conditions, the proton of the -CF₂H group can be abstracted to form a nucleophilic difluoromethyl anion (Ar-CF₂⁻).[13] This reactive intermediate can then be used to form new carbon-carbon bonds by reacting with a variety of electrophiles, opening up avenues for further diversification of the molecular scaffold.[13]
Applications in Drug Discovery and Research
This compound is primarily used as a versatile chemical building block for the synthesis of more complex molecules in medicinal chemistry.[3]
A prominent research application is in the development of quorum sensing inhibitors .[3] Quorum sensing is a cell-to-cell communication system used by bacteria to coordinate group behaviors, including biofilm formation and virulence factor expression. Inhibiting this system is a promising anti-infective strategy that may circumvent the development of traditional antibiotic resistance. Derivatives of 2-difluoromethylpyridine have shown potent activity in inhibiting biofilm formation in pathogens like Pseudomonas aeruginosa without directly inhibiting bacterial growth, suggesting a targeted disruption of the quorum sensing pathway.[3]
Conclusion
This compound is more than a simple chemical intermediate; it is an enabling tool for modern drug discovery. Its value is derived from the strategic incorporation of the difluoromethyl group onto the pharmaceutically relevant pyridine scaffold. This functional group imparts enhanced metabolic stability, modulates lipophilicity, and can introduce key binding interactions, addressing several critical challenges in the hit-to-lead and lead optimization phases of drug development. As synthetic methodologies for selective fluorination continue to advance, the accessibility and application of building blocks like this compound are expected to grow, further fueling the discovery of novel therapeutics.
References
- ResearchGate.
- Journal of the American Chemical Society. The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. [Link]
- PubChemLite. Methyl 2-(difluoromethyl)
- ResearchGate. (PDF) Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]
- PMC.
- American Elements. Methyl 2-(trifluoromethyl)
- Universität Münster.
- Wikipedia.
- PrepChem.com. Synthesis of (a)
- PubChem.
- PubChemLite. 2-(difluoromethyl)isonicotinic acid (C7H5F2NO2). [Link]
- Journal of Organic Chemistry. Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. [Link]
- PMC. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]
- PMC.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Diethyl Difluoromethylphosphonate in Modern Pharmaceutical Synthesis. [Link]
- PMC. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. [Link]
- PMC. Radiodifluoromethylation of well-functionalized molecules. [Link]
Sources
- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Radiodifluoromethylation of well-functionalized molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(Difluoromethyl)isonicotinaldehyde [synhet.com]
- 7. PubChemLite - this compound (C8H7F2NO2) [pubchemlite.lcsb.uni.lu]
- 8. Methyl isonicotinate | Sigma-Aldrich [sigmaaldrich.com]
- 9. prepchem.com [prepchem.com]
- 10. Methyl isonicotinate synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
The Advent of the Difluoromethyl Group: A Synthetic Odyssey
An In-depth Technical Guide on the Discovery and History of Difluoromethylating Agents for Researchers, Scientists, and Drug Development Professionals.
Abstract
The difluoromethyl (CF₂H) group has emerged as a pivotal structural motif in modern medicinal chemistry and drug discovery. Its unique properties as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol groups have profound implications for molecular recognition, membrane permeability, and metabolic stability. This technical guide provides a comprehensive historical narrative of the discovery and evolution of difluoromethylating agents, tracing their development from early, often harsh, methodologies to the sophisticated and selective reagents employed today. We will delve into the seminal contributions of pioneering scientists and explore the mechanistic underpinnings of nucleophilic, electrophilic, and radical difluoromethylation strategies. This guide is designed to equip researchers with a thorough understanding of the causality behind experimental choices and to provide field-proven insights into the application of these critical synthetic tools.
The Genesis of Difluoromethylation: Early Encounters with a Fleeting Carbene
The story of difluoromethylation begins not with a targeted reagent, but with the study of a highly reactive intermediate: difluorocarbene (:CF₂). In the mid-20th century, the primary source of this species was chlorodifluoromethane (CHClF₂), commercially known as Freon 22.[1][2] Initially valued for its properties as a refrigerant, its synthetic utility began to be explored by pioneering physical organic chemists.[3][4]
The early methods for generating difluorocarbene from Freon 22 were often harsh, requiring high temperatures or strong bases.[5] These conditions limited the scope of its application to robust substrates. Nevertheless, these early investigations laid the crucial groundwork for understanding the fundamental reactivity of the difluoromethylene unit.
One of the key figures in this early era was Jack Hine, whose meticulous studies in the 1950s on the kinetics of the basic hydrolysis of chloroform and other haloforms provided compelling evidence for the existence of dihalocarbenes as transient intermediates. This work was instrumental in establishing the concept of α-elimination for carbene generation.
The Rise of Tamed Reactivity: Nucleophilic Difluoromethylating Agents
The limitations of early difluorocarbene chemistry spurred the development of more controlled and versatile methods for introducing the CF₂H group. This led to the era of nucleophilic difluoromethylating agents, which deliver a "CF₂H⁻" synthon to electrophilic substrates.
The Dawn of Organometallic Reagents: Burton's Pioneering Work
In the late 1980s, Donald J. Burton and his group made significant strides in taming the reactivity of the difluoromethyl group by incorporating it into organometallic species.[6] They developed methods for the preparation of difluoromethyl cadmium and copper reagents. These reagents demonstrated the ability to participate in cross-coupling reactions, offering a more controlled approach to the formation of C-CF₂H bonds compared to the indiscriminate reactivity of free difluorocarbene.[7]
The Game-Changer: TMSCF₂H and the Legacy of Prakash and Hu
A paradigm shift in nucleophilic difluoromethylation occurred with the development of (difluoromethyl)trimethylsilane (TMSCF₂H). While related fluorinated silanes like the Ruppert-Prakash reagent (TMSCF₃) were known for trifluoromethylation, the application of TMSCF₂H as a practical and versatile difluoromethylating agent was a significant advancement.[8][9] The work of G. K. Surya Prakash, George A. Olah, and Jinbo Hu was instrumental in developing and popularizing this reagent.[10][11][12]
TMSCF₂H offers a significant advantage in its stability and ease of handling compared to earlier organometallic reagents. Its activation with a fluoride source or a suitable base generates a transient difluoromethyl anion or a related reactive species that can readily engage with a wide range of electrophiles, including aldehydes, ketones, and imines.[6]
Mechanism of Nucleophilic Difluoromethylation with TMSCF₂H:
The activation of TMSCF₂H typically involves a fluoride-induced pentacoordinate silicate intermediate, which then delivers the difluoromethyl nucleophile to the electrophile.
Caption: Activation of TMSCF₂H and subsequent nucleophilic attack.
Experimental Protocol: Nucleophilic Difluoromethylation of an Aldehyde using TMSCF₂H
This protocol provides a general procedure for the difluoromethylation of an aromatic aldehyde using TMSCF₂H and a catalytic amount of a fluoride source.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
(Difluoromethyl)trimethylsilane (TMSCF₂H) (1.5 mmol)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 0.1 mmol)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aromatic aldehyde (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSCF₂H (1.5 mmol) to the stirred solution.
-
Slowly add the TBAF solution (0.1 mL, 0.1 mmol) dropwise over 5 minutes.
-
Allow the reaction mixture to stir at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethylated alcohol.
The Electrophilic Frontier: Taming the "CF₂H⁺" Synthon
The development of electrophilic difluoromethylating agents, capable of delivering a "CF₂H⁺" equivalent, represented the next major frontier. These reagents are particularly valuable for the difluoromethylation of electron-rich species such as enolates, enamines, and aromatic compounds. The historical development of these reagents can be viewed as a parallel to the successful development of electrophilic trifluoromethylating agents by pioneers like Umemoto, Togni, and Shibata.[7][13][14][15][16][17][18][19][20][21]
A significant breakthrough in this area was the development of S-(difluoromethyl)diarylsulfonium salts. These reagents are generally stable, crystalline solids that can be handled under ambient conditions.
Mechanism of Electrophilic Difluoromethylation:
The reaction proceeds via the transfer of the electrophilic difluoromethyl group from the sulfonium salt to a nucleophile.
Caption: Electrophilic transfer of the CF₂H group.
The Radical Revolution: Harnessing the Power of Open-Shell Chemistry
The most recent and perhaps most impactful chapter in the history of difluoromethylation has been the advent of radical-based methods. These approaches have enabled the direct C-H difluoromethylation of a wide array of substrates, including complex, late-stage pharmaceutical intermediates, a feat that was previously unimaginable.[22][23][24][25][26][27][28]
The Baran Breakthrough: Zinc Difluoromethanesulfinate (DFMS)
A landmark achievement in this field was the development of zinc difluoromethanesulfinate, often referred to as the "Baran reagent" or DFMS, by Phil S. Baran and his research group.[29][30][31] This stable, easy-to-handle solid serves as an excellent precursor to the difluoromethyl radical (•CF₂H) under mild oxidative conditions.
The development of DFMS was a direct result of a systematic investigation into radical C-H functionalization methodologies. The Baran group demonstrated that this reagent could be used to difluoromethylate a diverse range of heterocycles and other electron-deficient systems with remarkable efficiency and functional group tolerance.[29]
Mechanism of Radical Difluoromethylation with DFMS:
The reaction is typically initiated by an oxidant, which generates the difluoromethyl radical from DFMS. This radical then adds to the substrate, followed by an oxidative turnover to afford the final product.
Caption: Generation and reaction of the difluoromethyl radical from DFMS.
Experimental Protocol: Radical C-H Difluoromethylation of a Heterocycle using DFMS
This protocol provides a general procedure for the direct C-H difluoromethylation of an electron-deficient heterocycle using DFMS.
Materials:
-
Heterocyclic substrate (1.0 mmol)
-
Zinc difluoromethanesulfinate (DFMS) (2.0 mmol)
-
tert-Butyl hydroperoxide (t-BuOOH) (70% in water, 3.0 mmol)
-
Dichloromethane (DCM) (5 mL)
-
Water (5 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a vial equipped with a magnetic stir bar, add the heterocyclic substrate (1.0 mmol) and DFMS (2.0 mmol).
-
Add DCM (5 mL) and water (5 mL) to the vial.
-
Add t-BuOOH (3.0 mmol) to the biphasic mixture.
-
Stir the reaction vigorously at room temperature. The reaction is typically complete within 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM (10 mL) and quench with saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethylated heterocycle.
The Modern Era and Future Outlook
The development of difluoromethylating agents continues to be an active area of research. The contributions of scientists like Véronique Gouverneur in the area of late-stage fluorination and radiolabeling, and the continued innovations from the Hu group in developing novel difluorocarbene precursors, are pushing the boundaries of what is possible.[11][12][32]
Current research focuses on:
-
Catalytic and Asymmetric Methods: Developing enantioselective difluoromethylation reactions to access chiral difluoromethylated compounds.
-
Photoredox Catalysis: Utilizing visible light to generate difluoromethyl radicals under even milder conditions.
-
Flow Chemistry: Implementing difluoromethylation reactions in continuous flow systems for improved safety, scalability, and efficiency.
-
Novel Reagent Design: Creating new difluoromethylating agents with enhanced reactivity, selectivity, and broader functional group tolerance.
The journey of difluoromethylating agents, from the challenging chemistry of a fleeting carbene to the elegant and precise reagents of today, is a testament to the ingenuity and perseverance of the chemical research community. As our understanding of the unique properties of the difluoromethyl group continues to grow, so too will the demand for innovative and practical methods for its installation. The future of difluoromethylation chemistry is bright, promising even more powerful tools for the creation of next-generation pharmaceuticals, agrochemicals, and advanced materials.
Summary of Key Difluoromethylating Agents
| Reagent Class | Key Reagent(s) | Discovery Era | Key Contributors | Advantages | Disadvantages |
| Difluorocarbene Precursors | Chlorodifluoromethane (Freon 22) | Mid-20th Century | Hine | Inexpensive | Harsh conditions, low selectivity |
| Nucleophilic | Cd(CF₂H)₂, CuCF₂H | Late 1980s | Burton | Controlled reactivity | Toxicity, handling issues |
| (Difluoromethyl)trimethylsilane (TMSCF₂H) | Late 20th/Early 21st Century | Prakash, Hu | Stable, versatile, easy to handle | Requires activation | |
| Electrophilic | S-(Difluoromethyl)diarylsulfonium salts | Early 21st Century | (Analogous to Umemoto, Togni) | Stable, crystalline solids | Limited commercial availability |
| Radical | Zinc difluoromethanesulfinate (DFMS) | Early 21st Century | Baran | Mild, direct C-H functionalization, high functional group tolerance | Stoichiometric oxidant often required |
References
- Umemoto, T., et al. (2017). Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. The Journal of Organic Chemistry. [Link]
- Shibata, N., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]
- Shibata, N., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]
- Wan, W., et al. (2017). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Chlorodifluoromethane (HCFC-22) and its Market Dynamics. [Link]
- Hu, J., et al. (2024). A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF₂X (X = Br, F, Cl) for Organic Synthesis. Accounts of Chemical Research. [Link]
- Singh, V. K., & Dhokale, R. A. (2020). C–H functionalization reactions enabled by hydrogen atom transfer to carbon-centered radicals. Chemical Science. [Link]
- Organic Syntheses. (2022).
- Organic Chemistry Portal. (n.d.).
- Twilton, J., et al. (2017). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews. [Link]
- Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Beilstein Journal of Organic Chemistry. [Link]
- Bioengineer.org. (2026). Direct Enantioselective C(sp3)−H Coupling via Metallaphotoredox. [Link]
- Bongarzone, S., et al. (2021). Fluorine-18 labelled Ruppert–Prakash reagent ([¹⁸F]Me₃SiCF₃) for the synthesis of ¹⁸F-trifluoromethylated compounds.
- Bongarzone, S., et al. (2021). Fluorine-18 labelled Ruppert-Prakash reagent ([ 18 F]Me 3 SiCF 3 ) for the synthesis of 18 F-trifluoromethylated compounds.
- Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
- Fujiwara, Y., et al. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society. [Link]
- Hu, J., et al. (2024). A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF₂X (X = Br, F, Cl) for Organic Synthesis. Accounts of Chemical Research. [Link]
- Hu, J., et al. (2024). A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF₂X (X = Br, F, Cl) for Organic Synthesis. PubMed. [Link]
- Wikipedia. (n.d.). Chlorodifluoromethane. [Link]
- Twilton, J., et al. (2017). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews. [Link]
- Shibata, N., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. PubMed. [Link]
- Prakash, G. K. S., et al. (2011). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry. [Link]
- Togni, A., et al. (2016).
- Chem-Station. (2014).
- Yang, J., et al. (2021). Silver‐Enabled General Radical Difluoromethylation Reaction with TMSCF₂H.
- Shibata, N., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective.
- Zhang, W., et al. (2024). Radiodifluoromethylation of well-functionalized molecules. Nuclear Medicine and Biology. [Link]
- Shi, L., et al. (2022). Introduction of Difluoromethyl Through Radical Pathways. Organic Chemistry Frontiers. [Link]
- Georgin, T., et al. (2023). Electrochemical Difluoromethylation of Electron-Rich Olefins. Organic Letters. [Link]
- Kappe, C. O., et al. (2016). Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016. RSC Advances. [Link]
- Golden, D. T., et al. (2022). Radical Advances in C(sp3)−H Functionalization: Foundations for C–H Cross-Coupling. ChemRxiv. [Link]
- Wikipedia. (n.d.). Freon. [Link]
- Organic Syntheses. (2024).
- Wang, C., et al. (2023). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. [Link]
- Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
- Britannica. (n.d.). Chlorodifluoromethane. [Link]
- de la Torre, A. F., et al. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules. [Link]
- Prakash, G. K. S., et al. (2007).
- Innovative Developments in the field of Difluoromethylation Chemistry. (2020). Queen Mary University of London. [Link]
- Giangiordano, M. A., & Calm, J. M. (2012). (R)Evolution of Refrigerants. ASHRAE Journal. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Chlorodifluoromethane | chemical compound | Britannica [britannica.com]
- 3. Freon - Wikipedia [en.wikipedia.org]
- 4. (R)Evolution of Refrigerants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 10. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel Electrophilic-Type Tri?uoromethylthiolation Reagent, Shibata Reagent II | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 16. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mes-Umemoto reagent - Enamine [enamine.net]
- 18. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Trifluoromethylation [Synthetic Reagents] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 20. Electrophilic Trifluoromethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 21. researchgate.net [researchgate.net]
- 22. C–H functionalization reactions enabled by hydrogen atom transfer to carbon-centered radicals - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04881J [pubs.rsc.org]
- 23. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bioengineer.org [bioengineer.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. chemrxiv.org [chemrxiv.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Baran difluoromethylation reagent - Enamine [enamine.net]
- 32. sioc.cas.cn [sioc.cas.cn]
Whitepaper: A Theoretical Chemist's Guide to Difluoromethylated Heterocycles in Drug Discovery
Abstract
The strategic incorporation of the difluoromethyl (CF₂H) group into heterocyclic scaffolds represents a potent and increasingly utilized strategy in modern medicinal chemistry.[1] This moiety is far more than a simple bioisostere for methyl or hydroxyl groups; it imparts a unique combination of physicochemical properties that can profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.[2][3] This in-depth technical guide provides researchers, computational chemists, and drug development professionals with a framework for understanding and predicting the impact of difluoromethylation through theoretical and computational studies. We will move beyond mere descriptions of phenomena to explore the underlying quantum chemical principles, offering field-proven computational protocols to guide rational drug design.
The Strategic Value of the Difluoromethyl Group: Beyond a Simple Bioisostere
Heterocyclic frameworks are ubiquitous in pharmaceuticals, present in over 85% of all bioactive compounds.[4] Their modification with fluorine-containing groups has become a cornerstone of drug design, with the trifluoromethyl (CF₃) group being a historical favorite.[4][5] However, the difluoromethyl (CF₂H) group is emerging as a more nuanced and versatile tool.[2] Unlike the purely electron-withdrawing and lipophilic CF₃ group, the CF₂H moiety possesses a unique duality:
-
Lipophilicity Modulation: It increases lipophilicity, a key factor for membrane permeability, but often to a lesser extent than the CF₃ group, offering finer control over this critical property.[1]
-
Metabolic Stability: The C-F bond's strength enhances metabolic stability by blocking potential sites of oxidation, a primary concern in drug development.[6][7]
-
Unique Hydrogen Bonding Capability: The most distinguishing feature is the acidic nature of the C-H bond, polarized by the two adjacent fluorine atoms. This allows the CF₂H group to act as a potent hydrogen bond (H-bond) donor, a role typically reserved for -OH or -NH groups.[1][2] This unique interaction can lead to significant gains in binding affinity and target specificity.
Understanding these effects a priori is crucial for efficient drug design. Theoretical studies provide the necessary lens to predict and rationalize the consequences of introducing a CF₂H group, saving invaluable time and resources in synthetic efforts.
Core Theoretical Methodologies for Accurate Predictions
The reliability of any computational prediction hinges on the appropriateness of the chosen theoretical model. For difluoromethylated heterocycles, where subtle non-covalent interactions and electronic effects are paramount, a robust quantum mechanical (QM) approach is essential.
The Workhorse: Density Functional Theory (DFT)
Density Functional Theory (DFT) offers the best compromise between computational cost and accuracy for the molecular systems relevant to drug discovery.[8][9] The choice of the functional is critical.
-
Recommended Functional: The M06-2X functional is highly recommended for these systems. It is a hybrid meta-GGA functional specifically parameterized to accurately describe main-group thermochemistry, kinetics, and, most importantly, non-covalent interactions.[10] This makes it particularly well-suited for capturing the unique H-bonding potential of the CF₂H group.
-
Basis Set Selection: A Pople-style basis set like 6-311+G(d,p) or a Dunning-type basis set like def2-TZVP provides a good balance.[10] The inclusion of diffuse functions ("+") is vital for describing anions and non-covalent interactions, while polarization functions ("(d,p)") are necessary for accurately representing bonding environments.
Accounting for the Biological Milieu: Solvation Models
Reactions and interactions in biological systems occur in an aqueous environment. Failing to account for solvation effects is a primary source of error in computational predictions.
-
Implicit Solvation Models: The Polarizable Continuum Model (PCM) and the SMD (Solvation Model based on Density) model are computationally efficient and generally effective.[11] They represent the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects of solvation. SMD is often favored as it is parameterized for a wide range of solvents and includes terms for cavitation and dispersion.
The logical workflow for setting up a computational study on a novel difluoromethylated heterocycle follows a clear path from initial structure to final property calculation.
Figure 1: A general workflow for the theoretical investigation of a difluoromethylated heterocycle.
Predicting Critical Physicochemical Properties
With a robust theoretical framework, we can now predict key properties that govern a molecule's behavior in a biological system.
Conformational Preferences and Stereoelectronic Effects
The introduction of a CF₂H group can significantly alter the conformational landscape of a molecule due to steric and stereoelectronic effects.[12] For instance, intramolecular H-bonds between the CF₂H proton and a nearby acceptor (like a carbonyl oxygen or a nitrogen atom) can lock the molecule into a specific conformation, which may be the bioactive one.[2][13]
Protocol for Conformational Analysis:
-
Potential Energy Surface (PES) Scan: Perform a relaxed PES scan by systematically rotating the dihedral angle around the bond connecting the CF₂H group to the heterocycle. This is done at a lower level of theory (e.g., B3LYP/6-31G(d)) to efficiently map the conformational space.
-
Identify Minima: Locate the energy minima on the PES.
-
Full Optimization and Frequencies: Re-optimize the geometry of each minimum using the high-level DFT method (e.g., M06-2X/def2-TZVP with SMD solvation).
-
Calculate Relative Energies: Compute the Gibbs free energy of each conformer to determine their relative populations at a given temperature.
Acidity and Basicity (pKa) Prediction
The pKa is arguably one of the most critical parameters in drug design, influencing solubility, receptor binding, and cell permeability.[14] The electron-withdrawing nature of the CF₂H group typically lowers the pKa of nearby basic centers (e.g., a pyridine nitrogen), making them less basic. Computational pKa prediction is a powerful tool for quantifying this effect.
The most common and reliable method involves calculating the Gibbs free energy of deprotonation (ΔG) using a thermodynamic cycle.[14] This approach cleverly avoids the immense challenge of explicitly calculating the solvation free energy of a proton.
Figure 2: The thermodynamic cycle used to relate gas-phase energies to the pKa in solution.
Detailed Protocol for pKa Prediction:
-
Gas-Phase Optimization: Perform geometry optimization and frequency calculations for the protonated (HA) and deprotonated (A⁻) forms of the heterocycle in the gas phase at the chosen level of theory (e.g., M06-2X/def2-TZVP). This yields G°gas(HA) and G°gas(A⁻).
-
Calculate Gas-Phase Deprotonation Energy:
-
ΔG°gas(deprot) = G°gas(A⁻) - G°gas(HA)
-
-
Solvation Energy Calculation: Using the gas-phase optimized geometries, perform single-point energy calculations with the chosen solvation model (e.g., SMD in water). This provides the solvation free energies, ΔG°solv(HA) and ΔG°solv(A⁻).
-
Assemble the Final Equation: The pKa is calculated using the following master equation:
-
pKa = (ΔG°gas(deprot) + ΔG°solv(A⁻) - ΔG°solv(HA)) / (2.303 * RT) + C
-
Where R is the gas constant, T is the temperature (298.15 K), and C is a constant that includes the experimental solvation free energy of the proton and the conversion from the standard state in the gas phase to the standard state in solution. The value for C is well-established in the literature.
-
This protocol provides a self-validating system, as each component of the calculation is based on fundamental thermodynamic principles.
Non-Covalent Interaction (NCI) Analysis
To visualize and quantify the crucial H-bond between the CF₂H group and a biological target, Non-Covalent Interaction (NCI) analysis is an invaluable tool.[15] Based on the electron density (ρ) and its derivatives, this method generates 3D graphical representations of non-covalent interactions.
-
How it Works: NCI plots reveal surfaces between atoms. The color of the surface indicates the nature of the interaction:
-
Blue: Strong, attractive interactions (e.g., hydrogen bonds).
-
Green: Weak, van der Waals interactions.
-
Red: Repulsive, steric clashes.
-
-
Application: By building a model of the difluoromethylated ligand in the protein's active site, an NCI analysis can visually confirm if the CF₂H group is indeed forming the desired hydrogen bond, providing powerful evidence to support a binding hypothesis.[16]
Predicting Metabolic Stability
The CF₂H group is often introduced to block metabolic oxidation.[3][6] Computational models can help predict the most likely sites of metabolism (SoM) by cytochrome P450 enzymes.
-
Mechanism-Based Approaches: Many SoM prediction tools are based on the accessibility of C-H bonds and the relative stability of the radical intermediates formed after hydrogen abstraction by the P450 compound I active species.[17]
-
Workflow:
-
Generate all possible radical species by abstracting a hydrogen atom from each C-H bond in the molecule.
-
Calculate the relative energies of these radicals using DFT.
-
The C-H bond that leads to the most stable radical is often the most probable site of metabolism.
-
-
Causality: The high strength of the C-F bond and the electron-withdrawing effect of the fluorine atoms destabilize the formation of a radical at the difluoromethyl carbon, thus making it a "hard" metabolic spot compared to an unsubstituted methyl group. This provides a clear, mechanistically-grounded rationale for the observed increase in metabolic stability.[6]
Summary of Key Physicochemical Effects and Their Theoretical Probes
The multifaceted influence of the CF₂H group can be systematically investigated using a suite of computational tools.
| Physicochemical Property | Influence of CF₂H Group | Recommended Theoretical Approach | Key Output |
| Acidity/Basicity (pKa) | Decreases basicity of nearby nitrogen atoms. | DFT + Thermodynamic Cycle | Quantitative pKa value |
| Conformation | Can lock conformation via intramolecular H-bonds. | DFT Potential Energy Surface (PES) Scan | Relative energies of conformers |
| Target Binding | Acts as a unique H-bond donor. | Non-Covalent Interaction (NCI) Analysis | 3D visualization of H-bonds |
| Lipophilicity (logP) | Moderately increases lipophilicity. | Quantitative Structure-Property Relationship (QSPR) models or Alchemical Free Energy methods | Calculated logP value |
| Metabolic Stability | Blocks sites of oxidative metabolism. | DFT-based C-H bond activation/radical stability analysis | Ranking of metabolic hotspots |
Conclusion and Future Outlook
The difluoromethyl group is a powerful asset in the medicinal chemist's toolkit, offering a sophisticated method to fine-tune the properties of heterocyclic drug candidates. Theoretical studies, grounded in the principles of quantum mechanics, provide an indispensable roadmap for navigating the complex interplay of electronic, steric, and solvation effects that arise from its introduction. By employing robust computational protocols like those outlined in this guide, researchers can move from serendipitous discovery to rational, hypothesis-driven design. This in silico-first approach not only accelerates the drug discovery pipeline but also fosters a deeper, mechanistically-grounded understanding of molecular recognition and metabolism, paving the way for the development of safer and more efficacious medicines.
References
- Source: National Institutes of Health (NIH)
- Source: Organic & Biomolecular Chemistry (RSC Publishing)
- Title: Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals Source: ChemRxiv URL
- Title: Difluoromethylation of heterocycles via a radical process Source: RSC Publishing URL
- Title: Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis Source: PMC - NIH URL
- Title: Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones Source: PMC - NIH URL
- Source: Organic Chemistry Frontiers (RSC Publishing)
- Title: Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)
- Title: N—H and O—H Difluoromethylation of N -Heterocycles Source: ResearchGate URL
- Title: Innate C-H trifluoromethylation of heterocycles Source: PMC - NIH URL
- Title: Mechanochemical difluoromethylation of (thio)
- Title: Conformational preference in difluoroacetamide oligomers: probing the potential for foldamers with C–H⋯O hydrogen bonds Source: PMC - NIH URL
- Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL
- Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PubMed URL
- Title: Predicting the pKa of Small Molecules Source: Matthias Rupp URL
- Title: Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models Source: MDPI URL
- Title: On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective Source: ChemRxiv URL
- Source: vscht.
- Title: Computer Prediction of pKa Values in Small Molecules and Proteins Source: PMC - NIH URL
- Title: Revealing Non-Covalent Interactions Source: PMC - PubMed Central URL
- Source: eScholarship.
- Title: Computational pKa Determination Source: r/comp_chem - Reddit URL
- Title: Theoretical treatments of non-covalent interactions in biological systems Source: ResearchGate URL
- Title: Computational Models of Metabolism: Stability and Regulation in Metabolic Networks Source: URL
- Title: Non-Covalent Interactions in Organic, Organometallic, and Inorganic Supramolecular Systems Relevant for Medicine, Materials Science, and Catalysis Source: MDPI URL
- Title: Quantum Chemistry Calculations for Metabolomics: Focus Review Source: PMC - PubMed Central URL
- Title: Quantum Chemical Calculations for Over 200000 Organic Radical Species and 40000 Associated Closed-Shell Molecules: Article No.
- Title: Conformational Analysis of Conjugated Organic Materials: What Are My Heteroatoms Really Doing?
- Title: Conformational Analysis of Molecules in Excited States Source: URL
- Title: Quantum chemical calculations for over 200,000 organic radical species and 40,000 associated closed-shell molecules Source: Publications URL
- Title: Computational tools to study non-covalent interactions and confinement effects in chemical systems Source: RSC Publishing URL
- Title: Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding Source: Request PDF - ResearchGate URL
- Title: The Many Roles for Fluorine in Medicinal Chemistry Source: ACS Publications URL
- Title: Quantum Chemical Methods: Its history and future Source: Pillars at Taylor University URL
- Title: Selected Papers – Theoretical Chemistry Source: The Reiher Research Group | ETH Zurich URL
- Title: Special Issue : Computational Modeling of Metabolite-Modulated Cellular Processes Source: MDPI URL
- Title: Recent Advances of Computational Modeling for Predicting Drug Metabolism: A Perspective Source: PubMed URL
- Title: Computational chemistry Publications | Chemical Research Support Source: Weizmann Institute of Science URL
- Title: Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives Source: MDPI URL
Sources
- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pillars.taylor.edu [pillars.taylor.edu]
- 10. docs.nrel.gov [docs.nrel.gov]
- 11. mdpi.com [mdpi.com]
- 12. Conformational preference of N-difluoromethylated amides: contributions of hydrogen-bonding, steric, and stereoelectronic effects - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Conformational preference in difluoroacetamide oligomers: probing the potential for foldamers with C–H⋯O hydrogen bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Revealing Non-Covalent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Recent Advances of Computational Modeling for Predicting Drug Metabolism: A Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of Methyl 2-(difluoromethyl)isonicotinate
Introduction: Navigating the Unique Properties of a Fluorinated Pyridine Derivative
Methyl 2-(difluoromethyl)isonicotinate is a fluorinated pyridine derivative of increasing interest in medicinal chemistry and drug development.[1] The incorporation of the difluoromethyl group can significantly modulate the physicochemical and biological properties of parent molecules, making this compound a valuable building block for novel therapeutics. However, as with many fluorinated organic compounds, its unique reactivity and potential biological effects necessitate a thorough understanding of its safe handling, storage, and disposal.
This guide provides a comprehensive overview of the essential safety protocols for this compound, designed for researchers, scientists, and drug development professionals. By synthesizing data from structurally similar compounds and established best practices for handling fluorinated heterocycles, this document aims to foster a culture of safety and scientific integrity in the laboratory. While specific toxicological data for this compound is limited, a conservative approach based on analogous compounds is warranted to ensure personnel safety.
Hazard Identification and Risk Assessment: A Proactive Approach to Safety
Based on the available data for analogous compounds such as Methyl isonicotinate and other fluorinated pyridines, this compound should be treated as a hazardous substance with the potential to cause irritation to the skin, eyes, and respiratory system.[2][3]
1.1. GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
1.2. Primary Routes of Exposure
-
Inhalation: Vapors or aerosols may irritate the respiratory tract.
-
Skin Contact: May cause skin irritation, redness, and discomfort upon direct contact.
-
Eye Contact: Can cause serious eye irritation.
-
Ingestion: May be harmful if swallowed.
1.3. Toxicological Profile (Inferred from Analogues)
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety strategy relies on a combination of effective engineering controls and appropriate personal protective equipment.
2.1. Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood.[4][5][6] The fume hood provides primary containment and protects the user from inhaling potentially harmful vapors.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.
2.2. Personal Protective Equipment (PPE): Essential for Direct Handling
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[7][8]
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Provides protection against splashes to the eyes and face.[8] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) | Protects the skin from direct contact.[8][9] Regularly inspect gloves for any signs of degradation or perforation. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Generally not required when working in a certified chemical fume hood. If there is a potential for exposure outside of a fume hood, a risk assessment should be conducted to determine the appropriate respiratory protection. | Ensures respiratory safety in situations with inadequate ventilation. |
Standard Operating Procedures: From Receipt to Disposal
Adherence to well-defined Standard Operating Procedures (SOPs) is critical for the safe handling of this compound.
3.1. Receipt and Storage
-
Receipt: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][10] The recommended storage condition is often refrigerated (2-8°C) under an inert atmosphere.[9]
-
Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
3.2. General Handling Workflow
The following diagram illustrates a general workflow for the safe handling of this compound.
Sources
- 1. The toxicity of inhaled methyl isocyanate in F344/N rats and B6C3F1 mice. II. Repeated exposure and recovery studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Methyl isonicotinate - Wikipedia [en.wikipedia.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. amfluoro.com [amfluoro.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. appretech.com [appretech.com]
- 9. FCKeditor - Resources Browser [midyear.aza.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: 1H NMR Spectral Analysis of Methyl 2-(difluoromethyl)isonicotinate
Introduction:
Methyl 2-(difluoromethyl)isonicotinate is a key building block in medicinal and agrochemical research. The introduction of a difluoromethyl group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. As such, unambiguous structural characterization of this compound is paramount. This application note provides a comprehensive guide to the ¹H Nuclear Magnetic Resonance (NMR) spectral data of this compound, offering a detailed analysis of chemical shifts, coupling constants, and signal multiplicities. Furthermore, a standardized protocol for sample preparation and data acquisition is presented to ensure reproducibility and accuracy in the laboratory. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the NMR properties of this important fluorinated pyridine derivative.
Predicted ¹H NMR Spectral Data
Due to the absence of a publicly available, fully assigned ¹H NMR spectrum for this compound, the following data is a prediction based on the analysis of structurally related compounds, including methyl isonicotinate and 2-(difluoromethyl)pyridine derivatives.[1][2] The electron-withdrawing nature of both the difluoromethyl group and the methyl ester at positions 2 and 4, respectively, significantly influences the chemical shifts of the pyridine ring protons, causing them to resonate at lower fields.[3][4][5][6]
Structure:
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, at 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |
| ~8.90 | d | 1H | H-6 | ³J(H-H) ≈ 5.0 |
| ~8.20 | s | 1H | H-3 | ⁴J(H-F) ≈ 1.5 |
| ~7.90 | d | 1H | H-5 | ³J(H-H) ≈ 5.0 |
| ~6.80 | t | 1H | CHF₂ | ²J(H-F) ≈ 56.0 |
| ~4.00 | s | 3H | OCH₃ | - |
Analysis of Spectral Features:
-
Aromatic Protons (H-3, H-5, H-6): The protons on the pyridine ring are expected to be significantly deshielded due to the electron-withdrawing effects of the nitrogen atom, the difluoromethyl group, and the methyl ester.
-
H-6: This proton is adjacent to the nitrogen atom and is expected to be the most downfield, appearing as a doublet due to coupling with H-5.
-
H-3: This proton is situated between two electron-withdrawing groups and is anticipated to appear as a singlet, though a small long-range coupling to the fluorine atoms of the CHF₂ group might be observed as a slight broadening or a narrow triplet.
-
H-5: This proton will appear as a doublet due to coupling with H-6.
-
-
Difluoromethyl Proton (CHF₂): The proton of the difluoromethyl group is expected to resonate as a triplet due to coupling with the two equivalent fluorine atoms (²J(H-F)).[2] The large coupling constant is characteristic of geminal H-F coupling.
-
Methyl Protons (OCH₃): The three protons of the methyl ester group will appear as a sharp singlet in the upfield region of the spectrum.[1]
Experimental Protocol: Acquiring High-Quality ¹H NMR Spectra
This section outlines a standardized protocol for the preparation of a sample of this compound and the subsequent acquisition of its ¹H NMR spectrum.
I. Sample Preparation:
A meticulous sample preparation is crucial for obtaining high-resolution NMR spectra.[7][8][9]
-
Analyte Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurity signals.
-
Solvent Selection: Use a high-quality deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[3] Ensure the solvent is free from residual water, which can obscure signals in the aromatic region.
-
Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[8][9]
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (0.03% v/v). However, the residual proton signal of the deuterated solvent can often be used for calibration.[8]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
II. NMR Data Acquisition:
The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer.
-
Instrument Setup: Tune and match the probe for the ¹H frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.[10]
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64 scans are typically sufficient for a sample of this concentration.
-
Receiver Gain (RG): Adjust the receiver gain to an appropriate level to maximize the signal-to-noise ratio without causing ADC overflow.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): A spectral width of 16 ppm (from -2 to 14 ppm) is generally adequate.
-
Temperature: Maintain a constant temperature, typically 298 K.
-
III. Data Processing:
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or the TMS signal at 0.00 ppm.
-
Integration and Peak Picking: Integrate all signals and accurately pick the peak positions.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the experimental workflow for obtaining the ¹H NMR spectrum of this compound.
Figure 1: Experimental workflow for ¹H NMR analysis.
Trustworthiness and Self-Validation
The protocol described above is designed to be a self-validating system. The use of a high-purity standard and a well-defined experimental procedure ensures the reliability of the obtained data. For further validation, a 2D NMR experiment, such as a ¹H-¹⁹F HSQC, can be performed to unequivocally confirm the H-F couplings. Additionally, comparison of the acquired spectrum with the predicted data in Table 1 will serve as a crucial validation step. Any significant deviation may indicate the presence of impurities or a different molecular structure.
Conclusion
This application note provides a detailed guide to the ¹H NMR spectral characteristics of this compound and a robust protocol for its analysis. By understanding the predicted spectral features and adhering to the standardized experimental procedures, researchers can confidently characterize this important fluorinated building block, ensuring the integrity of their synthetic work and facilitating its application in drug discovery and development.
References
- Goveas, L. D., et al. (2015). Spectral Assignments and Reference Data LTA-mediated synthesis and complete assignment of 1H and 13C NMR data of two natural 11-nordrimanes: isonordrimenone and polygonone.
- Wishart, D. S., et al. (2017). Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva. PubMed Central. [Link]
- Iowa State University. (n.d.). NMR Sample Preparation.
- University College London. (n.d.). Sample Preparation.
- University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]
- Dolbier, W. R. (2009). Guide to fluorine NMR for organic chemists. John Wiley & Sons.
- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.
- Foroozandeh, M., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.
- Foroozandeh, M., et al. (2022).
- Ar-Rashid, M. H., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]
- Zapevalov, A. Y., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. [Link]
- Royal Society of Chemistry. (2015).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]
- ResearchGate. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- PubMed. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]
- National Institutes of Health. (2024).
- Universität Münster. (2024).
Sources
- 1. Methyl isonicotinate(2459-09-8) 1H NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 4. researchgate.net [researchgate.net]
- 5. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch [pubmed.ncbi.nlm.nih.gov]
- 6. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. pydio.campus.nd.edu [pydio.campus.nd.edu]
Analysis of Methyl 2-(difluoromethyl)isonicotinate Purity by High-Performance Liquid Chromatography (HPLC)
An Application Note for the Pharmaceutical and Chemical Industries
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of Methyl 2-(difluoromethyl)isonicotinate. This fluorinated pyridine derivative is a key building block in medicinal chemistry, and ensuring its purity is critical for the synthesis of active pharmaceutical ingredients (APIs).[1] The described method is specific, accurate, and precise, making it suitable for quality control in both research and manufacturing environments. The protocol adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[2][3]
Introduction and Scientific Rationale
This compound (CAS No. 1251844-44-6) is a heterocyclic compound featuring a pyridine ring, a methyl ester group, and a difluoromethyl moiety.[1][4] The difluoromethyl group is a significant functional group in drug design, often used as a bioisosteric replacement for other groups to modulate physicochemical properties such as lipophilicity and metabolic stability.[1] Given its role as a precursor in complex syntheses, a reliable analytical method to assess its purity and identify potential impurities is paramount.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for analyzing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[5] For pyridine derivatives, which are basic in nature, reversed-phase HPLC is particularly effective.[6][7] The primary analytical challenge with basic compounds like pyridines (pKa typically 5-6) is their interaction with residual acidic silanols on the silica-based stationary phase, which can lead to poor peak shape (tailing).[8] This method addresses this challenge by using a low-pH mobile phase. The acidic conditions ensure that the pyridine nitrogen is protonated, minimizing undesirable ionic interactions with the stationary phase and resulting in sharp, symmetrical peaks.[8]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| Chemical Structure | (See Figure 1) | [1] |
| CAS Number | 1251844-44-6 | [1][9] |
| Molecular Formula | C₈H₇F₂NO₂ | [1][4] |
| Molecular Weight | 187.14 g/mol | [1] |
| IUPAC Name | methyl 2-(difluoromethyl)pyridine-4-carboxylate | [4][9] |
| Physical Form | Liquid | [9] |
| Predicted pKa | ~5-6 (Pyridine moiety) | [6][8] |
Figure 1. Chemical Structure of this compound.
HPLC Method and Chromatographic Conditions
This section details the validated HPLC method for the purity analysis of this compound.
Instrumentation and Reagents
-
Instrumentation: An HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Data Acquisition: Chromatography data software for instrument control, data acquisition, and processing.
-
Reagents:
-
Acetonitrile (HPLC grade or higher)
-
Water (HPLC grade or Milli-Q)
-
Trifluoroacetic Acid (TFA), HPLC grade
-
This compound reference standard (purity ≥ 98%)
-
Chromatographic Conditions
The following table summarizes the optimized conditions for the analysis.
| Parameter | Condition | Rationale |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides excellent hydrophobic retention for this moderately polar molecule. The length and particle size offer a good balance of resolution and backpressure.[7] |
| Mobile Phase A | 0.1% (v/v) TFA in Water | The acidic modifier (TFA) at a low pH protonates the pyridine nitrogen, ensuring sharp, symmetrical peaks by minimizing silanol interactions.[8] |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with low viscosity and good UV transparency. |
| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30.1-35 min: 30% B | A gradient program is employed to ensure elution of the main peak with a good retention factor while also eluting any potential late-eluting, more hydrophobic impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 265 nm | Pyridine derivatives typically exhibit strong UV absorbance in the 250-270 nm range. A DAD can be used to scan for the optimal wavelength. |
| Injection Volume | 10 µL | |
| Run Time | 35 minutes | Sufficient time for elution of all components and column re-equilibration. |
Protocols: Preparation and Execution
Reagent Preparation
-
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
-
Diluent: Prepare a mixture of Water:Acetonitrile (70:30 v/v).
Sample and Standard Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature, then dilute to the mark with diluent and mix well.
-
Sample Solution (0.5 mg/mL): Prepare the test sample using the same procedure as the standard solution.
Experimental Workflow
The overall process from preparation to final analysis is outlined below.
Caption: HPLC Purity Analysis Workflow.
Method Validation Framework
To ensure the trustworthiness and reliability of this protocol, it must be validated according to ICH Q2(R2) guidelines.[2][3][10] The following parameters are critical.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can separate the main analyte from potential impurities, degradants, and starting materials. | Peak purity index > 0.995 (using DAD). Baseline resolution between analyte and known impurities. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the nominal concentration. |
| Accuracy | To measure the closeness of the experimental value to the true value. | 80.0% to 120.0% recovery for impurity determination. |
| Precision (Repeatability) | To show the consistency of results for multiple analyses of the same sample on the same day. | Relative Standard Deviation (%RSD) ≤ 2.0% for six replicate preparations. |
| Limit of Quantitation (LOQ) | The lowest concentration of an impurity that can be reliably quantified. | Signal-to-noise ratio ≥ 10. |
| Robustness | To demonstrate the method's reliability with small, deliberate changes in parameters. | %RSD should remain within acceptable limits when varying flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase composition (±2%). |
Data Analysis and System Suitability
System Suitability Test (SST)
Before analyzing any samples, the chromatographic system must be verified. This is achieved by injecting the standard solution five times. The results must meet the following criteria:
-
Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
%RSD of Peak Area: ≤ 2.0%
Purity Calculation
The purity of the sample is determined using the area normalization method. This method assumes that all impurities have a similar detector response to the main component.
Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Report any impurity that is above the reporting threshold (e.g., 0.05%).
Conclusion
The RP-HPLC method described in this application note is a scientifically sound, robust, and reliable protocol for determining the purity of this compound. The use of a C18 column with an acidic mobile phase gradient provides excellent resolution and peak shape for the analyte and its potential impurities. This method is suitable for routine quality control and stability testing in regulated environments, provided it is fully validated according to ICH guidelines.
References
- HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: https://helixchrom.com/hplc-methods-for-analysis-of-pyridine/
- Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). SciSpace. Available at: https://typeset.io/papers/development-and-validation-of-reverse-phase-high-performance-2l2g51z3wk
- Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). ResearchGate. Available at: https://www.researchgate.
- Pyridines and Reverse Phase HPLC. ResearchGate. Available at: https://www.researchgate.
- Steps for HPLC Method Validation. (2024). Pharmaguideline. Available at: https://www.pharmaguideline.
- Chromatographic Purification of Pyridine Derivatives. Benchchem. Available at: https://www.benchchem.
- This compound | CAS 1251844-44-6. Benchchem. Available at: https://www.benchchem.com/product/b596686
- Methyl 2-(trifluoromethyl)isonicotinate | CAS 588702-68-5. AMERICAN ELEMENTS. Available at: https://www.americanelements.
- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Available at: https://www.amsbiopharma.
- This compound (C8H7F2NO2). PubChemLite. Available at: https://pubchemlite.
- Methyl 2-(Trifluoromethyl)isonicotinate. Amerigo Scientific. Available at: https://www.amerigoscientific.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube. Available at: https://www.youtube.
- Methyl 2-fluoronicotinate. PubChem. Available at: https://pubchem.ncbi.nlm.nih.
- Validation of Analytical Procedures Q2(R2). (2023). ICH. Available at: https://database.ich.org/sites/default/files/ICH_Q2-R2_Guideline_Step4_2023_1130.pdf
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: https://www.ema.europa.eu/en/ich-q2-r2-validation-analytical-procedures-scientific-guideline
- 2-(difluoroMethyl) isonicotinic acid | 1256818-14-0. ChemicalBook. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB12658244.htm
- 2-(Difluoromethyl)isonicotinaldehyde. SynHet. Available at: https://synhet.com/2-(difluoromethyl)isonicotinaldehyde-cas-1211540-67-8
- Methyl isonicotinate. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/m41004
- HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. Available at: https://sielc.com/hplc-method-for-analysis-of-pyridine-on-primesep-100-column/
- Asian Journal of Chemistry.Available at: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=18_1_35
- Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS.Available at: https://www.slideshare.net/slideshow/perfluorinated-compounds-detection-using-nontarget-analysis-of-rphplcicpmsms/81723485
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.Available at: https://www.researchgate.
- One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process. (2016). Organic & Biomolecular Chemistry. Available at: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c5ob02468d
- Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids by the Reaction of α-(Trifluoromethyl)styrenes with 2-Nitroimino-imidazolidine. (2023). Molecules. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8004550/
- HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. SIELC Technologies. Available at: https://sielc.com/hplc-method-for-analysis-of-isonicotinic-acid-on-primesep-100-column/
- methyl 2-(chloromethyl)isonicotinate synthesis. ChemicalBook. Available at: https://www.chemicalbook.com/synthesis/125104-36-1.html
- This compound | 1251844-44-6. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/chemscene/cs-0113886
Sources
- 1. benchchem.com [benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. PubChemLite - this compound (C8H7F2NO2) [pubchemlite.lcsb.uni.lu]
- 5. scispace.com [scispace.com]
- 6. helixchrom.com [helixchrom.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound | 1251844-44-6 [sigmaaldrich.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: High-Throughput Characterization of Methyl 2-(difluoromethyl)isonicotinate using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a comprehensive protocol for the qualitative and quantitative characterization of Methyl 2-(difluoromethyl)isonicotinate, a key fluorinated pyridine derivative with significant applications in pharmaceutical and agrochemical research. The developed Gas Chromatography-Mass Spectrometry (GC-MS) method provides a robust and reliable framework for identity confirmation, purity assessment, and impurity profiling. The protocol outlines a systematic approach, from sample preparation to method validation, adhering to the principles of scientific integrity and leveraging established analytical best practices. This guide is intended for researchers, scientists, and drug development professionals seeking a validated method for the analysis of this and structurally related compounds.
Introduction
This compound is a fluorinated heterocyclic compound of increasing interest in medicinal chemistry due to the unique properties conferred by the difluoromethyl group. Accurate and precise analytical characterization is paramount for ensuring the quality and consistency of this intermediate in drug discovery and development pipelines. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high separation efficiency and definitive molecular identification.[1] This document provides a detailed protocol for the GC-MS analysis of this compound, emphasizing the rationale behind methodological choices and incorporating comprehensive validation procedures as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4][5]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is crucial for effective method development.
| Property | Value | Source |
| Molecular Formula | C₈H₇F₂NO₂ | Benchchem |
| Molecular Weight | 187.14 g/mol | Benchchem |
| Appearance | Not specified, likely a solid or liquid | - |
| Boiling Point | Not explicitly available, estimated to be amenable to GC | - |
| Polarity | Polar | General Chemical Principles |
Experimental Protocol
This section details the step-by-step methodology for the GC-MS analysis of this compound.
Sample Preparation
The goal of sample preparation is to produce a clean, homogenous sample in a volatile solvent suitable for GC-MS analysis.
-
Solvent Selection: Utilize a high-purity, volatile organic solvent such as Dichloromethane (DCM) or Ethyl Acetate. These solvents are compatible with common GC stationary phases and will not interfere with the analysis.
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in the chosen solvent in a 10 mL volumetric flask to create a stock solution of 1 mg/mL.
-
Perform serial dilutions to prepare a working standard solution with a final concentration of approximately 10 µg/mL.
-
-
Sample Solution Preparation:
-
For drug substance analysis, dissolve a known amount of the sample in the chosen solvent to achieve a target concentration of 10 µg/mL.
-
For analysis in complex matrices, a suitable extraction technique such as liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte of interest.
-
-
Final Preparation:
-
Filter the final solutions through a 0.22 µm syringe filter to remove any particulate matter.
-
Transfer the filtered solution into a 2 mL autosampler vial for GC-MS analysis.
-
GC-MS Instrumentation and Conditions
The following instrumental parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible performance. |
| Column | Agilent DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column | The polar nature of the analyte necessitates a polar stationary phase for optimal retention and peak shape.[6][7][8] |
| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization of the analyte without thermal degradation. |
| Injection Mode | Split (50:1) | Prevents column overloading and ensures sharp peaks. A splitless injection may be used for trace analysis. |
| Injection Volume | 1 µL | Standard injection volume for capillary GC. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures consistent retention times. |
| Oven Temperature Program | - Initial Temperature: 80 °C, hold for 2 minutes- Ramp: 15 °C/min to 240 °C- Hold: 5 minutes at 240 °C | A temperature program is essential for eluting the analyte in a reasonable time with good peak shape and for cleaning the column of any less volatile impurities.[1] |
| Mass Spectrometer | ||
| MS System | Agilent 5977B MSD or equivalent | Provides high sensitivity and reliable mass analysis. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching.[9] |
| Ionization Energy | 70 eV | Standard energy for generating consistent and comparable mass spectra.[9] |
| Source Temperature | 230 °C | Optimizes ionization efficiency and minimizes ion source contamination. |
| Quadrupole Temperature | 150 °C | Ensures stable mass analysis. |
| Mass Scan Range | m/z 40-300 | Covers the expected molecular ion and fragment ions of the analyte. |
| Solvent Delay | 3 minutes | Prevents the solvent peak from overwhelming the detector. |
Data Acquisition and Processing
-
Acquire data using the instrument's software.
-
Integrate the chromatographic peaks and identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Perform a library search (e.g., NIST) to aid in the identification of unknown impurities.
Expected Results and Interpretation
Chromatogram
A single, sharp, and symmetrical peak corresponding to this compound is expected. The retention time will be dependent on the specific column and conditions used but should be reproducible.
Mass Spectrum and Fragmentation Pattern
The electron ionization mass spectrum will provide a unique fingerprint for the molecule. While a library spectrum may not be available, the expected fragmentation pattern can be predicted based on the structure.
-
Molecular Ion (M⁺): A peak at m/z 187 corresponding to the molecular weight of the compound is expected, though it may be of low intensity due to the lability of the ester group.
-
Key Fragment Ions:
-
Loss of Methoxy Group (-OCH₃): A significant peak at m/z 156 ([M-31]⁺) is anticipated due to the cleavage of the ester's methoxy group. This is a common fragmentation pathway for methyl esters.[10]
-
Loss of Carbomethoxy Group (-COOCH₃): A peak at m/z 128 ([M-59]⁺) resulting from the loss of the entire carbomethoxy group.
-
Pyridine Ring Fragments: Characteristic fragments of the substituted pyridine ring are also expected. The difluoromethyl group may also undergo fragmentation, potentially leading to the loss of HF.
-
The following diagram illustrates the predicted primary fragmentation pathways:
Sources
- 1. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 2. jordilabs.com [jordilabs.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 7. GC Column Types & Selection Guide | Shimadzu [shimadzu.com]
- 8. fishersci.ca [fishersci.ca]
- 9. rroij.com [rroij.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Methyl 2-(difluoromethyl)isonicotinate in Agrochemical Synthesis
Introduction: The Strategic Importance of the Difluoromethyl Group in Modern Agrochemicals
In the landscape of contemporary agrochemical research, the strategic incorporation of fluorine-containing moieties has become a cornerstone for the development of highly efficacious and environmentally optimized pesticides. Among these, the difluoromethyl (–CF₂H) group has garnered significant attention. Unlike the more electron-withdrawing trifluoromethyl (–CF₃) group, the –CF₂H moiety offers a nuanced modulation of a molecule's physicochemical properties. It can act as a lipophilic hydrogen bond donor, enhancing binding affinity to target enzymes, and it moderately influences lipophilicity and metabolic stability, often leading to improved bioavailability and systemic properties in plants.[1][2][3] The pyridine heterocycle is also a prevalent scaffold in numerous successful agrochemicals, valued for its metabolic stability and its ability to be functionalized to fine-tune biological activity.[4]
Methyl 2-(difluoromethyl)isonicotinate represents a highly valuable and contemporary building block that combines both the desirable difluoromethyl group and the robust pyridine core. This ester is primed for a variety of chemical transformations, making it an excellent starting point for the synthesis of novel fungicides, insecticides, and herbicides. These application notes will provide a detailed exploration of its utility, focusing on a key synthetic transformation: the synthesis of 2-(difluoromethyl)isonicotinamides, which are promising scaffolds for new active ingredients.
Core Application: Synthesis of N-Substituted 2-(Difluoromethyl)isonicotinamides
A pivotal application of this compound is its conversion to N-substituted amides. The amide bond is a fundamental linkage in a vast array of biologically active molecules, including many leading agrochemicals. For instance, a major class of modern fungicides, the succinate dehydrogenase inhibitors (SDHIs), are predominantly carboxamides.[2] By reacting this compound with various primary or secondary amines, a library of novel 2-(difluoromethyl)isonicotinamides can be generated for biological screening.
This transformation is typically achieved through direct aminolysis or by a two-step saponification-amidation sequence. The direct aminolysis is often preferred for its atom economy and procedural simplicity.
Experimental Workflow: From Ester to Amide
The following diagram illustrates the general workflow for the synthesis of N-substituted 2-(difluoromethyl)isonicotinamides from this compound.
Sources
Hydrolysis of Methyl 2-(difluoromethyl)isonicotinate to its carboxylic acid
Efficient Saponification of Methyl 2-(difluoromethyl)isonicotinate to 2-(difluoromethyl)isonicotinic Acid: A Detailed Guide for Pharmaceutical Research
Abstract
This comprehensive guide provides detailed protocols and scientific insights for the hydrolysis of this compound to its corresponding carboxylic acid, 2-(difluoromethyl)isonicotinic acid. This transformation is a critical step in the synthesis of various pharmacologically active molecules, where the difluoromethyl group serves as a key structural motif. The protocols outlined below are designed for robustness and scalability, addressing common challenges encountered in the saponification of electron-deficient heterocyclic esters. We delve into the mechanistic underpinnings of the reaction, offer step-by-step experimental procedures, and provide guidance on analytical characterization and troubleshooting.
Introduction: The Significance of the Difluoromethyl Group in Medicinal Chemistry
The difluoromethyl (CF₂H) group has emerged as a valuable substituent in modern drug design. It is often employed as a bioisostere for hydroxyl or thiol groups, capable of acting as a lipophilic hydrogen bond donor due to the polarization of the C-H bond.[1][2] This unique property can enhance binding affinity to biological targets and improve pharmacokinetic profiles. 2-(Difluoromethyl)isonicotinic acid is a key building block for introducing this moiety into complex molecular architectures, making its efficient and reliable synthesis a topic of considerable interest to researchers in drug development.
The hydrolysis of the methyl ester precursor is the final and crucial step in obtaining this valuable intermediate. While ester saponification is a fundamental organic transformation, the presence of an electron-withdrawing difluoromethyl group and the nitrogen atom in the pyridine ring presents specific challenges and necessitates carefully optimized reaction conditions to ensure high yields and purity.
Mechanistic Considerations for Hydrolysis
The hydrolysis of this compound is typically achieved via a base-catalyzed mechanism, specifically a nucleophilic acyl substitution. The reaction proceeds through a tetrahedral intermediate, and the rate is influenced by several factors, including the nature of the base, the solvent, and the reaction temperature.
The electron-withdrawing nature of both the pyridine ring and the adjacent difluoromethyl group significantly increases the electrophilicity of the ester carbonyl carbon. This electronic effect generally accelerates the rate of nucleophilic attack by the hydroxide ion.[3]
Below is a diagram illustrating the generally accepted mechanism for base-catalyzed ester hydrolysis:
Caption: Mechanism of base-catalyzed ester hydrolysis.
Experimental Protocols
Two primary protocols are presented below, utilizing sodium hydroxide and lithium hydroxide. The choice between these reagents can influence the reaction kinetics and ease of workup. Lithium hydroxide is often favored for its higher solubility in mixed aqueous-organic solvent systems and can sometimes lead to cleaner reactions.
Protocol 1: Sodium Hydroxide Mediated Hydrolysis
This protocol employs the common and cost-effective base, sodium hydroxide.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M and 2M solutions
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 to 1:1 v/v ratio).
-
Addition of Base: To the stirred solution, add a solution of sodium hydroxide (1.5 - 2.0 eq) in water. The use of a slight excess of base ensures complete conversion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C) or gently heat to 40-50 °C to increase the rate. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Work-up: a. Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. b. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like ethyl acetate to remove any unreacted starting material or non-polar impurities. c. Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 3-4 with 1M or 2M HCl. The product, 2-(difluoromethyl)isonicotinic acid, should precipitate out of the solution. d. If precipitation is slow, the aqueous layer can be extracted multiple times with ethyl acetate.
-
Isolation and Purification: a. Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum. b. If extraction was performed, combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. c. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Protocol 2: Lithium Hydroxide Mediated Hydrolysis
This protocol is an alternative that can be advantageous in certain contexts.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v) in a round-bottom flask with a magnetic stir bar.
-
Addition of Base: Add solid lithium hydroxide monohydrate (1.5 eq) to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS. This reaction is often complete within 2-4 hours.
-
Work-up and Isolation: Follow the same work-up and isolation procedure as described in Protocol 1 (steps 4 and 5).
Experimental Workflow Diagram
Caption: General workflow for the hydrolysis of this compound.
Analytical Characterization
To confirm the identity and purity of the final product, a combination of analytical techniques should be employed.
| Technique | Starting Material (Methyl Ester) | Product (Carboxylic Acid) |
| ¹H NMR | Singlet for the methyl ester protons (~3.9 ppm). Triplet for the CHF₂ proton. Aromatic protons in the corresponding region. | Absence of the methyl ester singlet. Broad singlet for the carboxylic acid proton (>10 ppm). Triplet for the CHF₂ proton. Aromatic protons. |
| ¹⁹F NMR | Doublet corresponding to the CHF₂ group. | Doublet corresponding to the CHF₂ group, potentially with a slight shift compared to the starting material. |
| LC-MS | A peak corresponding to the mass of the methyl ester. | A peak corresponding to the mass of the carboxylic acid. The retention time will be different from the starting material. |
| FTIR | Strong C=O stretch for the ester (~1730 cm⁻¹). | Broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹). Strong C=O stretch for the carboxylic acid (~1700 cm⁻¹). |
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Reaction | - Insufficient amount of base.- Low reaction temperature or short reaction time. | - Increase the stoichiometry of the base to 2.0 equivalents.- Increase the reaction temperature or allow for a longer reaction time. |
| Low Yield | - Incomplete precipitation during acidification.- Product is partially soluble in the aqueous layer. | - Ensure the pH is sufficiently low (3-4).- Perform multiple extractions with ethyl acetate after acidification. |
| Side Product Formation | - Potential for decomposition under harsh basic conditions. | - Use milder conditions (e.g., LiOH at room temperature).- Carefully monitor the reaction to avoid prolonged exposure to the base after completion. |
Conclusion
The hydrolysis of this compound is a straightforward yet critical transformation for the synthesis of advanced pharmaceutical intermediates. By carefully selecting the base and reaction conditions, and by monitoring the reaction progress, high yields of the desired 2-(difluoromethyl)isonicotinic acid can be reliably obtained. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully perform this synthesis and troubleshoot common issues that may arise.
References
- Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00632k][4]
- Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol800458k][5][6]
- Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Scientific Reports. [URL: https://www.nature.com/articles/s41598-019-48744-6][7]
- Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. ResearchGate. [URL: https://www.researchgate.
- Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c03038][1]
- 2-(difluoroMethyl) isonicotinic acid | 1256818-14-0. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB12658244_EN.htm][8]
- Radiodifluoromethylation of well-functionalized molecules. Precision Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10393605/][2]
Sources
Application Notes and Protocols for Amination Reactions with Methyl 2-(difluoromethyl)isonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Aminated Difluoromethylpyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone of modern drug discovery, present in a multitude of approved therapeutic agents. The introduction of fluorine-containing substituents, such as the difluoromethyl (CHF₂) group, can profoundly and beneficially alter the physicochemical and pharmacokinetic properties of lead compounds. The CHF₂ group, in particular, is often considered a lipophilic bioisostere of a hydroxyl or thiol group, capable of engaging in hydrogen bonding and improving metabolic stability.
Methyl 2-(difluoromethyl)isonicotinate is a key building block that combines the privileged pyridine core with a difluoromethyl group at the C2 position and a methyl ester at the C4 position. The amination of this substrate at the C6 position (or displacement of a suitable leaving group at C2) opens the door to a vast chemical space of novel compounds with significant potential in drug development. The electron-withdrawing nature of both the difluoromethyl and the ester groups activates the pyridine ring, making it amenable to amination reactions.
These application notes provide a comprehensive guide to the two primary strategies for the amination of derivatives of this compound: Palladium-catalyzed Buchwald-Hartwig cross-coupling and catalyst-free Nucleophilic Aromatic Substitution (SNAr). The protocols are designed to be robust and adaptable, with a focus on the underlying chemical principles to empower researchers to troubleshoot and optimize these critical transformations.
Chemical Structures and Key Reagents
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 1211540-67-8 | C₈H₇F₂NO₂ | 187.14 g/mol | |
| Methyl 6-chloro-2-(difluoromethyl)isonicotinate | Not readily available | C₈H₆ClF₂NO₂ | 221.59 g/mol |
Note: Methyl 6-chloro-2-(difluoromethyl)isonicotinate is a hypothetical starting material for the Buchwald-Hartwig protocol, representing a common precursor for such reactions.
Reaction Workflows
Palladium-Catalyzed Buchwald-Hartwig Amination
This powerful cross-coupling reaction allows for the formation of C-N bonds between a halo-substituted pyridine and a wide range of primary and secondary amines. The choice of ligand is critical for the success of the reaction with electron-deficient pyridine substrates.
Caption: Workflow for Buchwald-Hartwig Amination.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful, often catalyst-free method for the amination of pyridines bearing a good leaving group (like fluorine) and activated by electron-withdrawing groups. The reaction proceeds via a Meisenheimer intermediate.
Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).
Detailed Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of Methyl 6-chloro-2-(difluoromethyl)isonicotinate
This protocol is a general starting point and may require optimization for specific amines.[1]
Materials:
-
Methyl 6-chloro-2-(difluoromethyl)isonicotinate (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask or glovebox
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of an inert gas (Argon or Nitrogen), add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Addition of Reactants: Add the methyl 6-chloro-2-(difluoromethyl)isonicotinate (1.0 equivalent) and the amine (1.2 equivalents) to the flask.
-
Solvent Addition: Add anhydrous, degassed toluene to achieve a concentration of 0.1-0.5 M with respect to the pyridine substrate.
-
Reaction: Seal the flask and heat the reaction mixture to 80-110 °C. Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Cautiously quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality Behind Experimental Choices:
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen and moisture.[1]
-
Ligand Choice: Bulky, electron-rich phosphine ligands like XPhos are often effective for the amination of electron-deficient heteroaryl chlorides as they promote the rate-limiting reductive elimination step.[1]
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine and facilitate the catalytic cycle.[2]
-
Solvent: Anhydrous, non-protic solvents like toluene are standard for Buchwald-Hartwig reactions.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with a 2-Fluoro-6-(difluoromethyl)isonicotinate Derivative
This protocol is a general method for the reaction of a suitably activated fluoropyridine with an amine.[3]
Materials:
-
Methyl 2-fluoro-6-(difluoromethyl)isonicotinate (1.0 equiv)
-
Amine (2.0-4.0 equiv)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (optional, 2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add methyl 2-fluoro-6-(difluoromethyl)isonicotinate (1.0 equivalent) and the amine (2.0-4.0 equivalents).
-
Solvent Addition: Add anhydrous DMSO or DMF to dissolve the reactants.
-
Base Addition (Optional): If the amine is used as its salt or if it is a weaker nucleophile, add a base such as K₂CO₃ or Et₃N (2.0 equivalents).
-
Reaction: Heat the reaction mixture to 50-120 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine to remove residual DMSO/DMF, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
Leaving Group: Fluorine is an excellent leaving group in SNAr reactions on electron-deficient aromatic rings.[4]
-
Solvent: Polar aprotic solvents like DMSO and DMF are ideal for SNAr as they can stabilize the charged Meisenheimer intermediate.
-
Excess Amine/Base: Using an excess of the amine can drive the reaction to completion and can also act as the base to neutralize the HF formed. An external base is often beneficial for less reactive amines.[3]
Data Interpretation and Expected Outcomes
| Reaction Type | Typical Yields | Key Spectroscopic Data for Product | Common Side Products |
| Buchwald-Hartwig | 60-95% | ¹H NMR: Appearance of new signals corresponding to the amine moiety and disappearance of the starting material signals. ¹³C NMR: Shift in the chemical shifts of the pyridine ring carbons. MS (ESI): [M+H]⁺ corresponding to the aminated product. | Hydrodehalogenation of the starting material. Dimerization of the starting material. |
| SNAr | 50-90% | ¹H NMR: Similar to Buchwald-Hartwig. ¹⁹F NMR: Disappearance of the signal for the C-F bond of the starting material. MS (ESI): [M+H]⁺ corresponding to the aminated product. | Unreacted starting material. Products of solvent reaction if conditions are too harsh. |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion (Buchwald-Hartwig) | Inactive catalyst | Ensure strictly anhydrous and anaerobic conditions. Use fresh, high-quality reagents. |
| Poor ligand choice | Screen different phosphine ligands (e.g., SPhos, RuPhos). | |
| Insufficiently strong base | Switch to a stronger base like LiHMDS. | |
| Low or No Conversion (SNAr) | Poor nucleophilicity of the amine | Increase the reaction temperature. Add a non-nucleophilic base (e.g., K₂CO₃). |
| Deactivated substrate | This is unlikely for the target molecule but consider if other substituents are present. | |
| Formation of Side Products (e.g., Hydrodehalogenation) | β-Hydride elimination competing with reductive elimination (Buchwald-Hartwig) | Use a bulkier ligand to favor reductive elimination. Lower the reaction temperature. |
| Difficulty in Purification | Residual catalyst or ligand | Perform an aqueous wash with a solution of NH₄Cl or dilute HCl to remove some of the palladium and phosphine oxides. |
| Polar byproducts | Use a more polar eluent system for column chromatography or consider reverse-phase chromatography. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. Handle them under an inert atmosphere.
-
Bases: Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with care.
-
Solvents: Toluene, DMSO, and DMF are flammable and have associated health risks. Use in a fume hood and avoid inhalation and skin contact.
-
Amines: Many amines are corrosive and toxic. Consult the Safety Data Sheet (SDS) for each specific amine before use.
Conclusion
The amination of this compound and its derivatives is a valuable transformation for the synthesis of novel compounds for drug discovery. Both Buchwald-Hartwig cross-coupling and Nucleophilic Aromatic Substitution offer viable and complementary routes to these target molecules. The choice of method will depend on the availability of the starting materials, the nature of the amine, and the desired scale of the reaction. The protocols and guidelines presented here provide a solid foundation for researchers to successfully implement these reactions in their synthetic endeavors.
References
- A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). National Center for Biotechnology Information.
- Buchwald–Hartwig amination. (2023, December 2). In Wikipedia.
- Synthetic method of 2-amino-4-fluoropyridine. (2021, March 26). Google Patents.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2009, January 1). ResearchGate.
- Synthesis of 2‐(pyridin‐4‐yl)‐1H‐imidazo[4,5‐b] pyridine‐7‐carboxylic... (n.d.). ResearchGate.
- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2022, May 27). MDPI.
- Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)methylation. (2022, November 28). Chinese Chemical Society.
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2024, May 15). National Center for Biotechnology Information.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2018, August 15). Figshare.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014, June 11). Journal of the American Chemical Society.
- Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. (2012, June 1). National Center for Biotechnology Information.
- Synthesis of trifluoromethyl γ-aminophosphonates by nucleophilic aziridine ring opening. (2007, January 1). Royal Society of Chemistry.
- Nucleophilic Trifluoromethylation Using Trifluoromethyl Iodide. A New and Simple Alternative for the Trifluoromethylation of Aldehydes and Ketones. (2001, November 1). Organic Chemistry Portal.
- Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. (2019, September 25). ACS Publications.
- Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. (2023, November 15). ACS Publications.
- Alpha-(trifluoromethyl)amine derivatives via nucleophilic trifluoromethylation of nitrones. (2008). Semantic Scholar.
- Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. (2008, December). National Center for Biotechnology Information.
- Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring. (2002, January 1). ResearchGate.
Sources
Cross-coupling reactions involving 2-(difluoromethyl)pyridine esters
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-(Difluoromethyl)pyridine Esters
Abstract
The 2-(difluoromethyl)pyridine motif is a cornerstone in modern medicinal chemistry, prized for its ability to modulate the physicochemical properties of drug candidates, including lipophilicity, metabolic stability, and pKa.[1] This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-(difluoromethyl)pyridine derivatives, with a focus on boronic esters. We delve into the mechanistic underpinnings and practical considerations for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Authored for researchers and drug development professionals, this document offers field-proven insights, step-by-step protocols, and troubleshooting advice to facilitate the synthesis of these valuable compounds, accelerating the discovery of next-generation therapeutics.
The Strategic Advantage of the 2-(Difluoromethyl)pyridine Moiety
The introduction of fluorine-containing groups is a well-established strategy in drug design to enhance pharmacological profiles.[2] The difluoromethyl (CF2H) group, in particular, has gained significant attention as a bioisostere for hydroxyl (OH), amine (NH), and thiol (SH) groups due to its unique capacity to act as a hydrogen bond donor.[1] When appended to a pyridine ring, the CF2H group significantly alters the electronic properties of the heterocycle, impacting its basicity and interaction with biological targets.
Key Physicochemical Impacts of the CF2H Group:
-
pKa Modulation: The strong electron-withdrawing nature of the CF2H group lowers the pKa of the pyridine nitrogen, reducing its basicity. This can be critical for avoiding off-target interactions or improving oral bioavailability.
-
Increased Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance membrane permeability and improve passage across the blood-brain barrier.
-
Metabolic Stability: The C-F bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-CF2H moiety can block sites of oxidative metabolism, thereby increasing the drug's half-life.
-
Hydrogen Bonding: The CF2H group is a weak hydrogen bond donor, a property not shared by the trifluoromethyl (CF3) group. This allows it to form specific interactions with protein active sites, potentially increasing binding affinity and selectivity.[1]
Given these benefits, efficient and versatile synthetic methods to incorporate the 2-(difluoromethyl)pyridine scaffold into complex molecules are in high demand. Palladium-catalyzed cross-coupling reactions provide the most robust and scalable solutions.
Synthesis of the Key Precursor: 2-(Difluoromethyl)pyridine-X-Boronic Acid Pinacol Ester
Before performing cross-coupling, a suitable boronic acid or its ester derivative is often required. Pinacol esters are generally preferred over free boronic acids due to their enhanced stability, ease of handling, and amenability to chromatographic purification.[3] The synthesis of pyridinylboronic esters can be approached through several methods, with iridium-catalyzed C-H borylation being a highly efficient and direct route.[4]
Workflow: From Pyridine to Coupling-Ready Boronic Ester
This workflow illustrates the direct C-H borylation approach to synthesize the key precursor for subsequent Suzuki-Miyaura coupling reactions.
Caption: General workflow for precursor synthesis via Ir-catalyzed borylation.
Protocol 2.1: Synthesis of 2-(Difluoromethyl)pyridine-4-boronic Acid Pinacol Ester
This protocol is adapted from methodologies reported for the direct C-H borylation of electron-deficient pyridines.[4]
Materials:
-
2-(Difluoromethyl)pyridine
-
Bis(pinacolato)diboron (B2pin2)
-
[Ir(cod)(OMe)]2 (methoxyiridium-cyclooctadiene dimer)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy)
-
Anhydrous solvent (e.g., Cyclohexane or THF)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation: In a glovebox, add 2-(difluoromethyl)pyridine (1.0 equiv), B2pin2 (1.2 equiv), [Ir(cod)(OMe)]2 (1.5 mol%), and dtbbpy (3.0 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous cyclohexane (to make a 0.2 M solution) and seal the vessel.
-
Reaction: Remove the vessel from the glovebox and heat the reaction mixture at 80 °C for 16-24 hours.
-
Causality Note: The iridium catalyst, in conjunction with the bipyridine ligand, selectively activates a C-H bond on the electron-deficient pyridine ring, allowing for borylation to occur. The use of an inert atmosphere is critical to prevent catalyst deactivation.[4]
-
-
Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired 2-(difluoromethyl)pyridine boronic acid pinacol ester.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of these pyridine esters is realized in their ability to participate in a wide range of palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl structures.[5] However, the coupling of 2-substituted pyridines presents unique challenges, including slow transmetalation and competing protodeboronation, due to the coordinating effect of the pyridine nitrogen.[6]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This protocol utilizes modern catalyst systems designed to overcome the challenges of 2-pyridyl substrates.[6][7]
Materials:
-
2-(Difluoromethyl)pyridine boronic acid pinacol ester (1.2 equiv)
-
Aryl or heteroaryl bromide/iodide (1.0 equiv)
-
Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) or similar Buchwald ligand (2-4 mol%)
-
Potassium phosphate (K3PO4) or Potassium Fluoride (KF) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
Procedure:
-
Setup: To a dry reaction tube, add the aryl halide, pyridine boronic ester, base, Pd2(dba)3, and phosphine ligand.
-
Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent: Add the anhydrous solvent via syringe.
-
Reaction: Seal the tube and heat the mixture at 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Expertise Note: The choice of a bulky, electron-rich phosphine ligand (like SPhos) is crucial. It promotes the rate-limiting oxidative addition step and stabilizes the palladium center, preventing decomposition.[7] The use of K3PO4 or KF is often superior to carbonate bases for 2-pyridyl substrates, as it effectively promotes transmetalation while minimizing hydrolysis of the boronic ester.[6]
-
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 100 | 75-95 | [7] |
| Pd2(dba)3 / 1 | KF | Dioxane | 80 | 70-85 | [6] |
| Pd(dppf)Cl2 | Na3PO4 | Dioxane/H2O | 100 | 60-89 | [8] |
| (Table 1: Representative conditions for Suzuki-Miyaura coupling of 2-pyridyl boronates) |
Sonogashira Coupling: C(sp²)–C(sp) Bond Formation
The Sonogashira reaction enables the coupling of aryl halides with terminal alkynes, providing direct access to valuable arylacetylene building blocks.[9] The reaction is typically co-catalyzed by palladium and copper salts.
Caption: Dual catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
This protocol is a general method for the coupling of heteroaryl bromides.[10][11]
Materials:
-
2-Bromo-X-(difluoromethyl)pyridine (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Pd(PPh3)2Cl2 (Dichlorobis(triphenylphosphine)palladium(II)) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Base (e.g., Triethylamine (Et3N) or Diisopropylamine (i-Pr2NH))
-
Solvent (e.g., THF or DMF)
Procedure:
-
Setup: To a Schlenk flask, add the 2-bromopyridine derivative, Pd(PPh3)2Cl2, and CuI.
-
Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add the solvent and the base, followed by the terminal alkyne via syringe.
-
Trustworthiness Note: The base serves two roles: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide intermediate, and it acts as a scavenger for the HBr generated during the reaction.[9] Using an amine base as the solvent or co-solvent is common.
-
-
Reaction: Stir the reaction at room temperature to 60 °C until the starting material is consumed (monitor by TLC/LC-MS).
-
Workup: Concentrate the reaction mixture. Redissolve in an organic solvent like ethyl acetate and wash with aqueous ammonium chloride (to remove copper salts), water, and brine.
-
Purification: Dry the organic phase, concentrate, and purify via column chromatography.
Buchwald-Hartwig Amination: C(sp²)–N Bond Formation
The Buchwald-Hartwig amination is a transformative reaction for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[13][14] It allows for the coupling of aryl halides with a vast range of primary and secondary amines.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
This protocol employs a state-of-the-art catalyst system suitable for challenging heteroaryl chlorides.[15][16]
Materials:
-
2-Chloro-X-(difluoromethyl)pyridine (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)2) (2-4 mol%) or a pre-catalyst like XPhos-Pd-G3
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4-8 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
Procedure:
-
Setup: In a glovebox, charge an oven-dried reaction vessel with the palladium source, ligand, and base. Add the 2-chloropyridine and the amine.
-
Solvent: Add the anhydrous, deoxygenated solvent.
-
Reaction: Seal the vessel and heat to 80-110 °C for 4-24 hours.
-
Expertise Note: The combination of a highly active palladium pre-catalyst and a sterically hindered, electron-rich biarylphosphine ligand like XPhos is essential for the efficient coupling of electron-deficient and sterically hindered 2-chloropyridines.[15] A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine in the catalytic cycle without competing in other reactions.[17]
-
-
Workup: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over sodium sulfate, concentrate, and purify by column chromatography or crystallization.
| Amine Type | Ligand | Base | Typical Yield (%) | Reference |
| Primary Alkyl | XPhos | NaOtBu | 80-98 | [15] |
| Secondary Alkyl | dppp | NaOtBu | 55-98 | [15] |
| Aniline | Xantphos | NaOtBu | 70-85 | [16] |
| (Table 2: General conditions for Buchwald-Hartwig amination of 2-halopyridines) |
Troubleshooting and Field Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous/anaerobic conditions; Poor quality reagents. | Use a fresh palladium source or pre-catalyst. Ensure all glassware is oven-dried and solvents are rigorously deoxygenated. Use freshly opened or purified reagents. |
| Protodeboronation (Suzuki) | Base is too strong/nucleophilic; Presence of water. | Switch to a milder base like KF or K3PO4. Use rigorously dried solvents and reagents. |
| Glaser Homocoupling (Sonogashira) | Presence of oxygen with copper co-catalyst. | Ensure the reaction is run under a strict inert atmosphere. Consider using a copper-free protocol. |
| Catalyst Decomposition (Black Precipitate) | Reaction temperature is too high; Ligand is not robust enough. | Lower the reaction temperature. Screen alternative, more sterically demanding and electron-rich ligands (e.g., Buchwald-type biarylphosphines). |
| Low Yield with Hindered Substrates | Steric hindrance impeding oxidative addition or reductive elimination. | Switch to a more active catalyst system (e.g., a G3 or G4 pre-catalyst) and a bulkier ligand (e.g., RuPhos, XPhos). Increase reaction time and/or temperature. |
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of 2-(difluoromethyl)pyridine esters and halides. By leveraging modern catalyst systems, chemists can efficiently forge C-C and C-N bonds that were previously challenging to access. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable and scalable pathways to novel molecular architectures containing the valuable 2-(difluoromethyl)pyridine motif. Understanding the mechanistic nuances and optimizing reaction parameters, as detailed in this guide, are key to successfully applying these powerful transformations in the pursuit of innovative pharmaceuticals and functional materials.
References
- Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Vertex AI Search.
- Zhang, Y. J. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
- Hagelin, H. et al. Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Hagelin, H., et al. Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Journal of Molecular Catalysis A: Chemical.
- Cassanelli, A. et al. Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry.
- Buchwald–Hartwig amination. Wikipedia.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate.
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Al-Masoudi, N. A. et al. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules.
- Cross-coupling reaction. Wikipedia.
- Rueda-Espinosa, J. et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
- Rueda-Espinosa, J. et al. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
- Kumar, S. Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC.
- Rueda-Espinosa, J. et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health.
- Sonogashira coupling. Wikipedia.
- Zafrani, Y. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry.
- Truong, T. T., & Nielsen, J. Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering.
- Singh, A. K. et al. Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. ResearchGate.
- J. C. F. N. de Paiva, G. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals.
- Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Sciforum.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. University of Southampton.
- Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. ResearchGate.
- Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano.
Sources
- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sciforum.net [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. nobelprize.org [nobelprize.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. thalesnano.com [thalesnano.com]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Derivatization of Methyl 2-(difluoromethyl)isonicotinate for Biological Screening
Introduction: The Significance of the Difluoromethyl Group in Pyridine Scaffolds
The pyridine ring is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding and π-stacking interactions makes it a privileged scaffold for designing biologically active molecules.[3] The introduction of fluorine-containing substituents, such as the difluoromethyl (CHF₂) group, has become a powerful strategy in modern drug discovery. The CHF₂ group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets by acting as a lipophilic bioisostere of a hydroxyl or thiol group.[4][5]
Methyl 2-(difluoromethyl)isonicotinate is a key starting material that combines the desirable features of the pyridine core with the advantageous properties of the difluoromethyl group. Its strategic derivatization allows for the creation of diverse chemical libraries for biological screening, paving the way for the discovery of novel therapeutic agents. This guide provides detailed protocols for the derivatization of this compound and subsequent biological evaluation of the resulting compounds, with a focus on kinase inhibition and antibacterial activity.
Synthesis of the Starting Material: this compound
Proposed Synthetic Route
Caption: Proposed synthesis of this compound.
Rationale for Proposed Route:
-
Step 1: Radical Chlorination: The synthesis would likely commence with the readily available Methyl 2-methylisonicotinate. A free-radical halogenation, for instance using N-chlorosuccinimide (NCS) with a radical initiator like azobisisobutyronitrile (AIBN), would selectively chlorinate the methyl group to yield Methyl 2-(chloromethyl)isonicotinate.
-
Step 2: Nucleophilic Fluorination: The resulting benzylic-like chloride is then a suitable substrate for nucleophilic fluorination. A variety of fluorinating agents could be employed, with silver(I) fluoride (AgF) being a potential candidate to effect the di-fluorination to the desired product, this compound.
Derivatization Strategies and Protocols
The ester functionality of this compound serves as a versatile handle for a range of chemical transformations, enabling the synthesis of a diverse library of compounds. The primary derivatization strategies include hydrolysis to the corresponding carboxylic acid, direct amidation of the ester, and conversion to a halide for subsequent cross-coupling reactions.
Workflow for Derivatization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyridonecarboxylic acids as antibacterial agents. 2. Synthesis and structure-activity relationships of 1,6,7-trisubstituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including enoxacin, a new antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiodifluoromethylation of well-functionalized molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 7. reddit.com [reddit.com]
Application Notes and Protocols for the Quantification of Fluorinated Pyridines
Introduction: The Analytical Imperative for Fluorinated Pyridines in Drug Development
The strategic incorporation of fluorine into pyridine scaffolds represents a cornerstone of modern medicinal chemistry. This single-atom substitution can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, thereby enhancing its therapeutic potential. Consequently, the accurate and precise quantification of fluorinated pyridines is a critical task throughout the drug development lifecycle—from discovery and preclinical studies to quality control in manufacturing.
This comprehensive guide provides detailed application notes and robust protocols for the quantitative analysis of fluorinated pyridines. We will delve into the primary analytical techniques, explaining the rationale behind methodological choices to empower researchers, scientists, and drug development professionals to generate reliable and reproducible data. The protocols described herein are designed as self-validating systems, grounded in established scientific principles and regulatory expectations.
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an appropriate analytical technique hinges on several factors, including the analyte's concentration, the complexity of the sample matrix, and the specific goals of the analysis. Here, we compare the most effective methods for quantifying fluorinated pyridines.
| Technique | Principle | Typical Limit of Quantitation (LOQ) | Throughput | Strengths | Considerations |
| GC-MS | Gas Chromatography-Mass Spectrometry | ng/mL to pg/mL | High | High resolution for volatile and semi-volatile compounds.[1][2] | Requires derivatization for polar pyridines to increase volatility.[3][4][5][6] |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry | pg/mL to fg/mL | High | Excellent sensitivity and selectivity for a wide range of polarities.[7][8][9] | Ion suppression from matrix components can be a challenge.[10] |
| ¹⁹F NMR | Fluorine-19 Nuclear Magnetic Resonance Spectroscopy | µg/mL to mg/mL | Low to Medium | Non-destructive and highly specific for fluorine-containing compounds; provides structural information.[11][12][13] | Lower sensitivity compared to mass spectrometry-based methods.[14][15] |
Workflow for Analytical Method Selection
Caption: Decision workflow for selecting the optimal analytical technique.
Gas Chromatography-Mass Spectrometry (GC-MS): Protocol for Volatile and Derivatized Fluorinated Pyridines
GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds.[1][2] For many fluorinated pyridines, especially those with polar functional groups that can lead to poor peak shape and thermal instability, derivatization is a necessary step to improve their chromatographic behavior.[3][4][5][6] Silylation is a common derivatization strategy that replaces active hydrogens on polar functional groups with a non-polar trimethylsilyl (TMS) group, thereby increasing volatility and thermal stability.[3]
Protocol: Silylation and GC-MS Analysis
1. Sample Preparation and Derivatization:
-
Objective: To prepare the sample for analysis and convert the polar fluorinated pyridine into a volatile derivative.
-
Procedure:
-
To 100 µL of sample (e.g., plasma, urine extract), add an appropriate internal standard.
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the matrix.[16]
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
To the dried residue, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent like pyridine or acetonitrile.[4][5] Pyridine can act as a catalyst in this reaction.[4]
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.[4]
-
Cool the vial to room temperature before injection into the GC-MS system.
-
2. GC-MS Instrumental Parameters:
-
Objective: To achieve optimal separation and detection of the derivatized analyte.
-
Typical Parameters:
-
GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is generally suitable.
-
Injection Mode: Splitless injection is preferred for trace analysis to maximize sensitivity.
-
Oven Temperature Program: Start with an initial temperature of 70-100°C, hold for 1-2 minutes, then ramp at 10-25°C/min to a final temperature of 280-300°C.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
MS Acquisition Mode: Selected Ion Monitoring (SIM) should be used for quantitative analysis to enhance sensitivity and selectivity by monitoring characteristic ions of the analyte and internal standard.
-
Data Analysis and Quantification
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of the fluorinated pyridine in unknown samples is then determined from this calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Selectivity
LC-MS/MS is the most widely used technique for the quantification of drugs and their metabolites in biological matrices due to its exceptional sensitivity and selectivity.[7][8][9] It is particularly well-suited for the analysis of polar and non-volatile fluorinated pyridines that are not amenable to GC-MS without derivatization.
Protocol: LC-MS/MS Analysis of Fluorinated Pyridines
1. Sample Preparation:
-
Objective: To extract the analyte from the sample matrix and minimize matrix effects.
-
Procedure:
-
To 100 µL of plasma or other biological fluid, add an internal standard (ideally a stable isotope-labeled version of the analyte).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.
-
Alternatively, for cleaner extracts, use solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[16]
-
Transfer the supernatant or the final extract to a clean tube and evaporate to dryness if necessary, then reconstitute in the mobile phase.
-
2. LC-MS/MS Instrumental Parameters:
-
Objective: To achieve efficient chromatographic separation and highly selective mass spectrometric detection.
-
Typical Parameters:
-
LC Column: A C18 reversed-phase column is a common starting point. For more polar pyridines, a polar-embedded or phenyl-hexyl column may provide better retention and peak shape.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol containing a small amount of an additive is typically used.
-
For positive ion mode: 0.1% formic acid is a common choice to promote protonation of the basic pyridine nitrogen.[17][18]
-
Ion-pairing reagents: For very polar or basic compounds that exhibit poor retention, volatile ion-pairing reagents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) can be used, but they may cause ion suppression.[10][17][19][20]
-
-
MS Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for pyridines.
-
MS Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a precursor ion (typically the protonated molecule [M+H]⁺) and monitoring a specific product ion after fragmentation in the collision cell.
-
Method Validation
All quantitative analytical methods must be validated to ensure they are fit for their intended purpose.[21] According to FDA guidelines, validation should include the following parameters[22][23][24][25]:
-
Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy: A Unique Quantitative Tool
¹⁹F NMR offers a distinct advantage for the analysis of fluorinated compounds as it is a direct and non-destructive technique that is highly specific for the fluorine nucleus.[11][12][13] It can be used for both qualitative and quantitative analysis.[11][14]
Protocol: Quantitative ¹⁹F NMR (qNMR) Analysis
1. Sample Preparation:
-
Objective: To prepare a homogenous solution for NMR analysis.
-
Procedure:
-
Accurately weigh a known amount of the sample containing the fluorinated pyridine.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a known amount of a fluorine-containing internal standard with a resonance that does not overlap with the analyte signals. Potassium fluoride can be used as an internal standard.[14]
-
2. ¹⁹F NMR Instrumental Parameters:
-
Objective: To acquire a high-quality ¹⁹F NMR spectrum suitable for quantification.
-
Typical Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
Pulse Sequence: A simple pulse-acquire sequence is usually sufficient.
-
Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification.
-
Number of Scans: An adequate number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Data Analysis and Quantification
The concentration of the fluorinated pyridine is determined by comparing the integral of its ¹⁹F NMR signal to the integral of the known amount of the internal standard. The wide chemical shift range of ¹⁹F NMR often allows for the resolution of signals from different fluorinated species in a mixture.[15]
Workflow for Sample Preparation and Analysis
Caption: General workflow for sample preparation and analysis.
Conclusion and Future Perspectives
The robust quantification of fluorinated pyridines is a non-negotiable aspect of modern drug development. The choice between GC-MS, LC-MS/MS, and ¹⁹F NMR should be guided by the specific requirements of the analysis. LC-MS/MS remains the workhorse for bioanalysis due to its unparalleled sensitivity. GC-MS is a valuable tool for volatile compounds, often requiring derivatization for polar pyridines. ¹⁹F NMR provides a unique, direct, and structurally informative quantitative approach, particularly for higher concentration samples.
As analytical instrumentation continues to evolve, we can anticipate even greater sensitivity and resolution, enabling the quantification of fluorinated pyridines at ever-lower concentrations and in increasingly complex matrices. The principles and protocols outlined in this guide provide a solid foundation for developing and validating high-quality analytical methods to support the advancement of novel fluorinated pyridine-based therapeutics.
References
- Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - ACS Fall 2025. (n.d.). Google Scholar.
- Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (2025). PubMed.
- Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (2025). Environmental Science & Technology.
- ANALYTICAL METHODS. (n.d.). ATSDR.
- Determination of polyfluoroalkyl substances in biological matrices by chromatography techniques: A review focused on the sample preparation techniques. (n.d.). ResearchGate.
- Derivatization for Gas Chromatography. (n.d.). Phenomenex.
- Recent developments in methods for analysis of perfluorinated persistent pollutants. (n.d.). PMC.
- Simplified sample preparation for fluoride determination in biological material. (1991). Analyst (RSC Publishing).
- Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. (2025). ResearchGate.
- A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. (2017). ACG Publications.
- Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. (2021). PubMed Central.
- Simplified sample preparation for fluoride determination in biological material. (1991). PubMed.
- Which ion pair reagents are compatible with LC-MS?. (2018). ResearchGate.
- Ion-Pair Reagents for HPLC. (n.d.). TCI Chemicals.
- The Use of Derivatization Reagents for Gas Chromatography (GC). (n.d.). Sigma-Aldrich.
- Derivatization reactions and reagents for gas chromatography analysis. (n.d.). ResearchGate.
- GC Derivatization. (n.d.). Unknown Source.
- Types and Applications of Ion-Pair Reagents in Liquid Chromatography. (2024). Welch Materials.
- Analysis of Polar Compounds with Ion Pair Reagents. (n.d.). Sigma-Aldrich.
- The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023). Spectroscopy Online.
- The achievement of mass balance by simultaneous quantification of floxuridine prodrug, floxuridine, 5-fluorouracil, 5-dihydrouracil, α-fluoro-β-ureidopropionate, α-fluoro-β-alanine using LC-MS. (n.d.). PMC.
- Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
- FDA Guidance on analytical procedures and methods validation published. (2015). ECA Academy.
- Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025). LCGC International.
- FDA issues revised guidance for analytical method validation. (2025). ResearchGate.
- Analytical Procedures and Methods Validation for Drugs and Biologics. (2020). FDA.
- Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma.
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). NIH.
- ANALYTICAL METHODS. (n.d.). ATSDR.
- An SLE-Based Workflow for the Analysis of the SAMHSA Oral Fluid Drug List by LC/TQ. (n.d.). Agilent.
- Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. (n.d.). Springer Protocols.
- LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (n.d.). Longdom Publishing.
- Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. (2024). PubMed.
- Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-ga. (2023). DiVA portal.
Sources
- 1. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. The achievement of mass balance by simultaneous quantification of floxuridine prodrug, floxuridine, 5-fluorouracil, 5-dihydrouracil, α-fluoro-β-ureidopropionate, α-fluoro-β-alanine using LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
- 12. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. acgpubs.org [acgpubs.org]
- 16. researchgate.net [researchgate.net]
- 17. welch-us.com [welch-us.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 21. fda.gov [fda.gov]
- 22. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]
- 23. researchgate.net [researchgate.net]
- 24. fda.gov [fda.gov]
- 25. propharmagroup.com [propharmagroup.com]
Application Notes and Protocols for the Biological Evaluation of Methyl 2-(difluoromethyl)isonicotinate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Rationale
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its derivatives, such as isonicotinates, serve as versatile platforms for developing novel drugs. The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design, often used to enhance critical pharmacological properties.[1] The difluoromethyl group (-CF2H) is of particular interest as it can significantly modulate a molecule's lipophilicity, metabolic stability, and bioavailability.[2][3]
Notably, the -CF2H group can act as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine moieties, capable of forming hydrogen bonds with biological targets, which can be pivotal for binding affinity.[3][4] This unique combination of properties makes Methyl 2-(difluoromethyl)isonicotinate and its derivatives a compelling class of compounds for investigation across various therapeutic areas, including oncology, infectious diseases, and inflammation.[5][6][7][8]
This document provides a comprehensive guide for researchers to systematically evaluate the biological activity of novel this compound derivatives. The protocols herein are designed as a tiered approach, from initial broad-spectrum screening to more complex in vivo and mechanism of action studies, providing the foundational methodologies required for a thorough investigation.
General Synthesis and Characterization Workflow
The synthesis of novel derivatives is the first step in their biological evaluation. A common route involves the modification of a pyridine core, followed by esterification and difluoromethylation.
Caption: General workflow for the synthesis and characterization of derivatives.
Protocol 2.1: Representative Synthesis of a this compound Derivative
This protocol outlines a general, representative procedure. Specific reaction conditions, catalysts, and purification methods must be optimized for each unique derivative.
-
Difluoromethylation of the Pyridine Ring:
-
To a solution of the starting pyridine-4-carboxylic acid in a suitable solvent (e.g., DMF or MeCN), add the difluoromethylating agent (e.g., a S-(difluoromethyl)sulfonium salt or other radical source).[3]
-
Initiate the reaction, often using a photocatalyst and a visible light source or a radical initiator, following established literature procedures for C-H difluoromethylation.[2]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
-
Esterification:
-
Dissolve the crude 2-(difluoromethyl)isonicotinic acid in anhydrous methanol.
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄) and reflux the mixture.[9]
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, neutralize the acid, remove the methanol under reduced pressure, and extract the resulting methyl ester.
-
-
Purification and Characterization:
-
Purify the crude product using column chromatography on silica gel.
-
Characterize the final compound to confirm its identity and purity (>95%) using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[10]
-
In Vitro Biological Evaluation: A Tiered Screening Approach
A cascading screening approach efficiently identifies promising compounds and prioritizes them for further study.
Caption: A structured workflow for in vitro screening of new derivatives.
Protocol 3.1: General Cytotoxicity Assessment (MTT Assay)
This initial assay determines the concentration at which the compounds exhibit general toxicity to cells, a critical baseline for all further experiments.
-
Materials:
-
Human cell line (e.g., HEK293 for non-cancer, or a cancer cell line like HeLa or A549).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates, multichannel pipette, plate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add 1 µL of each concentration to the respective wells (final DMSO concentration should be ≤0.5%). Include vehicle control (DMSO only) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
-
Scientist's Note: The goal is to identify a concentration range that is non-toxic for target-based assays or to quantify the cytotoxic potency (IC50) for potential anticancer agents.[5] Always run a vehicle control to ensure the solvent (DMSO) is not affecting cell viability at the concentration used.
Protocol 3.2: Target-Based Enzyme Inhibition Assay (Generic Kinase Model)
Many pyridine derivatives function as enzyme inhibitors.[11][12] This protocol provides a template for a kinase inhibition assay, which can be adapted for other enzymes (e.g., proteases, phosphatases) by changing the substrate and buffer conditions.
-
Materials:
-
Recombinant kinase (e.g., EGFR, AKT).
-
Kinase-specific peptide substrate.
-
Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT).
-
ATP.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production).
-
Test compounds and a known inhibitor (positive control).
-
White, opaque 96-well or 384-well plates.
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Setup: To each well, add:
-
Test compound or control.
-
Kinase enzyme.
-
Peptide substrate/ATP mixture.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add the detection reagent according to the manufacturer's instructions (e.g., add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP).
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction.
-
Data Acquisition: Measure luminescence using a plate reader.
-
-
Scientist's Note: The amount of light produced is proportional to the amount of ADP formed and is inversely proportional to the inhibitory activity of the compound. Data should be normalized to a "no inhibitor" control (100% activity) and a "high concentration of positive control" (0% activity).
Protocol 3.3: Phenotypic Antifungal Susceptibility Testing (MIC Determination)
Given the known antifungal activity of related compounds, assessing this potential is a logical step.[6][13]
-
Materials:
-
Fungal strain (e.g., Candida albicans or a phytopathogen like Botrytis cinerea).[8]
-
Growth medium (e.g., RPMI-1640 for yeast, Potato Dextrose Broth for molds).
-
Test compounds and a known antifungal (e.g., fluconazole).
-
96-well plates.
-
-
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compounds directly in the 96-well plate.
-
Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35°C for C. albicans) for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that causes complete visual inhibition of growth.
-
-
Scientist's Note: This phenotypic assay does not identify the target but provides a direct measure of the compound's potential as an antifungal agent. Positive hits should be followed up with mechanism of action studies.
Mechanism of Action (MoA) Elucidation
For compounds that show promising activity ("hits"), understanding their mechanism of action is the next critical phase.
Caption: A hypothetical signaling pathway inhibited by a derivative.
Protocol 4.1: Target Engagement via Western Blotting
If the compound is designed to inhibit a specific pathway (e.g., a kinase), Western blotting can confirm target engagement within the cell.
-
Materials:
-
Cultured cells expressing the target of interest.
-
Test compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (one for the phosphorylated form of the target, one for the total target protein).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Cell Treatment: Treat cells with various concentrations of the test compound for a defined period (e.g., 2 hours).
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or milk).
-
Incubate with the primary antibody against the phosphorylated target (e.g., anti-pEGFR).
-
Wash, then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total target protein to ensure equal loading.
-
-
Scientist's Note: A dose-dependent decrease in the phosphorylated form of the target, without a change in the total protein level, is strong evidence of target engagement and inhibition within a cellular context.
In Vivo Evaluation
Promising lead compounds must be evaluated in living organisms to assess their pharmacokinetic properties and efficacy.
Caption: A standard workflow for the in vivo assessment of lead compounds.
Protocol 5.1: Rodent Pharmacokinetic (PK) Study
-
Objective: To determine the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound.
-
Procedure:
-
Animal Model: Use healthy adult mice or rats.
-
Compound Administration: Administer the compound via two routes in separate cohorts: intravenous (IV) bolus and oral (PO) gavage.
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process blood to plasma and store at -80°C.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using LC-MS/MS.
-
Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters (see Table 2).
-
-
Scientist's Note: An ideal oral drug candidate should have good oral bioavailability (>30%), a reasonable half-life, and clearance rates that allow for a practical dosing schedule.
Protocol 5.2: Tumor Xenograft Efficacy Study
This is a standard preclinical model to test the efficacy of a potential anticancer compound.[14]
-
Procedure:
-
Cell Implantation: Implant human cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into vehicle control and treatment groups.
-
Treatment: Administer the test compound daily (or as determined by PK data) via an appropriate route (e.g., oral gavage).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
Data Analysis: Compare the tumor growth inhibition (TGI) in the treatment groups relative to the vehicle control group.
-
Data Presentation
Clear and concise data presentation is essential for interpretation and comparison.
Table 1: Summary of In Vitro Activity
| Compound ID | Cytotoxicity IC₅₀ (µM) | Kinase Inhibition IC₅₀ (µM) | Antifungal MIC (µg/mL) |
|---|---|---|---|
| Derivative-01 | > 50 | 0.15 | 64 |
| Derivative-02 | 12.5 | 2.3 | > 128 |
| Positive Control | 0.05 (Doxorubicin) | 0.01 (Staurosporine) | 0.5 (Fluconazole) |
Table 2: Summary of Pharmacokinetic Parameters in Mice
| Parameter | IV Administration | PO Administration |
|---|---|---|
| Dose | 2 mg/kg | 10 mg/kg |
| T½ (Half-life) | 2.1 h | 2.5 h |
| Cmax (Max Concentration) | 1.2 µM | 0.8 µM |
| AUC (Area Under Curve) | 3.5 µM*h | 7.1 µM*h |
| F% (Oral Bioavailability) | N/A | 40.5% |
References
- Selvita. In Vivo Models.
- Gasper-Smith, N., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. MDPI.
- PubChem. This compound.
- Zakrzewski, J., et al. (2017). Synthesis and fungicidal activity of 2-methylalkyl isonicotinates and nicotinates. ResearchGate.
- Wang, Y., et al. (2023). A Facile Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids by the Reaction of α-(Trifluoromethyl)styrenes with 2-Nitroimino-imidazolidine. MDPI.
- Li, Y., & Ni, C. (2023). Radiodifluoromethylation of well-functionalized molecules. PMC - NIH.
- Hu, D., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications.
- Zarzyka, B., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- Prakash, G. K. S., et al. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters.
- Sufrin, J. R., et al. (1983). Isozyme-specific enzyme inhibitors. 12. C- and N-methylmethionines as substrates and inhibitors of methionine adenosyltransferases of normal and hepatoma rat tissues. PubMed.
- Wang, P., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. PMC - NIH.
- Chandorkar, J. G., et al. (2008). Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Oriental Journal of Chemistry.
- Grunewald, G. L., et al. (2004). Inhibitors of phenylethanolamine N-methyltransferase that are predicted to penetrate the blood-brain barrier: design, synthesis, and evaluation of 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines that possess low affinity toward the alpha2-adrenoceptor. PubMed.
- Beaver, M. G., et al. (2015). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. ResearchGate.
- Zhang, Y., et al. (2021). Novel trifluoromethyl sydnone derivatives: Design, synthesis and fungicidal activity. Bioorganic & Medicinal Chemistry Letters.
- Al-Sanea, M. M., et al. (2024). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI.
- Zhang, Y., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC - NIH.
- Jabeen, M., et al. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Kirchner, D. L., et al. (1999). Developmental Toxicity Studies of 2-(difluoromethyl)-dl-ornithine (DFMO) in Rats and Rabbits. Toxicological Sciences.
- S, S., et al. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Scientific Reports.
- Angeli, A., et al. (2018). Derivatives of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide as selective inhibitors of human carbonic anhydrases IX and XII over the cytosolic isoforms I and II. PMC - NIH.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiodifluoromethylation of well-functionalized molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 10. 2-(Difluoromethyl)isonicotinaldehyde [synhet.com]
- 11. Isozyme-specific enzyme inhibitors. 12. C- and N-methylmethionines as substrates and inhibitors of methionine adenosyltransferases of normal and hepatoma rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Derivatives of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide as selective inhibitors of human carbonic anhydrases IX and XII over the cytosolic isoforms I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel trifluoromethyl sydnone derivatives: Design, synthesis and fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selvita.com [selvita.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in Methyl 2-(difluoromethyl)isonicotinate Synthesis
Welcome to the technical support center for the synthesis of Methyl 2-(difluoromethyl)isonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize for higher yields and purity. The difluoromethyl group is a valuable bioisostere for hydroxyl and thiol moieties, making its efficient introduction a key step in the development of novel therapeutics.[1] This resource provides in-depth, field-proven insights into the most common synthetic routes and their associated challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing this compound?
There are two primary strategies for the synthesis of this compound. The choice of strategy often depends on the availability of starting materials and the scale of the reaction.
-
Route 1: Deoxyfluorination of a Carbonyl Precursor. This is a widely used method that involves the conversion of an aldehyde or ketone to the corresponding gem-difluoride.[2][3] For the synthesis of this compound, the logical precursor would be Methyl 2-formylisonicotinate.
-
Route 2: Direct C-H Difluoromethylation. This is a more modern approach that involves the direct replacement of a C-H bond on the pyridine ring with a difluoromethyl group.[4][5] While atom-economical, achieving the desired regioselectivity can be a challenge.[5][6]
Q2: I am observing a complex mixture of byproducts. What are the likely side reactions?
Side reactions are common in pyridine chemistry due to the electronic nature of the ring and the reactivity of the nitrogen atom. Potential side reactions include:
-
Over-fluorination or incomplete fluorination: In deoxyfluorination reactions, conditions that are too harsh or too mild can lead to the formation of trifluoromethyl or monofluoromethyl impurities, respectively.
-
N-alkylation: The pyridine nitrogen is nucleophilic and can react with certain difluoromethylating reagents or intermediates, leading to the formation of pyridinium salts.
-
Reaction at other positions on the pyridine ring: In direct C-H difluoromethylation, a mixture of isomers can be formed if the reaction is not sufficiently regioselective.[5]
-
Decomposition of the starting material or product: Pyridine derivatives can be sensitive to strong acids, bases, or high temperatures, leading to decomposition.
Q3: What are the best practices for purifying this compound?
Purification of fluorinated pyridine compounds typically involves standard laboratory techniques, with some specific considerations:
-
Flash column chromatography: This is the most common method for purifying research-scale quantities of the product.[7] A silica gel stationary phase with a gradient of ethyl acetate in hexanes or petroleum ether is often effective.
-
Extraction: An initial workup involving extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) and washing with water and brine is crucial to remove inorganic salts and water-soluble impurities.
-
Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization can be an effective method for achieving high purity on a larger scale.
Q4: Which analytical techniques are recommended for characterizing the final product and monitoring reaction progress?
A combination of spectroscopic and chromatographic techniques is essential for unambiguous characterization and reaction monitoring:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are indispensable for confirming the structure of the desired product and identifying any fluorinated byproducts.[8]
-
Mass Spectrometry (MS): Coupled with Gas Chromatography (GC) or Liquid Chromatography (LC), MS is highly sensitive for determining the molecular weight of the product and detecting trace impurities.[8][9]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is useful for identifying key functional groups, such as the carbonyl of the ester and the C-F bonds.[8]
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.[10]
Troubleshooting Guides
Guide 1: Deoxyfluorination of Methyl 2-formylisonicotinate
This route is a common and reliable method for the synthesis of this compound. However, several issues can arise that may lead to low yields.
Issue 1.1: Low or No Conversion of the Aldehyde
-
Potential Cause: Insufficiently reactive fluorinating agent or suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Reagent Choice: Diethylaminosulfur trifluoride (DAST) and its analogues like Deoxo-Fluor® are common reagents for this transformation.[2][3] However, they can be thermally unstable. More modern and milder reagents such as a combination of diphenyl sulfide (Ph2S) and Selectfluor® can be effective alternatives.[1]
-
Temperature Control: Deoxyfluorination reactions can be highly exothermic. It is crucial to maintain the recommended temperature throughout the addition of the fluorinating agent and the course of the reaction. A low-temperature bath (e.g., -78 °C) is often necessary.
-
Solvent Choice: Anhydrous, non-protic solvents such as dichloromethane (DCM) or acetonitrile are typically used. Ensure the solvent is thoroughly dried before use, as moisture will quench the fluorinating agent.
-
Stoichiometry: A slight excess of the fluorinating agent is often required to drive the reaction to completion. A typical starting point is 1.2-1.5 equivalents.
-
Issue 1.2: Formation of a Tar-like, Intractable Mixture
-
Potential Cause: Decomposition of the starting material or product under the reaction conditions.
-
Troubleshooting Steps:
-
Temperature Control: Avoid excessive heating. If the reaction requires elevated temperatures, increase it gradually and monitor for any signs of decomposition (e.g., darkening of the reaction mixture).
-
Acid Scavenger: Some deoxyfluorination reactions can generate acidic byproducts that can degrade acid-sensitive substrates. The addition of a non-nucleophilic base, such as sodium fluoride or a hindered amine, can sometimes be beneficial.
-
Purity of Starting Material: Ensure the starting aldehyde is pure and free of any acidic or basic impurities that could catalyze decomposition.
-
Experimental Protocol: Deoxyfluorination using DAST
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 2-formylisonicotinate and anhydrous dichloromethane (DCM).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.2 equivalents) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary for Deoxyfluorination
| Reagent | Equivalents | Temperature (°C) | Typical Yield (%) | Reference |
| DAST | 1.2 - 1.5 | -78 to RT | 50-70 | [2][3] |
| Deoxo-Fluor® | 1.2 - 1.5 | -78 to RT | 50-75 | [2] |
| Ph2S/Selectfluor® | 1.5 / 2.0 | 0 to RT | 60-80 | [1] |
Yields are approximate and can vary depending on the specific substrate and reaction conditions.
Caption: Workflow for the deoxyfluorination of Methyl 2-formylisonicotinate.
Guide 2: Direct C-H Difluoromethylation
This approach offers a more direct route to the target molecule but requires careful control of regioselectivity.
Issue 2.1: Poor Regioselectivity
-
Potential Cause: The electronic properties of the pyridine ring may direct the difluoromethylation to other positions (e.g., C-4 or C-6).
-
Troubleshooting Steps:
-
Choice of Reagent and Catalyst: Different difluoromethylating reagents and catalyst systems can exhibit different regioselectivities. Radical-based methods, for instance, can be sensitive to the electronic and steric environment of the C-H bonds.[5][11]
-
Protecting Groups: In some cases, a temporary protecting group can be installed to block more reactive sites and direct the functionalization to the desired position.
-
Reaction Conditions: Temperature, solvent, and additives can all influence the regioselectivity of C-H functionalization reactions. A thorough optimization of these parameters is often necessary.
-
Issue 2.2: Low Yields due to Catalyst Deactivation
-
Potential Cause: The pyridine nitrogen can coordinate to the metal catalyst, leading to its deactivation.
-
Troubleshooting Steps:
-
Ligand Choice: The use of appropriate ligands can modulate the reactivity of the metal catalyst and prevent strong coordination with the substrate.
-
Catalyst Loading: Increasing the catalyst loading may be necessary to achieve full conversion, although this is not always economically viable.
-
Additives: The addition of a Lewis acid or a Brønsted acid can sometimes protonate the pyridine nitrogen, reducing its coordinating ability and improving catalyst turnover.[5]
-
Caption: Potential reaction pathways in the direct C-H difluoromethylation of a pyridine derivative.
References
- Ph2S/selectfluor-promoted deoxydifluorin
- 5-(Difluoromethyl)pyridine-2-carbaldehyde | 955112-64-8
- Difluoroalkane synthesis by fluorin
- Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch
- O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane
- Deoxyfluorination of (Hetero)aryl Aldehydes Using Tetramethylammonium Fluoride and Perfluorobutanesulfonyl Fluoride or Trifluoromethanesulfonic Anhydride
- Nucleophilic trifluoromethylation and difluorination of substituted aromatic aldehydes with Ruppert's and Deoxofluor (TM) reagents
- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethyl
- Nucleophilic Deoxyfluorination of C
- Direct Synthesis of N-Difluoromethyl-2-pyridones
- Late-stage difluoromethylation: concepts, developments and perspective
- Synthetic application of the decarboxylative difluoromethyl
- Highly Enantioselective Decarboxylative Difluoromethyl
- 2-(difluoroMethyl) isonicotinic acid | 1256818-14-0
- Analytical techniques for reaction monitoring, mechanistic investig
- O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane
- Methyl isonicotin
- Methyl isonicotin
- Methyl 2-(Boc-amino)
- New method for introducing fluorin
- Synthesis of (a)
- Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethyl
- Synthesis of Difluoromethyl Ethers with Difluoromethyltrifl
- Site-Selective CH Fluorination of Pyridines and Diazines with AgF2
- Analytical Techniques and Method Validation for the Measurement of Selected Semivolatile and Nonvol
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine
- Synthesis of Difluoromethyl
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
- One-pot synthesis of difluoromethyl ketones by a difluorination/fragment
- Methyl 2-(Trifluoromethyl)
- Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefin
- Processes for the production of methyl dithiocarbazin
- Analytical characterization of three trifluoromethyl-substituted methc
- A FACILE SYNTHESIS OF 2-DIFLUOROMETHYL-6-METHYLPYRIDINE-3,5-DICARBOXYL
- A Comparative Guide to Analytical Techniques for the Characterization of 1-(4-Methyl-1H-imidazol-2-yl)ethanone
- methyl 2-(chloromethyl)
Sources
- 1. sioc.ac.cn [sioc.ac.cn]
- 2. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Analytical characterization of three trifluoromethyl-substituted methcathinone isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Methyl isonicotinate synthesis - chemicalbook [chemicalbook.com]
- 11. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
Technical Support Center: Purification of Crude Methyl 2-(difluoromethyl)isonicotinate by Chromatography
Introduction
Welcome to the comprehensive technical support guide for the chromatographic purification of Methyl 2-(difluoromethyl)isonicotinate. This molecule is a critical fluorinated pyridine derivative used as a versatile building block in medicinal chemistry and drug development.[1] The introduction of the difluoromethyl group can significantly modulate the physicochemical properties of lead compounds.[1]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges encountered during the purification of this fluorinated heterocyclic compound. Our goal is to equip you with the expertise to overcome common chromatographic hurdles, ensuring the high purity required for downstream applications.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common and pressing issues you may face during the purification of this compound.
Issue 1: Pronounced Peak Tailing in HPLC Analysis
Q: My HPLC chromatograms for this compound show significant peak tailing. What is the primary cause, and how can I resolve this?
A: Peak tailing is a frequent challenge when purifying pyridine derivatives.[2] The root cause is often the interaction between the basic nitrogen atom on the pyridine ring and acidic residual silanol groups on the surface of standard silica-based stationary phases (like C18).[2] This leads to undesirable secondary interactions and a distorted peak shape.
Solutions:
-
Mobile Phase Modification:
-
Acidic Modifier: The addition of a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase is a common and effective strategy.[3] The acid protonates the silanol groups, minimizing their interaction with the basic analyte.
-
Competing Base: Alternatively, adding a competing base like triethylamine (TEA) at a low concentration (0.1-0.5%) can be effective.[4] TEA will preferentially interact with the active silanol sites, shielding your target compound from these interactions.[2]
-
-
Column Selection:
-
End-Capped Columns: Utilize a modern, well-end-capped C18 column. End-capping is a process that covers many of the residual silanol groups, leading to more symmetrical peaks for basic compounds.[2]
-
Fluorinated Phases: Consider using a column with a fluorinated stationary phase, such as a pentafluorophenyl (PFP) phase.[5][6][7] These phases can offer unique selectivity for fluorinated molecules and may reduce tailing.[5][6][7]
-
-
System Check:
Issue 2: Co-elution with Impurities
Q: I am struggling to separate my target compound from a closely eluting impurity. What strategies can I employ to improve resolution?
A: Achieving baseline separation is critical for obtaining high-purity material. When dealing with co-eluting peaks, a multi-faceted approach to method development is necessary.
Solutions:
-
Change Stationary Phase: If you are using a standard C18 column, switching to a stationary phase with a different retention mechanism is a powerful strategy.[2][5]
-
Pentafluorophenyl (PFP) Columns: PFP columns are an excellent choice for separating halogenated and aromatic compounds.[5] They offer multiple modes of interaction, including hydrophobic, π-π, dipole-dipole, and hydrogen bonding, which can provide unique selectivity.[7]
-
Phenyl-Hexyl Columns: These columns provide retention through π-π interactions between the phenyl groups on the stationary phase and the aromatic ring of your analyte.
-
-
Optimize Mobile Phase:
-
Solvent Strength: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.
-
Solvent Type: Switching from acetonitrile to methanol (or vice-versa) can alter selectivity due to differences in their properties.
-
-
Increase Column Efficiency:
-
Smaller Particle Size: Using a column with smaller particles (e.g., sub-2 µm) will significantly increase efficiency but requires a UHPLC system capable of handling higher backpressures.[2]
-
Issue 3: Low Recovery After Flash Chromatography
Q: After performing flash chromatography on silica gel, the recovery of my this compound is unexpectedly low. What are the potential causes?
A: Low recovery can be frustrating and costly. Several factors could be at play, from compound instability to procedural issues.
Solutions:
-
Compound Stability on Silica:
-
Acid Sensitivity: Standard silica gel is acidic and can cause degradation of sensitive compounds.[8] To test for this, run a 2D TLC.[2][8] Spot your crude material in one corner of a square TLC plate, run it in your chosen eluent, dry the plate, rotate it 90 degrees, and run it again in the same eluent.[2][8] If your compound is stable, the spot will appear on the diagonal; degradation will result in spots appearing off the diagonal.[8]
-
Alternative Stationary Phases: If instability is confirmed, consider using a less acidic stationary phase like alumina or a bonded phase like C18 for reversed-phase flash chromatography.[9][10]
-
-
Volatility:
-
Your compound may be volatile. When removing the solvent from your collected fractions, use a rotary evaporator at a lower temperature and gentle vacuum.
-
-
Elution Issues:
Issue 4: Difficulty in Detecting the Compound on a TLC Plate
Q: I'm having trouble visualizing my compound on the TLC plate. What are some effective visualization techniques?
A: Proper visualization is key to monitoring reaction progress and choosing the right conditions for column chromatography.
Solutions:
-
UV Light: Many pyridine derivatives are UV-active. View the TLC plate under a UV lamp (254 nm and/or 365 nm).
-
Staining: If your compound is not UV-active or the response is weak, you will need to use a chemical stain.[4]
-
Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for compounds that can be oxidized.
-
Iodine Chamber: Placing the TLC plate in a chamber with a few crystals of iodine will often reveal organic compounds as brown spots.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for developing a flash chromatography method for this compound?
A1: A good starting point for normal-phase flash chromatography on silica gel is an eluent system of hexane and ethyl acetate. Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity based on TLC analysis. The goal is to achieve an Rf value of 0.2-0.4 for your target compound on the TLC plate.
Q2: Can I use gas chromatography (GC) to analyze the purity of this compound?
A2: Yes, gas chromatography can be a suitable technique for analyzing the purity of this compound, provided it is thermally stable and sufficiently volatile.[11] A method using a DB-5 column or a similar non-polar to mid-polar column with flame ionization detection (FID) would be a reasonable starting point.[11]
Q3: My crude material contains residual high-boiling solvents like DMF or DMSO. How does this affect my TLC and chromatography?
A3: High-boiling solvents can cause significant streaking on a TLC plate, making it difficult to interpret.[8] Before loading your sample onto a column, it is crucial to remove these solvents as much as possible, for instance, by co-evaporation with a lower-boiling solvent like toluene under high vacuum.
Q4: How does the difluoromethyl group influence the chromatographic behavior compared to a non-fluorinated analog?
A4: The electron-withdrawing nature of the difluoromethyl group decreases the basicity (pKa) of the pyridine nitrogen.[12] This can reduce the strong interactions with acidic silanol groups on silica gel, potentially leading to better peak shapes compared to more basic pyridine derivatives.[2] Additionally, the fluorine atoms can lead to unique interactions with fluorinated stationary phases.[5][6]
Experimental Protocols
Protocol 1: 2D TLC for Stability Assessment
-
Obtain a square TLC plate (e.g., 5 cm x 5 cm).
-
Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Carefully spot the solution in the bottom-left corner of the plate, about 1 cm from each edge.
-
Develop the plate in a chamber with your chosen eluent system.
-
Once the solvent front nears the top, remove the plate and dry it completely.
-
Rotate the plate 90 degrees counter-clockwise so the line of separated spots is now at the bottom.
-
Develop the plate again in the same eluent system.
-
Dry the plate and visualize the spots. A spot on the diagonal indicates stability, while off-diagonal spots suggest degradation.[2][8]
Protocol 2: Flash Column Chromatography Purification
-
Column Packing: Select an appropriately sized silica gel column for your sample amount. Pack the column using a slurry of silica gel in your starting eluent (e.g., 95:5 hexane:ethyl acetate).
-
Sample Loading: Dissolve your crude material in a minimal amount of dichloromethane. To this, add a small amount of silica gel and concentrate the mixture to a dry, free-flowing powder. This "dry loading" method often results in better separation.
-
Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with your starting solvent system, gradually increasing the polarity (e.g., to 90:10, 85:15 hexane:ethyl acetate) based on your TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, being mindful of the compound's potential volatility.
Visualizations
Caption: Troubleshooting workflow for chromatographic purification.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Primary Purification | Flash Chromatography | Effective for preparative scale purification of organic compounds. |
| Stationary Phase | Silica Gel | Standard, cost-effective choice for normal-phase chromatography. |
| Alternative Phases | Alumina, C18 Silica | Use if compound is unstable on silica (alumina) or for reversed-phase (C18).[9] |
| Mobile Phase (Flash) | Hexane/Ethyl Acetate | Good starting point with tunable polarity for a wide range of compounds. |
| Analytical Technique | HPLC, GC | High-resolution techniques for accurate purity assessment.[11] |
| HPLC Column (Initial) | C18 (End-capped) | General-purpose reversed-phase column. End-capping minimizes tailing. |
| HPLC Column (Advanced) | Pentafluorophenyl (PFP) | Offers alternative selectivity, especially for fluorinated and aromatic compounds.[5][6][7] |
| Mobile Phase (HPLC) | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid or TFA | Standard reversed-phase conditions. Acid modifier improves peak shape for basic compounds.[3] |
References
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem. (n.d.).
- SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (n.d.).
- Method for pyridine amine derivative - Chromatography Forum. (2015, July 20).
- Technical Support Center: Purification of Halogenated Pyridine Intermediates - Benchchem. (n.d.).
- Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis - Benchchem. (n.d.).
- Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester. (n.d.).
- Selection of SFC stationary and mobile phases - ScienceDirect. (n.d.).
- Regalado, E. L., et al. (2015). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. PubMed.
- Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases - Waters Corporation. (n.d.).
- Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53.
- Methyl isonicotinate - Wikipedia. (n.d.).
- Methyl 2-(Trifluoromethyl)isonicotinate - Amerigo Scientific. (n.d.).
- Synthesis of (a) methyl isonicotinate - PrepChem.com. (n.d.).
- Methyl Nicotinate Impurities and Related Compound - Veeprho. (n.d.).
- 2-methyl nicotinate and preparation method and application thereof - Google Patents. (n.d.).
- Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale | Request PDF - ResearchGate. (2025, August 7).
- Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications | Request PDF - ResearchGate. (n.d.).
- Asian Journal of Chemistry. (n.d.).
- Trends in Analytical chemistry - CONICET. (n.d.).
- Separation of Methyl trifluoromethanesulfonate on Newcrom R1 HPLC column. (n.d.).
- 1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilitated by CsF/18-Crown-6 - MDPI. (2024, June 19).
- New menthyl nicotinate synthesis process - Google Patents. (n.d.).
- (PDF) Synthesis and antinociceptive activity of methyl nicotinate - ResearchGate. (2025, August 5).
- Purification of neutral lipid fractions by thin-layer chromatography on aluminum oxide - PubMed. (n.d.).
- Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - MDPI. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 4. silicycle.com [silicycle.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. silicycle.com [silicycle.com]
- 8. Chromatography [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Purification of neutral lipid fractions by thin-layer chromatography on aluminum oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Pyridine Difluoromethylation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for pyridine difluoromethylation. This resource is designed to provide in-depth, field-proven insights into common challenges and side reactions encountered during the synthesis of difluoromethylated pyridines. As Senior Application Scientists, we understand that introducing the CF2H group can be nuanced. This guide moves beyond simple protocols to explain the underlying chemistry, helping you troubleshoot effectively and optimize your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions and concerns that often arise during experimental planning and execution.
Q1: My difluoromethylation reaction has a very low yield, and I'm mostly recovering my starting material. What are the likely causes?
A1: Low conversion is a frequent issue that typically points to one of three areas: reagent activity, substrate reactivity, or insufficient activation energy.
-
Reagent Potency: Many difluoromethylating agents, especially radical precursors, can degrade upon storage. For instance, reagents like bis(difluoroacetyl) peroxide are generated in situ because of their limited stability. Always use freshly prepared or properly stored reagents. For nucleophilic reagents like difluoromethyl 2-pyridyl sulfone (2-PySO2CF2H), ensure anhydrous conditions as they are often moisture-sensitive.[1][2]
-
Substrate Reactivity: The electronic nature of your pyridine ring is critical. Electron-rich pyridines are generally more nucleophilic and react better in electrophilic or radical C-H functionalization pathways. Conversely, electron-deficient pyridines (e.g., those with nitro or cyano groups) are highly deactivated and may require more forcing conditions or a different mechanistic approach, such as nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present.[3]
-
Activation Method:
-
For Radical Reactions (Minisci-type): Ensure your radical initiation method (e.g., photoredox catalysis, chemical initiator) is functioning correctly. The concentration of the radical species might be too low to sustain the reaction.
-
For Nucleophilic Reactions: The base used to deprotonate the CF2H source (e.g., PhSO2CF2H) must be strong enough and non-nucleophilic to avoid side reactions.[2] In some cases, pyridine itself may not be electrophilic enough for a nucleophilic attack. Activation via N-oxide formation or temporary dearomatization can dramatically improve reactivity.[4][5][6][7]
-
Q2: I'm observing multiple products in my crude reaction mixture. How can I improve the regioselectivity?
A2: Regioselectivity is a central challenge in C-H functionalization of pyridines. The electronic properties of the pyridine ring direct substitution to the C2 (ortho), C3 (meta), or C4 (para) positions.
-
Understanding Intrinsic Selectivity: In classical Minisci-type radical reactions, the CF2H radical, which has nucleophilic character, preferentially attacks the electron-deficient C2 and C4 positions of a protonated pyridine ring.[8] Directing the reaction to the C3 position is notoriously difficult and often requires a specialized strategy.[9][10]
-
Strategies for Controlling Regioselectivity:
-
Acidic vs. Basic Conditions: The protonation state of the pyridine is key. Under acidic conditions, the pyridinium ion is highly electron-deficient, favoring attack at the C2 and C4 positions.
-
Directing Groups: A substituent on the pyridine ring can sterically block certain positions or electronically favor others.
-
Dearomatization Strategy: A modern and powerful approach involves the temporary dearomatization of the pyridine ring to form an intermediate like an oxazino pyridine.[4][5][6][7][11] This intermediate behaves like a dienamine, altering the electronic landscape and allowing for selective meta (C3/C5) functionalization. The selectivity can then be switched back to the para (C4) position by protonating the intermediate to form a pyridinium salt.[4][5][6][7][11][12]
-
Q3: My difluoromethylating reagent seems to be decomposing. What are the best practices for handling these reagents?
A3: Stability is a major concern for many powerful difluoromethylating reagents.
-
Thermal Stability: Reagents that generate difluorocarbene or difluoromethyl radicals often have limited thermal stability. For example, chlorodifluoromethane (Freon-22) requires careful temperature control, while sources like ethyl bromodifluoroacetate are more bench-stable but require specific conditions for activation.[13][14]
-
Moisture and Air Sensitivity: Many reagents are sensitive to water and oxygen. Nucleophilic reagents can be quenched by trace amounts of acid or water. Always use anhydrous solvents and perform reactions under an inert atmosphere (e.g., Nitrogen or Argon).
-
Storage: Store reagents according to the manufacturer's instructions, which often means refrigeration or freezing in a desiccated environment. Avoid repeated freeze-thaw cycles.
Part 2: Troubleshooting Guide for Specific Side Reactions
This section provides a deeper dive into specific, observable side reactions, their mechanistic origins, and targeted solutions.
Issue 1: Formation of Hydroxypyridine or Other Water-Related Byproducts
-
Observation: You detect pyridin-2-one, pyridin-4-one, or other hydroxylated species in your final product mixture, confirmed by mass spectrometry or NMR.
-
Underlying Cause: This side reaction is almost always due to the presence of trace water in the reaction. Water can compete as a nucleophile, especially under basic conditions or at elevated temperatures.[3] In some cases, the difluoromethylated intermediate can be susceptible to hydrolysis.
-
Mechanistic Insight: In nucleophilic difluoromethylation, if a strong base is used, it can generate hydroxide ions from trace water, which then attack the activated pyridine ring.
-
Solvent and Reagent Drying:
-
Use freshly distilled, anhydrous solvents. Solvents like DMF and DMSO are notoriously hygroscopic; use them from a freshly opened bottle or dry them over molecular sieves.
-
Ensure all solid reagents are dried under high vacuum before use.
-
-
Inert Atmosphere: Rigorously maintain an inert atmosphere (N2 or Ar) throughout the entire setup and reaction time. Use Schlenk line techniques for optimal results.
-
Choice of Base: If applicable, use a non-hydroxide base. Substituted amine bases like DBU or phosphazene bases are strong yet non-nucleophilic and less likely to promote hydrolysis.
Issue 2: Poor C3 (meta) Selectivity in Radical Difluoromethylation
-
Observation: You are attempting a meta-difluoromethylation but observe a mixture of C2, C4, and C3 isomers, with the C3 product being minor.
-
Underlying Cause: The intrinsic electronic properties of the pyridine ring strongly disfavor direct radical attack at the C3 position.[4][5][9] The difluoromethyl radical (•CF2H) is considered nucleophilic and will preferentially attack the most electron-poor sites (C2/C4) of a protonated pyridine.[6][8]
-
Mechanistic Insight: Standard Minisci-type conditions protonate the pyridine nitrogen, creating strong positive character at the ortho and para positions, making them the kinetic targets for radical attack.
The most reliable solution is to abandon direct C-H functionalization on the native pyridine and adopt a dearomatization-rearomatization strategy.[4][7][11]
Issue 3: Formation of Di-substituted or Other Unexpected Byproducts
-
Observation: Besides the desired mono-difluoromethylated product, you observe products corresponding to the addition of two CF2H groups or other complex structures.
-
Underlying Cause: This can arise from several factors:
-
Over-reaction: The mono-substituted product may be reactive enough to undergo a second difluoromethylation, especially if reaction times are long or excess reagent is used.[12]
-
Reagent-Specific Side Reactions: Certain reagents have unique side reaction pathways. For example, when using difluoromethyl 2-pyridyl sulfone, a Smiles rearrangement can occur under certain conditions, leading to unexpected products.[15] Using ethyl bromodifluoroacetate can lead to N-alkylation followed by hydrolysis and decarboxylation to yield N-difluoromethyl pyridinium salts.[13][14][16]
-
Solvent Participation: At high temperatures, solvents like DMF can decompose to generate dimethylamine, which can act as a competing nucleophile.[3]
-
| Parameter | Recommended Action | Rationale |
| Stoichiometry | Reduce the equivalents of the difluoromethylating agent to 1.0-1.2 eq. | Minimizes the chance of a second addition to the product. |
| Reaction Time | Monitor the reaction by TLC or LC-MS and quench as soon as the starting material is consumed. | Prevents the product from reacting further once formed. |
| Temperature | Lower the reaction temperature. | Reduces the rate of side reactions, which often have higher activation energies than the desired reaction.[3] |
| Reagent Choice | If a specific side reaction is known for your reagent, consider an alternative. For example, if Smiles rearrangement is an issue, a different sulfone-based reagent might be better. | Different reagents operate via different mechanisms and intermediates, avoiding specific problematic pathways. |
Part 3: Mechanistic Visualization
Understanding the core mechanism helps in predicting and preventing side reactions. The following diagram illustrates a generalized radical C-H difluoromethylation pathway and highlights key points of potential failure.
// Nodes Reagent [label="CF2H Radical Precursor\n(e.g., R-CF2H)", fillcolor="#F1F3F4", fontcolor="#202124"]; Initiator [label="Initiator\n(Light, Peroxide, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; Radical [label="•CF2H Radical", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PyH [label="Protonated Pyridine\n(Substrate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Radical_Add [label="Radical Adduct\nIntermediate", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidant [label="Oxidant\n(e.g., O2, Ag+)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Desired Product\n(C4-CF2H Pyridine)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Side Reaction Nodes Decomp [label="Reagent Decomposition", shape=box, style=dashed, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Dimer [label="Radical Dimerization\n(e.g., HCF2-CF2H)", shape=box, style=dashed, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Wrong_Isomer [label="Wrong Isomer\n(C2-CF2H Pyridine)", shape=ellipse, style=dashed, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Initiator -> Reagent [label="1. Initiation"]; Reagent -> Radical; Radical -> PyH [label="2. Radical Addition\n(Key Selectivity Step)"]; PyH -> Radical_Add; Radical_Add -> Oxidant [label="3. Oxidation"]; Oxidant -> Product [label="Rearomatization"];
// Side Reaction Edges Reagent -> Decomp [style=dashed, color="#EA4335", label="Side Rxn:\nInstability"]; Radical -> Dimer [style=dashed, color="#EA4335", label="Side Rxn:\nLow Substrate Conc."]; PyH -> Wrong_Isomer [style=dashed, color="#EA4335", label="Side Rxn:\nPoor Regiocontrol"]; } .enddot Caption: Key steps and potential failure points in a radical pathway.
References
- Xu, P., Wang, Z., Guo, S., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- ResearchGate. (n.d.). Site-selective C−H difluoromethylation of pyridines.
- Xu, P., Wang, Z., Guo, S., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PubMed. [Link]
- ResearchGate. (n.d.). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines.
- ChemistryViews. (2022).
- ResearchGate. (n.d.). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Fustero, S., et al. (2020).
- Du, G., et al. (2023). Ligand-enabled nickel-catalyzed reductive difluoromethylation of aryl iodides with difluoromethyl 2-pyridyl sulfone. Science China Chemistry. [Link]
- Boyd, S., et al. (2022). C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates. Journal of the American Chemical Society. [Link]
- University of Münster. (2024).
- Xu, P., Wang, Z., Guo, S., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Hu, J., et al. (2011). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters. [Link]
- Shen, C., et al. (2022). Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)
- Fustero, S., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent.
- Sap, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
- Utkin, A. V., et al. (2021). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Chemistry of Heterocyclic Compounds. [Link]
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 9. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 10. C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chinesechemsoc.org [chinesechemsoc.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges of Regioselective Pyridine Difluoromethylation
Welcome to the technical support center for regioselective difluoromethylation of pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating the vital -CF₂H moiety into pyridine scaffolds. The difluoromethyl group is a unique hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine groups, making it a valuable substituent in modern drug discovery.[1] However, its introduction onto a pyridine ring with precise positional control is a significant synthetic challenge.[2][3]
This resource provides in-depth, troubleshooting-focused guidance in a question-and-answer format to address the specific experimental hurdles you may encounter. We will delve into the underlying chemical principles to not only solve immediate problems but also to empower you to rationalize and optimize your future synthetic strategies.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
Q1: Why is achieving regioselectivity in the C-H difluoromethylation of pyridines so difficult?
The primary challenge lies in the inherent electronic nature of the pyridine ring. The nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic substitution and influences the position of radical attack.
-
Electronic Bias: The pyridine nitrogen makes the C2 (ortho) and C4 (para) positions electron-deficient, while the C3 (meta) position is comparatively more electron-rich.
-
Radical Polarity Mismatch: Many radical difluoromethylation reactions proceed via a Minisci-type mechanism. The success of this reaction is highly dependent on the polarity matching between the radical and the heteroarene. The difluoromethyl radical (•CF₂H) is considered nucleophilic, which can lead to a "polarity mismatch" when reacting with the electron-deficient pyridine ring, especially at the C2 and C4 positions.[1][4]
-
Protonation State: Under acidic conditions, typically used in Minisci reactions, the pyridine nitrogen is protonated. This pyridinium ion is even more electron-deficient, which can alter the regiochemical outcome and reactivity.
This inherent electronic bias often leads to mixtures of regioisomers, with a general preference for C2 and C4 functionalization, making the selective synthesis of C3-difluoromethylated pyridines a formidable task.[5][6]
Section 2: Troubleshooting Guide - Common Experimental Problems
This section addresses specific issues you might be facing at the bench. Each problem is followed by a series of potential causes and actionable solutions, grounded in mechanistic reasoning.
Problem 1: Low or No Yield of the Desired Difluoromethylated Pyridine
This is one of the most common frustrations in synthetic chemistry. Before optimizing for regioselectivity, achieving a reasonable yield is paramount.
The generation of the •CF₂H radical is the heart of the reaction. The choice of reagent and activation method dictates the reaction's feasibility.
Troubleshooting Steps:
-
Re-evaluate Your Reagent: Common sources for the •CF₂H radical include zinc difluoromethanesulfinate [Zn(SO₂CF₂H)₂], difluoroacetic acid, and various sulfone-based reagents.[7][8] Their effectiveness can be highly substrate-dependent. For photocatalytic methods, ensure your photocatalyst's redox potential is suitable for activating your chosen precursor.[9][10]
-
Check for Reagent Decomposition: Some difluoromethylating agents can be moisture-sensitive or thermally unstable. Ensure proper storage and handling. Consider titrating or using a fresh batch of the reagent.
-
Optimize Activation Conditions:
-
For Photoredox Catalysis: Ensure your light source has the correct wavelength and intensity for your photocatalyst. Degas the reaction mixture thoroughly to remove oxygen, which can quench the excited state of the photocatalyst.[9]
-
For Thermal Radical Initiation: Optimize the initiator concentration and reaction temperature. Too low a temperature may result in slow radical generation, while too high a temperature can lead to decomposition of reactants or products.[11]
-
Solvent, temperature, and concentration are critical parameters that can dramatically impact reaction efficiency.
Troubleshooting Steps:
-
Solvent Choice: Polar aprotic solvents like DMSO or DMF are often effective, but can sometimes participate in side reactions at high temperatures.[11] Consider less reactive solvents like acetonitrile (MeCN) or 1,2-dichloroethane (DCE).
-
Temperature Optimization: If you observe no reaction, incrementally increase the temperature. Conversely, if you see decomposition (e.g., charring), lower the temperature and increase the reaction time.[11] Microwave irradiation can sometimes provide rapid and controlled heating, leading to improved yields.[12]
-
Concentration Effects: Bimolecular decomposition pathways can be favored at high concentrations. Try running the reaction at a more dilute concentration.
Problem 2: Poor or Incorrect Regioselectivity
You're getting product, but it's a mixture of isomers or the wrong isomer altogether. This is the core challenge in pyridine functionalization.
As discussed in the FAQs, the inherent electronics of pyridine favor C2/C4 functionalization. To achieve C3-selectivity, a specialized strategy is often required.
Troubleshooting Workflow for Regioselectivity:
Caption: Troubleshooting workflow for regioselectivity.
Solutions & Strategies:
-
For meta-Selectivity (C3/C5): Employ a Dearomatization Strategy. Direct meta-difluoromethylation is notoriously difficult.[13] A state-of-the-art approach involves the temporary dearomatization of the pyridine into an oxazino pyridine intermediate . This intermediate acts as a dienamine, shifting nucleophilicity to the β- and δ-positions (corresponding to C3 and C5 of the original pyridine), allowing for successful reaction with electrophilic radicals.[1][6]
-
For para-Selectivity (C4): Leverage Pyridinium Ion Formation. To strongly favor C4 functionalization, ensure the reaction is run under acidic conditions (e.g., using camphorsulfonic acid - CSA).[1] Protonation of the pyridine nitrogen creates a pyridinium salt, which is highly electron-deficient. This deactivates the C2 position sterically and electronically, making the C4 position the primary site for nucleophilic radical attack in a Minisci-type reaction.[5]
Bulky substituents on the pyridine ring can block access to certain positions, overriding the inherent electronic effects.
Troubleshooting Steps:
-
Analyze Your Substrate: A large group at C2 will sterically hinder attack at that position and may also disfavor attack at C3. This can inadvertently lead to higher C4 selectivity.
-
Use of Directing Groups: While less common in radical difluoromethylation, consider if any functional groups on your pyridine could be acting as unintended directing groups through chelation to a catalyst or reagent.
Problem 3: Formation of Side Products (e.g., Bis-difluoromethylation)
The formation of multiple products complicates purification and lowers the yield of your desired compound.
The mono-difluoromethylated pyridine product can sometimes be reactive enough to undergo a second difluoromethylation.
Troubleshooting Steps:
-
Limit the Stoichiometry of the Difluoromethylating Agent: Carefully control the equivalents of your radical source. Start with 1.0-1.2 equivalents and monitor the reaction closely by TLC or LC-MS.
-
Reduce Reaction Time and Temperature: As soon as a significant amount of the desired mono-adduct is formed, quench the reaction. Lowering the temperature can often slow the rate of the second addition more than the first.[7]
-
Slow Addition: Instead of adding the radical source all at once, use a syringe pump to add it slowly over the course of the reaction. This keeps the instantaneous concentration of the reagent low, disfavoring the bimolecular reaction with the product.
Section 3: Key Experimental Protocols
To provide a practical starting point, here are summarized protocols based on recent advances in the field.
Protocol 1: meta-Selective C-H Difluoromethylation via an Oxazino Pyridine Intermediate
This protocol is adapted from the strategy developed by Studer and coworkers, which allows for selective functionalization at the C3 position.[1][5]
Step 1: Formation of the Oxazino Pyridine
-
This step is substrate-specific but generally involves the reaction of the parent pyridine with an activating agent (e.g., methyl chloroformate) and a subsequent cyclization. Refer to the primary literature for the preparation of your specific oxazino pyridine intermediate.[6]
Step 2: meta-Difluoromethylation
-
To a dried flask under an inert atmosphere (N₂ or Ar), add the oxazino pyridine intermediate (1.0 equiv).
-
Add a suitable solvent (e.g., acetone).
-
Add the difluoromethylating agent, such as 2,2-difluoro-2-(phenylsulfonyl)acetyl peroxide (PhSO₂CF₂-reagent) (1.2 equiv) and an initiator if required.
-
Stir the reaction at the optimized temperature (e.g., 40 °C) for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup, extract with an organic solvent, and purify by column chromatography.
Protocol 2: para-Selective C-H Difluoromethylation via a Pyridinium Salt
This protocol leverages in situ pyridinium salt formation to direct functionalization to the C4 position.[1]
-
To a dried flask under an inert atmosphere, add the starting pyridine (or corresponding oxazino pyridine) (1.0 equiv).
-
Add a suitable solvent (e.g., acetone).
-
Add a strong acid such as (±)-camphorsulfonic acid (CSA) (1.5 equiv) and stir to form the pyridinium salt in situ.
-
Cool the reaction to 0 °C.
-
Add the difluoromethyl radical source, such as bis(difluoroacetyl) peroxide (generated in situ from difluoroacetic anhydride and urea·H₂O₂) (4.8 equiv).
-
Stir the reaction at 0 °C for 4 hours.
-
Add 6 N HCl and heat the reaction to 60 °C for 16 hours to ensure rearomatization.
-
Cool to room temperature, neutralize with a base (e.g., sat. NaHCO₃), extract with an organic solvent, and purify by column chromatography.
Table 1: Comparison of Conditions for Regioselective Difluoromethylation
| Parameter | meta-Selective Protocol | para-Selective Protocol |
| Key Intermediate | Oxazino Pyridine | Pyridinium Salt |
| Additive | None (or base for stability) | Strong Acid (e.g., CSA) |
| Rationale | Activates C3/C5 via dienamine | Activates C4 via electron withdrawal |
| Typical Temp. | 40 °C | 0 °C (reaction), then 60 °C (hydrolysis) |
| Reference | Studer, et al. (2024)[1] | Studer, et al. (2024)[1] |
Section 4: Mechanistic Insights
Understanding the reaction mechanism is crucial for rational troubleshooting.
Mechanism: Switchable meta vs. para Selectivity
Caption: Contrasting mechanisms for meta- and para-selective difluoromethylation.
The key to controlling regioselectivity is modulating the electronic character of the pyridine ring. The meta-selective pathway proceeds through a nucleophilic dearomatized intermediate that reacts with an electrophilic radical. In contrast, the para-selective pathway involves an electrophilic pyridinium ion that reacts with a nucleophilic radical, following the classic Minisci reaction pattern.[1][5]
References
- Xu, P., Wang, Z., Guo, SM. & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications.
- Sap, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
- Request PDF. Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines.
- Royal Society of Chemistry (2022). CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. RSC Books.
- ResearchGate. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- ResearchGate. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds.
- ResearchGate. Site-selective C−H difluoromethylation of pyridines a Bioactive...
- RSC Publishing. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances.
- Universität Münster (2024). New method for introducing fluorinated components into molecules.
- PubMed Central. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks.
- ChemistryViews (2022). Selective Trifluoromethylation of Pyridines.
- National Institutes of Health (NIH). Radiodifluoromethylation of well-functionalized molecules. PMC.
- National Institutes of Health (NIH) (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- MDPI. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds.
- PubMed (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- PubMed (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C-C Bonds.
- RSC Publishing. Unlocking the direct photocatalytic difluoromethylation of C[[double bond, length as m-dash]]N bonds. Chemical Communications.
- Journal of the American Chemical Society. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks.
- MDPI. Radical C–H 18 F-Difluoromethylation of Heteroarenes with [ 18 F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis.
- ACS Publications. Photochemical Difluoromethylation of Quinoxalin-2(1H)-ones with Difluoroacetic Anhydride and Pyridine N-Oxide. The Journal of Organic Chemistry.
- ACS Publications (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
- ResearchGate. Regioselective Direct C–H Trifluoromethylation of Pyridine.
- EurekAlert! (2024). Chemists develop New method for introducing fluorinated components into molecules.
Sources
- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 3. Chemists develop New method for introducing fluorinated components into molecules | EurekAlert! [eurekalert.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 8. Unlocking the direct photocatalytic difluoromethylation of C [[double bond, length as m-dash]] N bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability and Performance of Difluoromethylating Reagents
Welcome to the Technical Support Center for difluoromethylating reagents. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered when working with these powerful synthetic tools. Our goal is to empower you with the knowledge to improve the stability, handling, and overall success of your difluoromethylation reactions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of various classes of difluoromethylating reagents.
Q1: What are the most common signs of decomposition for difluoromethylating reagents?
A1: Signs of decomposition can vary depending on the reagent. For liquid reagents like difluoromethyltrimethylsilane (TMSCF₂H), you might observe pressure buildup in the container, discoloration, or the formation of precipitates.[1][2] For solid reagents such as phosphonium salts or zinc complexes, changes in color, texture (e.g., clumping), or a decrease in reactivity are common indicators. For air- and moisture-sensitive reagents like [(DMPU)₂Zn(CF₂H)₂], any deviation from a crystalline solid to a less defined form upon brief exposure to air can signal decomposition.[3]
Q2: I'm observing inconsistent results with my difluoromethylation reaction. Could reagent instability be the cause?
A2: Absolutely. Inconsistent yields are a classic symptom of reagent degradation. The active concentration of your difluoromethylating agent may be decreasing over time or with improper handling, leading to variable reaction outcomes. It is crucial to ensure your reagent is stored under the recommended conditions and handled using appropriate techniques (e.g., under an inert atmosphere for sensitive reagents).[3][4]
Q3: Are there general storage recommendations for all difluoromethylating reagents?
A3: While specific requirements vary, a general rule of thumb is to store all difluoromethylating reagents in a cool, dry, and dark place.[1] Many are sensitive to heat, light, and moisture. For highly reactive or thermally unstable reagents, storage in a refrigerator or freezer (typically 2-8°C) is often recommended.[5] Always refer to the supplier's safety data sheet (SDS) and technical information for specific storage temperatures and incompatibilities.
Q4: How does the choice of solvent impact the stability of my difluoromethylating reagent?
A4: The solvent can play a critical role in both the stability and reactivity of the reagent. For instance, with nucleophilic reagents like TMSCF₂H, aprotic solvents are essential to prevent quenching of the reagent. For some organometallic reagents, such as (difluoromethyl)zinc complexes, coordinating solvents like N,N'-dimethylpropyleneurea (DMPU) can significantly enhance stability by forming stable adducts.[4] Conversely, incompatible solvents can accelerate decomposition.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Rapid Decomposition of TMSCF₂H Upon Storage or Use
Q: My TMSCF₂H appears to be degrading quickly, even when stored in the refrigerator. What could be the cause?
A: Rapid degradation of TMSCF₂H is often linked to improper storage or handling, leading to hydrolysis or thermal decomposition.
Troubleshooting Steps:
-
Verify Inert Atmosphere: TMSCF₂H is sensitive to moisture.[1] Ensure the reagent is stored under an inert atmosphere (argon or nitrogen). The original supplier's septum-sealed bottle is ideal. If you have transferred the reagent, ensure the new container was thoroughly dried and purged.
-
Check for Peroxide Formation: Although less common for this specific reagent, prolonged storage of ethers and other susceptible chemicals can lead to peroxide formation, which can initiate decomposition.[2] If the reagent has been stored for an extended period, it's a good practice to test for peroxides.
-
Avoid Heat and Light: Direct sunlight or proximity to heat sources can accelerate decomposition.[1] Store the reagent in a dark, cool place.
-
Proper Dispensing Technique: Each time the septum is pierced, there's a potential for introducing atmospheric moisture. Use a dry syringe and needle and maintain a positive pressure of inert gas in the bottle.
Issue 2: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions with TMSCF₂H
Q: I'm attempting a palladium-catalyzed difluoromethylation of an aryl halide with TMSCF₂H, but my yields are consistently low. What factors should I investigate?
A: Low yields in these reactions can stem from several factors beyond simple reagent decomposition, including catalyst deactivation, suboptimal reaction conditions, or competing side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield difluoromethylation.
Detailed Troubleshooting Steps:
-
Reagent Quality: As a first step, ensure your TMSCF₂H is of high quality. If in doubt, use a freshly opened bottle.
-
Catalyst and Ligand Choice: The choice of palladium precursor and ligand is critical. For instance, ligands like BrettPhos have been shown to be effective in these couplings.[6] Ensure your catalyst is not deactivated and consider screening different ligands.
-
Base Selection: The base plays a crucial role in activating the TMSCF₂H. Weaker bases may not be sufficient, while overly strong bases can lead to side reactions, especially with enolizable ketones.[6][7] Consider screening bases like CsF, tBuOK, or other fluoride sources.
-
Solvent Effects: The reaction solvent can influence both the solubility of your components and the stability of the catalytic species. Common solvents include THF, dioxane, and toluene. Ensure your solvent is anhydrous.
-
Temperature Control: These reactions can be sensitive to temperature. Too low a temperature may result in slow reaction rates, while excessive heat can lead to catalyst decomposition or unwanted side reactions.
Issue 3: Instability of Zinc-Based Difluoromethylating Reagents
Q: I'm preparing a (difluoromethyl)zinc reagent, such as [(DMPU)₂Zn(CF₂H)₂], but it seems to decompose before I can use it effectively in my cross-coupling reaction. How can I improve its stability?
A: (Difluoromethyl)zinc reagents are known to be sensitive to air and moisture, and their thermal stability can be limited.[3][4] The key to their successful use lies in their preparation and immediate use under strictly controlled conditions.
Key Stability Factors for Zinc Reagents:
| Factor | Impact on Stability | Recommended Practice |
| Atmosphere | Highly sensitive to air and moisture. | Prepare and handle under a dry, inert atmosphere (argon or nitrogen) using Schlenk techniques or in a glovebox.[3] |
| Solvent | Coordinating solvents enhance stability. | Use coordinating solvents like DMPU, which stabilize the zinc center.[4] |
| Temperature | Can decompose at elevated temperatures. | Prepare the reagent at a low temperature and use it promptly. While some reactions require heating, be aware of the reagent's thermal limits.[4] |
| Purity of Precursors | Impurities can catalyze decomposition. | Use high-purity starting materials (e.g., difluoroiodomethane and diethylzinc). |
Decomposition Pathway of Unstabilized Fluoroalkyl Anions:
Caption: Alpha-fluoride elimination from an unstable aryl difluoromethyl anion.
This illustrates the inherent instability of the ArCF₂⁻ anion, which can undergo α-fluoride elimination.[8] Lewis acids or coordinating solvents help to stabilize this anion and prevent this decomposition pathway.
Issue 4: Poor Reactivity of Electrophilic Difluoromethylating Reagents
Q: I'm using an electrophilic difluoromethylating reagent, like a sulfonium salt, but I'm observing no reaction or very slow conversion. What could be the issue?
A: The reactivity of electrophilic difluoromethylating reagents is highly dependent on the nucleophilicity of the substrate and the reaction conditions.
Troubleshooting Steps:
-
Substrate Nucleophilicity: These reagents react with nucleophiles. If your substrate is a weak nucleophile, the reaction may not proceed. Consider if you can deprotonate your substrate to generate a more potent nucleophile.
-
Reagent Choice: Not all electrophilic reagents are created equal. Some, like certain hypervalent iodine compounds, are more reactive than others.[9][10] You may need to screen different reagents for your specific application.
-
Solvent and Temperature: The reaction kinetics can be highly influenced by the solvent and temperature. Ensure your reactants are soluble in the chosen solvent. Gently heating the reaction may be necessary, but be mindful of the thermal stability of both the reagent and your substrate.
-
Activation Method: Some reactions may require an activator, such as a Lewis acid or a photocatalyst, to promote the difluoromethylation.[6][11] Review the literature for similar transformations to see if an activation method is typically employed.
By systematically addressing these potential issues, you can significantly improve the stability of your difluoromethylating reagents and the success of your synthetic endeavors.
References
- Aspira Chemical. 65864-64-4 | Difluoromethyltrimethylsilane, 97% | TMS-CF2H. [Link]
- Billard, T., Bruns, S., & Langlois, B. R. (2000). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Letters, 2(14), 2101–2103. [Link]
- Fier, P. S., & Hartwig, J. F. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(31), 10025–10033. [Link]
- Deb, A., & Sanford, M. S. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7013–7038. [Link]
- Shen, X., & Zhang, C. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(15), 3079–3092. [Link]
- Aikawa, K., Serizawa, H., Ishii, K., & Mikami, K. (2016). Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. Organic Letters, 18(15), 3686–3689. [Link]
- Innovative Developments in the field of Difluoromethylation Chemistry. (n.d.). QMRO Home. [Link]
- Aikawa, K., Toya, W., Nakamura, Y., & Mikami, K. (2017). Development of (Trifluoromethyl)zinc Reagent as Trifluoromethyl Anion and Difluorocarbene Sources. Organic Letters, 19(2), 366–369. [Link]
- Shen, X., & Zhang, C. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(15), 3079–3092. [Link]
- Deb, A., & Sanford, M. S. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7013–7038. [Link]
- Gouverneur, V., & Shen, X. (2024). Radiodifluoromethylation of well-functionalized molecules.
- Billard, T., Bruns, S., & Langlois, B. R. (2000). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1.
- Li, Y., et al. (2020). Continuous Process for Preparing the Difluoromethylating Reagent [(DMPU)₂Zn(CF₂H)₂] and Improved Synthesis of the ICHF₂ Precursor. Organic Process Research & Development, 24(5), 836–841. [Link]
- TA Instruments. (n.d.).
- Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. (n.d.).
- Togni, A. (2014). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Angewandte Chemie International Edition, 53(36), 9466–9484. [Link]
- Hu, J., et al. (2012). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters, 14(17), 4486–4489. [Link]
- Fier, P. S., & Hartwig, J. F. (2016). Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF₂H.
- The significance and challenges of accessing difluoromethylated compounds by catalytic hydrofunctionalization of 1,1‐difluoroalkenes. (n.d.).
- Köckinger, M., et al. (2017). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry, 19(22), 5346–5353. [Link]
- Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. (2024). Organic Letters. [Link]
- Brunet, V., & O'Shea, D. F. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. European Journal of Organic Chemistry, 2014(35), 7819–7832. [Link]
- New Solid-Phase Bound Electrophilic Difluoromethylating Reagent. (n.d.). ElectronicsAndBooks. [Link]
- Shen, X., & Zhang, C. (2015). Shelf-stable electrophilic reagents for trifluoromethylthiolation. Accounts of Chemical Research, 48(6), 1740–1751. [Link]
- Prakash, G. K. S., et al. (2007). New electrophilic difluoromethylating reagent. Organic Letters, 9(10), 1863–1866. [Link]
- Ma, J.-A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 53. [Link]
Sources
- 1. 65864-64-4 | Difluoromethyltrimethylsilane, 97% | TMS-CF2H [aspirasci.com]
- 2. fishersci.com [fishersci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Difluoromethyltriphenylphosphonium bromide ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 2-(difluoromethyl)isonicotinate
Welcome to the technical support center for Methyl 2-(difluoromethyl)isonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this important fluorinated building block. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and field-proven protocols to address common purity challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities I should expect in my crude this compound sample?
A1: Understanding potential impurities is the cornerstone of developing an effective purification strategy. The impurity profile of your crude material is intrinsically linked to its synthetic route and subsequent handling. Typically, impurities fall into several distinct categories:
-
Synthesis-Related Impurities:
-
Unreacted Starting Materials: The most common precursor is 2-(difluoromethyl)isonicotinic acid. Its presence indicates an incomplete esterification reaction.[1]
-
Reagent Carryover: Acid catalysts (e.g., sulfuric acid) or coupling agents used in esterification may persist after the initial workup.[2][3]
-
Positional Isomers: Depending on the synthetic strategy for introducing the difluoromethyl group, isomers such as Methyl 2-(difluoromethyl)nicotinate could be formed.[4]
-
-
Degradation Products:
-
Hydrolysis Product: The primary degradation pathway for this ester is hydrolysis back to 2-(difluoromethyl)isonicotinic acid. This is accelerated by the presence of moisture, strong acids, or bases.[4][5] The difluoromethyl group itself is generally stable, but harsh conditions should be avoided.[6]
-
-
Process-Related Impurities:
-
Residual Solvents: Solvents used during the reaction or extraction (e.g., methanol, ethyl acetate, dichloromethane) may be present.[4]
-
Non-Volatile Residues: Charred material or inorganic salts from the workup can contaminate the product.
-
A summary of common impurities is presented below.
| Impurity Class | Specific Example | Origin | Recommended Primary Removal Method |
| Starting Material | 2-(difluoromethyl)isonicotinic acid | Incomplete esterification | Acid-Base Extraction, Column Chromatography |
| Degradation Product | 2-(difluoromethyl)isonicotinic acid | Hydrolysis (moisture, acid, or base exposure) | Acid-Base Extraction, Column Chromatography |
| Isomeric Impurities | Methyl 2-(difluoromethyl)nicotinate | Non-selective synthesis | Column Chromatography, Recrystallization |
| Reagent Carryover | Sulfuric Acid, Coupling Agents | Incomplete quenching or workup | Aqueous Wash, Acid-Base Extraction |
| Residual Solvents | Methanol, Toluene, Ethyl Acetate | Incomplete removal post-synthesis | High Vacuum Drying, Distillation |
Q2: How do I select the most appropriate purification method for my specific sample?
The following decision-making workflow, presented as a DOT graph, illustrates a systematic approach to selecting your purification strategy.
Caption: Decision workflow for selecting a purification method.
Q3: Can you provide a detailed protocol for an acid-base extraction?
A3: Certainly. Acid-base extraction is a highly effective and scalable technique for removing neutral and, most importantly, acidic impurities like the unreacted starting material, 2-(difluoromethyl)isonicotinic acid. The method leverages the basicity of the pyridine nitrogen atom.
Causality: The pyridine nitrogen (pKa of the conjugate acid is ~5.2) is readily protonated by a dilute strong acid (like 1M HCl), forming a water-soluble hydrochloride salt. Neutral organic impurities will remain in the organic phase, while the acidic starting material will also be deprotonated by a subsequent base wash and removed.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M HCl (3 x 1 volume equivalent). The basic product will move into the aqueous layer as its hydrochloride salt.[7] Combine the aqueous layers.
-
Expert Tip: At this stage, you can back-extract the combined acidic aqueous layers with a fresh portion of organic solvent to remove any trapped neutral impurities.
-
-
Neutralization and Re-extraction: Cool the combined aqueous layer in an ice bath. Slowly add a base, such as 2 M NaOH or saturated NaHCO₃ solution, until the pH is > 8. This neutralizes the hydrochloride salt, liberating the free base (your product).
-
Product Extraction: Extract the now basic aqueous layer with fresh organic solvent (e.g., EtOAc, 3 x 1 volume equivalent).[7] Your purified product is now in the organic layer.
-
Drying and Concentration: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Q4: What are the recommended conditions for purifying my compound by flash column chromatography?
A4: Flash column chromatography is the method of choice for separating structurally similar impurities, such as positional isomers, or when acid-base extraction is insufficient.[7] The key to success lies in the proper selection of the stationary and mobile phases.
Causality: The separation occurs based on the differential partitioning of the compounds between the polar stationary phase (silica gel) and the less polar mobile phase.[7] More polar compounds interact more strongly with the silica and elute later. By gradually increasing the polarity of the mobile phase (a gradient elution), you can effectively separate compounds with different polarities.
Recommended Conditions for Flash Column Chromatography:
-
Stationary Phase: Standard silica gel (40-63 µm particle size) is highly effective for pyridine derivatives.[7]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate or Diethyl Ether) is standard.
-
Finding the Right Ratio: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. Aim for a system that gives your product an Rf value of approximately 0.2-0.3 for good separation.
-
Typical Starting Gradient: Begin with a low polarity mixture (e.g., 95:5 Hexanes/EtOAc) and gradually increase the proportion of ethyl acetate (e.g., to 80:20 or 70:30).[7]
-
-
Sample Loading: For optimal separation, use a "dry loading" technique. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting free-flowing powder onto the top of your column.
The general workflow for column chromatography is visualized below.
Caption: Step-by-step workflow for flash column chromatography.
Q5: My compound appears to be hydrolyzing during the aqueous workup. What can I do to prevent this?
A5: Ester hydrolysis is a significant risk, especially if your reaction conditions were acidic or basic and require a neutralizing aqueous workup.[5] To minimize degradation, you must limit the contact time with aqueous acid/base and control the temperature.
Troubleshooting Strategies to Prevent Hydrolysis:
-
Use a Weaker Base for Neutralization: Instead of strong bases like NaOH or KOH, use a milder base such as saturated sodium bicarbonate (NaHCO₃) solution. This will neutralize any strong acid catalyst without creating a highly basic environment that promotes saponification.
-
Work at Low Temperatures: Perform all aqueous washes and extractions at low temperatures (0-5 °C) by using an ice bath.[2] This significantly slows the rate of hydrolysis.
-
Minimize Contact Time: Do not let the reaction mixture sit for extended periods in acidic or basic aqueous solutions. Perform the extractions swiftly and proceed immediately to the drying and concentration steps.
-
Anhydrous Workup: If possible, consider an anhydrous workup. For example, if you used an acid catalyst, you might be able to neutralize it by adding a solid base (like solid NaHCO₃) directly to the organic reaction mixture, followed by filtration to remove the salts.
Q6: How can I definitively confirm the purity of my final product?
A6: Visual inspection (e.g., a single spot on TLC) is not sufficient to claim high purity. A combination of orthogonal analytical techniques is required for authoritative purity validation.
Recommended Analytical Methods for Purity Validation:
| Method | Principle & Purpose |
| High-Performance Liquid Chromatography (HPLC) | Separates components based on their affinity for a stationary phase. Provides quantitative data on purity (% area) and detects non-volatile impurities.[8] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines HPLC separation with mass detection. Used to identify the mass of the main peak (confirming product) and any impurity peaks.[8] |
| Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) | Provides structural confirmation. Quantitative NMR (qNMR) using an internal standard can provide an absolute measure of purity.[8] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Suitable for volatile compounds. Can be used to assess purity and identify volatile impurities or residual solvents.[4] |
By employing these techniques, you can confidently ascertain the purity of your this compound and ensure it is suitable for your downstream applications.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59536559, this compound.
- Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound.
- Aries, R. S., & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,758,999. Google Patents.
- PrepChem. (n.d.). Synthesis of (a) methyl isonicotinate.
- LibreTexts Chemistry. (2023). 21.7: Chemistry of Esters.
- Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical reviews, 114(4), 2432–2506. (Note: A general reference on the stability of fluorinated compounds, not a direct protocol link).
- ResearchGate. (2013). How can I purify carboxylic acid?.
Sources
- 1. 2-(difluoroMethyl) isonicotinic acid | 1256818-14-0 [chemicalbook.com]
- 2. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. veeprho.com [veeprho.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Conversion in Difluoromethylation Reactions
Welcome to the technical support center for difluoromethylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with incorporating the difluoromethyl (-CF₂H) group into their molecules. The difluoromethyl group is a valuable moiety in medicinal chemistry, acting as a bioisostere for hydroxyl, thiol, and amine groups, enhancing metabolic stability and membrane permeability.[1] However, its introduction can be challenging. This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address common issues and improve reaction outcomes.
Section 1: Reagent-Related Issues
The choice and handling of the difluoromethylating agent are critical for success. Many common problems can be traced back to the reagent itself.
FAQ 1: My reaction with TMSCF₂H is sluggish or failing. What are the likely causes?
Answer:
Low conversion when using (trimethylsilyl)difluoromethane (TMSCF₂H) often stems from reagent degradation, improper activation, or competing side reactions.
Troubleshooting Steps:
-
Verify Reagent Quality: TMSCF₂H can be sensitive to moisture and air. Ensure it has been stored under an inert atmosphere (e.g., argon or nitrogen) and is relatively new. Older batches or improperly stored reagents may have hydrolyzed.
-
Ensure Anhydrous Conditions: All glassware should be rigorously dried, and anhydrous solvents must be used. Any moisture will quench the difluoromethyl anion generated in situ.
-
Optimize the Activator:
-
Base Selection: The choice of base for activating TMSCF₂H is crucial. For nucleophilic difluoromethylation of aldehydes and ketones, bases like potassium tert-butoxide (tBuOK) or cesium fluoride (CsF) are commonly used.[2] However, for enolizable ketones, these strong bases can lead to side reactions. In such cases, using a catalytic amount of base with a crown ether can help stabilize the active pentavalent silicate anion and improve yields.[2]
-
Base Stoichiometry: Using an excess of a strong, sterically hindered base like potassium tert-pentoxide (tPentOK) can be effective for substrates like Weinreb amides and isothiocyanates, preventing undesired side reactions observed with smaller bases like tBuOK.[2]
-
-
Consider Temperature Control: Nucleophilic additions with the difluoromethyl anion are often performed at low temperatures (e.g., -78 °C) to minimize side reactions and decomposition of the unstable anion.[3]
FAQ 2: I am observing significant byproduct formation when using a radical difluoromethylation protocol. How can I improve selectivity?
Answer:
Radical difluoromethylation can be highly effective but is sometimes prone to a lack of selectivity, especially in complex molecules.[2] Improving selectivity involves fine-tuning the reaction conditions to favor the desired radical pathway.
Troubleshooting Steps:
-
Choice of Radical Precursor: Different precursors generate the CF₂H radical under different conditions. Common precursors include bromodifluoromethane (BrCF₂H) and sodium difluoromethanesulfinate (HCF₂SO₂Na).[1][4] The choice of precursor can influence the reactivity and selectivity of the radical.
-
Photocatalyst and Light Source: In photoredox-catalyzed reactions, the photocatalyst (e.g., Ir(ppy)₃ or Ru(bpy)₃Cl₂) and the wavelength of the light source (e.g., blue LEDs) are critical.[1] Ensure the light source is of the correct wavelength and intensity for the chosen photocatalyst.
-
Solvent Effects: The solvent can have a profound effect on the selectivity of radical reactions.[2] For instance, in some systems, a mixture of dichloromethane (DCM) and water has been shown to significantly improve regioselectivity.[2]
-
Control of Radical Trapping: The addition of radical scavengers like TEMPO can help determine if a radical mechanism is indeed at play.[5] If byproducts are arising from undesired radical trappings, adjusting the concentration of the substrate or the rate of radical generation (e.g., by altering light intensity) may help.
Troubleshooting Workflow for Reagent Issues
Caption: A decision tree for troubleshooting reagent-related issues in difluoromethylation.
Section 2: Substrate and Catalyst-Related Challenges
The electronic and steric properties of the substrate, as well as the choice of catalyst and ligands, play a pivotal role in the success of difluoromethylation reactions.
FAQ 3: My electron-rich substrate is giving low yields in a metal-catalyzed cross-coupling reaction. What adjustments can I make?
Answer:
Electron-rich substrates can sometimes be challenging in metal-catalyzed difluoromethylation.[2] The choice of metal catalyst, ligand, and reaction conditions needs to be carefully optimized.
Troubleshooting Steps:
-
Catalyst System:
-
Palladium-based catalysts: For electron-rich aryl chlorides and bromides, catalyst systems like Pd(dba)₂/BrettPhos or Pd(PtBu₃)₂ have shown good performance.[2]
-
Copper-based catalysts: Copper catalysis can be effective, but electron-rich substrates may lead to lower yields compared to electron-deficient ones when using certain (NHC)CuCF₂H complexes.[2] However, in some copper-catalyzed systems with TMSCF₂H, electron-rich substrates have performed well.[2]
-
-
Ligand Selection: The ligand plays a crucial role in stabilizing the metal center and facilitating the catalytic cycle. For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands like BrettPhos are often effective.
-
Reaction Temperature: Increasing the reaction temperature may be necessary to promote oxidative addition for less reactive electron-rich substrates. However, this must be balanced with the thermal stability of the reagents and intermediates.
FAQ 4: I am struggling with the difluoromethylation of an electron-deficient substrate. What are the key considerations?
Answer:
Electron-deficient substrates can also present challenges, particularly in terms of catalyst reactivity and potential side reactions.
Troubleshooting Steps:
-
Catalyst System:
-
Copper-catalyzed reactions: Copper-based systems are often well-suited for electron-deficient aryl iodides.[2] For instance, using [(DMPU)₂Zn(CF₂H)₂] as the difluoromethyl source with a copper catalyst has been successful for a variety of electron-deficient aryl iodides.[2]
-
Palladium-catalyzed reactions: While some palladium systems work well, others might be less effective for electron-deficient substrates. The choice of ligand and reaction conditions is critical.
-
-
Reaction Conditions: For some copper-catalyzed systems, stoichiometric conditions might be more effective for electron-deficient substrates compared to catalytic conditions.[2]
Quantitative Data Summary: Substrate Electronic Effects
| Catalyst System | Substrate Type | Typical Performance | Key Considerations |
| Pd(dba)₂/BrettPhos | Electron-rich/neutral | Good to excellent | Ligand choice is critical. |
| (IPr)Cu(CF₂H) | Electron-deficient | Good | May require stoichiometric conditions. |
| (IPr)Cu(CF₂H) | Electron-rich | Lower yields | Catalytic conditions may be less effective. |
| CuI / [(DMPU)₂Zn(CF₂H)₂] | Electron-deficient | Moderate to excellent | Effective for aryl iodides. |
Experimental Protocol: Screening for Optimal Catalyst and Ligand
-
Setup: In a glovebox, prepare an array of reaction vials.
-
Substrate Addition: To each vial, add the substrate (1.0 equiv), the difluoromethylating reagent (e.g., TMSCF₂H, 1.5 equiv), and a magnetic stir bar.
-
Catalyst/Ligand Addition: To each vial, add a different combination of metal precursor (e.g., Pd(dba)₂, 5 mol%) and ligand (e.g., BrettPhos, 10 mol%).
-
Solvent and Base: Add the anhydrous solvent (e.g., toluene) and base (e.g., CsF, 2.0 equiv).
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block.
-
Monitoring: After the specified reaction time, take aliquots from each vial and analyze by ¹⁹F NMR or LC-MS to determine the conversion.[6]
Section 3: Mechanistic and Reaction Condition Issues
A fundamental understanding of the reaction mechanism can help in diagnosing and solving problems related to reaction conditions.
FAQ 5: My reaction is not going to completion, even after an extended time. What could be the issue?
Answer:
Incomplete conversion can be due to several factors, including catalyst deactivation, reagent decomposition, or the formation of an unreactive intermediate.
Troubleshooting Steps:
-
Catalyst Deactivation: In metal-catalyzed reactions, the catalyst can deactivate over time. This can be due to impurities in the reagents or solvent, or thermal instability. Consider adding a second charge of the catalyst midway through the reaction.
-
Reagent Stability: As mentioned earlier, many difluoromethylating reagents are unstable. If the reaction is run for a prolonged period at elevated temperatures, the reagent may decompose before it can react.
-
Solvent Choice: The solvent can significantly impact reaction rates and outcomes. Ensure the chosen solvent is appropriate for the reaction type and is of high purity. For example, in some photocatalytic systems, DMSO has been found to be the most effective solvent.[7]
-
Atmosphere: Ensure the reaction is maintained under a strictly inert atmosphere if air- or moisture-sensitive reagents or catalysts are being used.
Logical Relationship Diagram for Troubleshooting Low Conversion
Caption: A diagram illustrating the logical flow for diagnosing low conversion in difluoromethylation reactions.
FAQ 6: How can I monitor the progress of my difluoromethylation reaction effectively?
Answer:
Effective reaction monitoring is key to optimization and troubleshooting.
Recommended Techniques:
-
¹⁹F NMR Spectroscopy: This is a powerful tool for monitoring the consumption of the difluoromethylating reagent and the formation of the difluoromethylated product.[6] It provides quantitative information and can help identify fluorine-containing byproducts.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for tracking the consumption of the starting material and the formation of the product, especially for complex reaction mixtures.
-
TLC (Thin-Layer Chromatography): A quick and simple method for qualitative monitoring of the reaction progress, provided the starting material and product have different retention factors.
References
- Innovative Developments in the field of Difluoromethylation Chemistry - QMRO Home. (n.d.).
- Ni, C., & Hu, J. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 6854–6872. [Link]
- MDPI. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules, 27(20), 7027. [Link]
- Hu, J., & Zhang, W. (2009). Selective difluoromethylation and monofluoromethylation reactions.
- ResearchGate. (n.d.). Scheme 2 Metal-mediated stepwise difluoromethylation reactions. (A)....
- MDPI. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(24), 4483. [Link]
- Kaser, S., & Kappe, C. O. (2017). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry, 19(22), 5353–5357. [Link]
- ResearchGate. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook.
- Wiley Online Library. (2015). Metal‐Catalyzed Direct Difluoromethylation Reactions. Chemistry – An Asian Journal, 10(10), 2056-2069. [Link]
- ResearchGate. (n.d.). Optimization of reaction conditions a.
- ResearchGate. (n.d.). Reaction condition optimization.
- ACS Publications. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(14), 2967–2982. [Link]
- ACS Publications. (2023). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society, 145(40), 21935–21943. [Link]
- ResearchGate. (n.d.). The significance and challenges of accessing difluoromethylated compounds by catalytic hydrofunctionalization of 1,1‐difluoroalkenes.
- CCS Chemistry. (2021). Mechanochemical Difluoromethylations of Alcohols. CCS Chemistry, 3(3), 1086–1094. [Link]
- ScholarWorks@UARK. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- NIH. (2013). Difluoro-and Trifluoromethylation of Electron-Deficient Alkenes in an Electrochemical Microreactor. European Journal of Organic Chemistry, 2013(25), 5581–5585. [Link]
- ACS Publications. (2023). Electrochemical Difluoromethylation of Electron-Rich Olefins. Organic Letters, 25(10), 1699–1704. [Link]
- ACS Publications. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(30), 9413–9417. [Link]
- ResearchGate. (2025). Recent Advances in Difluoromethylation Reaction.
- ResearchGate. (2025). Transition-Metal-Catalyzed Difluoromethylation, Difluoromethylenation, and Polydifluoromethylenation Reactions.
- ResearchGate. (n.d.). Scope of the hydrofluoromethylation of electron-deficient olefins.
- RSC Publishing. (2022). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers, 9(15), 4192-4208. [Link]
- NIH. (2019). Highly Enantioselective Decarboxylative Difluoromethylation. Angewandte Chemie International Edition, 58(23), 7847–7851. [Link]
- RSC Publishing. (2009). Selective difluoromethylation and monofluoromethylation reactions.
- PubMed. (2017). Difluoromethylation Reactions of Organic Compounds. Chemistry – A European Journal, 23(59), 14676-14701. [Link]
- ACS Publications. (2012). Tuning the Reactivity of Difluoromethyl Sulfoximines from Electrophilic to Nucleophilic. Organic Letters, 14(19), 5044–5047. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 7. pubs.acs.org [pubs.acs.org]
Reaction condition optimization for palladium-catalyzed C-H difluoromethylation
Welcome to the technical support center for palladium-catalyzed C-H difluoromethylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The difluoromethyl group (-CF2H) is a valuable motif in medicinal chemistry, acting as a bioisostere for hydroxyl, thiol, or amine groups, which can enhance a molecule's binding selectivity and metabolic stability.[1][2][3][4] This guide will help you navigate the complexities of this powerful reaction and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium precatalysts for C-H difluoromethylation, and how do I choose the right one?
The choice of palladium precatalyst is crucial for a successful reaction. The most commonly used precatalysts are Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).
-
Pd(dba)₂: This is a Pd(0) source that is often effective in cross-coupling reactions. It typically requires a ligand to form the active catalytic species. It is a good starting point for many substrate classes.[5][6]
-
Pd(OAc)₂: This Pd(II) source requires in-situ reduction to Pd(0) to initiate the catalytic cycle. While effective, the reduction step can sometimes be a source of variability.
-
Other specialized catalysts: For specific applications, other precatalysts like Pd(MeCN)₂Cl₂ or pre-formed ligand-palladium complexes such as Pd(PtBu₃)₂ might be optimal.[6][7]
Q2: The choice of ligand seems critical. What are the key considerations for ligand selection?
The ligand plays a pivotal role in stabilizing the palladium center, promoting oxidative addition and reductive elimination, and influencing the overall catalytic activity and selectivity.[5] Two main classes of phosphine ligands are commonly employed:
-
Bidentate Ligands with Wide Bite Angles: Ligands like Xantphos and DPEPhos are frequently used.[5][8][9][10] Their geometry can facilitate the reductive elimination step, which is often the rate-limiting step in these reactions.[5] Xantphos, in particular, has been shown to enforce an unusual "see-saw" geometry in a key intermediate that may be crucial for its effectiveness.[8][11]
-
Bulky Monodentate Ligands: Ligands such as BrettPhos or PtBu₃ can also be highly effective, particularly for challenging substrates or when using aryl chlorides.[6]
Expert Advice: For electron-rich heteroarenes, Xantphos is an excellent starting point.[9][10] For aryl halides, a screen of both bidentate (DPEPhos, Xantphos) and bulky monodentate (BrettPhos) ligands is recommended.
Q3: There are several difluoromethylating agents available. Which one should I use?
The choice of the difluoromethylating agent depends on the reaction mechanism (e.g., nucleophilic, electrophilic, radical) and the substrate.[1][3] For palladium-catalyzed C-H functionalization, reagents that can participate in a cross-coupling cycle are necessary.
-
TMSCF₂H ((Difluoromethyl)trimethylsilane): A versatile and commercially available nucleophilic difluoromethylating agent.[3] It often requires an activator.
-
[(SIPr)Ag(CF₂H)]: A silver-based reagent that can act as a shuttle for the CF₂H group to the palladium center, overcoming challenges with transmetalation.[5][6]
-
DFMS (Zn(SO₂CF₂H)₂): This reagent is often used in radical-mediated difluoromethylations, but can also be applicable in transition-metal-catalyzed processes.[5]
-
BrCF₂CO₂Et (Ethyl bromodifluoroacetate): An inexpensive and readily available reagent, particularly useful for the ethoxycarbonyldifluoromethylation of electron-rich heteroarenes.[9][10]
Expert Advice: The stability and handling requirements of these reagents can vary.[1] TMSCF₂H is a good general-purpose reagent, while specialized reagents like [(SIPr)Ag(CF₂H)] may be necessary for more challenging transformations.[6]
Troubleshooting Guide
Problem 1: Low to no product yield.
This is a common issue that can stem from several factors. A systematic approach is key to identifying the root cause.
| Potential Cause | Explanation | Recommended Solution |
| Inactive Catalyst | The Pd(0) active species may not be forming efficiently from the precatalyst, or the catalyst may have decomposed. Heteroatoms in the substrate can sometimes coordinate to the palladium and deactivate it.[5] | 1. Ensure all reagents and solvents are rigorously degassed to remove oxygen. 2. Use freshly purchased or purified palladium precatalyst and ligands. 3. Consider a different palladium source (e.g., switch from Pd(OAc)₂ to Pd(dba)₂). 4. Increase the ligand-to-metal ratio to prevent substrate coordination. |
| Poor Ligand Choice | The chosen ligand may not be suitable for the specific substrate, leading to slow reductive elimination or other unproductive pathways. | Screen a panel of ligands, including both bidentate (Xantphos, DPEPhos) and bulky monodentate (BrettPhos) options.[5][6][8] |
| Inefficient Transmetalation | The transfer of the CF₂H group to the palladium center can be a challenging step.[6] | 1. If using TMSCF₂H, ensure an appropriate activator is present. 2. Consider using a cooperative catalytic system, such as a Pd/Ag system, where the silver salt facilitates the transfer of the CF₂H group.[6] |
| Incorrect Reaction Temperature | The reaction temperature may be too low for the C-H activation step or too high, leading to decomposition of the catalyst or reagents. | Optimize the reaction temperature. Start at a moderate temperature (e.g., 80 °C) and adjust in 10-20 °C increments.[5][7] |
| Reagent Instability | Some difluoromethylating agents can be unstable, especially in the presence of moisture or air.[1] | Handle sensitive reagents under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened or properly stored reagents. |
Problem 2: Formation of significant side products.
The presence of side products often indicates competing reaction pathways.
| Potential Cause | Explanation | Recommended Solution |
| Homocoupling of the Substrate | This can occur if the reductive elimination of the desired product is slow, allowing for competing coupling pathways. | 1. Re-evaluate the ligand choice. A ligand with a wider bite angle, like Xantphos, can promote reductive elimination.[8] 2. Adjust the reaction temperature; sometimes a lower temperature can suppress side reactions. |
| Decomposition of the Difluoromethylating Agent | Some reagents can decompose to generate difluorocarbene (:CF₂), which can lead to a variety of undesired products.[12] | 1. Ensure the reaction conditions are not too harsh. 2. Consider a more stable difluoromethylating agent. |
| Poor Regioselectivity | For substrates with multiple potential C-H activation sites, a mixture of isomers may be formed.[5] | 1. The directing group on the substrate is key for controlling regioselectivity. Ensure it is positioned to direct the catalyst to the desired C-H bond. 2. The steric and electronic properties of the ligand can influence regioselectivity. A ligand screen may be necessary. |
Experimental Protocols
General Protocol for Palladium-Catalyzed C-H Difluoromethylation
This is a representative protocol and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl/heteroaryl substrate (0.5 mmol), palladium precatalyst (e.g., Pd(dba)₂, 5 mol%), and ligand (e.g., DPEPhos, 10 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add the difluoromethylating agent (e.g., [(SIPr)Ag(CF₂H)], 0.65 mmol) and degassed solvent (e.g., toluene, 2.5 mL).
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 6-18 hours).
-
Workup and Analysis: After cooling to room temperature, the reaction mixture can be filtered through a pad of Celite, concentrated, and purified by column chromatography. The yield can be determined by ¹⁹F NMR analysis using an internal standard.[5]
Visualizing the Process
The Catalytic Cycle
The palladium-catalyzed C-H difluoromethylation generally proceeds through a Pd(0)/Pd(II) catalytic cycle.
Caption: A simplified catalytic cycle for Pd-catalyzed C-H difluoromethylation.
Troubleshooting Workflow
When encountering issues, a logical progression of troubleshooting steps can save time and resources.
Caption: A systematic workflow for troubleshooting common issues.
References
- Zhang, C., et al. (2014). Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. National Institutes of Health.
- Besset, T., et al. (2018). Directed Palladium Catalyzed C−H (Ethoxycarbonyl)difluoromethylthiolation Reactions. National Institutes of Health.
- Gu, F., et al. (2025). Palladium-Catalyzed Decarbonylative C–H Difluoromethylation of Azoles. National Institutes of Health.
- Saranya, P. V., et al. (2021). Plausible mechanism for the palladium‐catalyzed difluoromethylation of heteroaryl‐ and arylboronic esters and acids. ResearchGate.
- Pialat, A. (2023). Innovative Developments in the field of Difluoromethylation Chemistry. Queen Mary University of London.
- Genov, G. R., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry.
- Saranya, P. V., et al. (2021). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H. ResearchGate.
- Yuan, C., et al. (2018). Optimization of para-C-H difluoromethylation a. ResearchGate.
- Organic Syntheses. (n.d.). Difluoromethylation of Phenols.
- Saranya, P. V., et al. (2021). Research Progress on Palladium-Catalyzed Difluoromethyl Arylation. ResearchGate.
- Wei, Z., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. National Institutes of Health.
- Du, W., et al. (2023). ligand- enabled nickel-catalyzed reductive difluoromethylation of aryl iod.
- Wang, C., et al. (2023). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. PubMed Central.
- Besset, T., et al. (2015). Palladium(II)-Catalyzed Directed Trifluoromethylthiolation of Unactivated C(sp )−H Bonds. ResearchGate.
- Ferguson, D. M., et al. (2019). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H. ACS Publications.
- Shao, C., et al. (2015). Palladium-Catalyzed C–H Ethoxycarbonyldifluoromethylation of Electron-Rich Heteroarenes. ACS Publications.
- Mikami, K., et al. (2018). Precatalyst Effects on Pd-Catalyzed Cross-Coupling Difluoromethylation of Aryl Boronic Acids. ACS Publications.
- Shao, C., et al. (2015). Palladium-catalyzed C-H ethoxycarbonyldifluoromethylation of electron-rich heteroarenes. National Institutes of Health.
- Gu, F., et al. (2025). Palladium-Catalyzed Decarbonylative C-H Difluoromethylation of Azoles. ACS Publications.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. Directed Palladium Catalyzed C−H (Ethoxycarbonyl)difluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Decarbonylative C–H Difluoromethylation of Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-catalyzed C-H ethoxycarbonyldifluoromethylation of electron-rich heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Decarbonylative C-H Difluoromethylation of Azoles. | Semantic Scholar [semanticscholar.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Poor Solubility of Fluorinated Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions to a common and often frustrating challenge in medicinal chemistry and process development: the poor solubility of fluorinated intermediates. The unique electronic properties of fluorine that make it an invaluable tool in drug design can also impart challenging physicochemical properties, most notably, low solubility in common organic and aqueous media.[1][2]
This resource is structured to provide immediate answers through our FAQ section for common issues, followed by comprehensive troubleshooting guides for more complex solubility problems encountered during synthesis and formulation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and hurdles faced when working with poorly soluble fluorinated compounds.
Q1: Why are my fluorinated intermediates consistently crashing out of solution during my reaction workup?
A1: This is a frequent observation stemming from the unique nature of the carbon-fluorine (C-F) bond. Fluorine is highly electronegative, leading to a strong, polarized C-F bond.[2] While this can be beneficial for modulating properties like metabolic stability and binding affinity, it also significantly alters intermolecular interactions.[1][2][3] Highly fluorinated molecules can be both hydrophobic and lipophobic, meaning they have a low affinity for both aqueous and traditional organic solvents.[4] During a reaction workup, as the solvent composition changes (e.g., addition of water or an anti-solvent), the solubility window for your fluorinated intermediate can narrow dramatically, leading to precipitation.
Q2: I'm struggling to get my fluorinated starting materials to dissolve in common reaction solvents like THF, DCM, or acetonitrile. What are my options?
A2: When standard solvents fail, a systematic approach to solvent selection is crucial. Consider the following:
-
Heated Solvent Systems: Many solubility issues can be overcome by heating the reaction mixture. However, be mindful of the thermal stability of your reactants and the boiling point of your solvent.
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, and NMP are often more effective at dissolving polar, fluorinated compounds than less polar solvents. However, be aware that these can sometimes react with certain fluorinating agents.[5]
-
Fluorinated Solvents: For highly fluorinated compounds, "fluorous" solvents, which are hydrocarbons with a high degree of fluorination, can be excellent choices.[6][7][8] These solvents create a unique "fluorous phase" that can selectively dissolve highly fluorinated molecules.[6][9] Examples include perfluorohexane and trifluorotoluene.[7][8]
-
Co-solvent Systems: A mixture of solvents can often achieve what a single solvent cannot.[10] For example, a small amount of a polar aprotic solvent like DMSO added to a less polar solvent like THF can significantly improve solubility. Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE) are also excellent co-solvents that can enhance reactivity and solubility.[11][12]
Q3: My fluorinated amine/carboxylic acid is not participating in an amide coupling reaction. Is this a solubility issue?
A3: It very likely is. Poor solubility is a common culprit for failed amide coupling reactions involving electron-deficient or sterically hindered fluorinated substrates.[13] If the reactants are not sufficiently dissolved, the reaction kinetics will be extremely slow or nonexistent. Consider using a more aggressive coupling reagent or switching to a solvent system known to be effective for challenging couplings, such as DMF or NMP. In some cases, converting the carboxylic acid to an acyl fluoride in situ can facilitate the reaction with poorly soluble amines.[13][14] The direct formation of amide bonds without traditional coupling reagents, sometimes under neat conditions, is also an emerging green chemistry approach.[15][16]
Q4: I'm performing a Suzuki coupling with a fluorinated aryl halide, and the reaction is sluggish. Could solubility be the problem?
A4: Yes, poor solubility of either the fluorinated aryl halide or the boronic acid partner can significantly hinder Suzuki and other cross-coupling reactions.[17][18] If you observe a heterogeneous reaction mixture, it's a strong indication of a solubility problem. To address this, you can try:
-
Higher boiling point solvents: Toluene, xylene, or dioxane can be effective.
-
Co-solvents: Adding a polar aprotic solvent like DMF can help.
-
Phase-transfer catalysts: These can be useful in biphasic systems.
-
Solid-state cross-coupling: For extremely insoluble substrates, mechanochemical methods like ball-milling can be a powerful, solvent-free alternative.[17][18][19]
Q5: How can I quickly screen for a suitable solvent for my fluorinated intermediate?
A5: A small-scale solubility screen is a valuable first step. This can be done by adding a small, known amount of your compound to a set volume of various solvents in vials. Observe the dissolution at room temperature and with gentle heating. For a more quantitative assessment, techniques like High-Performance Liquid Chromatography (HPLC) or UV-spectrometry can be used to measure the concentration of the dissolved compound in a saturated solution.[20] Turbidity measurements can also be a rapid way to determine the solubility point.[21]
Part 2: In-Depth Troubleshooting Guides
This section provides more detailed, step-by-step guidance for overcoming persistent solubility challenges.
Guide 1: Systematic Solvent Selection and Optimization
When dealing with a poorly soluble fluorinated intermediate, a systematic approach to finding the right solvent or solvent system is key.
Workflow for Solvent Selection:
Caption: A decision-making workflow for selecting an appropriate solvent system.
Experimental Protocol: Small-Scale Parallel Solubility Screening
-
Preparation: Dispense 1-2 mg of your fluorinated intermediate into a series of labeled 1 mL glass vials.
-
Solvent Addition: To each vial, add 100 µL of a different test solvent.
-
Initial Observation: Vortex each vial for 30 seconds and visually inspect for dissolution at room temperature.
-
Heating: For any samples that did not fully dissolve, place the vials in a heating block at a controlled temperature (e.g., 50 °C) for 10 minutes.
-
Final Observation: After heating, vortex again and visually inspect for dissolution.
-
Analysis: Record which solvents or solvent mixtures successfully dissolved your compound. This provides a qualitative but highly effective starting point for reaction optimization.
Data Interpretation Table:
| Solvent Category | Examples | Typical Observations for Fluorinated Compounds | Causality |
| Non-polar | Hexanes, Toluene | Often poor solubility, may improve with heating. | Fluorinated compounds are often not purely lipophilic. |
| Polar Aprotic | THF, DCM, MeCN | Variable solubility, often a starting point. | Moderate polarity may not be sufficient to overcome crystal lattice energy. |
| Highly Polar Aprotic | DMF, DMSO, NMP | Generally better solubility. | Strong dipole moments can interact favorably with the polarized C-F bonds. |
| Protic | Alcohols, Water | Typically poor, unless the molecule has H-bond donors/acceptors. | The hydrophobic nature of the fluorinated portion often dominates. |
| Fluorinated | Trifluorotoluene, Perfluorohexane | Can be excellent for highly fluorinated compounds. | "Like dissolves like" principle; favorable fluorous-fluorous interactions.[6] |
| Fluorinated Alcohols | HFIP, TFE | Potent solvents and co-solvents. | Unique combination of polarity, H-bond donation, and weak nucleophilicity.[11][12] |
Guide 2: Formulation Strategies for Downstream Processing and Biological Assays
Once your synthesis is complete, you may face the challenge of formulating the poorly soluble fluorinated compound for purification, storage, or biological testing.
Formulation Decision Tree:
Caption: Decision tree for selecting a formulation strategy based on the intended application.
Key Formulation Techniques:
-
Use of Surfactants and Co-solvents: For biological assays, a common approach is to first dissolve the compound in a water-miscible organic solvent like DMSO, and then dilute this stock solution into the aqueous assay buffer.[20] The final DMSO concentration should be kept low (typically <1%) to avoid artifacts. Surfactants, such as Tween or Cremophor, can also be used to create micellar formulations that enhance aqueous solubility.[22][23] Fluorinated surfactants can be particularly effective for highly fluorinated compounds.[4][24][25][26]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble guest molecules within their hydrophobic core, thereby increasing their aqueous solubility.[27][28] This is a widely used technique in pharmaceutical formulation.
-
Lipid-Based Formulations: For oral drug delivery, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[29][30] These systems form fine emulsions upon contact with gastrointestinal fluids, keeping the drug in a solubilized state for absorption.
-
Solid Dispersions: Dispersing the fluorinated compound in a polymer matrix at a molecular level can create a solid dispersion with enhanced dissolution properties.[28][29] This can be achieved through techniques like hot-melt extrusion or solvent evaporation.[29]
-
Particle Size Reduction: Reducing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[27] Techniques include micronization and high-pressure homogenization to create nanoparticles.[28][31]
Protocol: Preparing a DMSO Stock Solution for Biological Screening
-
Weighing: Accurately weigh a precise amount of your fluorinated compound into a sterile, conical tube.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously. If necessary, use a sonicating water bath to aid dissolution. Gentle warming can also be applied, but ensure the compound is stable at the elevated temperature.
-
Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Application: When preparing samples for an assay, dilute the stock solution into the final aqueous buffer, ensuring the final DMSO concentration is below the tolerance level for your specific assay.
By understanding the underlying principles of fluorine's effect on solubility and employing a systematic, evidence-based approach to solvent selection and formulation, researchers can successfully navigate the challenges posed by these valuable but often tricky intermediates.
References
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Molecules, 28(15), 5798. [Link]
- Yellela, S. R. (2010). Drug Solubility: Importance and Enhancement Techniques. International Journal of PharmTech Research, 2(2), 1330-1335.
- Kumar, A., Kumar, A., & Kumar, A. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society, 20(8), 1845-1867. [Link]
- Perfluorinated Solvents — a Novel Reaction Medium in Organic Chemistry. (2023). Asian Journal of Organic Chemistry. [Link]
- Exploring the Impact of Aliphatic Fluorination on Membrane Permeability: A Solid-State NMR Perspective. (2023). Advances in Engineering.
- Method for determining solubility of a chemical compound. (2005). Google Patents.
- Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. [Link]
- Green Solvents for Sustainable Organic Synthesis. (2016). International Journal of Science and Research (IJSR).
- How to measure the solubility point of compounds in liquids using TURBIDI.T. (n.d.). Rheolution.
- Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. (2023). ACS Organic & Inorganic Au, 3(5), 291-300. [Link]
- Fluorination effects on the thermodynamic, thermophysical and surface properties of ionic liquids. (n.d.). ResearchGate.
- How to improve the yield of fluorinated pharmaceutical intermediates in synthesis?. (2025).
- Specific Solvent Issues with Fluorination. (n.d.). Wordpress.
- 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. (n.d.). ITRC.
- Physical properties and gas solubilities in selected fluorinated ethers. (1973).
- Shinoda, K., Hato, M., & Hayashi, T. (1972). Physicochemical properties of aqueous solutions of fluorinated surfactants. The Journal of Physical Chemistry, 76(6), 909-914. [Link]
- Kubota, K., et al. (2021). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Journal of the American Chemical Society, 143(16), 6165–6175. [Link]
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024).
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- How poorly soluble compounds are formulated into drugs. (2024). Pion Inc.
- Zhang, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(7), 2919-2940. [Link]
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2012). Organic & Biomolecular Chemistry, 10(21), 4249. [Link]
- Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. (n.d.). ResearchGate.
- Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. (2021). ICReDD.
- Formulation of poorly water-soluble drugs for oral administration. (n.d.). Future4200.
- Fluorinated surfactants. (n.d.). ICT - Innovative Chemical Technologies.
- Chemistry, Properties, and Uses of Commercial Fluorinated Surfactants. (n.d.). ResearchGate.
- Natural surfactants towards a more sustainable fluorine chemistry. (n.d.). ResearchGate.
- What are the most challenges problems faced by the chemistry of Fluorine in drug discovery?. (2022). ResearchGate.
- Solvents for use in fluorination reactions. (2001). Google Patents.
- Amide bond formation using amino acid fluorides. (n.d.). ResearchGate.
- Lipshutz, B. H., & Ghorai, S. (2014). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry, 16(8), 3660-3669. [Link]
- Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. (2007). Journal of Liquid Chromatography & Related Technologies, 30(5-7), 639-656. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
- Surfactant Excipients. (n.d.). CD Formulation.
- Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
- Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. (2023). The Journal of Organic Chemistry, 88(10), 6667–6672. [Link]
- Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. (2012). Durham e-Theses.
- Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). American Pharmaceutical Review.
- A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. (2017). Organic Chemistry Frontiers, 4(5), 807-811. [Link]
- Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. (2023). The Journal of Organic Chemistry, 88(10), 6667-6672. [Link]
- Solvent-Free Fluorination of Organic Compounds Using N—F Reagents. (n.d.). ResearchGate.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 6. Fluorous Solvents | TCI AMERICA [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. ijsr.net [ijsr.net]
- 9. tcichemicals.com [tcichemicals.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions - Durham e-Theses [etheses.dur.ac.uk]
- 17. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides – ICReDD: Institute for Chemical Reaction Design and Discovery, Hokkaido University (WPI-ICReDD) [icredd.hokudai.ac.jp]
- 20. lifechemicals.com [lifechemicals.com]
- 21. rheolution.com [rheolution.com]
- 22. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Surfactant Excipients - CD Formulation [formulationbio.com]
- 24. Fluorinated surfactants - ICT [ictchemicals.com]
- 25. researchgate.net [researchgate.net]
- 26. Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 28. How poorly soluble compounds are formulated into drugs [pion-inc.com]
- 29. hilarispublisher.com [hilarispublisher.com]
- 30. future4200.com [future4200.com]
- 31. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of Methyl 2-(difluoromethyl)isonicotinate during workup
A Guide to Preventing Decomposition During Experimental Workup
Welcome to the technical support center for Methyl 2-(difluoromethyl)isonicotinate. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this valuable fluorinated building block. The unique electronic properties conferred by the difluoromethyl group make this compound highly useful, but also introduce specific stability challenges, particularly during reaction workup. This document provides in-depth, field-tested answers to common issues, focusing on the chemical principles behind the recommended procedures to ensure the integrity of your material.
Frequently Asked Questions & Troubleshooting
Q1: My reaction to synthesize this compound appears successful by TLC/LCMS, but my isolated yield is significantly lower than expected after a standard aqueous workup. What is the most probable cause?
A1: The most common cause for low isolated yields of this compound after a standard workup is hydrolysis of the methyl ester . This decomposition can occur under both basic and acidic conditions, which are frequently employed during purification washes.
The core issue lies in the chemical reactivity of the ester functional group, which is enhanced by the presence of the electron-withdrawing difluoromethyl group on the pyridine ring. This group increases the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions. The pyridine nitrogen itself can also be protonated in acidic media, further activating the ring system towards hydrolysis.
Two primary decomposition pathways are at play:
-
Base-Mediated Hydrolysis (Saponification): This is an irreversible reaction where a base, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), attacks the ester to form the corresponding carboxylate salt (sodium 2-(difluoromethyl)isonicotinate) and methanol.[1][2] This salt is often highly water-soluble and will be lost to the aqueous phase during extraction, leading to a dramatic drop in yield.
-
Acid-Catalyzed Hydrolysis: This is the reverse of a Fischer esterification.[1] It is an equilibrium-driven process. Washing with a significant volume of acidic solution (e.g., dilute HCl or NH₄Cl) can shift the equilibrium toward the formation of the carboxylic acid and methanol, thus reducing the yield of the desired ester.
Q2: I use a saturated sodium bicarbonate wash to neutralize my reaction mixture and consistently see yield loss. How can I prevent this base-induced decomposition?
A2: This is a classic case of saponification. While sodium bicarbonate is considered a mild base, it is often sufficient to hydrolyze activated esters, especially with prolonged contact time or at elevated temperatures.
The Mechanism of Decomposition: The hydroxide ions (present in equilibrium in a bicarbonate solution) or the bicarbonate ion itself act as a nucleophile, attacking the ester carbonyl. This leads to the formation of a tetrahedral intermediate which then collapses, eliminating methanol and forming the highly polar and water-soluble carboxylate salt.
Recommended Preventative Protocols: To circumvent this issue, you must minimize the compound's exposure to basic aqueous conditions.
-
Temperature Control: Always perform basic washes at low temperatures (0-5 °C) using an ice bath. This significantly slows the rate of hydrolysis.
-
Minimize Contact Time: Do not let the organic and basic aqueous layers sit in the separatory funnel. Perform the wash and separation swiftly and efficiently. Avoid vigorous, extended shaking that creates emulsions and increases contact time.
-
Use a Weaker Base: If neutralization is absolutely necessary, consider using a saturated solution of ammonium chloride (NH₄Cl), which is slightly acidic, or a carefully prepared phosphate buffer solution at pH 7.
-
"Dry" Quench: If quenching an organometallic reagent, for example, consider a "dry" quench. Add the quenching reagent (e.g., solid NH₄Cl or isopropanol) at low temperature before introducing any aqueous solution.
-
Alternative Workup: The best approach is often to avoid a basic wash entirely. After quenching, separate the layers, wash the organic phase with brine only, dry with a desiccant like MgSO₄ or Na₂SO₄, filter, and concentrate. The residual acid can then be removed during chromatographic purification.
Q3: My reaction is run under acidic conditions. Can the workup with water or brine alone still cause decomposition?
A3: Yes, decomposition under acidic conditions is a significant risk. Acid-catalyzed hydrolysis is an equilibrium process, as shown below.
When you wash an acidic organic solution with a neutral aqueous phase (like water or brine), the acid catalyst is diluted but can still reside at the interface and in the organic layer, promoting hydrolysis. Using a large volume of water can push the equilibrium towards the carboxylic acid product.[1]
Recommended Preventative Protocols:
-
Neutralize Carefully: The safest way to neutralize an acidic reaction is to slowly add the organic solution to a cold, vigorously stirred, saturated solution of sodium bicarbonate. This method keeps the bulk solution basic and neutralizes the acid as it's introduced, minimizing the time the ester is exposed to either strongly acidic or basic conditions. Monitor the pH to ensure it does not exceed ~8.
-
Use Brine: A wash with saturated brine is preferable to deionized water. The high salt concentration reduces the solubility of organic compounds in the aqueous layer and can help "salt out" your product, minimizing its exposure and potential for hydrolysis.
-
Direct to Chromatography: For small-scale reactions, it is often best to avoid an aqueous workup altogether. Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate), filter off any solids, and adsorb the crude material directly onto silica gel for purification.
Troubleshooting Summary & Recommended Conditions
The following tables provide a quick reference for diagnosing and solving workup-related decomposition issues.
Table 1: Troubleshooting Guide: Common Issues and Solutions
| Symptom | Probable Cause | Recommended Action |
| Low yield after NaHCO₃ wash | Saponification (Base-mediated hydrolysis)[2] | Perform wash at 0-5 °C, minimize contact time. Better: Replace with a brine wash and remove acid during chromatography. |
| Oily/insoluble material in organic layer after acid wash | Protonation of the pyridine nitrogen forming a salt | Neutralize carefully with cold, saturated NaHCO₃ before extraction. Ensure the final pH of the aqueous layer is between 7 and 8. |
| Low yield after workup of an acidic reaction | Acid-catalyzed hydrolysis [1] | Avoid washing with plain water. Use brine. Neutralize the crude solution by adding it to a cold bicarbonate solution. |
| Product visible on TLC but not after extraction | Formation of a water-soluble salt (carboxylate or protonated pyridine) | Adjust the pH of the aqueous layer to ~7 and re-extract. For future runs, avoid aggressive pH washes. |
Table 2: pH Stability and Recommended Reagents for Aqueous Washes
| pH Range | Condition | Risk of Decomposition | Recommended Reagents & Conditions |
| < 4 | Acidic | High (Acid-catalyzed hydrolysis) | Avoid. If necessary, use a buffered solution and keep contact time minimal. |
| 4 - 7 | Weakly Acidic to Neutral | Low / Minimal | Optimal Range. Use saturated brine or a pH 7 phosphate buffer. |
| 7 - 8 | Weakly Basic | Moderate (Saponification risk increases) | Use cold (0-5 °C) saturated NaHCO₃ with brief contact time for neutralization only. |
| > 8 | Basic | Very High (Rapid Saponification) | Avoid. Do not use K₂CO₃, LiOH, or NaOH solutions. |
Visual Workflow: Decision Tree for Workup Strategy
This flowchart provides a logical path to selecting the most appropriate workup procedure to maximize the yield and purity of this compound.
References
- Nguyen, S. H., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(9), 1545-1551.
- Zhuravlev, F. (n.d.). FLUORINATED HETEROCYCLIC COMPOUNDS.
- Chinese Chemical Society. (n.d.). Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)methylation. CCS Chemistry.
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2022). ResearchGate.
- Sena, M. D., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(14), 8056-8091. DOI:10.1039/D1CS00360G.
- Acid-catalyzed Solvolysis of Isonitriles. I. (n.d.). ResearchGate.
- Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. (n.d.). ResearchGate.
- Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. (n.d.). ResearchGate.
- Google Patents. (n.d.). Process for the preparation of fluorinated heterocyclic compounds.
- Wikipedia. (n.d.). Methyl isonicotinate.
- Chemistry LibreTexts. (2025). Hydrolysis Reactions.
- Stanek, K., et al. (2019). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 24(17), 3076.
- MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.
- Utah Tech University. (n.d.). Learning Guide for Chapter 24 - Carboxylic Acid derivatives.
- Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.
- Organic Syntheses. (n.d.). Difluoromethylation of Phenols.
- Difluoromethylation Reactions of Organic Compounds. (n.d.). ResearchGate.
- Google Patents. (n.d.). 2-methyl nicotinate and preparation method and application thereof.
- ChemInform Abstract: Difluoromethylation and Trifluoromethylation Reagents Derived from Tetrafluoroethane β-Sultone: Synthesis, Reactivity and Applications. (n.d.). ResearchGate.
- Oriental Journal of Chemistry. (2008). Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst.
- Synthesis and antinociceptive activity of methyl nicotinate. (2015). ResearchGate.
Sources
Technical Support Center: Scaling Up Difluoromethylation Reactions
A Senior Application Scientist's Guide to Safe and Efficient Scale-Up
The introduction of the difluoromethyl (CF₂H) group is a cornerstone of modern medicinal and agrochemical development. Its unique properties as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups make it highly valuable.[1][2][3] However, transitioning a promising bench-scale difluoromethylation reaction to a larger, process-scale operation is fraught with challenges. Issues that are manageable in a 50 mL flask can become critical safety hazards or sources of catastrophic batch failure at the 5 L or 50 L scale.
This guide is designed to serve as a technical support resource for researchers, chemists, and process development professionals. It moves beyond simple procedural lists to explain the why behind each operational step, grounding every recommendation in established chemical principles and safety protocols. Our goal is to empower you to anticipate challenges, troubleshoot effectively, and scale your difluoromethylation reactions with confidence, safety, and efficiency.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions that arise when planning the scale-up of a difluoromethylation reaction.
Q1: What are the primary safety concerns when scaling up difluoromethylation reactions?
A1: The primary concerns pivot from the specific reagent to the general principles of thermal management.
-
Exothermic Events: Many difluoromethylation reactions, particularly those involving the formation of difluorocarbene, can be highly exothermic.[4] What might be a mild temperature increase in a small flask can lead to a dangerous thermal runaway in a large reactor due to the decrease in the surface-area-to-volume ratio, which limits efficient heat dissipation.[5][6][7]
-
Gas Evolution: Reactions that generate gaseous byproducts (e.g., from decarboxylation of reagents like sodium chlorodifluoroacetate) can cause significant pressure buildup in a sealed or improperly vented system.[5][6][8]
-
Reagent-Specific Hazards: Many difluoromethylating agents have unique hazards. For example, some reagents or their precursors can be pyrophoric, water-reactive, or highly toxic, requiring handling under a strictly inert atmosphere.[1][9] Always consult the Safety Data Sheet (SDS) for every chemical in your process.[9][10]
Q2: My reaction worked perfectly on a 1 mmol scale, but the yield dropped dramatically at 100 mmol. Why?
A2: This is a classic scale-up problem often rooted in mass and heat transfer limitations.
-
Inefficient Mixing: As reaction volume increases, magnetic stirring becomes less effective.[6] This can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and decomposition. For larger volumes, overhead mechanical stirring is crucial for maintaining a homogeneous reaction mixture.[6]
-
Poor Temperature Control: The internal temperature of a large reactor may not accurately reflect the temperature of the external heating or cooling bath. A temperature gradient can develop, leading to inconsistent reaction rates and the formation of byproducts.[6][11]
-
Addition Rate: The rate of reagent addition becomes critical at scale. Adding a reagent too quickly can overwhelm the reactor's cooling capacity, leading to an exotherm. A slow, controlled addition is essential to manage the reaction rate and heat generation.[12]
Q3: How do I choose the right difluoromethylation reagent for a large-scale synthesis?
A3: The choice depends on a balance of reactivity, safety, cost, and scalability.
-
From Lab to Plant: Reagents common in discovery labs, like those requiring cryogenic temperatures or generating stoichiometric toxic byproducts, may be unsuitable for large-scale production.
-
Stability and Handling: Opt for reagents that are stable under ambient conditions if possible. For example, the development of air-stable, solid reagents like zinc difluoromethanesulfinate (DFMS) was a significant step towards safer and more practical applications.[2][13]
-
Atom Economy and Waste: Consider the environmental impact. Reagents like fluoroform (CHF₃) are being explored in continuous flow systems as a more atom-economical and sustainable option compared to older reagents like chlorodifluoromethane (an ozone-depleting substance).[14][15]
Q4: What is a "runaway reaction" and how can I prevent it?
A4: A runaway reaction, or thermal runaway, is a situation where an increase in temperature causes a further, uncontrolled increase in temperature, often leading to a destructive outcome.[5] Prevention is based on a thorough understanding and control of your reaction's thermal properties.
-
Know Your Reaction: Before scaling, perform a hazard evaluation using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to understand the heat of reaction and the onset temperature for any decomposition.[7]
-
Control is Key: Implement robust controls. Use a semi-batch process where one reagent is added slowly to control the rate of energy release.[7] Ensure your cooling system is capable of handling the maximum heat output of the reaction.
-
Have a Quenching Plan: Develop and document an emergency procedure for quenching the reaction, which may involve the rapid addition of a neutralizing agent or an emergency cooling system.[12]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving specific problems encountered during the scale-up process.
| Problem / Observation | Potential Root Cause(s) | Recommended Actions & Explanations |
| Low or No Conversion of Starting Material | 1. Inadequate Temperature Control: The internal reaction temperature is too low, preventing initiation. 2. Poor Mass Transfer: The reagents are not mixing effectively, especially if one is a gas or solid.[11] 3. Reagent Degradation: The difluoromethylating agent may be unstable or may have degraded during storage or handling.[1] | 1a. Monitor the internal reaction temperature with a thermocouple probe, not just the external bath temperature. 1b. Ensure your cooling/heating system is appropriately sized for the vessel volume. 2a. Switch from magnetic stirring to a properly sized overhead mechanical stirrer. Ensure the impeller design is appropriate for solid suspensions or gas dispersion.[6] 2b. For gaseous reagents, use a fritted gas dispersion tube to maximize the gas-liquid interface.[11] 3. Verify the purity of the reagent before use. If necessary, use a freshly opened bottle or a newly prepared batch. |
| Significant Byproduct Formation / Low Selectivity | 1. Thermal Excursion / Hot Spots: Localized high temperatures due to poor mixing or rapid addition are causing decomposition or side reactions.[6] 2. Incorrect Stoichiometry: On a larger scale, measurement errors can be magnified. An excess of one reagent can promote alternative reaction pathways. 3. Change in Reaction Mechanism: Some radical reactions can be sensitive to the concentration of radical initiators or scavengers, which may change with scale.[16] | 1a. Decrease the rate of addition for the limiting reagent. This is the most effective way to control the heat evolution rate. 1b. Increase the solvent volume to improve heat transfer and avoid high concentrations (generally, concentrations between 0.1M and 1M are advisable).[5] 2. Double-check all calculations and measurements. For liquids, measure by weight rather than volume to improve accuracy. 3. Re-optimize the reaction at the new scale. It may be necessary to adjust the amount of initiator or other additives. |
| Reaction Stalls or Becomes Sluggish | 1. Catalyst Deactivation: The catalyst may be sensitive to impurities introduced from larger quantities of reagents or solvents, or it may be precipitating out of solution. 2. Insufficient Mixing: As the reaction progresses, the mixture may become thicker or form a slurry, which a magnetic stirrer cannot handle, effectively stopping the reaction.[6] 3. Off-Gassing Issues: If a reaction produces gas, inadequate venting can increase headspace pressure, which may inhibit the reaction rate. | 1. Use higher purity solvents and reagents for scaled-up reactions. Consider filtering reagents if particulate matter is a concern. 2. Use a high-torque overhead stirrer with an appropriately shaped impeller (e.g., anchor or pitched-blade turbine) to ensure the mixture remains well-agitated.[6] 3. Avoid using needles for gas venting on larger scales; they can easily clog and lead to pressure buildup. Use a gas inlet adapter or a condenser open to a bubbler.[5][6] |
| Uncontrolled Exotherm / Pressure Buildup | 1. Addition Rate Too Fast: The rate of heat generation is exceeding the rate of heat removal.[12] 2. Cooling Failure: The cooling system is insufficient for the scale or has failed. 3. Accumulation of Unreacted Reagent: If the reaction has an induction period, adding all of a reagent before the reaction initiates can lead to a dangerous "runaway" once it starts. | 1. IMMEDIATELY stop the reagent addition. 2. Apply emergency cooling if available (e.g., an ice bath). Use a lab jack under the heating source for quick removal.[5] 3. Be prepared to execute your pre-planned quenching procedure. 4. For future runs: Reduce the addition rate, increase the solvent volume, and ensure the reaction has initiated before adding the bulk of the reagent.[5][12] |
Part 3: Key Experimental Protocols & Workflows
Protocol 1: General Safety Workflow for Reaction Scale-Up
This protocol outlines a self-validating system for scaling up any chemical reaction, with specific considerations for difluoromethylation.
Caption: A workflow for safe and systematic reaction scale-up.
Protocol 2: Step-by-Step Guide for a Generic Radical Difluoromethylation
This protocol is a template for a radical difluoromethylation using a common reagent like Zinc Difluoromethanesulfinate (DFMS) with a radical initiator.
Materials & Equipment:
-
Three-neck, round-bottom flask (volume at least 2x total reaction volume)[5][6]
-
Overhead mechanical stirrer with a suitable impeller
-
Thermocouple for internal temperature monitoring
-
Addition funnel for liquid reagents
-
Condenser with a gas outlet connected to a bubbler
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with a temperature controller and a lab jack for quick removal[5]
Procedure:
-
Risk Assessment: Before starting, review the SDS for all reagents, particularly the substrate, solvent, DFMS reagent, and the radical initiator (e.g., tert-butyl hydroperoxide). Note all hazards and required PPE.[9][12]
-
Vessel Setup: Assemble the glassware. Ensure all joints are properly sealed and the entire apparatus is securely clamped.[6]
-
Inert Atmosphere: Purge the vessel with an inert gas (Nitrogen or Argon) for at least 15-20 minutes to remove oxygen, which can interfere with radical reactions. Maintain a positive pressure of inert gas throughout the reaction.
-
Charge Reagents:
-
Charge the substrate and the solvent to the reaction flask.
-
Begin agitation with the overhead stirrer to ensure the mixture is homogeneous.
-
Add the solid DFMS reagent. Note: For some reagents, this order may change. The key is to add the reactive component to the stable component.[12]
-
-
Establish Thermal Control: Bring the reaction mixture to the desired initial temperature.
-
Controlled Addition of Initiator:
-
Load the radical initiator (e.g., tert-butyl hydroperoxide) into the addition funnel.
-
Begin adding the initiator dropwise to the reaction mixture. Crucially, monitor the internal temperature.
-
The addition rate should be slow enough that the internal temperature does not rise more than 1-2 °C above the setpoint. If the temperature begins to rise rapidly, stop the addition immediately .[12]
-
-
Reaction Monitoring:
-
Maintain the reaction at the target temperature for the specified time.
-
Monitor the reaction progress by taking small, quenched aliquots for analysis (e.g., TLC, LC-MS, or ¹⁹F NMR).
-
-
Workup and Quenching:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully add a quenching solution as determined during your hazard analysis (e.g., an aqueous solution of sodium sulfite to destroy excess peroxide). Caution: The quench itself can be exothermic and must be done with care.
-
-
Isolation: Proceed with the standard extraction and purification protocol.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common issues in a scaled-up reaction.
Caption: A decision tree for troubleshooting difluoromethylation reactions.
References
- Best Practices for Working with Chemical Reactions in the Lab. (n.d.).
- Scale-up Reactions. (2019, September 18). Division of Research Safety | Illinois.
- Scale Up Safety_FINAL. (2023, March 15). Stanford Environmental Health & Safety.
- Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7041–7073. [Link]
- Wang, Z., et al. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules, 27(20), 7018. [Link]
- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. (n.d.). Alfa Chemistry.
- Postigo, A., & Yerien, D. E. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(24), 4483. [Link]
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). Process Safety Management.
- Challenges in scaling up reactions involving Trifluoromethyl hypofluorite. (n.d.). Benchchem.
- Optimization of reaction conditions a. (n.d.). ResearchGate.
- How to Scale Up a New Synthesis Reaction. (2022, October 21). Lab Manager Magazine.
- Köckinger, M., Ciaglia, T., Bersier, M., Hanselmann, P., Gutmann, B., & Kappe, C. O. (2017). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry, 20(1), 153-158. [Link]
- Difluoromethylation of Phenols. (n.d.). Organic Syntheses.
- Introduction of Difluoromethyl Through Radical Pathways. (n.d.). ResearchGate.
- Scale up of the difluoromethylation reaction. (n.d.). ResearchGate.
- Baran, P. S., et al. (2011). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(3), 1494-1497. [Link]
- Review Article Radiodifluoromethylation of well-functionalized molecules. (2024, April 30). e-Century Publishing Corporation.
- Highly Enantioselective Decarboxylative Difluoromethylation. (n.d.). PMC - NIH.
- The significance and challenges of accessing difluoromethylated compounds by catalytic hydrofunctionalization of 1,1‐difluoroalkenes. (n.d.). ResearchGate.
- The Dark Side of Fluorine. (2019, June 20). ACS Medicinal Chemistry Letters.
- Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. (n.d.). Green Chemistry (RSC Publishing).
- Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. (n.d.). PubMed Central.
- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. (n.d.). MDPI.
- State of Knowledge in Photoredox-Catalysed Direct Difluoromethylation. (n.d.). Request PDF.
- Rapid F‐ and F‐Difluoromethylation through Desulfurative Fluorination of Transient N‐, O‐, and C‐Linked Dithioles. (2022, December 12). ResearchGate.
- Metal‐Catalyzed Direct Difluoromethylation Reactions. (n.d.).
- Safe Use of Pyrophoric/Water Reactive Materials Introduction. (n.d.). Kent State University.
- Simple one stop shop for difluoromethylation. (2012, January 23). Chemistry World.
- Late-stage difluoromethylation: concepts, developments and perspective. (2021, June 2). Chemical Society Reviews (RSC Publishing).
- Difluoromethylation of heterocycles via a radical process. (n.d.). RSC Publishing.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. fauske.com [fauske.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. labproinc.com [labproinc.com]
- 13. Simple one stop shop for difluoromethylation | News | Chemistry World [chemistryworld.com]
- 14. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC02913F [pubs.rsc.org]
- 15. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Managing Thermal Instability in Difluorocarbene Reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for difluorocarbene chemistry. Difluorocarbene (:CF₂) is a uniquely reactive and versatile intermediate, pivotal for installing the valuable gem-difluoromethylene group in organic molecules.[1] However, its high reactivity is intrinsically linked to its thermal instability. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical protocols to manage the thermal challenges inherent in difluorocarbene reactions, ensuring safe, efficient, and reproducible outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the nature of difluorocarbene's instability.
Q1: What makes difluorocarbene (:CF₂) inherently reactive and thermally sensitive?
A1: Difluorocarbene's reactivity stems from its electronic structure. In its singlet ground state, it has a vacant p-orbital and a lone pair of electrons on the carbon atom. The highly electronegative fluorine atoms create a significant inductive electron withdrawal (a destabilizing effect), making the carbon center electrophilic.[2] This is partially counteracted by π-donation from the fluorine lone pairs into the vacant carbon p-orbital (a stabilizing effect).[2] This electronic balance makes difluorocarbene a moderately electrophilic species that is prone to rapid, often exothermic, reactions with a wide range of nucleophiles and unsaturated systems. Its thermal instability means it has a very short lifetime and will readily undergo undesired side reactions, such as dimerization to tetrafluoroethylene, if not trapped efficiently by the substrate.[2]
Q2: How does the choice of precursor impact the thermal management of a reaction?
A2: The precursor is the single most critical factor in controlling the reaction's thermal profile. Precursors dictate the conditions required to generate :CF₂, which in turn affects the rate of its formation.
-
Thermal Precursors: Reagents like sodium chlorodifluoroacetate (ClCF₂CO₂Na) require high temperatures (often >80 °C) to decarboxylate and release :CF₂. The challenge here is that the high temperature needed for generation can also accelerate side reactions. Careful control of the heating rate is crucial.
-
Nucleophilically Activated Precursors: Reagents like (bromodifluoromethyl)trimethylsilane (TMSCF₂Br) or trimethylsilyl 2-(fluorosulfonyl)difluoroacetate (TFDA) can be activated at much lower temperatures (from -50 °C to room temperature) by a nucleophilic initiator (e.g., F⁻, I⁻, or a Lewis base).[3] This allows for the slow, controlled generation of :CF₂ at a temperature where it is immediately consumed by the substrate, preventing accumulation and subsequent decomposition or dimerization. This approach offers a significantly better thermal safety profile.[4]
Q3: What are the primary experimental signs of poor thermal control in my reaction?
A3: The most common indicators include:
-
Low or Inconsistent Yields: The desired product yield is poor, and results vary significantly between batches, suggesting that a competing, temperature-sensitive side reaction is dominating.
-
Formation of Tetrafluoroethylene (TFE): The appearance of TFE, a gas, or its oligomers is a definitive sign that :CF₂ is being generated faster than it can be trapped by the substrate, leading to dimerization.
-
Complex Product Mixtures: The presence of multiple unidentified fluorinated byproducts often points to reactions of :CF₂ with the solvent, base, or the product itself at elevated temperatures.
-
Uncontrolled Exotherms: A sudden, rapid increase in reaction temperature, especially during reagent addition or heating, indicates a runaway reaction. This is a major safety concern, particularly during scale-up.
Q4: What are the safety implications of thermal instability in these reactions?
A4: The primary safety risks are uncontrolled exothermic events and the generation of hazardous gases. A runaway reaction can lead to a rapid increase in temperature and pressure within the reaction vessel, potentially causing it to rupture. The decarboxylation of precursors like ClCF₂CO₂Na releases CO₂, which can also lead to pressure buildup if not properly vented, a critical safety parameter for large-scale processes. Furthermore, many difluorocarbene precursors and byproducts are toxic or environmentally hazardous.[1]
Section 2: Troubleshooting Guides
This section provides detailed solutions to specific experimental problems.
Issue 1: Low or No Product Yield
Q: My reaction is giving a low yield of the desired difluoromethylated or gem-difluorocyclopropanated product. What are the likely causes and how can I fix it?
A: Low yield is often a result of the difluorocarbene being generated inefficiently or being consumed by side reactions before it can react with your substrate.
-
Potential Cause 1: Premature or Inefficient Precursor Decomposition.
-
Troubleshooting Steps & Rationale:
-
Select the Right Precursor/Activator System: The conditions for generating :CF₂ must be compatible with your substrate. For thermally sensitive substrates, avoid high-temperature precursors like ClCF₂CO₂Na. Instead, use a system like TMSCF₂Br with a potassium fluoride (KF) or tetrabutylammonium bromide (TBAB) initiator, which allows for generation at or below room temperature.[4][5]
-
Control the Rate of Generation: The rate of :CF₂ generation should match the rate of its consumption. For nucleophilically activated systems, this is best achieved by the slow, controlled addition of the activator (e.g., a solution of TBAF) to the mixture of the substrate and precursor. This keeps the instantaneous concentration of :CF₂ low, minimizing side reactions.
-
Verify Reagent Purity: Precursors like TFDA are moisture-sensitive.[3] Ensure they have been stored under inert conditions. Impurities in solvents or other reagents can quench the carbene or inhibit its formation.
-
-
-
Potential Cause 2: Difluorocarbene Reacts Faster with Other Components.
-
Troubleshooting Steps & Rationale:
-
Evaluate Your Base/Solvent: In reactions requiring a base (e.g., difluoromethylation of phenols), the base can sometimes compete with the substrate for the carbene. If the reaction of :CF₂ with the nucleophile is not significantly faster than its reaction with the base, yields will suffer. Consider using a non-nucleophilic base or a two-phase system where the base concentration in the organic layer is low.[6]
-
Solvent Choice is Critical: Aprotic solvents are generally preferred. Polar aprotic solvents like DMF or glymes can sometimes stabilize reactive intermediates, but they can also react with :CF₂ under certain conditions.[7] Toluene or dioxane are often robust choices for higher-temperature reactions.
-
-
Issue 2: Formation of Undesired Byproducts
Q: My main impurity is a white solid I suspect is polytetrafluoroethylene (PTFE), and my yields are low. How do I prevent this?
A: The formation of TFE and its subsequent polymerization to PTFE is a classic sign that the concentration of difluorocarbene is too high.
-
Potential Cause: High Instantaneous Concentration of :CF₂.
-
Troubleshooting Steps & Rationale:
-
Employ Slow Addition/High Dilution: This is the most effective strategy. Instead of adding all reagents at once, add the limiting reagent (often the activator or the precursor itself) dropwise over an extended period (e.g., 1-4 hours) using a syringe pump. Running the reaction at a higher dilution can also help, as it reduces the probability of two :CF₂ molecules encountering each other.
-
Optimize Temperature: Lowering the reaction temperature slows down both the generation and dimerization of :CF₂. For reactions that require heating, find the minimum temperature necessary for the desired transformation to proceed at a reasonable rate. The activation barrier for reaction with electron-rich alkenes is often lower than for electron-poor ones, allowing for milder conditions.
-
-
Issue 3: Reaction Fails to Go to Completion
Q: My reaction starts well but stalls at ~50% conversion, even with excess :CF₂ precursor. What's happening?
A: A stalling reaction often points to either insufficient activation energy for the desired pathway or deactivation of a key component.
-
Potential Cause 1: Insufficient Thermal Energy.
-
Troubleshooting Steps & Rationale:
-
Controlled, Stepwise Heating: Some reactions, particularly the cyclopropanation of electron-poor alkenes, have a significant activation barrier. While high temperatures are risky, a carefully controlled heating profile may be necessary. Start the reaction at a lower temperature during the initial addition phase to control the exotherm, and then slowly ramp up the temperature to drive the reaction to completion.
-
Use a More Energetic Precursor System: If low-temperature methods fail, switching to a precursor designed for higher temperatures, such as FSO₂CF₂CO₂Me in diglyme at 120 °C, might be necessary to overcome the activation barrier.
-
-
-
Potential Cause 2: Substrate or Product Inhibition/Decomposition.
-
Troubleshooting Steps & Rationale:
-
Analyze Reaction Aliquots: Take samples over time and analyze by ¹⁹F NMR or GC-MS. This can reveal if the product is being formed and then decomposing under the reaction conditions. For example, some N-difluoromethylated compounds have low thermal stability and can decompose at elevated temperatures.
-
Consider an Alternative Strategy: If the desired product is inherently unstable under the conditions required for :CF₂ generation, a different synthetic route may be required.
-
-
Issue 4: Exothermic Events and Runaway Reactions During Scale-Up
Q: I am scaling up a difluorocyclopropanation and am concerned about safety. How can I prevent a runaway reaction?
A: Scale-up introduces significant heat transfer challenges. A reaction that is well-behaved at 1 mmol can become dangerously exothermic at 1 mol because the volume (heat generation) increases cubically while the surface area of the flask (heat dissipation) only increases quadratically.
-
Potential Cause: Inadequate Heat Dissipation.
-
Troubleshooting Steps & Rationale:
-
Perform Calorimetry Studies: Before any significant scale-up, use a reaction calorimeter (e.g., RC1) to measure the heat of reaction and determine the maximum temperature of synthetic reaction (MTSR). This data is essential for safe process design.
-
Adopt a "Semi-Batch" Approach: On a larger scale, never mix all reagents at once. A semi-batch process, where one reagent is added slowly and controllably to the others, is mandatory. The rate of addition should be dictated by the cooling capacity of the reactor to ensure the temperature remains within a safe range.
-
Ensure Adequate Cooling and Emergency Quenching: Use a reactor with a cooling jacket and an overhead stirrer for efficient heat transfer. Have a pre-chilled quenching agent (e.g., a nucleophilic solvent like isopropanol) and a clear plan for emergency shutdown.
-
-
Section 3: Protocols and Data
Table 1: Comparison of Common Difluorocarbene Precursors
| Precursor | Common Name / Acronym | Activation Method | Typical Temperature Range | Key Advantages & Disadvantages |
| TMSCF₂Br | (Bromodifluoromethyl)trimethylsilane | Nucleophilic (KF, TBAB, I⁻) | -20 °C to 80 °C | Pro: Highly versatile, mild conditions possible.[4][5] Con: Moisture sensitive. |
| ClCF₂CO₂Na | Sodium Chlorodifluoroacetate | Thermal Decarboxylation | 80 °C to 160 °C | Pro: Inexpensive, readily available. Con: Requires high temperatures, risk of runaway. |
| FSO₂CF₂CO₂TMS | TFDA | Nucleophilic (CsF, KF) | 0 °C to 120 °C | Pro: Highly efficient, non-ozone-depleting.[3] Con: Can be expensive, moisture sensitive. |
| CHF₃ | Fluoroform | Strong Base (KOH, t-BuOK) | 50 °C to 80 °C | Pro: Inexpensive, non-ozone-depleting gas.[6] Con: Requires handling a gas, strongly basic conditions. |
| PhSO₂CF₂Cl | Chlorodifluoromethyl Phenyl Sulfone | Base (KOH) | 50 °C to 80 °C | Pro: Controllable generation, non-ODS. Con: Requires basic conditions. |
Protocol 1: General Procedure for Controlled Cyclopropanation using TMSCF₂Br
Disclaimer: This is a representative protocol. All reactions should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
-
Vessel Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a reflux condenser under an inert atmosphere (N₂ or Ar), and a rubber septum, add the alkene substrate (1.0 equiv) and a suitable anhydrous solvent (e.g., toluene or THF, to make a ~0.2 M solution).
-
Reagent Addition: Add TMSCF₂Br (1.5 equiv).
-
Initiation and Controlled Generation: In a separate flask, prepare a solution of the activator, for example, anhydrous tetrabutylammonium bromide (TBAB, 0.1 equiv) in the same anhydrous solvent. Using a syringe pump, add the TBAB solution to the reaction mixture dropwise over 2-4 hours.
-
Temperature Monitoring: Throughout the addition, carefully monitor the internal temperature. Use a cooling bath (e.g., ice-water) as needed to maintain the desired temperature (e.g., 20-25 °C). A slight exotherm is expected, but a rapid rise indicates that the addition rate is too fast.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature for an additional 1-12 hours. Monitor the reaction progress by TLC, GC-MS, or by analyzing aliquots via ¹⁹F NMR.
-
Workup: Upon completion, quench the reaction by adding water. Extract the product with a suitable organic solvent, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Section 4: Visual Workflows
Diagram 1: Troubleshooting Flowchart for Low-Yield Reactions
Caption: A decision workflow for troubleshooting low-yield difluorocarbene reactions.
Diagram 2: Interplay of Parameters for Thermal Control
Caption: Key experimental parameters influencing thermal control and reaction outcomes.
Section 5: References
-
Ojima, I. (2009). Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds. Chemical Communications, (22), 3291-3303. [Link]
-
Zhang, C., et al. (2025). Unlocking Difluorocarbene as a Fluorocarbanion and a Fluorocarbon Radical Precursor for Sequential Catalytic Coupling. Journal of the American Chemical Society. [Link]
-
Mykhailiuk, P. K. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5620-5639. [Link]
-
Shimizu, R., et al. (2025). Oxidation of difluorocarbene and subsequent trifluoromethoxylation. ResearchGate. [Link]
-
Lipshutz, B. H., et al. (2013). Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. The Journal of Organic Chemistry, 78(17), 8531–8537. [Link]
-
Huang, T., et al. (2012). Thermal Stability of Fluorinated Polydienes Synthesized by Addition of Difluorocarbene. Macromolecular Chemistry and Physics, 213(1), 49-56. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). Mastering Difluorocarbene Generation: A Guide for Organic Chemists. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Zhang, X., et al. (2015). Cross-Coupling between Difluorocarbene and Carbene-Derived Intermediates Generated from Diazocompounds for the Synthesis of gem-Difluoroolefins. Organic Letters, 17(24), 6126–6129. [Link]
-
Oftadeh, E., et al. (2024). Reactions of In Situ-Generated Difluorocarbene (:CF2) with Aromatic/Heteroaromatic Alcohols, Thiols, Olefins, and Alkynes under Environmentally Responsible Conditions. The Journal of Organic Chemistry, 89(24), 17331–17337. [Link]
-
Hu, J. (2024). A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. Accounts of Chemical Research. [Link]
Sources
- 1. Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactions of In Situ-Generated Difluorocarbene (:CF2) with Aromatic/Heteroaromatic Alcohols, Thiols, Olefins, and Alkynes under Environmentally Responsible Conditions [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enantioselective Synthesis of Chiral Difluoromethylated Compounds
Welcome to the Technical Support Center for the enantioselective synthesis of chiral difluoromethylated compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing stereogenic centers bearing a difluoromethyl (CF₂H) group. The unique properties of the CF₂H group, such as its ability to act as a lipophilic hydrogen bond donor, make it a valuable motif in medicinal chemistry.[1][2][3] However, the stereocontrolled installation of this group presents significant synthetic challenges.[4][5][6][7][8]
This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during experimental work. The content is structured to provide not just procedural steps, but also the underlying mechanistic reasoning to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: Why is the difluoromethyl (CF₂H) group of particular interest in drug design?
The CF₂H group is considered a bioisostere of hydroxyl (OH), thiol (SH), and amine (NH₂) groups.[2] Its highly polarized C-H bond allows it to act as a hydrogen bond donor, a unique feature among polyfluorinated motifs.[2] This property can lead to enhanced binding affinity of a drug candidate to its biological target. Furthermore, the incorporation of fluorine can improve metabolic stability, membrane permeability, and bioavailability.[5]
Q2: What are the main strategies for the enantioselective synthesis of chiral difluoromethylated compounds?
Current strategies primarily fall into two categories:
-
Functionalization of CF₂H-containing synthons: This involves using either nucleophilic or electrophilic difluoromethylated building blocks in asymmetric reactions.[4][6][7][8]
-
Direct asymmetric difluoromethylation: This approach introduces the CF₂H group directly onto a prochiral substrate using a chiral catalyst.[1][6]
Recent advances have also explored methods like asymmetric hydrogenation of difluoromethylated olefins and desymmetric difluoromethylation of cyclopropenes.[9][10]
Q3: What are the most common challenges in developing these synthetic methods?
Researchers often face difficulties with:
-
Low enantioselectivity: Achieving high levels of stereocontrol can be challenging due to the specific electronic and steric properties of difluoromethylating reagents and substrates.
-
Limited substrate scope: A method that works well for one class of substrates may not be generalizable to others.
-
Reagent stability and availability: Some difluoromethylating agents can be unstable or require multi-step synthesis.
-
Purification of chiral products: Separating enantiomers and removing catalyst residues can be complex.[11][12][]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee)
Low enantioselectivity is a frequent hurdle in asymmetric catalysis. The following sections break down potential causes and solutions.
Potential Cause & Troubleshooting Steps
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Catalyst System | Screen a variety of chiral catalysts and ligands. Consider different metal precursors (e.g., Ni, Cu, Pd) and ligand backbones (e.g., BOX, PyBOX, chiral phosphoric acids).[1][14][15][16] | Identification of a catalyst-ligand combination that provides a more effective chiral environment for the specific transformation. |
| Vary the catalyst and ligand stoichiometry. The ratio of metal to ligand can significantly impact the structure of the active catalytic species. | Optimization of the catalytic complex, potentially leading to a single, more selective species in solution. | |
| Consider additives. Additives like hexafluoroisopropanol (HFIP) can enhance the acidity of the catalyst or stabilize transition states through hydrogen bonding, thereby improving enantioselectivity.[14][15][16] | Increased enantiomeric excess through favorable non-covalent interactions in the transition state. | |
| Incorrect Reaction Temperature | Systematically vary the reaction temperature. Lowering the temperature often increases enantioselectivity by favoring the transition state leading to the major enantiomer.[17] | Improved enantiomeric excess, though potentially at the cost of a slower reaction rate. |
| Inappropriate Solvent | Screen a range of solvents with varying polarities and coordinating abilities. The solvent can influence the solubility of the catalyst and substrate, as well as the stability of the transition state.[17] | Discovery of a solvent that optimizes the catalyst-substrate interaction for higher selectivity. |
| Presence of Water or Other Impurities | Ensure all reagents and solvents are rigorously dried and purified. Water can deactivate certain catalysts or interfere with the catalytic cycle. | Elimination of interferences that can alter the catalyst's selectivity. |
Causality Explained: The enantioselectivity of a reaction is determined by the difference in the free energy of the diastereomeric transition states leading to the two enantiomers. Factors such as the catalyst's chiral environment, temperature, and solvent polarity directly influence these energy levels. For instance, a well-designed chiral ligand creates a sterically and electronically defined pocket that preferentially accommodates one prochiral face of the substrate.
Issue 2: Poor Chemical Yield
Low yields can stem from a variety of factors, from catalyst deactivation to competing side reactions.
Potential Cause & Troubleshooting Steps
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Deactivation | Increase catalyst loading. If the catalyst is slowly decomposing under the reaction conditions, a higher initial concentration may be necessary to drive the reaction to completion. | Improved conversion and yield, although this may not be cost-effective on a larger scale. |
| Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Oxygen can oxidize and deactivate many transition metal catalysts. | Prevention of catalyst degradation and improved overall yield. | |
| Low Substrate Reactivity | Increase the reaction temperature. While this may negatively impact enantioselectivity, it can overcome a high activation energy barrier. | Increased reaction rate and conversion. A balance between yield and ee must be found. |
| Modify the electronic properties of the substrate. For example, installing an electron-withdrawing or -donating group can modulate the substrate's reactivity. | Enhanced substrate reactivity towards the desired transformation. | |
| Suboptimal Reagent Stoichiometry | Vary the ratio of the difluoromethylating agent and other reagents. An excess of one reagent may be necessary to drive the equilibrium towards the product. | Optimization of the reaction stoichiometry for maximum conversion. |
| Product Instability | Monitor the reaction over time and isolate the product as soon as the reaction is complete. The desired product may be susceptible to degradation under the reaction conditions. | Minimized product loss and improved isolated yield. |
Issue 3: Difficulty in Purification of Chiral Products
The purification of chiral compounds, especially on a preparative scale, requires specialized techniques.
Potential Cause & Troubleshooting Steps
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Separation of Enantiomers | Utilize chiral chromatography. High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a suitable chiral stationary phase is the most common method for separating enantiomers.[12][] | Baseline separation of the enantiomers, allowing for the isolation of the desired product with high enantiomeric purity. |
| Consider derivatization. Converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent can allow for separation on standard silica gel chromatography. The chiral auxiliary can then be removed. | Separation of the diastereomers, followed by recovery of the enantiomerically pure product. | |
| Removal of Catalyst Residues | Employ specialized purification techniques. Passing the crude product through a plug of silica gel or a specialized scavenger resin can remove metal catalyst residues. | A purified product free of metal contaminants, which is crucial for biological applications. |
| Co-elution with Byproducts | Optimize the chromatographic conditions. A systematic screening of different solvent systems (mobile phases) and stationary phases can help to resolve the desired product from impurities. | Improved separation and isolation of the pure product. |
Expert Insight: Supercritical Fluid Chromatography (SFC) is often a preferred method for chiral purifications due to its use of environmentally benign CO₂ as the primary mobile phase and its suitability for volatile compounds.
Experimental Protocols
Protocol 1: General Procedure for Nickel-Catalyzed Asymmetric Decarboxylative Difluoromethylation
This protocol is adapted from a method for the synthesis of difluoromethylated compounds from alkyl carboxylic acids.[1]
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the alkyl carboxylic acid (1.0 equiv), a nickel(II) salt (e.g., Ni(ClO₄)₂·6H₂O, 0.1 equiv), and a chiral ligand (e.g., a chiral bis(oxazoline) ligand, 0.11 equiv).
-
Inert Atmosphere: Cap the vial and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Reagent Addition: Add the desired solvent (e.g., CH₂Cl₂) via syringe, followed by the difluoromethylating agent (e.g., (DMPU)₂Zn(CF₂H)₂, 1.5 equiv) and a base (e.g., 2,6-lutidine, 1.0 equiv).[1]
-
Reaction Conditions: Stir the reaction mixture at the optimized temperature (e.g., 0 °C to room temperature) and monitor by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or SFC analysis.
Visualizations
Decision-Making Workflow for Troubleshooting Low Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity.
General Catalytic Cycle for Asymmetric Difluoromethylation
Caption: A simplified catalytic cycle for asymmetric difluoromethylation.
References
- Rong, M.-Y., Li, J.-S., Zhou, Y., Zhang, F.-G., & Ma, J.-A. (2020). Catalytic Enantioselective Synthesis of Difluoromethylated Tetrasubstituted Stereocenters in Isoindolones Enabled by a Multiple-Fluorine System. Organic Letters, 22(22), 9010–9015. [Link]
- Rong, M.-Y., Li, J.-S., Zhou, Y., Zhang, F.-G., & Ma, J.-A. (2020). Catalytic Enantioselective Synthesis of Difluoromethylated Tetrasubstituted Stereocenters in Isoindolones Enabled by a Multiple-Fluorine System. PubMed. [Link]
- Highly Enantioselective Decarboxylative Difluoromethyl
- Brueckl, T., et al. (2012). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 112(6), 3343-3407. [Link]
- Peng, L., Wang, H., & Guo, C. (2021). Copper-Catalyzed Enantioselective Difluoromethylation of Amino Acids via Difluorocarbene. Journal of the American Chemical Society, 143(18), 6985–6991. [Link]
- Peng, L., Wang, H., & Guo, C. (2021). Copper-Catalyzed Enantioselective Difluoromethylation of Amino Acids via Difluorocarbene. PubMed. [Link]
- Deb, A., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7077-7117. [Link]
- Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper c
- Novel CF₂H Synthon: Synthesis of Chiral Difluoromethylated Amines. (2025).
- Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogen
- Towards the enantioselective C(sp3) difluoromethylation. (n.d.). Université de Strasbourg. [Link]
- Liu, J., et al. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules, 27(20), 7076. [Link]
- CF2H-synthon enables asymmetric radical difluoroalkylation for synthesis of chiral difluoromethyl
- Contemporary synthetic strategies in organofluorine chemistry. (n.d.).
- CF2H-synthon enables asymmetric radical difluoroalkylation for synthesis of chiral difluoromethylated amines. (2025).
- Chiral and Achiral Compounds Purific
- Huang, W.-S., et al. (2019). Catalytic Asymmetric Synthesis of α,α-Difluoromethylated and α-Fluoromethylated Tertiary Alcohols. Organic Letters, 21(18), 7558–7562. [Link]
- Innovations in Chiral Purification: Exploring Techniques and Future Potential. (2025). RotaChrom. [Link]
- Deb, A., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
- (PDF) CF2H-synthon enables asymmetric radical difluoroalkylation for synthesis of chiral difluoromethylated amines. (2025).
- Update 1 of: Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. (n.d.). Chemical Reviews. [Link]
- Wang, Y., et al. (2021). Asymmetric α-electrophilic difluoromethylation of β-keto esters by phase transfer catalysis. Organic & Biomolecular Chemistry, 19(21), 4788-4795. [Link]
- Chiral Purification of Volatile Flavors and Fragrances by SFC. (n.d.).
- Chiral Drug Separ
- Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. (2020). Angewandte Chemie International Edition, 59(30), 12268-12281. [Link]
Sources
- 1. Highly Enantioselective Decarboxylative Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ed.chimie.unistra.fr [ed.chimie.unistra.fr]
- 6. CF2H-synthon enables asymmetric radical difluoroalkylation for synthesis of chiral difluoromethylated amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
- 12. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Catalytic Enantioselective Synthesis of Difluoromethylated Tetrasubstituted Stereocenters in Isoindolones Enabled by a Multiple-Fluorine System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Transition-Metal-Free Difluoromethylation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for alternative transition-metal-free difluoromethylation methods. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of incorporating the vital -CF₂H motif into organic molecules. The difluoromethyl group is a unique structural unit, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol groups, making it invaluable in modern drug discovery.[1][2][3][4]
This resource moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered experimental challenges. Our goal is to explain the causality behind common issues and empower you to optimize your reactions with confidence.
Section 1: Photoredox-Catalyzed Difluoromethylation
Visible-light photoredox catalysis has become a leading strategy for generating difluoromethyl radicals under mild conditions.[5][6] However, the interplay between photocatalyst, light source, substrate, and solvent can lead to specific challenges.
Troubleshooting Guide: Photoredox Reactions
Issue 1: Low or No Conversion of Starting Material
Your reaction has stalled, showing significant amounts of unreacted starting material by TLC or LC-MS after the specified time.
-
Question: My photoredox difluoromethylation of a heterocycle is not working. What are the most common points of failure?
-
Answer: Low conversion is a frequent issue that typically points to one of three areas: radical generation, reaction atmosphere, or the physical setup.
-
Inefficient Radical Generation: The difluoromethyl radical (•CF₂H) may not be forming at a sufficient rate.
-
Photocatalyst Incompatibility: Not all photocatalysts are suitable for every substrate or CF₂H source. While iridium and ruthenium complexes are robust, organic dyes like Eosin Y or Rose Bengal can also be effective and are often more cost-efficient.[1][7] Ensure the redox potential of your chosen catalyst is sufficient to activate the difluoromethylating agent (e.g., NaSO₂CF₂H).[8][9]
-
Reagent Quality: The difluoromethyl radical precursor (e.g., sodium difluoromethanesulfinate, NaSO₂CF₂H) can degrade with improper storage. Use a freshly opened bottle or a reagent that has been stored under an inert atmosphere in a desiccator.
-
Mechanistic Insight: The process begins with the photocatalyst absorbing light to reach an excited state (PC*). This excited state must then engage in a single-electron transfer (SET) with the precursor to generate the •CF₂H radical.[9][10] If this initial step is inefficient, the entire catalytic cycle halts.
-
-
Oxygen Contamination: While some protocols use air as a mild oxidant, many photoredox cycles are highly sensitive to oxygen, which can quench the excited state of the photocatalyst.[9]
-
Troubleshooting Step: Ensure your reaction solvent is thoroughly degassed. A common and effective method is to sparge the solvent with argon or nitrogen for 15-30 minutes before adding the reagents. After adding all components, repeat the sparging process on the reaction mixture for another 5-10 minutes before irradiation.
-
-
Incorrect Physical Setup:
-
Light Source: The emission spectrum of your light source (typically blue LEDs) must overlap with the absorption spectrum of the photocatalyst.[1][11] Check the specifications of both. The intensity of the light can also be a factor; ensure the reaction vessel is placed close to the light source and that a cooling fan is used to maintain a consistent temperature, as overheating can degrade reagents and catalysts.
-
-
Issue 2: Formation of Unwanted Side Products
The desired product is formed, but it is contaminated with significant byproducts, complicating purification.
-
Question: My reaction yields a mixture of the desired difluoromethylated product and a hydro-difluoromethylated byproduct. How can I improve selectivity?
-
Answer: This is a classic problem of competing reaction pathways for the carbon-centered radical intermediate that forms after the •CF₂H radical adds to your substrate.
-
Causality: Once the initial radical adduct is formed, it can either be oxidized to a carbocation (which then loses a proton to give the desired C-H functionalization product) or it can abstract a hydrogen atom from the solvent or another component, leading to the hydro-difluoromethylated byproduct.[10]
-
Solvent Choice is Critical: Solvents with easily abstractable hydrogen atoms (like THF) can favor the unwanted hydro-difluoromethylation pathway. Switching to a solvent like DMSO, acetonitrile (MeCN), or dimethylformamide (DMF) often minimizes this side reaction.[11]
-
Role of Oxidant: In many cases, an explicit oxidant is required to efficiently turn over the catalytic cycle and promote the desired pathway over hydrogen atom abstraction. While air (O₂) can sometimes suffice, its concentration is variable.[9] If you are using air and observing this side product, consider switching to a more controlled, soluble oxidant.
-
Section 2: Nucleophilic Difluoromethylation
This class of reactions typically involves a difluoromethyl anion equivalent, often generated from reagents like trimethyl(difluoromethyl)silane (TMSCF₂H).[1] These reactions are powerful but sensitive to reagent stability and reaction conditions.
Troubleshooting Guide: Nucleophilic Reactions
Issue 1: Reagent Decomposition and Low Yield
Upon addition of the base to activate the nucleophilic reagent, the reaction mixture turns dark, and the yield of the desired product is poor.
-
Question: I am attempting to difluoromethylate a ketone using TMSCF₂H and a strong base, but the reaction is messy. What is going wrong?
-
Answer: The primary challenge with nucleophilic difluoromethylation is the inherent instability of the difluoromethyl anion (⁻CF₂H).[12] It can readily undergo α-elimination to generate difluorocarbene (:CF₂), a highly reactive intermediate that leads to a cascade of side reactions and decomposition.
-
Strict Temperature Control: This is the most critical parameter. These reactions must be conducted at very low temperatures (typically -78 °C or even -98 °C) to suppress the rate of α-elimination.[3] Ensure your cooling bath is stable throughout the addition and reaction time.
-
Base Selection and Stoichiometry: The choice of base is crucial. While strong bases are needed, some can exacerbate side reactions.
-
For ketone substrates prone to enolization, using a non-nucleophilic strong base is often necessary. However, the difluoromethyl anion itself is basic and can cause enolization.[13]
-
Sometimes, using a Lewis acid in conjunction with the base can pre-coordinate to the carbonyl oxygen, increasing its electrophilicity and favoring the desired nucleophilic addition over competing pathways.[14]
-
-
Reagent with Removable Activating Groups: An alternative strategy is to use reagents where the difluoromethyl group is stabilized by an adjacent electron-withdrawing group, such as a phenylsulfonyl group (e.g., PhSO₂CF₂H).[4][12] The (phenylsulfonyl)difluoromethyl group is added nucleophilically, and the sulfonyl group is then removed in a subsequent reductive step. This two-step process often provides cleaner results for sensitive substrates.[12]
-
Section 3: Electrochemical Difluoromethylation
As a green and sustainable strategy, electrochemical methods offer a reagent-free way to generate difluoromethyl radicals without chemical oxidants or photocatalysts.[8][15]
Troubleshooting Guide: Electrochemical Reactions
Issue 1: Poor Reproducibility and Inconsistent Yields
You've successfully performed the reaction once, but subsequent attempts give drastically different yields.
-
Question: My electrochemical difluoromethylation of an enamide is not reproducible. Why are my yields so variable?
-
Answer: Electrochemical reactions are highly sensitive to the physical setup and the purity of the components. Inconsistency often stems from the electrodes, the electrolyte, or the cell configuration.
-
Electrode Surface and Fouling: The surface of the working electrode (anode in the case of oxidative radical generation) is where the key electron transfer occurs.[16][17]
-
Problem: Substrates, products, or polymeric byproducts can adsorb onto the electrode surface, a process known as "fouling." This passivates the electrode, blocking active sites and halting the reaction.
-
Solution: Meticulously clean and polish your electrodes before each run. For carbon-based electrodes like reticulated vitreous carbon (RVC), sonication in an appropriate solvent can be effective. For metal electrodes, mechanical polishing may be necessary.
-
-
Electrolyte Purity and Concentration: The supporting electrolyte (e.g., Et₄NOTs) is essential for conductivity. Its purity is paramount.[8] Trace water or other impurities can interfere with the reaction. Ensure you are using a high-purity, anhydrous grade of electrolyte and solvent. The concentration should also be kept consistent between runs.
-
Cell Setup and Mass Transport: In an undivided cell, the distance between the anode and cathode must be consistent.[16] Furthermore, efficient stirring is required to ensure the substrate and CF₂H precursor are continuously transported to the electrode surface. Inconsistent stirring can lead to variable results.
-
Section 4: Key Protocols and Data
Representative Protocol: Organic Photoredox-Catalyzed C-H Difluoromethylation of a Heterocycle
This protocol is adapted from methodologies described for the direct difluoromethylation of heteroarenes.[7]
Materials:
-
Heteroarene substrate (e.g., N-methyl quinoxalinone) (0.1 mmol, 1.0 equiv)
-
Sodium difluoromethanesulfinate (NaSO₂CF₂H) (0.4 mmol, 4.0 equiv)
-
Rose Bengal (RB) photocatalyst (0.005 mmol, 5 mol%)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (1.0 mL)
-
10 mL Schlenk tube with a magnetic stir bar
-
Green LEDs (e.g., 3W)
Procedure:
-
To the Schlenk tube, add the heteroarene substrate, NaSO₂CF₂H, and Rose Bengal.
-
Add the magnetic stir bar, and seal the tube with a rubber septum.
-
Evacuate and backfill the tube with an inert atmosphere (Argon or N₂) three times.
-
Add the anhydrous DMSO via syringe.
-
Place the Schlenk tube approximately 5 cm from the green LEDs and begin vigorous stirring. Use a small fan to maintain the reaction at room temperature.
-
Irradiate the mixture for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the desired difluoromethylated product.
Data Table: Common Transition-Metal-Free CF₂H Precursors
| Reagent Name | Common Abbreviation | Activation Method | Key Considerations |
| Sodium Difluoromethanesulfinate | NaSO₂CF₂H | Photoredox (Oxidative)[7][9], Electrochemical (Oxidative)[15][16] | Bench-stable solid; good for radical C-H functionalization. |
| Trimethyl(difluoromethyl)silane | TMSCF₂H | Nucleophilic (Base-activated)[1] | Requires strong base and very low temperatures; prone to α-elimination.[12] |
| Bromodifluoromethane | BrCF₂H | Radical (Photoredox, Thermal)[1] | Gaseous reagent; requires careful handling. Can be toxic.[1] |
| Difluoromethanesulfonyl Chloride | CF₂HSO₂Cl | Photoredox (Reductive)[8] | Activated by reduction; useful in cyclization cascades. |
| (Difluoromethyl)triphenylphosphonium Bromide | (Ph₃PCF₂H)⁺Br⁻ | Photoredox (Reductive)[10] | Stable salt; generates •CF₂H radical upon reduction. |
Visualizations: Workflows and Mechanisms
Experimental Workflow Diagram
Caption: General workflow for a photoredox difluoromethylation experiment.
Troubleshooting Flowchart for Low Yield
Caption: A logical guide for troubleshooting low-yield photoredox reactions.
References
- Barman, D. N. (2020). Transition-metal-free trifluoromethylative difunctionalization of olefins and alkynes: approaches and challenges ahead. Catalysis Science & Technology (RSC Publishing). [Link]
- NNNS Chemistry. (2013). Industrial-scale trifluoromethylation challenges.
- ResearchGate. (2025).
- Sap, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). DOI:10.1039/D1CS00360G. [Link]
- Hu, J. (n.d.). Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. Accounts of Chemical Research. [Link]
- e-Century Publishing Corporation. (2024). Review Article Radiodifluoromethylation of well-functionalized molecules. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). A)
- Hu, J., et al. (n.d.). Radical (Phenylsulfonyl)difluoromethylation with Iododifluoromethyl Phenyl Sulfone.
- Google Patents. (2002).
- MDPI. (n.d.).
- Journal of the American Chemical Society. (n.d.). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. [Link]
- QMRO Home. (n.d.).
- Organic Letters. (2023).
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions. [Link]
- Angewandte Chemie. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. [Link]
- PubMed. (2023).
- Beilstein Journal of Organic Chemistry. (2016).
- Accounts of Chemical Research. (2021).
- NIH. (2020).
- ResearchGate. (n.d.).
- MDPI. (2022).
- NIH. (n.d.).
- Chemical Communications. (2009).
- Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- Journal of the American Chemical Society. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. [Link]
- RSC Publishing. (n.d.).
- NIH. (n.d.).
- ResearchGate. (n.d.).
- Organic Letters (ACS Publications). (2018). K2S2O8-Mediated Selective Trifluoromethylacylation and Trifluoromethylarylation of Alkenes under Transition-Metal-Free Conditions: Synthetic Scope and Mechanistic Studies. [Link]
- Green Chemistry (RSC Publishing). (2017). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. DOI:10.1039/C7GC02913F. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. State of knowledge in photoredox-catalysed direct difluoromethylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds [mdpi.com]
- 12. sioc.cas.cn [sioc.cas.cn]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Electrochemical Difluoromethylation of Electron-Rich Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Separation of Isomers in Heterocyclic Difluoromethylation
Welcome to the technical support center for navigating the complexities of isomer separation following the difluoromethylation of heterocyclic compounds. This guide is structured to address the specific, practical challenges encountered in the laboratory, providing not only solutions but also the underlying principles to empower your experimental design. The introduction of the difluoromethyl (-CF2H) group, a valuable motif in modern drug discovery, often yields a mixture of regioisomers or creates new stereocenters, making robust separation protocols essential.[1][2][3]
This resource is designed for chemists and researchers in the pharmaceutical and agrochemical industries who are working to isolate and characterize these valuable molecules.
Part 1: Initial Assessment & Characterization
Before attempting any separation, it is critical to understand the nature of the isomeric mixture you have produced.
Q1: How can I determine if I have formed regioisomers, stereoisomers, or both?
Your primary analytical tool for initial assessment is Nuclear Magnetic Resonance (NMR) spectroscopy, often in conjunction with Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Nuclear Magnetic Resonance (NMR): NMR is exceptionally powerful for distinguishing isomers.[4][5]
-
¹H and ¹⁹F NMR: The difluoromethyl group provides a unique spectroscopic handle. The proton of the -CF₂H group appears as a characteristic triplet in the ¹H NMR spectrum due to coupling with the two fluorine atoms.[6] Correspondingly, the ¹⁹F NMR will show a doublet. The chemical shifts of these signals, and of the protons on the heterocyclic ring, will differ for each regioisomer due to their distinct electronic environments.[5][7]
-
¹³C NMR: The number of unique carbon signals can help identify the symmetry and connectivity of isomers.[4]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the structure of each isomer by establishing connectivity between protons and carbons.
-
-
LC-MS: An initial LC-MS analysis can reveal the number of isomeric products (peaks with the same mass-to-charge ratio) and their relative ratios. This provides a quick assessment of reaction selectivity and a baseline for developing a preparative separation method.
Part 2: Troubleshooting Chromatographic Separations
Chromatography is the most common and versatile technique for isomer separation.[8][9] However, achieving baseline resolution of structurally similar difluoromethylated heterocycles can be challenging.
Section 2.1: Regioisomer Separation (Achiral Chromatography)
Regioisomers have different physicochemical properties and can typically be separated using standard achiral chromatography.
Q2: My regioisomers are co-eluting or have very poor resolution on a standard C18 reverse-phase HPLC column. What should I try next?
This is a common issue, as isomers can have very similar polarities. Here is a systematic approach to troubleshoot this problem.
Workflow for Achiral Method Development
Caption: Systematic workflow for achiral separation.
Causality and Expert Insights:
-
Modify the Mobile Phase: Before changing the column, exhaust your mobile phase options.
-
Organic Modifier: Switching from acetonitrile (ACN) to methanol (MeOH) or vice-versa changes the selectivity. Methanol is a proton donor and can engage in different hydrogen bonding interactions with your analytes compared to ACN.
-
pH Control: If your heterocycle has ionizable groups (e.g., pyridine, imidazole), adjusting the mobile phase pH with a buffer (formic acid, ammonium acetate) is critical.[10] Suppressing or promoting ionization dramatically changes retention and can resolve isomers.
-
-
Change Stationary Phase Chemistry: If mobile phase optimization fails, the C18 phase is not providing enough selectivity.
-
Pentafluorophenyl (PFP) Columns: These are often an excellent choice for separating positional isomers of fluorinated compounds. The PFP phase offers alternative separation mechanisms, including dipole-dipole, pi-pi, and ion-exchange interactions, which are different from the hydrophobic interactions of a C18.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For polar heterocycles, HILIC can provide excellent separation. It uses a polar stationary phase (like bare silica or a diol) with a high organic content mobile phase.
-
Normal Phase (NP) Chromatography: Using a non-polar mobile phase (e.g., hexane/ethyl acetate) on a polar stationary phase (e.g., silica, diol) offers completely different selectivity and is a powerful tool for regioisomer separation.[11]
-
Section 2.2: Enantiomer/Diastereomer Separation (Chiral Chromatography)
Enantiomers possess identical physical properties in an achiral environment and require a chiral selector for separation.[12] The two dominant techniques are chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Q3: I need to separate the enantiomers of my difluoromethylated product. Should I use HPLC or SFC?
For chiral separations, Supercritical Fluid Chromatography (SFC) is now often the preferred technique , particularly in the pharmaceutical industry.[13][14][15]
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Primary Mobile Phase | Supercritical CO₂ (non-toxic, "green")[16] | Organic Solvents (e.g., Hexane, Acetonitrile) |
| Speed | 3-5 times faster due to low viscosity and high diffusivity of scCO₂[15][17] | Slower analysis and equilibration times |
| Resolution | Often provides higher efficiency and better or complementary selectivity[13][17] | Standard and well-established |
| Solvent Consumption | Drastically reduced, leading to lower cost and less waste[16][17] | High solvent consumption, especially for preparative scale |
| Work-up | Simplified; CO₂ evaporates, leaving the analyte in a small volume of co-solvent[15] | Requires solvent evaporation from large fraction volumes |
Q4: How do I start developing a chiral SFC method? My racemic compound is not separating on the first column I tried.
Chiral method development is an empirical screening process. There is no universal chiral stationary phase (CSP) that can separate all compounds.[12] A systematic screening of different columns and mobile phase co-solvents is the most effective strategy.
Step-by-Step Protocol: Chiral SFC Screening
-
Sample Preparation: Dissolve your racemic mixture in a suitable solvent (e.g., Methanol, Ethanol) to a concentration of ~1 mg/mL. Ensure it is fully dissolved.
-
Initial Screening Conditions:
-
Columns: Use a column switching system to screen a set of 4-6 columns with diverse selectivities. A standard starting set includes polysaccharide-based phases:
-
Chiralpak IA, IB, IC, ID, IE, IF (derivatized amylose and cellulose)
-
-
Mobile Phase: Supercritical CO₂ with a primary co-solvent.
-
Gradient: A fast, generic gradient is used for initial screening (e.g., 5% to 40% Methanol over 5-10 minutes).
-
Additives: Sometimes, small amounts of an acidic or basic additive (e.g., trifluoroacetic acid for acidic analytes, isopropylamine for basic analytes) are included in the co-solvent to improve peak shape.[15]
-
-
Execution: Inject the sample onto each column under the same gradient conditions.
-
Analysis:
-
Identify "hits"—any column that shows partial or full separation.
-
For the best "hit," optimize the separation by modifying the method.
-
-
Optimization:
-
Co-solvent: If methanol gave a partial separation, try ethanol or isopropanol. The change in hydrogen bonding can dramatically affect selectivity.
-
Isocratic Hold: Convert the gradient method to an isocratic (constant co-solvent percentage) method at the co-solvent concentration where the peaks were eluting. This will increase resolution and run time.
-
Flow Rate & Temperature: Fine-tune these parameters to maximize resolution.
-
Part 3: Alternative and Confirmatory Methods
Q5: My chromatographic separation is difficult to scale up. Are there non-chromatographic methods for separating isomers?
Yes, crystallization-based separation can be a powerful and cost-effective alternative, especially for large-scale production.
-
Preferential Crystallization: This method is applicable to conglomerates, which are racemic mixtures that crystallize as a physical mix of separate D- and L-crystals. By seeding a supersaturated solution of the racemate with a pure crystal of one enantiomer, you can induce the selective crystallization of that enantiomer.[18][19]
-
Diastereomeric Salt Formation: If your compound has an acidic or basic handle, you can react it with a cheap, enantiomerically pure resolving agent (e.g., tartaric acid, (R)-1-phenylethylamine) to form diastereomeric salts. These diastereomers have different solubilities and can be separated by fractional crystallization. The resolving agent is then cleaved to yield the pure enantiomer.
-
Stripping Crystallization: For isomers with very close boiling points, this technique combines distillation and crystallization under triple-point conditions, allowing for simultaneous vaporization and crystallization to achieve purification.[20]
Q6: I have successfully separated two peaks. How do I confirm I have the correct isomers and determine the absolute configuration of the enantiomers?
Separation is only half the battle. Unambiguous structural confirmation is essential.
-
Structure Confirmation (Regioisomers): Collect fractions of each separated peak and perform detailed 1D and 2D NMR analysis (COSY, HSQC, HMBC, NOESY) to definitively assign the structure of each regioisomer.
-
Absolute Configuration Determination (Enantiomers): Determining the absolute (R/S) configuration of an enantiomer is non-trivial.
-
X-ray Crystallography: This is considered the "gold standard" method.[21] If you can grow a high-quality single crystal of one of your separated enantiomers (or a derivative containing a heavy atom), X-ray diffraction can provide an unambiguous 3D structure and determine its absolute configuration.[22][23] Co-crystallization with a known chiral host can also facilitate this process for molecules that are difficult to crystallize on their own.[24]
-
Spectroscopic Methods (VCD/ECD): Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are solution-state techniques that measure the differential absorption of circularly polarized light.[21] By comparing the experimental spectrum to one predicted by quantum chemical calculations, the absolute configuration can be determined with high confidence.[21]
-
Principle of Absolute Configuration Determination
Caption: Methods for determining absolute configuration.
Part 4: Frequently Asked Questions (FAQs)
Q: I'm seeing peak tailing for my basic heterocycle on a silica-based column. Why? A: This is likely due to strong interactions between the basic nitrogen of your heterocycle and acidic silanol groups on the silica surface.[10] To fix this, add a small amount of a basic modifier like isopropylamine or triethylamine to your mobile phase to saturate these active sites and improve peak shape.
Q: My retention times are drifting during an HPLC run. What could be the cause? A: Drifting retention times usually point to a lack of system equilibration or changes in mobile phase composition.[25] Ensure the column is fully equilibrated with the mobile phase (flush with at least 10-20 column volumes). If using a buffer, ensure it is fully dissolved and not precipitating on the column, which can cause pressure to increase and retention to shift.[25][26]
Q: Can I use derivatization to help separate my enantiomers? A: Yes, this is known as the indirect approach. You can react your racemic mixture with an enantiomerically pure chiral derivatizing agent to form two diastereomers.[13] These diastereomers can then be separated on a standard achiral column. However, this method requires that the derivatization reaction goes to completion without any racemization.[13][27]
Q: What is the difference between a conglomerate and a racemic compound in crystallization? A: About 5-10% of all racemates crystallize as conglomerates , which are mechanical mixtures of pure (+)- and (-)-crystals.[18] The vast majority crystallize as racemic compounds (or true racemates) , where the (+)- and (-)-enantiomers are present in a 1:1 ratio within the same crystal lattice. Conglomerates can be separated by preferential crystallization, whereas racemic compounds generally cannot.[19]
References
- Cagliero, C., & Anderson, J. L. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. [Link]
- Pharmaceutical Technology. (2005). Supercritical Fluid Chiral Separations. Pharmaceutical Technology. [Link]
- Allen, A. E., & Pwi, Y. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology. [Link]
- Speybrouck, D. (n.d.). SFC for Chiral separation in Pharmaceutical Industry. Chromedia. [Link]
- Allen, A. E., & Pwi, Y. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink. [Link]
- Selvita. (2024).
- Welch, C. J., et al. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
- Harada, N. (2015). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy.
- Wärnmark, K., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization.
- sludger. (2019).
- Lorenz, H., & Seidel-Morgenstern, A. (2007). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS. Journal of Chemical Technology and Metallurgy. [Link]
- IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. International Journal of Novel Research and Development. [Link]
- Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]
- Lee, C.-J., et al. (2011). Separation of the cresol isomers by stripping crystallization.
- EP2398767A1 - Process for crystallizing and separating different diisocyanate isomers.
- Kromidas, S. (n.d.). HPLC Troubleshooting Guide. Dr-Kromidas.com. [Link]
- Phenomenex. (n.d.). HPLC Troubleshooting Guide. [Link]
- The Royal Society of Chemistry. (n.d.).
- Mondal, B., et al. (2024). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv. [Link]
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
- Poce, G., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
- Budagumpi, S., et al. (2015). Mechanochemical difluoromethylation of (thio)phenols and N-heterocycles.
- Wang, F., et al. (2023). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. [Link]
- Ahuja, S. (Ed.). (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons, Inc.
- Kumar, P., et al. (2022). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers. [Link]
- Ali, I., et al. (2012). Chiral Separation Techniques: A Practical Approach.
- Mishmar, H., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Scientific Reports. [Link]
- Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology.
- Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
- Jurberg, I. D., & Demaerel, J. (2021). Mechanochemical Difluoromethylations of Alcohols. CCS Chemistry. [Link]
- Regalado, E. L. (2017). Stationary phases for achiral supercritical fluid chromatography.
- Al-Ghanim, A. M. A. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. [Link]
- JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. JEOL Ltd. [Link]
- Wang, F., et al. (2024). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. PubMed Central. [Link]
- Kotake, T., & Murata, Y. (1995). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases.
- Petko, K. I., et al. (2005). Difluoromethylation of Heterocyclic Compounds Containing an N=C-C Ambident Nucleophilic System.
- Zhang, S., et al. (2022).
- Kim, K. H., et al. (2001). Chiral separation of beta-blockers after derivatization with (-)-alphamethoxy-alpha-(trifluoromethyl)phenylacetyl chloride by gas chromatography. Archives of Pharmacal Research. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. rsc.org [rsc.org]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
- 11. researchgate.net [researchgate.net]
- 12. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. SFC for Chiral separation in Pharmaceutical Industry - Chromedia [chromedia.org]
- 15. researchgate.net [researchgate.net]
- 16. selvita.com [selvita.com]
- 17. pharmtech.com [pharmtech.com]
- 18. Sciencemadness Discussion Board - Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 19. journal.uctm.edu [journal.uctm.edu]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 24. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 26. realab.ua [realab.ua]
- 27. Chiral separation of beta-blockers after derivatization with (-)-alphamethoxy-alpha-(trifluoromethyl)phenylacetyl chloride by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 2-(difluoromethyl)isonicotinate and Methyl 2-(trifluoromethyl)isonicotinate for the Modern Medicinal Chemist
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The trifluoromethyl (-CF3) and difluoromethyl (-CF2H) groups, in particular, have garnered significant attention for their ability to modulate a compound's physicochemical and pharmacokinetic properties. This guide provides an in-depth comparative analysis of the reactivity of two key building blocks, Methyl 2-(difluoromethyl)isonicotinate and Methyl 2-(trifluoromethyl)isonicotinate. Our objective is to equip researchers, scientists, and drug development professionals with the fundamental principles and practical insights necessary to effectively utilize these versatile reagents in their synthetic endeavors. While direct, side-by-side kinetic studies on these two specific molecules are not extensively documented in the literature, a robust comparison can be constructed from the well-established electronic effects of the -CF3 and -CF2H substituents and experimental data from closely related systems.
Electronic Properties: The Foundation of Reactivity Differences
The reactivity of the pyridine ring and the methyl ester functionality in both this compound and Methyl 2-(trifluoromethyl)isonicotinate is fundamentally governed by the potent electronic effects of the fluoroalkyl substituents at the 2-position.
The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I).[1] This is a consequence of the high electronegativity of the three fluorine atoms. The difluoromethyl group (-CF2H) is also electron-withdrawing, but its inductive effect is attenuated by the presence of a hydrogen atom in place of a third fluorine.[2]
| Substituent | Hammett Constant (σp) |
| -CF3 | 0.54 |
| -H | 0.00 |
Data sourced from established compilations of Hammett constants.
The significantly positive σp value for the -CF3 group underscores its strong electron-withdrawing nature. While a direct σp value for a pyridine-attached -CF2H is not available, its electron-withdrawing capacity is known to be less than that of -CF3. This fundamental electronic disparity is the primary driver of the reactivity differences we will explore.
A unique feature of the -CF2H group is the ability of its C-H bond to act as a hydrogen bond donor, a property absent in the -CF3 group.[2] This can influence intermolecular interactions and potentially the reaction mechanism in specific solvent systems.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Activation Levels
The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. Electron-withdrawing substituents at these positions further activate the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.
Given the stronger electron-withdrawing nature of the -CF3 group compared to the -CF2H group, it is anticipated that Methyl 2-(trifluoromethyl)isonicotinate will exhibit greater reactivity towards nucleophiles in SNAr reactions . The -CF3 group will more effectively stabilize the anionic intermediate, thereby lowering the activation energy of the rate-determining step.
While direct kinetic data for the title compounds is scarce, a study on the reactivity of 2-fluoro- and 2-chloropyridines with sodium ethoxide noted that a -CF3 group enhances the reaction rate more significantly than halogen substituents.[3] This supports the principle that stronger electron-withdrawing groups lead to faster SNAr reactions.
Expected Reactivity Order in SNAr: Methyl 2-(trifluoromethyl)isonicotinate > this compound
Representative Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol is a general guideline for a typical SNAr reaction with an amine nucleophile and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 2-(trifluoromethyl)isonicotinate (1.0 equiv.) and a suitable aprotic polar solvent (e.g., DMF or DMSO).
-
Addition of Reagents: Add the amine nucleophile (1.1-1.5 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (1.5-2.0 equiv.).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Hydrolysis of the Methyl Ester: A Base-Catalyzed Transformation
The hydrolysis of the methyl ester group in both compounds to the corresponding carboxylic acid is typically carried out under basic conditions. The reaction proceeds via a nucleophilic acyl substitution mechanism.
The electron-withdrawing nature of the 2-substituent will influence the electrophilicity of the ester carbonyl carbon. A stronger electron-withdrawing group will render the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by hydroxide.
Therefore, it is predicted that Methyl 2-(trifluoromethyl)isonicotinate will undergo basic hydrolysis at a faster rate than this compound .
Expected Hydrolysis Rate Order: Methyl 2-(trifluoromethyl)isonicotinate > this compound
Representative Experimental Protocol: Ester Hydrolysis
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 2-(trifluoromethyl)isonicotinate (1.0 equiv.) in a mixture of a suitable organic solvent (e.g., methanol or THF) and water.
-
Addition of Base: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-3.0 equiv.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 0 °C and carefully acidify with an aqueous acid solution (e.g., 1 M HCl) to a pH of approximately 2-3.
-
Isolation: The resulting carboxylic acid may precipitate out of solution and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent, dried, and concentrated to yield the carboxylic acid.
Reduction of the Methyl Ester: A Question of Hydride Source
The reduction of the methyl ester to the corresponding primary alcohol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). Weaker reducing agents such as sodium borohydride (NaBH4) are generally not effective for the reduction of esters.[4][5]
The reactivity in this case is also influenced by the electrophilicity of the ester carbonyl. The more electrophilic carbonyl of Methyl 2-(trifluoromethyl)isonicotinate is expected to be reduced more readily by LiAlH4 compared to this compound .
Expected Reduction Reactivity Order (with LiAlH4): Methyl 2-(trifluoromethyl)isonicotinate > this compound
Representative Experimental Protocol: Ester Reduction with LiAlH4
Caution: LiAlH4 reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under a strictly inert atmosphere.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under a nitrogen atmosphere, add a suspension of LiAlH4 (1.5-2.0 equiv.) in a dry ethereal solvent (e.g., THF or diethyl ether). Cool the suspension to 0 °C in an ice bath.
-
Addition of Ester: Dissolve Methyl 2-(trifluoromethyl)isonicotinate (1.0 equiv.) in the same dry solvent and add it dropwise to the LiAlH4 suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.
-
Quenching (Fieser workup): Carefully cool the reaction mixture back to 0 °C. Sequentially and slowly add water (x mL, where x is the mass of LiAlH4 in grams), followed by 15% aqueous NaOH (x mL), and then water again (3x mL). This procedure is designed to produce a granular precipitate that is easy to filter.
-
Isolation: Stir the resulting mixture at room temperature for 30 minutes, then filter the solid through a pad of Celite®. Wash the solid with additional solvent. Concentrate the filtrate under reduced pressure to obtain the crude alcohol, which can be further purified by chromatography if necessary.
Spectroscopic Characterization: A Note on 19F NMR
19F NMR spectroscopy is an invaluable tool for characterizing these compounds. The chemical shift of the fluorine nuclei is highly sensitive to the electronic environment. Generally, the 19F NMR signal for a -CF3 group appears at a different chemical shift compared to a -CF2H group. While specific data for the title compounds must be acquired experimentally, typical ranges for related structures are available. For instance, the 19F NMR signal for Ar-CF3 often appears in the range of -60 to -65 ppm, while Ar-CF2H signals can be found in a broader and more upfield region.[6][7]
Conclusion
This guide provides a predictive framework based on established chemical principles. It is imperative for researchers to conduct their own experimental optimizations for any specific transformation. By understanding the fundamental reactivity differences outlined herein, scientists can make more informed decisions in the design and execution of synthetic routes involving these valuable fluorinated building blocks.
References
- Duan, M., Shao, Q., Zhou, Q., Baran, P. S., & Houk, K. N. (2024). Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles.
- Meanwell, N. A. (2018). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Journal of Medicinal Chemistry, 61(22), 9895-9915. [Link]
- LeBlond, C. R., & Wang, J. (2010).
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem.
- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chemistry and Biochemistry. [Link]
- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
- Umemoto, T., Singh, R. P., Xu, Y., & Saito, N. (2010). S-(Trifluoromethyl)dibenzothiophenium Salts: The First General Reagents for Electrophilic Trifluoromethylation. Journal of the American Chemical Society, 132(51), 18199-18205.
- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786.
- Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of Fluorine and Fluorine-Containing Functional Groups.
- Ni, C., & Hu, J. (2016). The unique role of fluorine in the design ofCathepsin K inhibitors. Chemical Society Reviews, 45(20), 5529-5541.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Illuminati, G., & Marino, G. (1976). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Journal of the American Chemical Society, 98(12), 3510-3513.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
- Olah, G. A., Prakash, G. K. S., & Sommer, J. (2009). Superelectrophiles and the effects of trifluoromethyl substituents. John Wiley & Sons.
- Wiberg, K. B., & Rablen, P. R. (1993). Why Does the Trifluoromethyl Group Have Such a Large Electron-Withdrawing Effect?. Journal of the American Chemical Society, 115(20), 9236-9242.
- Yagupolskii, L. M., Il'chenko, A. Y., & Kondratenko, N. V. (1975). The electronic nature of fluorine-containing substituents. Russian Chemical Reviews, 44(1), 32-49.
- Carr, P., & Brown, H. C. (1987). Reaction of Lithium Aluminum Hydride and Sodium Borohydride with Representative Organic Compounds. Journal of Organic Chemistry, 52(22), 4847-4853.
- House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin.
- Brown, H. C., & Krishnamurthy, S. (1979). Forty Years of Hydride Reductions. Tetrahedron, 35(5), 567-607.
- Katsuyama, I., Funabiki, K., & Matsui, M. (2008). A Facile Synthesis of 2-Difluoromethyl-6-methylpyridine-3,5-dicarboxylates. HETEROCYCLES, 75(11), 2705-2711. [Link]
- Mulder, J. A., et al. (2015). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Organic Process Research & Development, 19(7), 882-893. [Link]
Sources
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
A Senior Application Scientist's Guide to Difluoromethylating Agents for Pyridine Synthesis
Introduction: The Rising Prominence of the Difluoromethyl Group in Pyridine Scaffolds
To researchers, medicinal chemists, and professionals in drug development, the pyridine ring is a cornerstone of molecular design, present in a vast array of pharmaceuticals and agrochemicals.[1] The strategic functionalization of this heterocycle is a critical lever for modulating the physicochemical and biological properties of a molecule. Among the myriad of fluorine-containing motifs, the difluoromethyl (-CF2H) group has garnered significant attention.[2] It acts as a lipophilic bioisostere for common functional groups like hydroxyl (-OH) and thiol (-SH), enhancing properties such as metabolic stability and membrane permeability.[3][4] Unlike the more common trifluoromethyl (-CF3) group, the -CF2H group possesses an acidic proton, enabling it to act as a hydrogen bond donor, which can lead to improved target binding affinity.[2][3][4]
However, the synthesis of difluoromethylated pyridines is not trivial. The electron-deficient nature of the pyridine ring and the challenge of controlling regioselectivity (functionalization at the C-2, C-3, or C-4 position) necessitate a carefully chosen synthetic strategy.[5][6][7] This guide provides an in-depth comparison of the primary classes of difluoromethylating agents, offering field-proven insights, supporting data, and detailed protocols to empower researchers in selecting the optimal reagent for their specific synthetic challenge.
Classification of Difluoromethylating Strategies
The approaches to installing a -CF2H group onto a pyridine ring can be broadly categorized based on the nature of the key difluoromethylating intermediate:
-
Radical Difluoromethylation: This modern approach involves the generation of a difluoromethyl radical (•CF2H), which then engages with the pyridine ring, typically via a Minisci-type reaction for direct C-H functionalization. These methods are prized for their mild conditions and excellent functional group tolerance.
-
Nucleophilic Difluoromethylation: These methods utilize a difluoromethyl anion equivalent (e.g., "CF2H⁻") to displace a leaving group on a pre-functionalized pyridine (e.g., a halopyridine) or to attack an electrophilic center.
-
Electrophilic Difluoromethylation: This strategy employs reagents that deliver an electrophilic difluoromethyl species ("CF2H⁺") or a difluorocarbene (:CF2) that reacts with nucleophilic sites on the pyridine or its activated derivatives.
The choice between these strategies is dictated by the desired substitution pattern, the electronic properties of the pyridine substrate, and the presence of other functional groups.
Radical C-H Difluoromethylation: The Modern Workhorse
Direct C-H functionalization is the most atom-economical approach, avoiding the need for pre-functionalization of the pyridine ring. Radical difluoromethylation has emerged as the premier strategy for this transformation, often leveraging photoredox catalysis.
Mechanism & Rationale: In a typical photoredox cycle, a photocatalyst (e.g., Ru(bpy)3Cl2 or organic dyes) is excited by visible light.[3] The excited photocatalyst then engages with a radical precursor, such as sodium difluoromethanesulfinate (CF2HSO2Na) or zinc(II) difluoromethanesulfinate (Zn(SO2CF2H)2, also known as DFMS), generating the key •CF2H radical via single-electron transfer (SET).[8][9][10] This radical then adds to the protonated, electron-deficient pyridine ring, favoring the C-2 or C-4 positions. A subsequent oxidation and deprotonation step regenerates the aromatic ring, yielding the desired product.
Causality Behind Experimental Choices:
-
Acid Additive: The reaction is almost always performed in the presence of a Brønsted or Lewis acid. Protonation of the pyridine nitrogen significantly lowers the LUMO of the heterocycle, making it more susceptible to attack by the nucleophilic •CF2H radical.
-
Oxidant: An oxidant (often atmospheric oxygen or a persulfate salt) is required to close the catalytic cycle by oxidizing the radical adduct intermediate, facilitating rearomatization.[10]
-
Solvent: Polar aprotic solvents like DMSO or DMF are commonly used to ensure the solubility of the reagents and intermediates.
Key Radical Reagents & Their Performance
| Reagent Class | Example Reagent | Precursor Stability | Typical Conditions | Regioselectivity (Pyridines) | Functional Group Tolerance |
| Sulfinates | CF2HSO2Na or Zn(SO2CF2H)2 (DFMS) | Bench-stable solids | Photocatalyst (e.g., Rose Bengal, Ir/Ru complexes), Visible Light, O2/K2S2O8, Acid, RT | C-2/C-4 selective on unactivated pyridines | Excellent; tolerates esters, amides, halides, nitriles |
| Hypervalent Iodine | [Bis(difluoroacetoxy)iodo]benzene | Bench-stable solid | Photocatalyst, Visible Light, RT | C-2 selective for specific heterocycles | Good; demonstrated on complex drug precursors[11] |
| TMS-based | TMSCF2H (with Ag(I) initiator) | Liquid, moisture-sensitive | AgNO3 or Ag2CO3, K2S2O8, H2O/DCE, 60 °C | C-2/C-4 selective | Good; tolerates a range of heterocycles[8][12] |
Representative Protocol: Photocatalytic C-2 Difluoromethylation of Isonicotinonitrile
This protocol is adapted from methodologies employing sulfinate salts.[10]
-
Reaction Setup: To an oven-dried 10 mL Schlenk tube, add isonicotinonitrile (0.2 mmol, 1.0 equiv.), sodium difluoromethanesulfinate (CF2HSO2Na, 0.4 mmol, 2.0 equiv.), and Rose Bengal (0.004 mmol, 2 mol%).
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.
-
Atmosphere: The reaction can often be run open to the air, as O2 serves as the terminal oxidant.[10] For reproducibility, the tube can be sealed under an oxygen balloon.
-
Reaction Execution: Place the reaction tube approximately 5 cm from a 3W green LED lamp and stir at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Workup & Purification: Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over Na2SO4, concentrate under reduced pressure, and purify the residue by silica gel column chromatography to yield 2-(difluoromethyl)isonicotinonitrile.
Nucleophilic Difluoromethylation: A Classic Strategy for Pre-functionalized Pyridines
This approach is ideal when a specific regioisomer is required and a correspondingly pre-functionalized (e.g., halogenated) pyridine is available. The most common source for the nucleophilic "CF2H⁻" is (Difluoromethyl)trimethylsilane (TMSCF2H).
Mechanism & Rationale: TMSCF2H itself is not nucleophilic. It requires an activator, typically a fluoride source (e.g., CsF, TBAF) or a strong base, to generate a transient, highly reactive difluoromethyl anion.[13] This anion then participates in nucleophilic substitution reactions, for instance, in copper-catalyzed cross-coupling with halopyridines.
Causality Behind Experimental Choices:
-
Catalyst: Copper catalysts are essential for coupling with aryl halides. They facilitate the oxidative addition/reductive elimination sequence necessary for C-C bond formation.[13]
-
Activator: A stoichiometric or catalytic amount of a fluoride source or base is required to generate the active nucleophile from the TMSCF2H precursor.
-
Ligand: In some cases, ligands are added to stabilize the copper catalyst and improve reaction efficiency.
Key Nucleophilic Reagents & Their Performance
| Reagent | Activator | Reaction Type | Substrate Requirement | Key Advantages | Key Limitations |
| TMSCF2H | CsF / Base | Cu-catalyzed Cross-Coupling | Halopyridine (I, Br) | High regioselectivity determined by starting material | Requires synthesis of pre-functionalized pyridine; limited by halide availability |
| BrCF2COOEt | None (direct alkylation) | N-Alkylation & Decarboxylation | Pyridine Nitrogen | Simple, transition-metal-free N-difluoromethylation[1][14] | Limited to N-functionalization; not suitable for C-H or C-X bonds |
Representative Protocol: Copper-Catalyzed Difluoromethylation of 2-Bromopyridine
This protocol is a conceptual example based on modern cross-coupling techniques with TMSCF2H.[13]
-
Reaction Setup: In a glovebox, add CuI (0.1 equiv.), 2-bromopyridine (1.0 equiv.), and CsF (2.0 equiv.) to an oven-dried vial.
-
Solvent and Reagent Addition: Add anhydrous DMF, followed by TMSCF2H (1.5 equiv.).
-
Reaction Execution: Seal the vial and heat to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.
-
Workup & Purification: Cool the reaction to room temperature, quench with aqueous NH4Cl solution, and extract with an appropriate organic solvent. The organic layers are combined, dried, concentrated, and purified by column chromatography to yield 2-(difluoromethyl)pyridine.
Electrophilic and Regioselective Strategies: Overcoming Innate Reactivity
Direct electrophilic or radical attack on a standard pyridine ring rarely yields the C-3 isomer. Achieving this challenging functionalization requires clever substrate modification strategies.
Mechanism & Rationale (Studer/Wang Method): A powerful modern method involves the temporary dearomatization of the pyridine into an "oxazino pyridine" intermediate.[6][7][15] This intermediate behaves as an electron-rich dienamine, which alters the innate reactivity of the ring. It readily reacts with electrophilic radicals at the C-3 (meta) position.[5] Subsequent rearomatization restores the pyridine ring, now functionalized at the desired position. Remarkably, by treating the oxazino pyridine with acid in situ, it converts to a pyridinium salt, which then directs radical functionalization to the C-4 (para) position, allowing for a regioselectivity switch.[6][7][15]
Representative Protocol: meta-C-H Difluoromethylation of Pyridine via an Oxazino Intermediate
This protocol is based on the work of Studer and Wang.[15]
-
Oxazino Pyridine Synthesis: First, synthesize the oxazino pyridine intermediate from the parent pyridine according to literature procedures.[15]
-
Reaction Setup: To an oven-dried 10 mL Schlenk tube, add the oxazino pyridine (0.20 mmol, 1.0 equiv.) and PhCOCF2I (0.4 mmol, 2.0 equiv.) as the radical precursor.
-
Solvent and Degassing: Add 2.0 mL of degassed MeCN.
-
Reaction Execution: Irradiate the mixture with a 34 W blue LED lamp at room temperature for 16 hours.
-
Workup: After the reaction, add saturated NaHCO3 solution to the mixture. This facilitates the rearomatization step.
-
Purification: Extract the mixture with an organic solvent, combine the organic layers, dry, concentrate, and purify by column chromatography to yield the 3-(difluoromethyl)pyridine product.
Visualizing the Synthetic Pathways
Decision Workflow for Reagent Selection
A logical approach to selecting a difluoromethylation strategy.
Caption: Decision tree for selecting a difluoromethylation strategy.
Simplified Radical Difluoromethylation Mechanism
Illustrates the key steps in a photoredox-catalyzed C-H functionalization.
Sources
- 1. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 9. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Photoredox-catalyzed direct C(sp2)–H difluoromethylation of enamides or heterocycles with [bis(difluoroacetoxy)iodo]benzene - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Difluoromethylation of Alkyl Bromides and Iodides with TMSCF2H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
The Bioisosteric Switch: A Comparative Guide to the Biological Activity of Difluoromethylated vs. Non-Fluorinated Pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The pyridine moiety, a ubiquitous N-heterocycle in pharmaceuticals, frequently undergoes substitution to modulate its physicochemical and biological properties. This guide provides an in-depth, objective comparison of the biological activity of difluoromethylated pyridine analogs versus their non-fluorinated counterparts, supported by experimental data and detailed protocols. As Senior Application Scientists, we aim to dissect the causal relationships behind the observed differences and provide a framework for informed decision-making in drug discovery programs.
The Rationale for Fluorination: Beyond Simple Substitution
The introduction of a difluoromethyl (-CHF2) group in place of a methyl (-CH3) or hydrogen (-H) substituent on a pyridine ring is not a mere structural alteration; it is a strategic bioisosteric replacement aimed at fine-tuning a molecule's drug-like properties. The unique electronic properties of fluorine—its high electronegativity and the strength of the carbon-fluorine bond—impart a cascade of effects that can profoundly influence a compound's journey through biological systems.[1]
Key Physicochemical Consequences of the CHF2 vs. CH3/H Substitution:
-
Electronic Effects and pKa Modulation: The strongly electron-withdrawing nature of the difluoromethyl group significantly reduces the electron density of the pyridine ring and the basicity of the nitrogen atom. This leads to a lower pKa compared to the corresponding methyl or unsubstituted analogs. This modulation of basicity can be critical for optimizing interactions with biological targets and altering a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Lipophilicity and Membrane Permeability: The difluoromethyl group is considered a lipophilic hydrogen bond donor.[2] While fluorination generally increases lipophilicity, the overall effect of a CHF2 group is nuanced and context-dependent.[3] It can enhance a molecule's ability to cross cellular membranes, a crucial factor for reaching intracellular targets.
-
Metabolic Stability: The high strength of the C-F bond makes the difluoromethyl group exceptionally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] This often translates to increased metabolic stability and a longer in vivo half-life compared to the more metabolically labile methyl group.
-
Conformational Control and Binding Interactions: The introduction of the CHF2 group can influence the preferred conformation of the molecule, which can in turn affect its binding affinity to the target protein. The hydrogen atom of the CHF2 group can also participate in unconventional hydrogen bonding, offering additional interaction points within a binding pocket.[2]
Comparative Analysis of Biological Activity: Case Studies
To illustrate the practical implications of the CHF2 for CH3/H substitution, we present a comparative analysis of experimental data from published studies.
Case Study 1: Quorum Sensing Inhibition in Pseudomonas aeruginosa
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates virulence. Inhibition of QS is a promising anti-infective strategy. A study by Tung and Nguyen (2021) provides a compelling comparison of a 2-difluoromethylpyridine derivative with a pyridine-N-oxide analog in inhibiting the QS system of P. aeruginosa.[5][6] While not a direct CH3 comparison, the pyridine-N-oxide serves as a relevant non-fluorinated polar analog.
Table 1: Comparative Activity of Quorum Sensing Inhibitors [5][6]
| Compound | Structure | Target | IC50 (µM) |
| 4NPO (Reference) | 4-Nitro-pyridine-N-oxide | LasR-LasI system | 33 ± 1.12 |
| Compound 5 | 2-Difluoromethyl-4-cyanopyridine | LasR-LasI system | 19 ± 1.01 |
| Compound 6 | Methyl 2-(difluoromethyl)isonicotinate | LasR-LasI system | 27 ± 0.67 |
The data clearly demonstrates that the 2-difluoromethylpyridine analogs (Compounds 5 and 6) exhibit comparable or even superior inhibitory activity to the non-fluorinated reference compound.[6] This suggests that the CHF2 group can effectively mimic and, in some cases, enhance the desired biological interactions.[5]
Experimental Protocols for Evaluating Biological Activity
To ensure the reproducibility and validity of comparative studies, standardized and well-documented experimental protocols are essential.
Enzyme Inhibition Assay (IC50 Determination)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50), a key metric for quantifying the potency of an enzyme inhibitor.[2]
Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of a target enzyme.
Materials:
-
Purified target enzyme
-
Enzyme substrate
-
Test compounds (difluoromethylated and non-fluorinated analogs)
-
Assay buffer
-
96-well microplates
-
Plate reader (specific to the assay detection method, e.g., absorbance, fluorescence, luminescence)
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Create a serial dilution series of each compound in the assay buffer.
-
Enzyme and Substrate Preparation: Prepare solutions of the enzyme and substrate in the assay buffer at their optimal concentrations.
-
Assay Reaction: a. To each well of the microplate, add a fixed volume of the enzyme solution. b. Add the serially diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme). c. Pre-incubate the enzyme and inhibitor for a defined period at the optimal temperature. d. Initiate the enzymatic reaction by adding the substrate to all wells.
-
Data Acquisition: Monitor the reaction progress over time using the plate reader. The rate of the reaction is determined by the change in signal (e.g., absorbance) per unit of time.
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the positive control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
Diagram of the IC50 Determination Workflow:
Caption: Workflow for determining the IC50 value of an enzyme inhibitor.
Cell Permeability Assay (Caco-2)
The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[3][5]
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
Test compounds
-
Analytical instrumentation (e.g., LC-MS/MS)
Step-by-Step Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Experiment (Apical to Basolateral): a. Wash the cell monolayers with transport buffer. b. Add the test compound solution to the apical (A) side of the Transwell insert. c. Add fresh transport buffer to the basolateral (B) side. d. At specified time points, collect samples from the basolateral side and replace with fresh buffer.
-
Permeability Experiment (Basolateral to Apical): Conduct the experiment in the reverse direction to assess efflux.
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method like LC-MS/MS.
-
Data Analysis: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.
Diagram of the Caco-2 Permeability Assay Workflow:
Caption: Experimental workflow for the Caco-2 cell permeability assay.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its likely in vivo clearance.
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of a test compound in the presence of liver microsomes.
Materials:
-
Pooled liver microsomes (human, rat, etc.)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
Positive control compounds (with known metabolic stability)
-
Acetonitrile (for reaction quenching)
-
Analytical instrumentation (LC-MS/MS)
Step-by-Step Methodology:
-
Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.
-
Reaction Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound.
-
Data Analysis: a. Plot the natural logarithm of the percentage of the remaining parent compound against time. b. Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k). c. Calculate the in vitro half-life: t1/2 = 0.693 / k. d. Calculate the intrinsic clearance: Clint = (0.693 / t1/2) / (mg microsomal protein/mL).
Conclusion and Future Perspectives
The strategic replacement of a methyl or hydrogen group with a difluoromethyl group on a pyridine ring is a powerful tool in the medicinal chemist's arsenal. This bioisosteric switch can lead to significant improvements in key drug-like properties, including metabolic stability, membrane permeability, and target engagement, ultimately influencing the overall biological activity. The case study on quorum sensing inhibitors provides a clear example of how this substitution can enhance potency.
The provided experimental protocols for enzyme inhibition, cell permeability, and metabolic stability assays offer a robust framework for the systematic and comparative evaluation of difluoromethylated and non-fluorinated pyridine analogs. By employing these self-validating systems, researchers can generate high-quality, reproducible data to guide their drug discovery efforts.
Future research should continue to explore the nuanced effects of difluoromethylation in different chemical contexts and against a wider array of biological targets. A deeper understanding of the structure-activity relationships governing the impact of this unique functional group will undoubtedly accelerate the development of novel and more effective therapeutics.
References
- Tung, T. T., & Nguyen, Q. T. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(12), 2065-2070. [Link]
- Tung, T. T., & Nguyen, Q. T. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PubMed Central. [Link]
- Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery, 15(7), 789-800. [Link]
- Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., ... & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(3), 797-804. [Link]
- BioIVT. (n.d.). Cell Permeability Assay.
- Macmillan Group, Princeton University. (2024).
- edX. (n.d.). IC50 Determination.
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Confirming the Structure of Methyl 2-(difluoromethyl)isonicotinate: A Comparative Guide to High-Resolution Mass Spectrometry
An In-Depth Technical Guide for Researchers
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. Methyl 2-(difluoromethyl)isonicotinate, a fluorinated pyridine derivative, serves as a critical building block in medicinal chemistry.[1] Its precise molecular structure dictates its physicochemical properties and subsequent biological activity. This guide provides a comprehensive, field-proven methodology for the structural confirmation of this compound, centered on the power of High-Resolution Mass Spectrometry (HRMS), while objectively comparing its performance against other standard analytical techniques.
The Analytical Challenge: Beyond Nominal Mass
This compound has a molecular formula of C₈H₇F₂NO₂ and a nominal molecular weight of 187 g/mol .[1] However, in the realm of structural elucidation, nominal mass is insufficient. Multiple elemental compositions can yield the same integer mass, creating ambiguity. High-Resolution Mass Spectrometry (HRMS) transcends this limitation by measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, providing its "exact mass."[2] This precision allows for the confident determination of a molecule's elemental formula, a critical first step in structural confirmation.[3][4]
HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, offer the high resolving power necessary to distinguish between ions with very small mass differences, ensuring unmatched clarity in identifying substances.[3][5][6]
Part 1: The HRMS Workflow for Structural Confirmation
The following protocol outlines a self-validating system for the analysis of this compound using HRMS, explaining the causality behind each experimental choice.
Experimental Protocol: HRMS Analysis
1. Sample Preparation:
-
Rationale: Proper sample preparation is critical to ensure efficient ionization and prevent contamination of the instrument. The goal is to prepare a dilute, clean solution of the analyte.
-
Procedure:
-
Accurately weigh approximately 1 mg of high-purity this compound.
-
Dissolve the sample in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.
-
Perform a serial dilution of the stock solution using a 50:50 mixture of LC-MS grade acetonitrile and water to a final concentration between 1 and 10 µM.[7] This concentration range is optimal for most modern ESI sources, preventing detector saturation while ensuring adequate signal intensity.
-
Prepare a "blank" sample using the same 50:50 acetonitrile/water mixture to be run prior to the analyte for background subtraction.[7]
-
2. Instrumentation and Ionization:
-
Rationale: The choice of instrument and ionization technique is dictated by the analyte's properties. As a polar organic molecule, Electrospray Ionization (ESI) is the preferred method. ESI is a "soft" ionization technique that typically preserves the molecular integrity, generating intact molecular ions ([M+H]⁺ or [M-H]⁻) with minimal in-source fragmentation.[5][8]
-
Instrument: A high-resolution mass spectrometer, such as a Thermo Scientific™ Orbitrap Exploris™ 120 or an Agilent Q-TOF, is recommended.[6][9]
-
Methodology:
-
Infusion: The prepared sample is introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. This method provides a stable and continuous ion signal, ideal for accurate mass measurement.
-
Ionization Source: ESI.
-
Polarity: Acquire data in both positive and negative ion modes. The pyridine nitrogen is basic and readily protonated, so a strong signal for the protonated molecule, [M+H]⁺, is expected in positive mode.
-
Key MS Parameters:
-
Mass Resolution: Set to >100,000 (FWHM) at m/z 200 to ensure high mass accuracy.[6]
-
Scan Range: 50-500 m/z, which comfortably encompasses the expected molecular ion.
-
Capillary Voltage: ~3.5 kV (positive mode).
-
Source Temperature: ~300 °C.
-
-
3. Data Acquisition and Analysis for Tandem MS (MS/MS):
-
Rationale: While HRMS of the parent ion confirms the elemental formula, tandem mass spectrometry (MS/MS) is required to probe the molecular structure. In MS/MS, the molecular ion is isolated, fragmented, and the resulting fragment ions are mass-analyzed, providing pieces of the structural puzzle.[3][9]
-
Procedure:
-
Perform a full scan (MS1) to identify the accurate mass of the precursor ion ([M+H]⁺).
-
Switch to a data-dependent acquisition (DDA) or targeted MS/MS mode.
-
Isolate the precursor ion (e.g., m/z 188.05176) using the quadrupole.
-
Fragment the isolated ion using Collision-Induced Dissociation (CID) with normalized collision energy (NCE) stepped from 10-40 eV to generate a comprehensive fragmentation spectrum.
-
Acquire the high-resolution spectrum of the fragment ions (MS2).
-
Visualization: HRMS Experimental Workflow
Caption: Workflow for HRMS-based structural confirmation.
Part 2: Data Interpretation and Validation
1. Elemental Composition Confirmation: The cornerstone of the analysis is the comparison between the theoretical exact mass and the experimentally measured mass. The mass accuracy, expressed in parts per million (ppm), should ideally be below 3 ppm for a confident formula assignment.
Table 1: Comparison of Theoretical vs. Experimental Mass for C₈H₇F₂NO₂
| Ion Adduct | Theoretical m/z | Experimental m/z | Mass Difference (ppm) |
| [M+H]⁺ | 188.05176 | Value from experiment | Calculated value |
| [M+Na]⁺ | 210.03370 | Value from experiment | Calculated value |
| [M-H]⁻ | 186.03720 | Value from experiment | Calculated value |
Predicted values are based on the monoisotopic masses of the elements.[10]
2. Structural Elucidation from Fragmentation (MS/MS): The fragmentation pattern provides direct evidence of the molecule's connectivity. For this compound, key expected fragmentations would include:
-
Loss of methoxy radical (•OCH₃): A neutral loss of 31 Da.
-
Loss of methanol (CH₃OH): A neutral loss of 32 Da.
-
Loss of the ester group (COOCH₃): A neutral loss of 59 Da.
-
Fragmentation of the difluoromethyl group.
Observing these specific losses at high mass accuracy provides powerful, corroborating evidence for the proposed structure. The presence of fluorine can sometimes lead to complex rearrangements and losses of HF.[8][11]
Part 3: HRMS in Context - A Comparison with Alternative Techniques
While HRMS is exceptionally powerful for determining elemental composition, it is often part of a suite of analytical tools for complete and unambiguous structural elucidation.
Table 2: Comparative Analysis of Structural Elucidation Techniques
| Technique | Principle | Strengths for this Application | Weaknesses for this Application |
| HRMS | Measures exact mass-to-charge ratio. | - Unambiguous determination of elemental formula.- High sensitivity (requires very little sample).[9]- Can identify impurities and degradation products.[3] | - Does not inherently distinguish between isomers.- Provides indirect structural information via fragmentation. |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Measures the magnetic properties of atomic nuclei. | - Provides definitive atom connectivity and isomer differentiation.- ¹⁹F NMR is highly specific for confirming the difluoromethyl group.- Quantifiable. | - Lower sensitivity than MS (requires mg of sample).- Complex spectra can be difficult to interpret. |
| FT-IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | - Quickly confirms the presence of key functional groups (e.g., C=O ester at ~1725 cm⁻¹, C-F bonds, aromatic ring). | - Provides limited information on the overall molecular skeleton.- Not suitable for differentiating isomers with the same functional groups. |
| X-ray Crystallography | Measures the diffraction of X-rays by a single crystal. | - Provides the absolute, definitive 3D structure of the molecule in the solid state. | - Requires a high-quality single crystal, which can be difficult or impossible to grow.- Structure may differ from that in solution. |
Visualization: A Comprehensive Structural Confirmation Strategy
A robust strategy leverages the strengths of multiple techniques in a logical sequence.
Caption: A complementary workflow for robust structural confirmation.
Conclusion
High-Resolution Mass Spectrometry is an indispensable tool for the structural confirmation of novel compounds like this compound. Its ability to deliver rapid and precise elemental composition data with high sensitivity is unparalleled.[4][9] However, for absolute and unambiguous structural proof, especially for distinguishing between isomers, HRMS data should be synergistically combined with spectroscopic data, primarily from NMR. By integrating these techniques, researchers and drug development professionals can establish a self-validating analytical workflow that ensures the highest level of scientific integrity and trustworthiness in their findings.
References
- Fundamental Principles of High-Resolution Mass Spectrometry - Mtoz Biolabs. (URL: )
- High-resolution mass spectrometry: more than exact mass - Bioanalysis Zone. (2020-04-27). (URL: )
- High Resolution Mass Spectrometry - ResolveMass Labor
- HRMS Analysis - UTMB. (URL: )
- Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis - Thermo Fisher Scientific. (2020-06-29). (URL: )
- This compound | CAS 1251844-44-6 - Benchchem. (URL: )
- Methyl 2-(difluoromethyl)
- Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of inform
- Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - NIH. (URL: )
- HRMS and LC-HRMS Analysis Services - AxisPharm. (URL: )
- (PDF)
Sources
- 1. benchchem.com [benchchem.com]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fundamental Principles of High-Resolution Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis - AnalyteGuru [thermofisher.com]
- 7. HRMS Analysis [utmb.edu]
- 8. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HRMS and LC-HRMS Analysis Services | AxisPharm [axispharm.com]
- 10. PubChemLite - this compound (C8H7F2NO2) [pubchemlite.lcsb.uni.lu]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolic Stability of CF2H vs. CH3 Substituted Isonicotinates
Introduction: The Quest for Metabolic Robustness in Drug Design
In the intricate process of drug discovery and development, achieving an optimal pharmacokinetic profile is as critical as attaining high target potency. A key determinant of a drug candidate's in vivo behavior is its metabolic stability—the molecule's susceptibility to biotransformation by metabolic enzymes.[1] Compounds that are rapidly metabolized often suffer from low bioavailability and short duration of action, necessitating higher or more frequent dosing, which can increase the risk of adverse effects.[2][3] Consequently, medicinal chemists continually seek strategies to fortify drug candidates against rapid metabolic clearance.
One of the most powerful strategies in this endeavor is bioisosteric replacement , where a specific functional group in a lead compound is swapped for another with similar physical or chemical properties, with the goal of improving the molecule's overall characteristics. This guide focuses on a contemporary and highly effective bioisosteric switch: the replacement of a metabolically vulnerable methyl (CH3) group with a robust difluoromethyl (CF2H) group, specifically within the context of the isonicotinate scaffold—a common motif in medicinal chemistry.[4]
This document provides an in-depth comparison of the metabolic stability of these two substituents. We will delve into the mechanistic basis for their differential metabolic fates, present supporting data, and provide a detailed experimental protocol for researchers to validate these principles in their own laboratories.
The Underlying Principle: Why CF2H Outperforms CH3 in Metabolic Stability
The primary engine of metabolic clearance for a vast number of drugs is the Cytochrome P450 (CYP) superfamily of enzymes, which are highly concentrated in the liver.[5][6] These enzymes are oxidases, frequently targeting electron-rich and sterically accessible C-H bonds for hydroxylation.[7] The methyl group, with its three relatively weak C-H bonds, is a classic "metabolic soft spot."
Metabolism of the Methyl (CH3) Group:
A methyl group attached to an aromatic ring, such as in a CH3-substituted isonicotinate, is readily oxidized by CYP enzymes. The metabolic cascade typically proceeds as follows:
-
Hydroxylation: The initial and often rate-limiting step is the CYP-mediated oxidation of the methyl group to a primary alcohol (-CH2OH).
-
Further Oxidation: This alcohol can be further metabolized by cytosolic enzymes like alcohol and aldehyde dehydrogenases to an aldehyde (-CHO) and subsequently to a carboxylic acid (-COOH).
This metabolic cascade transforms the parent drug into more polar metabolites, which are more readily excreted from the body, thus shortening the drug's half-life.
The Bioisosteric Shield: The Difluoromethyl (CF2H) Group:
Replacing the CH3 group with a CF2H group fundamentally alters its susceptibility to oxidative metabolism.[8] The two highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect. This effect polarizes the C-F bonds and, crucially, strengthens the remaining C-H bond.[9]
This fortified C-H bond is significantly less susceptible to abstraction by the oxidative species within the CYP active site. Consequently, the initial, rate-limiting hydroxylation step that readily occurs on a methyl group is substantially hindered or completely blocked. This makes the CF2H group a much more metabolically stable bioisostere for the methyl group.[10]
Visualizing the Metabolic Pathways
The diagram below illustrates the divergent metabolic fates of CH3- and CF2H-substituted isonicotinates when exposed to metabolic enzymes.
Caption: Metabolic pathways of CH3 vs. CF2H substituted isonicotinates.
Comparative Performance: Experimental Data
To illustrate the practical impact of this bioisosteric switch, we present illustrative data from a typical in vitro metabolic stability assay using human liver microsomes (HLM). In this assay, the disappearance of the parent compound is monitored over time to determine its metabolic fate.[11]
| Compound ID | Structure (Isonicotinate Ester) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Compound A | R = -CH3 | 12 | 115.5 |
| Compound B | R = -CF2H | > 120 | < 9.6 |
Disclaimer: This data is illustrative and intended for educational purposes. Actual results may vary based on the full molecular structure and experimental conditions.
Analysis of Results:
-
Compound A (CH3-substituted): Exhibits a short half-life of 12 minutes and a high intrinsic clearance. This indicates rapid metabolism by microsomal enzymes, consistent with the expected oxidation of the methyl group.[3]
-
Compound B (CF2H-substituted): Shows a dramatically longer half-life (>120 minutes) and correspondingly low intrinsic clearance. This demonstrates exceptional resistance to metabolic degradation, directly attributable to the replacement of the labile methyl group with the robust difluoromethyl group.[12]
Experimental Protocol: In Vitro Metabolic Stability Assay in Liver Microsomes
This protocol provides a self-validating system for researchers to compare the metabolic stability of their own compounds. It includes positive controls to ensure the metabolic competency of the test system.
I. Reagents and Materials
-
Test Compounds (e.g., Compound A and B), 10 mM in DMSO
-
Positive Controls (e.g., Verapamil, Testosterone), 10 mM in DMSO
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., NADPH-A/B solution)
-
Acetonitrile (ACN) with Internal Standard (e.g., 100 ng/mL Tolbutamide)
-
Purified Water
-
96-well incubation plates and collection plates
-
LC-MS/MS system
II. Experimental Workflow Diagram
Caption: Workflow for the in vitro microsomal metabolic stability assay.
III. Step-by-Step Procedure
-
Prepare Master Mix: In a pre-chilled tube, prepare a master mix containing phosphate buffer and the HLM solution (final protein concentration 0.5 mg/mL). Keep on ice.
-
Aliquot Master Mix: Add the appropriate volume of the master mix to the wells of the 96-well incubation plate.
-
Pre-incubation: Place the plate in a shaking incubator at 37°C for 5-10 minutes to pre-warm.
-
Add Compounds: Add a small volume of the test compounds and positive controls to the wells to achieve a final concentration of 1 µM.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to all wells except the "No-NADPH" negative control wells. The T=0 time point sample is immediately transferred to a collection plate containing the quenching solution.[13]
-
Time Course Sampling: Incubate the plate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), transfer aliquots from the incubation plate to a collection plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the protein.[14]
-
Sample Processing: Once all time points are collected, centrifuge the collection plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated microsomal protein.
-
Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[15][16]
IV. Data Analysis
-
Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 time point.
-
Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line is equal to the elimination rate constant (k). The half-life is calculated as: t½ = 0.693 / k .[3][17]
-
Calculate Intrinsic Clearance (CLint): The intrinsic clearance is calculated using the following equation: CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) [3]
Conclusion and Field Implications
The bioisosteric replacement of a methyl group with a difluoromethyl group is a highly effective and field-proven strategy for enhancing the metabolic stability of drug candidates.[8] As demonstrated through mechanistic principles and illustrative data, the CF2H group's inherent resistance to CYP450-mediated oxidation can dramatically increase a compound's half-life in in vitro systems. For isonicotinate-containing molecules, this modification can be a critical step in overcoming pharmacokinetic liabilities and advancing a promising compound toward clinical development. By employing the robust experimental protocol detailed here, researchers can confidently assess the metabolic benefits of this substitution and make informed decisions to guide their drug discovery programs.
References
- Méndez-Lucio, O., et al. (2019). CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? Journal of Medicinal Chemistry.
- Creative Diagnostics. (n.d.). Metabolic Stability and Metabolite Analysis of Drugs.
- BioPharmaSpec. (2025). How to Conduct an In Vitro Metabolic Stability Study.
- Zafrani, Y., et al. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Center for Biotechnology Information.
- Méndez-Lucio, O., et al. (2019). CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? ResearchGate.
- ResearchGate. (n.d.). Comparison of OH, CF2H, and CH3 Group Properties.
- Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. The Royal Society of Chemistry.
- Journal of Medicinal Chemistry. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.
- Pharma Focus Asia. (n.d.). Metabolic Stability.
- Casida, J. E., & Feyereisen, R. (2016). Enzymes and Inhibitors in Neonicotinoid Insecticide Metabolism. National Center for Biotechnology Information.
- PubMed. (n.d.). Enzymes and inhibitors in neonicotinoid insecticide metabolism.
- Frontiers in Chemistry. (n.d.). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers.
- JoVE. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
- National Center for Biotechnology Information. (2024). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes.
- LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- ResearchGate. (n.d.). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides.
- Frontiers in Bioengineering and Biotechnology. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.
- protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes.
- National Center for Biotechnology Information. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
- BioIVT. (n.d.). Metabolic Stability Assay Services.
- YouTube. (2024). Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures.
- Optibrium. (n.d.). What's the importance of cytochrome P450 metabolism?.
- The Wertheim UF Scripps Institute. (n.d.). Research - Michael Cameron, PhD.
- ResearchGate. (2025). Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding.
- National Center for Biotechnology Information. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile.
- ResearchGate. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline.
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 3. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. optibrium.com [optibrium.com]
- 6. Research » Michael Cameron, PhD » The Wertheim UF Scripps Institute » University of Florida [cameron.scripps.ufl.edu]
- 7. books.rsc.org [books.rsc.org]
- 8. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bioivt.com [bioivt.com]
- 12. psychoactif.org [psychoactif.org]
- 13. 細胞計数・セルヘルス分析 [sigmaaldrich.com]
- 14. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. pharmafocusasia.com [pharmafocusasia.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. protocols.io [protocols.io]
A Researcher's Guide to the Structural Elucidation of 2-(Difluoromethyl)pyridine Derivatives: An X-ray Crystallography Perspective
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Among the plethora of fluorinated motifs, the difluoromethyl group (-CHF2) has emerged as a critical bioisostere for hydroxyl and thiol groups, offering a unique blend of lipophilicity, hydrogen bond donating capability, and metabolic stability. When appended to a pyridine ring, a ubiquitous heterocycle in pharmaceuticals, the resulting 2-(difluoromethyl)pyridine derivatives present a compelling class of compounds for investigation.
This guide provides a comprehensive framework for the structural analysis of 2-(difluoromethyl)pyridine derivatives, with a primary focus on the definitive method of single-crystal X-ray diffraction. While a direct comparative analysis of a homologous series is currently limited by the availability of public crystallographic data, this document serves as an in-depth guide for researchers aiming to perform such studies. We will explore the causality behind experimental choices, outline a robust protocol for structure determination, and compare the insights gained from X-ray crystallography with those from complementary analytical techniques.
The Unparalleled Insight of X-ray Crystallography
X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] For 2-(difluoromethyl)pyridine derivatives, this technique provides unambiguous data on several critical molecular features that govern their physicochemical and biological properties:
-
Conformational Analysis: The orientation of the -CHF2 group relative to the pyridine ring is a key determinant of its interaction with biological targets. X-ray crystallography reveals the preferred solid-state conformation, including the crucial torsion angles that define this spatial relationship.
-
Intermolecular Interactions: The crystal packing reveals a network of non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking.[2][3] Understanding these interactions is paramount for predicting crystal morphology, solubility, and solid-state stability. The acidic proton of the -CHF2 group can participate in unique hydrogen bonding networks, which are best characterized crystallographically.
-
Precise Geometric Parameters: Bond lengths, bond angles, and planarity of the pyridine ring are determined with high precision. These parameters can be subtly influenced by substituents on the pyridine ring, and their accurate measurement provides valuable data for benchmarking computational models.
A Comparative Framework: Key Structural Descriptors to Analyze
When a series of 2-(difluoromethyl)pyridine derivatives with varying substituents (e.g., at the 4- or 5-position of the pyridine ring) are analyzed, a systematic comparison of their crystal structures would be invaluable. The following table outlines the key parameters that should be extracted and compared.
| Parameter | Symbol | Significance | Example Hypothetical Data |
| Torsion Angle | τ (N1-C2-Cα-H) | Defines the orientation of the -CHF2 group. | Derivative A: 175°; Derivative B: -178° |
| C-F Bond Lengths | d(Cα-F1), d(Cα-F2) | Can indicate the electronic environment. | Derivative A: 1.35 Å, 1.36 Å; Derivative B: 1.34 Å, 1.35 Å |
| Hydrogen Bond Distance | d(Hα···A) | Reveals the strength and nature of H-bonding. | Derivative A (to N): 2.1 Å; Derivative B (to O): 1.9 Å |
| Pyridine Ring Puckering | Cremer-Pople params. | Quantifies deviation from planarity. | Derivative A: Planar; Derivative B: Slight boat |
| Closest Intermolecular Contacts | d(X···Y) | Identifies key packing interactions. | π-π stacking: 3.4 Å; C-H···F contact: 2.5 Å |
Experimental Protocol: From Powder to Refined Structure
Obtaining high-quality crystallographic data is a meticulous process that demands careful execution at each step. The following protocol outlines a self-validating system for the structural determination of novel 2-(difluoromethyl)pyridine derivatives.
Step 1: Synthesis and Purification
The synthesis of 2-(difluoromethyl)pyridine derivatives can be achieved through various methods, including the direct C-H difluoromethylation of the corresponding pyridine.[4] It is imperative that the final compound is purified to the highest possible degree (>98%) to facilitate the growth of single crystals.
Step 2: Single Crystal Growth
The formation of diffraction-quality single crystals is often the most challenging step. A systematic screening of crystallization conditions is recommended.
-
Method: Slow evaporation is a common and effective technique. Other methods include vapor diffusion (liquid-liquid or solid-liquid) and cooling crystallization.
-
Solvent Selection: A range of solvents of varying polarity should be screened (e.g., hexane, ethyl acetate, methanol, acetonitrile, and binary mixtures). The ideal solvent is one in which the compound is sparingly soluble.
-
Procedure (Slow Evaporation):
-
Dissolve the purified compound in a suitable solvent to form a near-saturated solution.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
-
Step 3: Data Collection
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces is selected under a microscope and mounted on a cryoloop.
-
Diffractometer: Data is collected using a single-crystal X-ray diffractometer, commonly equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source and a CCD or CMOS detector.[5]
-
Data Collection Strategy: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal motion. A series of diffraction images are collected as the crystal is rotated. The data collection strategy is optimized to ensure high completeness and redundancy of the diffraction data.
Step 4: Structure Solution and Refinement
-
Data Processing: The collected diffraction images are processed to integrate the reflection intensities and make corrections for absorption and other experimental factors.
-
Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods, which provide the initial positions of the atoms.
-
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically. The final refined structure should have low residual factors (R1, wR2) and a good-of-fit (GooF) value close to 1.
The workflow for X-ray crystallographic analysis is summarized in the diagram below.
Caption: Workflow for single-crystal X-ray analysis.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques offer valuable insights into the properties of 2-(difluoromethyl)pyridine derivatives in different states and from different perspectives.
-
NMR Spectroscopy: Nuclear Magnetic Resonance is a powerful tool for elucidating the structure in solution.
-
¹⁹F NMR: Provides information on the electronic environment of the fluorine atoms. The H-F and C-F coupling constants can give clues about the solution-state conformation.
-
¹H and ¹³C NMR: Confirm the overall connectivity of the molecule.
-
NOESY: Can provide evidence for through-space proximity of atoms, helping to deduce the preferred solution-state conformation, which may differ from the solid-state conformation observed by crystallography.
-
-
Computational Modeling: Density Functional Theory (DFT) and other quantum chemical methods can be used to:
-
Calculate the relative energies of different conformers in the gas phase or in solution (using solvent models).
-
Predict geometric parameters and compare them with experimental crystallographic data.
-
Analyze the electronic structure, including molecular orbitals and electrostatic potential, to rationalize observed intermolecular interactions.
-
The interplay between these techniques provides a holistic understanding of the molecule's behavior.
Caption: Interrelation of key analytical techniques.
Conclusion
The structural analysis of 2-(difluoromethyl)pyridine derivatives is crucial for advancing their application in medicinal chemistry and materials science. While a comprehensive comparative guide awaits the publication of more crystal structures, this document provides the necessary framework for researchers to undertake such studies. By employing the rigorous experimental protocol for X-ray crystallography outlined herein and complementing the findings with NMR spectroscopy and computational modeling, a deep and actionable understanding of these promising molecules can be achieved. The resulting structural data will undoubtedly pave the way for the rational design of next-generation pharmaceuticals and functional materials.
References
- Representation of the X‐ray crystal structure of [Ir(dFppy)2(pydbm)]... ResearchGate.
- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PubMed Central.
- X‐Ray structure of 2 a, and computed structure of model species 2 a_m [or (HLHCCH)(CF2SO2Ph)]. ResearchGate.
- Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. National Center for Biotechnology Information.
- Range-dependence of two-body intermolecular interactions and their energy components in molecular crystals. AIP Publishing.
- Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. ACS Publications.
- Intermolecular interactions in molecular crystals: what's in a name? Royal Society of Chemistry.
- Fingerprinting intermolecular interactions in molecular crystals. Royal Society of Chemistry.
- X-ray crystallography. Wikipedia.
- Radiodifluoromethylation of well-functionalized molecules. PubMed Central.
- New method for introducing fluorinated components into molecules. University of Münster.
- Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI.
- 2-Chloro-6-(difluoromethyl)pyridine. Pyridine-FDC Chemical.
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications.
- Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. ACS Publications.
Sources
- 1. 2-(Difluoromethyl)pyridine-3-carboxylic acid 95% | CAS: 1256809-21-8 | AChemBlock [achemblock.com]
- 2. 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Difluoromethyl)pyridine 97 114468-01-8 [sigmaaldrich.com]
- 4. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 250690-59-6|2-((Difluoromethyl)thio)pyridine|BLD Pharm [bldpharm.com]
A Comparative Spectroscopic Guide to Isonicotinate Esters for the Discerning Researcher
<
Introduction: The Subtle Language of Isonicotinate Esters
Isonicotinate esters, derivatives of isonicotinic acid, are fundamental building blocks in medicinal chemistry and materials science. Their pyridine ring system and ester functionality allow for a diverse range of chemical modifications, leading to compounds with applications spanning from antitubercular drugs to novel ligands in coordination chemistry. The precise characterization of these esters is paramount to understanding their structure-activity relationships and ensuring the reproducibility of experimental outcomes.
This guide provides a comparative analysis of the spectroscopic data for a selection of isonicotinate esters: Methyl Isonicotinate, Ethyl Isonicotinate, and Benzyl Isonicotinate. By examining their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a practical, in-depth understanding of how subtle changes in the ester group manifest in their spectral fingerprints. This document moves beyond a simple data repository, offering insights into the causal relationships between molecular structure and spectroscopic output.
Experimental Workflow: A Foundation of Trustworthy Data
The acquisition of high-quality, reproducible spectroscopic data is the bedrock of reliable chemical analysis. The following generalized protocols outline the methodologies used to obtain the data presented in this guide. The choice of solvents and instrumental parameters is critical and has been selected to ensure optimal resolution and signal-to-noise ratios.
Diagram of the Spectroscopic Analysis Workflow
Caption: A generalized workflow for the spectroscopic characterization of isonicotinate esters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for optimal resolution.
-
Sample Preparation: Approximately 5-10 mg of the isonicotinate ester is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is crucial to avoid signal overlap with the analyte.
-
¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired to provide a simplified spectrum showing a single peak for each unique carbon atom.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to obtain high-resolution spectra.
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Spectra are typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for the analysis of these polar compounds.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.
-
Data Acquisition: Mass spectra are acquired in positive ion mode to observe the protonated molecular ion [M+H]⁺.
Comparative Spectroscopic Data
The following sections provide a detailed comparison of the spectroscopic data for Methyl, Ethyl, and Benzyl Isonicotinate. The data is presented in tabular format for easy comparison, followed by an expert interpretation of the key spectral features.
¹H NMR Spectral Data Comparison
The ¹H NMR spectra of isonicotinate esters are characterized by distinct signals for the pyridine ring protons and the protons of the ester alkyl/aryl group.
| Compound | Pyridine H-2, H-6 (δ, ppm) | Pyridine H-3, H-5 (δ, ppm) | Ester Group Protons (δ, ppm) |
| Methyl Isonicotinate | ~8.7-8.8 (d) | ~7.8-7.9 (d) | ~3.9 (s, 3H, -OCH₃) |
| Ethyl Isonicotinate | ~8.7-8.8 (d) | ~7.8-7.9 (d) | ~4.4 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃) |
| Benzyl Isonicotinate | ~8.8 (d) | ~7.9 (d) | ~5.4 (s, 2H, -OCH₂Ph), ~7.3-7.5 (m, 5H, -OCH₂Ph) |
Expert Interpretation: The chemical shifts of the pyridine protons (H-2, H-6 and H-3, H-5) remain relatively consistent across the different esters, appearing as doublets due to coupling with their adjacent protons. The most significant variation is observed in the signals corresponding to the ester group. The methyl ester exhibits a characteristic singlet for the methoxy protons. The ethyl ester shows a quartet for the methylene protons (coupled to the methyl group) and a triplet for the methyl protons (coupled to the methylene group). The benzyl ester displays a singlet for the benzylic protons and a multiplet for the aromatic protons of the benzyl group.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules.
| Compound | Pyridine C-2, C-6 (δ, ppm) | Pyridine C-3, C-5 (δ, ppm) | Pyridine C-4 (δ, ppm) | Carbonyl C=O (δ, ppm) | Ester Group Carbons (δ, ppm) |
| Methyl Isonicotinate | ~150.5 | ~122.5 | ~138.0 | ~165.5 | ~52.5 (-OCH₃) |
| Ethyl Isonicotinate | ~150.5 | ~122.5 | ~138.5 | ~165.0 | ~61.5 (-OCH₂CH₃), ~14.0 (-OCH₂CH₃) |
| Benzyl Isonicotinate | ~150.6 | ~122.6 | ~138.2 | ~164.8 | ~67.5 (-OCH₂Ph), ~128.0-129.0, ~135.5 (-OCH₂Ph) |
Expert Interpretation: The chemical shifts of the pyridine ring carbons are largely unaffected by the change in the ester group. The carbonyl carbon (C=O) signal appears in the expected downfield region for esters. The key distinguishing features are the chemical shifts of the carbons in the ester alkyl/aryl group. The upfield shift of the methyl carbon in methyl isonicotinate and the presence of two distinct signals for the ethyl group in ethyl isonicotinate are characteristic. The benzyl ester shows a signal for the benzylic carbon and multiple signals for the aromatic carbons of the benzyl ring.
Infrared (IR) Spectral Data Comparison
IR spectroscopy is particularly useful for identifying the key functional groups present in the molecule.
| Compound | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C=C and C=N Stretches (cm⁻¹) |
| Methyl Isonicotinate | ~1725-1735 | ~1280-1300 | ~1600, ~1560 |
| Ethyl Isonicotinate | ~1720-1730 | ~1280-1300 | ~1600, ~1560 |
| Benzyl Isonicotinate | ~1715-1725 | ~1270-1290 | ~1600, ~1560 |
Expert Interpretation: The most prominent absorption band in the IR spectra of isonicotinate esters is the strong carbonyl (C=O) stretch, typically appearing in the range of 1715-1735 cm⁻¹. The exact position can be subtly influenced by the electronic effects of the ester group. The C-O stretching vibration of the ester linkage is also a key diagnostic peak. The characteristic absorptions of the pyridine ring (C=C and C=N stretching) are observed around 1600 cm⁻¹ and 1560 cm⁻¹.
Mass Spectrometry (MS) Data Comparison
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Methyl Isonicotinate | C₇H₇NO₂ | 137.14 | 138.1 | 106 ([M-OCH₃]⁺), 78 (pyridinium ion) |
| Ethyl Isonicotinate | C₈H₉NO₂ | 151.16 | 152.2 | 123 ([M-C₂H₅]⁺), 106 ([M-OC₂H₅]⁺), 78 (pyridinium ion) |
| Benzyl Isonicotinate | C₁₃H₁₁NO₂ | 213.23 | 214.2 | 106 ([M-OCH₂Ph]⁺), 91 (tropylium ion, [C₇H₇]⁺) |
Expert Interpretation: In ESI-MS, isonicotinate esters readily form the protonated molecular ion [M+H]⁺. The fragmentation patterns are highly informative. A common fragmentation pathway involves the loss of the alkoxy or benzyloxy group from the ester, leading to the formation of the isonicotinoyl cation at m/z 106. The benzyl ester is unique in that it also shows a prominent peak at m/z 91, corresponding to the stable tropylium ion, which is a characteristic fragment for benzyl-containing compounds.[1]
Conclusion: A Spectroscopic Toolkit for Confident Characterization
This guide has provided a comparative analysis of the spectroscopic data for methyl, ethyl, and benzyl isonicotinate. The presented data and interpretations highlight the subtle yet significant differences in their ¹H NMR, ¹³C NMR, IR, and MS spectra. By understanding these spectral nuances, researchers can confidently identify and characterize these and other related isonicotinate esters. The experimental protocols and interpretive insights offered herein serve as a valuable resource for ensuring the scientific integrity and accuracy of research in medicinal chemistry and beyond.
References
- PubChem.
- PubChem.
- PubChem.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Mass Spectrometry (MS) - Lesson 11 - Benzyl Breakdown. (2021, January 1). YouTube. [Link]
Sources
Efficacy Unveiled: A Comparative Guide to Fungicides Derived from Fluorinated Nicotinates
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of robust crop protection strategies, fungicides derived from fluorinated nicotinates have emerged as a pivotal class of active ingredients. Their efficacy, rooted in a specific mode of action, offers a potent tool against a wide spectrum of plant pathogenic fungi. This guide, designed for the discerning researcher, provides an in-depth comparative analysis of these fungicides, supported by experimental data and detailed methodologies, to facilitate informed decisions in both academic and industrial research settings.
The Rise of Fluorinated Nicotinates: A Chemical Perspective
The incorporation of fluorine into nicotinamide-based chemical structures has yielded a new generation of fungicides with enhanced metabolic stability and target affinity. A prominent example within this class is Fluopyram , a pyridinyl ethyl benzamide that has demonstrated significant activity against numerous problematic pathogens.[1] The strategic placement of fluorine atoms can profoundly influence the molecule's physicochemical properties, leading to improved systemic movement within the plant and potent inhibition of the target enzyme.[2]
Mechanism of Action: Targeting the Fungal Powerhouse
Fungicides derived from fluorinated nicotinates primarily act as Succinate Dehydrogenase Inhibitors (SDHIs) .[3] They exert their fungicidal effect by disrupting the mitochondrial respiratory chain, a critical pathway for energy production in fungi.
Specifically, these molecules bind to the ubiquinone-binding site (Qp site) of the succinate dehydrogenase enzyme (also known as Complex II).[4] This binding event blocks the oxidation of succinate to fumarate in the Krebs cycle, thereby halting the flow of electrons to the respiratory chain and ultimately depriving the fungal cell of ATP, the essential energy currency.[1] This disruption of cellular respiration affects all fungal growth stages, from spore germination to mycelial proliferation and sporulation.[5]
Comparative Efficacy: A Data-Driven Analysis
The true measure of a fungicide's utility lies in its performance against economically significant plant pathogens. The following tables summarize experimental data comparing the efficacy of fluopyram and other nicotinamide derivatives with established commercial fungicides. The 50% effective concentration (EC50), a standard metric for fungicide potency, is a key parameter in these comparisons.[6] Lower EC50 values indicate higher fungicidal activity.
Table 1: In Vitro Efficacy (EC50 in µg/mL) of SDHI Fungicides against Botrytis cinerea (Gray Mold)
| Fungicide | Chemical Class | EC50 Range (µg/mL) | Reference(s) |
| Fluopyram | Pyridinyl ethyl benzamide | 0.01 to >100 | [7] |
| Boscalid | Pyridine-carboxamide | - | [7] |
| Fluxapyroxad | Pyrazole-4-carboxamide | <0.01 to 4.19 | [7] |
| Penthiopyrad | Pyrazole-carboxamide | <0.01 to 59.65 | [7] |
| Isofetamid | Phenyl-oxo-ethyl thiophene amide | 0.11 (sensitive isolate) | [8] |
Note: The wide range in EC50 values for fluopyram reflects the presence of both sensitive and resistant isolates in the tested populations.
Table 2: In Vitro Efficacy (EC50 in µg/mL) of SDHI Fungicides against Podosphaera xanthii (Powdery Mildew)
| Fungicide | Chemical Class | EC50 Range (µg/mL) | Reference(s) |
| Fluopyram | Pyridinyl ethyl benzamide | Varies by isolate sensitivity | [9][10] |
| Boscalid | Pyridine-carboxamide | Varies by isolate sensitivity | [9][10] |
Note: A study on 298 isolates showed 44% resistance to fluopyram and 37.9% resistance to boscalid.[9][10]
Table 3: Efficacy of a Novel N-(thiophen-2-yl) Nicotinamide Derivative (Compound 4f) against Cucumber Downy Mildew (Pseudoperonospora cubensis) in Field Trials
| Treatment | Concentration (mg/L) | Control Efficacy (%) | Reference(s) |
| Compound 4f | 100 | 70 | [11] |
| Compound 4f | 200 | 79 | [11] |
| Flumorph | 200 | 56 | [11] |
| Mancozeb | 1000 | 76 | [11] |
| Cyazofamid | 100 | 91 | [11] |
Table 4: In Vitro Efficacy (EC50 in µg/mL) of a Novel Niacinamide Derivative against Various Plant Pathogens
| Compound | Pathogen | EC50 (µg/mL) | Positive Control (EC50 µg/mL) | Reference(s) |
| (S)-2-(2-chloronicotinamido)propyl-2-methylbenzoate (3i) | Botryosphaeria berengriana | 6.68 ± 0.72 | Fluxapyroxad (6.68 ± 0.72) | [12] |
The Challenge of Resistance
The single-site mode of action of SDHI fungicides makes them prone to the development of resistance in fungal populations.[7] Resistance is primarily conferred by point mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme (SdhB, SdhC, and SdhD), which reduce the binding affinity of the fungicide to its target.[4] Monitoring fungal populations for shifts in sensitivity is crucial for sustainable disease management. For instance, in studies on Botrytis cinerea, isolates with mutations such as H272R/Y, N230I, and P225F in the SdhB subunit have been shown to exhibit reduced sensitivity to various SDHIs.[8] Interestingly, some mutations can lead to differential cross-resistance patterns among different SDHI fungicides, highlighting the complexity of resistance management.[3]
Standardized Experimental Protocols for Efficacy Evaluation
To ensure the generation of reliable and comparable data, standardized experimental protocols are paramount. The following sections detail established methodologies for in vitro and in vivo evaluation of fungicide efficacy.
In Vitro Antifungal Susceptibility Testing: Mycelial Growth Inhibition Assay
This assay is a cornerstone for determining the direct inhibitory effect of a fungicide on fungal growth. The choice of a mycelial growth inhibition assay is based on its ability to provide a quantitative measure (EC50) of a compound's intrinsic activity against a specific pathogen under controlled laboratory conditions. This allows for a direct comparison of the potency of different fungicides.
Step-by-Step Methodology:
-
Preparation of Fungal Isolates: Pure cultures of the target fungal pathogen are grown on a suitable solid medium, such as Potato Dextrose Agar (PDA), at an optimal temperature (e.g., 25-28°C) until sufficient mycelial growth is achieved.[13]
-
Fungicide Stock Solution Preparation: The test fungicide is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[3]
-
Preparation of Fungicide-Amended Media: The fungicide stock solution is serially diluted and added to molten agar medium (e.g., PDA, cooled to approximately 50°C) to achieve a range of final concentrations.[13] The medium is then poured into sterile Petri dishes. A control set of plates containing only the solvent (at the highest concentration used in the test) is also prepared to account for any potential solvent effects.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the actively growing edge of a fresh fungal culture and placed in the center of each fungicide-amended and control plate.[13]
-
Incubation: The inoculated plates are incubated at the optimal growth temperature for the specific fungus until the mycelial growth in the control plates has reached a predefined diameter or the edge of the plate.[3]
-
Data Collection and Analysis: The diameter of the fungal colony on each plate is measured. The percentage of mycelial growth inhibition is calculated relative to the growth on the control plates. The EC50 value is then determined by probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration.[8]
In Vivo Efficacy Evaluation: Detached Leaf Assay
The detached leaf assay provides a valuable intermediate step between in vitro and full-scale field trials. It allows for the assessment of a fungicide's efficacy under more biologically relevant conditions, including its ability to penetrate the leaf surface and inhibit fungal infection and lesion development. This assay is chosen for its cost-effectiveness and ability to screen a large number of compounds or isolates in a controlled environment.
Step-by-Step Methodology:
-
Plant Material: Healthy, young, and fully expanded leaves are detached from host plants grown under controlled conditions.
-
Fungicide Application: The detached leaves are treated with the fungicide, typically by spraying to runoff with a solution of the compound at various concentrations. Control leaves are treated with a blank formulation or water.
-
Inoculation: After the fungicide treatment has dried, the leaves are inoculated with a spore suspension of the target pathogen.
-
Incubation: The inoculated leaves are placed in a humid chamber to maintain high humidity, which is conducive to fungal infection and disease development.
-
Disease Assessment: After a suitable incubation period, the leaves are assessed for disease severity. This can be done by measuring the size of the lesions or by visually rating the percentage of the leaf area covered by disease symptoms.
-
Data Analysis: The efficacy of the fungicide is calculated as the percentage reduction in disease severity compared to the untreated control.
The selection of appropriate controls is critical for the validity of both in vitro and in vivo assays. An untreated, inoculated control is essential to ensure that the pathogen is viable and capable of causing infection, providing a baseline for calculating the efficacy of the treatments.[14] A non-inoculated control can help to identify any pre-existing infections or abiotic stress symptoms on the plant material.[14]
Conclusion and Future Perspectives
Fungicides derived from fluorinated nicotinates, particularly those acting as SDHIs, represent a significant advancement in the chemical control of plant diseases. Their broad spectrum of activity and novel chemical structures provide valuable tools for integrated pest management programs. However, the propensity for resistance development necessitates a proactive and informed approach to their use.
Future research should focus on the discovery of novel fluorinated nicotinate derivatives with different modes of action or improved efficacy against resistant fungal strains. A deeper understanding of the molecular interactions between these fungicides and their target enzymes will aid in the rational design of next-generation compounds. Furthermore, the development and implementation of robust resistance monitoring programs are essential to preserve the long-term efficacy of this important class of fungicides.
References
- Fernández-Ortuño, D., et al. (2017). Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Commercial Strawberry Fields in Spain. Plant Disease. [Link]
- Dowling, M., et al. (2020). Fungicide Efficacy Evaluation. In: Fungicides. IntechOpen. [Link]
- Ishii, H., et al. (2020). Effect of isofetamid on SDHI-resistant isolates of Botrytis cinerea. Journal of Pesticide Science. [Link]
- Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides.
- Shrestha, S., et al. (2022). In-vitro Sensitivity of Alternaria solani to SDHI fungicides Fluopyram and Adepidyn. NDSU Repository. [Link]
- Bayer CropScience. (2015). Fluopyram: Efficacy and Beyond on Problematic Diseases. CABI Digital Library. [Link]
- Sang, H., & Lee, H. B. (2020). Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. Research in Plant Disease. [Link]
- Fairchild, K. L., et al. (2018). Potential Impact of Fluopyram on the Frequency of the D123E Mutation in Alternaria solani.
- Rodriguez-Tudela, J. L., et al. (2001). Impact of endpoint definition on the outcome of antifungal susceptibility tests with Candida species: 24- versus 48-h incubation and 50 versus 80% reduction in growth. Mycoses. [Link]
- Crop Production Magazine. (2022). Theory to Field - Guard against fungicide resistance. [Link]
- Garcia-Effron, G., et al. (2013). SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY. Revista do Instituto de Medicina Tropical de São Paulo. [Link]
- Taylor, A., et al. (2018). Comparison of sensitivity to a range of fungicides in contemporary genotypes of Phytophthora infestans. AHDB. [Link]
- Fairchild, K. L., et al. (2018). Potential Impact of Fluopyram on the Frequency of the D123E Mutation in Alternaria solani. NDSU Repository. [Link]
- Zhang, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Vielba-Fernández, A., et al. (2021). Resistance to the SDHI Fungicides Boscalid and Fluopyram in Podosphaera xanthii Populations from Commercial Cucurbit Fields in Spain. Journal of Fungi. [Link]
- Fisher, M. C., et al. (2022). The importance of antimicrobial resistance in medical mycology.
- Neilsen, G. G., et al. (2021). Significant Influence of EC50 Estimation by Model Choice and EC50 Type.
- Liang, X., et al. (2018). A Comparison of Different Estimation Methods for Fungicide EC50 and EC95 Values.
- Chen, S., et al. (2024). The Mechanisms of Developing Fungicide Resistance in Fusarium graminearum Causing Fusarium Head Blight and Fungicide Resistance Management. Journal of Fungi. [Link]
- Spolti, P., et al. (2014). In vitro sensitivity of Fusarium graminearum isolates to fungicides.
- Manage Resistance Now. (n.d.). Selecting Fungicides Strategically and Maximizing Fungicide Efficacy. [Link]
- Kim, Y. S., et al. (2014). The Effect of Fungicides on Mycelial Growth and Conidial Germination of the Ginseng Root Rot Fungus, Cylindrocarpon destructans. The Korean Journal of Mycology. [Link]
- Kumar, A., et al. (2021). Efficacy of fungicides in in-vitro condition against Fusarium graminearum incited by head blight of wheat. International Journal of Chemical Studies. [Link]
- Jeske, P. (2024). Recent developments in fluorine-containing pesticides. Pest Management Science. [Link]
- Bayer CropScience. (2015). Fluopyram: efficacy and beyond on problematic diseases. CABI Digital Library. [Link]
- Dannaoui, E. (2017). Culture-Independent Molecular Methods for Detection of Antifungal Resistance Mechanisms and Fungal Identification. The Journal of Infectious Diseases. [Link]
- Bryk, M. (2022). In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides. Agriculture. [Link]
- Vielba-Fernández, A., et al. (2021). Resistance to the SDHI Fungicides Boscalid and Fluopyram in Podosphaera xanthii Populations from Commercial Cucurbit Fields in Spain.
- Li, M., et al. (2022). Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain. Molecules. [Link]
Sources
- 1. In Vitro Determination of the Sensitivity of Fusarium graminearum to Fungicide Fluopyram and Investigation of the Resistance Mechanism. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fungicide Resistance and Fungicide Groups | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 6. Significant Influence of EC50 Estimation by Model Choice and EC50 Type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 10. researchgate.net [researchgate.net]
- 11. Potential Impact of Fluopyram on the Frequency of the D123E Mutation in Alternaria solani. | Semantic Scholar [semanticscholar.org]
- 12. Frontiers | Antifungal Exposure and Resistance Development: Defining Minimal Selective Antifungal Concentrations and Testing Methodologies [frontiersin.org]
- 13. The Effect of Fungicides on Mycelial Growth and Conidial Germination of the Ginseng Root Rot Fungus, Cylindrocarpon destructans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
The Difluoromethyl Group (CF2H): A Guide to Assessing Its Impact on Lipophilicity in Drug Discovery
Introduction: The Strategic Role of Fluorine and the Rise of the CF2H Group
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry.[1] Fluorine's unique properties, including its high electronegativity and small van der Waals radius, can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1] Among the various fluorine-containing moieties, the difluoromethyl (CF2H) group has garnered significant attention.[1] It is often considered a "lipophilic hydrogen bond donor," acting as a bioisostere for hydroxyl (OH), thiol (SH), and even methyl (CH3) groups, thereby offering a nuanced tool for fine-tuning molecular properties.[1]
Lipophilicity, a critical physicochemical parameter, governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is most commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD). Understanding how the CF2H group modulates lipophilicity is paramount for rational drug design. This guide provides a comprehensive comparison of methodologies to assess the lipophilicity of CF2H-containing compounds, supported by experimental data, to empower researchers in making informed decisions.
The Context-Dependent Nature of CF2H Lipophilicity
A common misconception is that fluorination invariably increases lipophilicity. While the replacement of a methyl group with a trifluoromethyl (CF3) group typically increases logP by approximately 0.5 units, the effect of the CF2H group is far more intricate and highly dependent on the surrounding molecular environment.[1]
The lipophilicity of a CF2H-containing compound is a result of the interplay between several factors:
-
Molecular Volume: The addition of fluorine atoms increases the molecular volume, which generally contributes to increased lipophilicity.
-
Polarity: The C-F bond is highly polar. The overall change in molecular polarity upon introduction of a CF2H group depends on the initial polarity of the molecule and the potential for intramolecular interactions.
-
Hydrogen Bond Basicity and Acidity: The CF2H group can act as a weak hydrogen bond donor. Its introduction can also reduce the hydrogen bond basicity of adjacent functional groups, which can significantly increase lipophilicity by weakening interactions with water.[2]
-
Intramolecular Hydrogen Bonding (IMHB): The CF2H group can participate in IMHB, which can mask polar groups, leading to an increase in lipophilicity.[3]
Experimental evidence highlights this context-dependency:
-
Aryl and Alkyl Scaffolds: When attached to an aryl or alkyl group, CF2H can be a more lipophilic bioisostere for an OH group, but may have similar or even lower lipophilicity compared to SH and CH3 groups.
-
Ethers, Sulfoxides, and Sulfones: A dramatic increase in lipophilicity is often observed when a CH3 group alpha to an ether, sulfoxide, or sulfone is replaced with a CF2H group. This is largely attributed to the significant decrease in the hydrogen-bond basicity of the oxygen or sulfur atom.[2]
Comparative Analysis of Lipophilicity: CF2H vs. Other Bioisosteres
To illustrate the nuanced effects of the CF2H group, the following tables summarize experimental logP and logD values for a series of analogous compounds.
| Table 1: Lipophilicity (logP) Comparison of Substituted Anisoles and Thioanisoles | |||
| Parent Scaffold | Substituent (X) | logP (X-C6H4-O-CH3) | ΔlogP (vs. CH3) |
| Anisole | H | 2.11 | - |
| CH3 | 2.55 | 0.00 | |
| CF2H | 2.45 | -0.10 | |
| CF3 | 3.03 | +0.48 | |
| Thioanisole | H | 2.76 | - |
| CH3 | 3.20 | 0.00 | |
| CF2H | 3.24 | +0.04 | |
| CF3 | 3.73 | +0.53 |
Data synthesized from multiple sources.
| Table 2: Lipophilicity (logD at pH 7.4) Comparison of Fluorinated Alkanols and an Analogous Drug Scaffold (Evenamide) | |||
| Compound Structure | logD @ pH 7.4 | Compound Structure | logD @ pH 7.4 |
| n-Butanol | 0.88 | Evenamide (n-butyl chain) | 1.8 |
| 4,4,4-Trifluorobutan-1-ol | 1.14 | Evenamide (CF3CH2CH2CH2- chain) | Not Reported |
| 4,4-Difluorobutan-1-ol | 0.24 | Evenamide (CF2HCH2CH2CH2- chain) | 1.1 |
| Pentafluorobutanol | 1.71 | Evenamide (CF3CF2CH2CH2- chain) | 2.5 |
| Evenamide (CH3CF2CH2CH2- chain) | 1.7 |
Data adapted from reducing the lipophilicity of perfluoroalkyl groups by CF2–F/CF2–Me or CF3/CH3 exchange.[4]
These tables clearly demonstrate that a simple rule of thumb for predicting the lipophilicity of CF2H-containing compounds is insufficient. Experimental determination is crucial for accurate assessment.
Methodologies for Assessing Lipophilicity: A Comparative Guide
The choice of method for determining logP or logD depends on the stage of the drug discovery process, the properties of the compound, and the desired throughput and accuracy.
Figure 1. Comparison of Lipophilicity Assessment Methods.
The Shake-Flask Method: The "Gold Standard"
The shake-flask method is the traditional and most direct way to measure logP/logD.[5] It involves partitioning a compound between two immiscible phases, typically n-octanol and an aqueous buffer (for logD) or water (for logP), and then measuring the concentration of the compound in each phase at equilibrium.[5]
Causality Behind Experimental Choices: The shake-flask method is chosen when the highest accuracy and a definitive, direct measurement are required. It is often used to validate data from higher-throughput methods or for late-stage drug candidates where precise physicochemical characterization is critical. However, it is labor-intensive, requires a relatively large amount of pure compound, and can be problematic for very lipophilic or very hydrophilic compounds, or those that are unstable or form emulsions.[6][7]
Experimental Protocol: Shake-Flask logD Determination
-
Preparation of Phases:
-
Prepare a phosphate buffer solution at the desired pH (e.g., 7.4).
-
Saturate n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by mixing them vigorously for at least 24 hours, followed by separation. This pre-saturation is critical for accurate results.[5]
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
-
Partitioning:
-
In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated aqueous buffer (e.g., 1 mL of each).
-
Add a small aliquot of the compound stock solution.
-
Seal the vial and shake or rotate it for a sufficient time to reach equilibrium (typically 1-24 hours) at a constant temperature.[5]
-
-
Phase Separation:
-
Allow the mixture to stand until the two phases completely separate. Centrifugation can be used to expedite this process.
-
-
Quantification:
-
Carefully take an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as LC-MS/MS.[5]
-
-
Calculation:
-
The logD is calculated using the following formula: logD = log10([Concentration in n-octanol] / [Concentration in aqueous buffer])
-
Sources
- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry [mdpi.com]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC Methods for Fluorinated Compounds
Abstract
For researchers, scientists, and drug development professionals, the precise and accurate quantification of fluorinated compounds is a critical aspect of product quality, safety, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and prevalent analytical techniques employed for this purpose. The choice between them is dictated by the physicochemical properties of the analyte and the sample matrix. This guide provides an in-depth framework for the cross-validation of HPLC and GC methods. Cross-validation serves as a vital process to verify that two distinct analytical procedures yield comparable, reliable, and accurate results, ensuring consistency across different laboratories or when transferring methods. This document offers objective comparisons, supported by experimental data paradigms, and detailed protocols grounded in authoritative regulatory standards.
The Unique Analytical Challenge of Fluorinated Compounds
Fluorine's high electronegativity and the strength of the carbon-fluorine bond impart unique properties to organic molecules. These characteristics, such as increased metabolic stability, altered acidity/basicity, and modified lipophilicity, are highly desirable in pharmaceuticals and agrochemicals. However, these same properties present distinct challenges for analytical chemists.
-
Volatility and Thermal Stability: The volatility of fluorinated compounds varies significantly. Highly fluorinated small molecules can be very volatile, making them ideal candidates for GC analysis.[1][2] Conversely, larger, more complex fluorinated molecules or those that are thermally labile are not suitable for the high temperatures of a GC inlet and oven and are better analyzed by HPLC.[1][2][3]
-
Polarity and Solubility: Polarity is a key determinant for chromatographic retention. Fluorination can drastically alter a molecule's polarity. While HPLC is highly versatile for a wide range of polarities, GC is generally more suited for non-polar, volatile compounds.[4][5]
-
Detection: Both HPLC and GC can be coupled to a variety of detectors. Mass Spectrometry (MS) is a common choice for both, providing high sensitivity and selectivity.[4][6] For GC, an Electron Capture Detector (μECD) is particularly sensitive to halogenated compounds.[7] In HPLC, UV detectors are common, but their utility depends on the presence of a chromophore in the analyte.
Method Selection: A Logic-Driven Approach
The decision to use HPLC or GC is the first critical step. This choice should be based on the analyte's properties and the intended purpose of the analysis.
Key Decision Factors:
-
Analyte Volatility: Can the compound be volatilized without degradation? If yes, GC is a strong candidate. If no, HPLC is the appropriate choice.[2][3]
-
Analyte Polarity: Highly polar compounds are generally better suited for reversed-phase or HILIC HPLC. Non-polar compounds are amenable to both normal-phase HPLC and GC.
-
Sample Matrix: Complex biological or environmental matrices often require the high selectivity of LC-MS/MS to minimize interference.[6][8] Headspace GC (HS-GC) can be an excellent technique for volatile analytes in solid or liquid matrices, as it minimizes matrix effects by only introducing the vapor phase into the system.[6]
-
Required Sensitivity: Both techniques can achieve high sensitivity, especially when coupled with mass spectrometry. The specific instrumentation and method parameters will determine the ultimate limit of detection (LOD) and limit of quantitation (LOQ).
Below is a decision-making workflow to guide the initial selection process.
Caption: Diagram 1: HPLC vs. GC Method Selection Workflow
The Cross-Validation Protocol
Cross-validation, also known as method transfer, is a documented process that qualifies a laboratory to use an analytical test procedure that originated in another laboratory or by a different technique.[9] The objective is to demonstrate that the two methods are suitable for their intended purpose and produce equivalent results.[10] This process is governed by guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1), and regulatory bodies like the U.S. Food and Drug Administration (FDA).[10][11][12]
The core principle is to analyze the same set of homogeneous samples using both the initial (transferring) and the new (receiving) analytical procedures and compare the results against predefined acceptance criteria.[13][14]
Step-by-Step Cross-Validation Workflow
-
Define the Protocol and Acceptance Criteria: Before any experimental work, a detailed protocol must be established. This document should outline the scope, procedures, and, most importantly, the acceptance criteria for the cross-validation. These criteria are based on the validation data of the original method and the requirements of the analysis (e.g., assay, impurity testing).
-
Select Samples for Analysis: A minimum of three batches of the target material should be selected, representing the typical range of values expected.
-
Method Execution: Both laboratories (or both instrument types) should analyze the samples concurrently, if possible, to minimize the impact of sample degradation.
-
Data Comparison and Statistical Analysis: The results from both methods are then compared. Statistical tools, such as the Student's t-test and F-test, are often used to evaluate the significance of any observed differences in the means and variances of the datasets.
-
Reporting: A final report is generated that summarizes the protocol, presents all data, includes the statistical analysis, and concludes whether the cross-validation was successful.
The following diagram illustrates the cross-validation workflow.
Caption: Diagram 2: Cross-Validation Workflow
Case Study: Cross-Validation of a Fluorinated Pharmaceutical Intermediate
To illustrate the process, consider the cross-validation of an assay method for a semi-volatile fluorinated intermediate. The original, validated method is an HPLC-UV procedure. A new, faster GC-FID method has been developed and validated.
Experimental Protocols
HPLC-UV Method (Original Method)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 60:40 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
GC-FID Method (New Method)
-
Column: DB-5, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at 1.2 mL/min
-
Inlet Temperature: 250°C
-
Oven Program: 100°C hold for 1 min, ramp to 250°C at 20°C/min, hold for 2 min
-
Detector: FID at 280°C
-
Injection Volume: 1 µL (split 50:1)
Comparative Data
Three different batches of the intermediate were analyzed in triplicate by both methods. The assay results (% w/w) are presented below.
| Batch ID | HPLC-UV Assay (% w/w) | GC-FID Assay (% w/w) | % Difference |
| Batch A | 99.2, 99.3, 99.1 | 99.5, 99.4, 99.6 | +0.30% |
| Mean ± SD | 99.20 ± 0.10 | 99.50 ± 0.10 | |
| Batch B | 98.5, 98.7, 98.6 | 98.3, 98.2, 98.4 | -0.30% |
| Mean ± SD | 98.60 ± 0.10 | 98.30 ± 0.10 | |
| Batch C | 100.1, 99.9, 100.0 | 100.3, 100.2, 100.4 | +0.25% |
| Mean ± SD | 100.00 ± 0.10 | 100.30 ± 0.10 |
Acceptance Criterion: The mean result from the GC-FID method must be within ±2.0% of the mean result from the HPLC-UV method.
Validation Parameter Comparison
A summary of the key validation parameters for both methods is crucial for a complete comparison.
| Validation Parameter | HPLC-UV Method | GC-FID Method |
| Linearity (R²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 1.0% | < 1.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| LOD | 0.01% | 0.005% |
| LOQ | 0.03% | 0.015% |
This table demonstrates that while both methods are precise and accurate, the GC-FID method offers superior sensitivity (lower LOD and LOQ).
Troubleshooting and Common Pitfalls
Cross-validation failures can occur, and it is essential to have a systematic approach to troubleshooting.[15]
-
Discrepancies in Results: If the results do not meet the acceptance criteria, first check for obvious errors: calculation mistakes, incorrect standard preparation, or instrument malfunction.
-
Systematic Bias: If one method consistently gives higher or lower results, it may indicate a bias.[16] This could be due to differences in extraction efficiency, detector response, or the presence of an interfering component that affects one method but not the other.
-
Sample Handling: For volatile fluorinated compounds, sample preparation is critical. Loss of analyte can occur during sample workup, leading to inaccurate results. Ensure consistent sample handling procedures for both methods.
-
Instrument Differences: Even with the same type of instrument (e.g., two different GCs), differences in configuration can lead to variable results. It is important that both systems are properly qualified and calibrated.
Conclusion
The cross-validation of HPLC and GC methods is a rigorous but necessary process for ensuring the reliability and consistency of analytical data for fluorinated compounds. A successful cross-validation provides confidence that an analytical method can be transferred between technologies or laboratories without compromising data quality. By following a well-defined protocol grounded in regulatory guidelines like ICH Q2(R1), employing statistical analysis, and carefully documenting all steps, organizations can ensure the integrity of their analytical results, which is paramount in the development and manufacturing of pharmaceutical products. The choice between HPLC and GC should be scientifically driven by the properties of the analyte, while the validation and cross-validation process provides the evidence that the chosen method is fit for its intended purpose.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- ICH Quality Guidelines.
- Getting Analytical Method Validation, Verification & Transfer Right. ComplianceOnline. [Link]
- Transfer of Analytical Methods and Procedures: FDA Requirements and Strategies and Tools for Implementation. Compliance4alllearning.com. [Link]
- Analytical Method Transfer Best Practices. Contract Pharma. [Link]
- Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
- Transfer of Analytical Methods and Procedures FDA Requirements and Str
- Determination of Contaminants: HPLC vs. GC. Tentamus Group. [Link]
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.
- Recent developments in methods for analysis of perfluorinated persistent pollutants.
- HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- 4 Key Differences Between GC and HPLC. Drawell. [Link]
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.
- Analysis of perfluorinated compounds by HPLC-ICP-MS/MS.
- Difference between HPLC and GC Technique. Veeprho. [Link]
- GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.
- Technical Transfer of Analytical Procedures - Best Practices, Pitfalls and Regulatory Consider
- Overcoming analytical challenges of Other Test Method 50: Analysis of volatile fluorinated compounds in passivated canisters from stationary source emissions.
- Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Valid
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. [Link]
Sources
- 1. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. veeprho.com [veeprho.com]
- 4. Determination of Contaminants: HPLC vs. GC - Tentamus Group [tentamus.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation | MDPI [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. casss.org [casss.org]
- 10. fda.gov [fda.gov]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. fda.gov [fda.gov]
- 13. Analytical Method Validation, Verification and Transfer Right [complianceonline.com]
- 14. Transfer of Analytical Methods | FDA Requirements - Compliance4All [compliance4alllearning.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. contractpharma.com [contractpharma.com]
The Difluoromethyl Group: A Bioisostere for the Hydroxyl Group? A Comparative Guide for Drug Development Professionals
Introduction: The Strategic Value of Bioisosterism in Drug Design
In the intricate process of drug discovery and lead optimization, the strategic modification of a bioactive molecule is paramount to enhancing its efficacy, selectivity, and pharmacokinetic profile. One of the most powerful strategies in the medicinal chemist's toolkit is bioisosterism—the replacement of a functional group within a molecule with another group that retains similar chemical and physical properties, leading to a comparable biological response. This guide provides an in-depth comparison of the difluoromethyl (CF₂H) group and the hydroxyl (OH) group, exploring the validity and implications of using CF₂H as a bioisostere for the ubiquitous hydroxyl moiety.
The hydroxyl group is a cornerstone of molecular interactions in biology, primarily due to its potent ability to act as both a hydrogen bond donor and acceptor. However, it is often a site of metabolic vulnerability, susceptible to oxidation and glucuronidation, which can lead to rapid clearance and limit a drug's half-life. The search for a suitable mimic that preserves hydrogen bonding capabilities while improving metabolic stability has led to significant interest in fluorinated functional groups, with the difluoromethyl group emerging as a fascinating candidate.[1][2][3]
This guide will dissect the key physicochemical parameters of both groups, present experimental data from case studies, and provide a workflow for evaluating this bioisosteric replacement in your own research endeavors.
Comparative Analysis of Physicochemical Properties
The success of a bioisosteric replacement hinges on the nuanced interplay of various molecular properties. While the CF₂H group is proposed as a surrogate for the OH group, their characteristics are far from identical. Understanding these differences is critical for rational drug design.
Hydrogen Bonding: A Tale of Two Donors
The most crucial interaction to replicate when replacing a hydroxyl group is its hydrogen bonding (H-bond) capacity. The OH group is a classic, strong H-bond donor. The CF₂H group, conversely, is considered an "unconventional" or weak H-bond donor.[1] The strong electron-withdrawing nature of the two fluorine atoms polarizes the C-H bond, imparting sufficient acidity to the hydrogen atom to enable it to act as an H-bond donor.[4][5][6]
Experimental and computational studies have confirmed this capability.[4][7][8] However, the strength of this interaction is context-dependent and generally weaker than that of a hydroxyl group.[5][6] Studies measuring hydrogen bond acidity found that the CF₂H group acts as a donor on a scale more similar to thiophenols or anilines, but not as strongly as a hydroxyl group.[9][10][11][12] This weaker interaction can be advantageous, potentially fine-tuning binding affinity or improving selectivity, but it may be insufficient to replace an OH group that is critical for high-energy interactions with a biological target.
Lipophilicity: The "Lipophilic Hydrogen Bond Donor"
A key differentiator is lipophilicity, measured by the partition coefficient (log P). The hydroxyl group is strongly polar and significantly decreases lipophilicity. In contrast, the CF₂H group is considered a "lipophilic hydrogen bond donor," a rare and valuable combination in medicinal chemistry.[9][10][12]
Replacing an OH group with CF₂H typically increases the overall lipophilicity of a molecule.[2] This can have profound effects on a drug candidate's properties, including:
-
Improved Membrane Permeability: Higher lipophilicity can enhance a molecule's ability to cross cell membranes, potentially improving oral bioavailability.[1][13]
-
Enhanced Target Binding: Increased hydrophobic interactions within a protein's binding pocket can lead to improved affinity.
However, the change in lipophilicity is not always straightforward. The final logP value is influenced by the molecular context, and in some cases, replacing a methyl group with a difluoromethyl group has resulted in a decrease in lipophilicity, particularly when electron-withdrawing groups are present on an aromatic ring.[14]
Metabolic Stability: Blocking the Metabolic Hotspot
One of the primary motivations for considering the OH-to-CF₂H switch is to improve metabolic stability. Hydroxyl groups, particularly on aromatic rings or at benzylic positions, are prime targets for Phase I (oxidation via cytochrome P450 enzymes) and Phase II (conjugation) metabolism.
The C-F bond is exceptionally strong compared to a C-H bond (bond dissociation energy of ~485 kJ/mol vs. ~414 kJ/mol), making fluorinated groups highly resistant to oxidative metabolism.[15] Replacing an OH group with a metabolically robust CF₂H group can effectively block these metabolic pathways, leading to a longer in vivo half-life and reduced drug clearance.[1][15] While this is a significant advantage, it is important to note that metabolic defluorination, although less common, can occur and should be assessed.[16]
Steric and Electronic Profile
The difluoromethyl group is sterically larger than the hydroxyl group.[4] This increased bulk must be accommodated by the target's binding site. While sometimes leading to steric clashes and a loss of activity, the larger size can also promote more favorable hydrophobic interactions and improve binding selectivity.
Electronically, both groups have similar inductive electron-withdrawing properties.[4] This similarity can help maintain the electronic environment required for activity, but the CF₂H group lacks the resonance (electron-donating) effect that a hydroxyl group can exert on an aromatic ring.[4]
Summary of Physicochemical Properties
| Property | Hydroxyl (OH) Group | Difluoromethyl (CF₂H) Group | Implication for Bioisosteric Replacement |
| H-Bonding | Strong Donor & Acceptor | Moderate/Weak Donor; Very Weak Acceptor | May maintain key donor interactions, but likely weaker. Loss of acceptor capability. |
| Lipophilicity (logP) | Low (Hydrophilic) | High (Lipophilic) | Increases membrane permeability and hydrophobic binding, but may increase off-target effects. |
| Metabolic Stability | Often labile (site of oxidation/conjugation) | High (resistant to oxidation) | Significantly improves drug half-life by blocking metabolic hotspots. |
| Steric Size | Smaller | Larger | Requires sufficient space in the binding pocket; can enhance hydrophobic interactions. |
| Electronic Effect | Inductively withdrawing; Resonance donating | Inductively withdrawing | Similar inductive effects, but loss of resonance donation on aromatic systems. |
| Acidity (pKa) | Phenols: ~10; Alcohols: ~16-18 | C-H pKa is high, but acidic enough to H-bond | Not a direct replacement in terms of ionizability, but C-H acidity enables H-bond donation. |
Experimental Workflow and Case Study Evaluation
The decision to implement a bioisosteric swap should be data-driven. A systematic evaluation process is crucial for validating the hypothesis that a CF₂H group can successfully mimic a hydroxyl group in a given scaffold.
Diagram: Bioisosteric Replacement Evaluation Workflow
The following diagram outlines a typical workflow for assessing the viability of an OH-to-CF₂H replacement in a lead compound.
Caption: Workflow for evaluating the OH to CF₂H bioisosteric replacement.
Case Study: Vitamin D Analogs
A compelling example of the successful application of this bioisosteric strategy is in the development of vitamin D analogs for anti-cancer therapy. The natural hormone 1α,25-dihydroxyvitamin D₃ has potent antiproliferative effects, but its therapeutic use is hampered by hypercalcemia. The hydroxyl group at the C-25 position is crucial for this calcemic activity.
Posner and co-workers strategically replaced this hydroxyl group with a difluoromethyl group.[2] The resulting CF₂H-analog exhibited:
-
Reduced Calcemic Activity: The CF₂H group successfully attenuated the undesired hypercalcemic effects.
-
Potent Antiproliferative Activity: The analog retained the potent antiproliferative and cell-differentiating properties of the parent molecule.
This case demonstrates how the CF₂H group can act as an effective mimic of the OH group in terms of producing a desired biological response while simultaneously altering a distinct, undesirable property.[2]
Synthetic Considerations
The practical application of this bioisosteric replacement requires accessible synthetic routes to introduce the CF₂H group. Over the past two decades, methods for difluoromethylation have advanced significantly. Common strategies include nucleophilic, electrophilic, and radical difluoromethylation reactions, utilizing reagents like difluoromethyl phenyl sulfone.[17] While still more challenging than introducing a hydroxyl group, a variety of protocols are now available to install the CF₂H moiety onto aliphatic and aromatic scaffolds, making this strategy synthetically feasible for many projects.[18]
Conclusion: A Strategic, Context-Dependent Bioisostere
So, is the difluoromethyl group a bioisostere for the hydroxyl group? The answer is a qualified yes .
The CF₂H group is not a perfect mimic but rather a functional bioisostere . It effectively replicates the crucial hydrogen bond donor character of the hydroxyl group, albeit at a reduced strength.[4][6] Its true power lies in the unique combination of properties it offers: it maintains a key biological interaction while simultaneously increasing lipophilicity and dramatically enhancing metabolic stability.[1][2]
This replacement is most likely to succeed when:
-
The primary role of the hydroxyl group is as a hydrogen bond donor .
-
The binding pocket can accommodate the larger steric bulk of the CF₂H group.
-
Improved metabolic stability and/or increased lipophilicity are desired to optimize the pharmacokinetic profile.
The OH-to-CF₂H swap should be viewed as a strategic tool for fine-tuning a molecule's properties rather than a simple one-to-one substitution. By carefully considering the specific role of the hydroxyl group in the parent molecule and following a rigorous experimental evaluation, researchers can leverage this powerful bioisosteric replacement to design next-generation therapeutics with superior drug-like properties.
References
- Sessler, C. D., Rahm, M., Becker, S., Goldberg, J. M., Wang, F., & Lippard, S. J. (2017). CF₂H, a Hydrogen Bond Donor. Journal of the American Chemical Society, 139(28), 9725–9728. [Link]
- Zafrani, Y., Yeffet, D., Sod-Moriah, G., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804. [Link]
- Zafrani, Y., Yeffet, D., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept.
- Sessler, C. D., Miller, J. T., Lippard, S. J. (2020). Quantifying the ability of the CF₂H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry. [Link]
- Sessler, C. D., Rahm, M., Becker, S., et al. (2017). CF₂H, a Hydrogen Bond Donor. Journal of the American Chemical Society. [Link]
- Sessler, C. D., Miller, J. T., & Lippard, S. J. (2020). Quantifying the ability of the CF2H group as a hydrogen bond donor. PubMed Central. [Link]
- Zafrani, Y., Yeffet, D., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Semantic Scholar. [Link]
- Pinto, A., Pena, D., & Salgueiro, L. (2024).
- Zafrani, Y., Yeffet, D., Sod-Moriah, G., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept.
- Zafrani, Y., Saphier, S., & Gershonov, E. (2020). Utilizing the CF2H moiety as a H-bond-donating group in drug discovery. Future Science. [Link]
- Sessler, C. D., Rahm, M., Becker, S., et al. (2017). CF₂H, a Hydrogen Bond Donor.
- La-Venia, A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
- Zafrani, Y., Saphier, S., & Gershonov, E. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.
- Wang, Y., et al. (2023). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity.
- Taylor, R. (2020).
- Zhang, W., et al. (2023). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules.
- Zafrani, Y., Saphier, S., & Gershonov, E. (2020). Utilizing the CF2H moiety as a H-bond-donating group in drug discovery. PubMed. [Link]
- Wang, Y. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
- Angene. The Power of Fluorine: Difluoromethylation Strategies for Enhanced Chemical Properties. Angene. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. tandfonline.com [tandfonline.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 6. Quantifying the ability of the CF2H group as a hydrogen bond donor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. nbinno.com [nbinno.com]
- 18. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
A Tale of Two Reactivities: A Senior Application Scientist's Guide to Radical and Nucleophilic Difluoromethylation
Introduction: The Allure of the Difluoromethyl Group in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. Among these, the difluoromethyl (–CF₂H) group has emerged as a particularly valuable functional group. Its unique electronic properties and steric profile allow it to serve as a bioisostere for common polar functional groups such as hydroxyl (–OH), thiol (–SH), and amine (–NH₂) groups.[1] Unlike its perfluorinated cousin, the trifluoromethyl (–CF₃) group, the –CF₂H group possesses a weakly acidic proton, enabling it to act as a lipophilic hydrogen bond donor.[1] This duality enhances target binding affinity while simultaneously improving metabolic stability and membrane permeability—a combination of properties highly sought after in the development of next-generation therapeutics.[1]
The effective installation of this pivotal group onto complex molecular scaffolds presents a significant synthetic challenge. Two primary strategies have risen to prominence: radical and nucleophilic difluoromethylation. Each approach offers a distinct reactivity profile, governed by the nature of the difluoromethylating species. This guide provides a comparative analysis of these two powerful methodologies, offering insights into their underlying mechanisms, practical applications, and the strategic considerations that guide the choice between them.
Radical Difluoromethylation: Taming the Elusive CF₂H• Radical
Radical difluoromethylation hinges on the generation of the difluoromethyl radical (•CF₂H), a transient and highly reactive species. This approach has gained considerable traction due to its mild reaction conditions, often enabled by photoredox catalysis, and its remarkable functional group tolerance, making it particularly well-suited for late-stage functionalization of complex molecules.[2][3]
Mechanistic Underpinnings: The Photoredox Catalytic Cycle
A common strategy for generating the •CF₂H radical involves the use of a photocatalyst, such as an iridium or ruthenium complex, which, upon excitation by visible light, can engage in a single-electron transfer (SET) event with a suitable difluoromethyl radical precursor.[4] A representative catalytic cycle for the photocatalytic C-H difluoromethylation of a heterocycle is depicted below.
Caption: Generalized photocatalytic cycle for radical C-H difluoromethylation.
The key steps involve:
-
Excitation: The photocatalyst absorbs a photon, transitioning to an excited state with enhanced redox potential.
-
Radical Generation: The excited photocatalyst engages in an SET event with a difluoromethyl precursor (e.g., sodium difluoromethanesulfinate, NaSO₂CF₂H), generating the •CF₂H radical.
-
Substrate Activation: The photocatalyst can also interact with the substrate, often a heterocycle, to generate a substrate radical.
-
Radical-Radical Coupling or Addition: The •CF₂H radical adds to the activated substrate.
-
Product Formation and Catalyst Regeneration: The resulting radical intermediate is oxidized and deprotonated to afford the final product, regenerating the photocatalyst to complete the cycle.
Causality in Experimental Design
The choice of photocatalyst and radical precursor is critical. For instance, iridium-based photocatalysts are often chosen for their long-lived excited states and tunable redox potentials. The selection of the •CF₂H source depends on its redox potential and stability. NaSO₂CF₂H is a popular choice due to its solid, bench-stable nature and its propensity to undergo oxidative SET to release the •CF₂H radical.[5] The nucleophilic character of the •CF₂H radical dictates its regioselectivity, often favoring addition to electron-deficient positions on aromatic and heteroaromatic rings.[3][6]
Nucleophilic Difluoromethylation: Harnessing the Power of the CF₂H⁻ Anion
Nucleophilic difluoromethylation employs a difluoromethyl anion (⁻CF₂H) equivalent, which reacts with a wide range of electrophiles, most notably carbonyl compounds and imines. This approach is highly effective for the construction of difluoromethylated alcohols and amines, which are important building blocks in medicinal chemistry.
Mechanistic Pathways: Direct Addition and the Role of Difluorocarbene
The most common precursor for the ⁻CF₂H synthon is (difluoromethyl)trimethylsilane (TMSCF₂H). In the presence of a suitable activator, typically a fluoride source or a strong base, TMSCF₂H can generate a hypervalent silicon species that delivers the ⁻CF₂H nucleophile for addition to an electrophile.
However, the ⁻CF₂H anion is inherently unstable and can undergo α-elimination to form difluorocarbene (:CF₂), a highly reactive intermediate.[7] In many so-called "nucleophilic" difluoromethylations, particularly those involving O- and N-difluoromethylation, the reaction proceeds through a difluorocarbene pathway. The carbene is trapped by a nucleophile (e.g., a phenoxide or an alcohol) to form the desired product.[8][9]
A generalized mechanism for the nucleophilic difluoromethylation of a ketone using TMSCF₂H is presented below.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. A practical photocatalytic strategy for radical (deuterio)difluoromethylation using imidazolium reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. search.library.dartmouth.edu [search.library.dartmouth.edu]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Difluoromethylation: Benchmarking New Protocols Against Established Methods
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry. Among these, the difluoromethyl (–CF2H) group has garnered immense interest. It acts as a bioisostere for hydroxyl (–OH) and thiol (–SH) groups, uniquely serving as a lipophilic hydrogen bond donor.[1][2][3][4] This substitution can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity, making difluoromethylation a critical tool in optimizing drug candidates.[1][5]
This guide provides an in-depth comparison of emerging difluoromethylation protocols against established, "gold-standard" methods. We will delve into the mechanistic underpinnings, benchmark performance with experimental data, and offer expert insights to aid in the rational selection of the optimal protocol for your specific research needs.
The Established Arsenal: Cornerstone Difluoromethylation Methods
For decades, the synthesis of difluoromethylated compounds relied on a handful of robust, yet often harsh, methodologies. These approaches can be broadly categorized into those utilizing nucleophilic difluoromethyl sources or those generating difluorocarbene intermediates.
Nucleophilic Difluoromethylation with TMSCF2H (Ruppert-Prakash Reagent Analogue)
(Difluoromethyl)trimethylsilane (TMSCF2H) serves as a workhorse for nucleophilic difluoromethylation. Activated by a fluoride source (e.g., CsF, TBAF), it forms a pentavalent silicate intermediate that delivers a "CF2H" anion equivalent. This nucleophile can then participate in various transformations, including addition to carbonyls or substitution reactions.
Causality Behind Experimental Choices: The choice of a fluoride activator is critical; its role is to engage with the silicon center, liberating the difluoromethyl nucleophile. Anhydrous conditions are paramount as the anionic intermediates are highly sensitive to protic sources, which would lead to quenching. The reaction's success often hinges on the electrophilicity of the substrate, with more reactive electrophiles providing better yields. However, the inherent reactivity of TMSCF2H is lower than its trifluoromethyl counterpart (TMSCF3), often necessitating harsher conditions.[6]
Difluorocarbene-Based Methods (e.g., from ClCF2CO2Na or ClCF2H)
A prevalent strategy involves the in situ generation of difluorocarbene (:CF2), a highly reactive electrophilic intermediate.[1] A common and cost-effective precursor is sodium chlorodifluoroacetate (ClCF2CO2Na), which upon heating, undergoes decarboxylation to form :CF2.[2] This carbene is then trapped by nucleophiles like phenols or thiols.[2] Another classic source is chlorodifluoromethane (ClCF2H), an ozone-depleting gas, which can generate :CF2 under basic conditions.[7][8]
Causality Behind Experimental Choices: These reactions are typically performed at elevated temperatures (e.g., >90 °C) to induce efficient decarboxylation or elimination for carbene formation.[2] A base is required to generate the nucleophilic phenolate or thiolate for efficient trapping of the electrophilic carbene. The key limitation is the high reactivity and low selectivity of difluorocarbene, which can lead to side reactions if not efficiently trapped.
The New Wave: Emerging Difluoromethylation Protocols
Recent years have seen a surge of innovative methods that offer milder conditions, broader substrate scope, and improved functional group tolerance.[7] These often leverage photoredox and transition-metal catalysis.
Radical Difluoromethylation via Photoredox Catalysis
Visible-light photoredox catalysis has revolutionized radical chemistry, and difluoromethylation is no exception.[1][9] This approach uses a photocatalyst (e.g., Ir(ppy)3 or Ru(bpy)3Cl2) that, upon excitation by light (typically blue LEDs), can engage in single-electron transfer (SET) with a suitable difluoromethyl radical precursor.[1]
One powerful new reagent is zinc difluoromethanesulfinate (Zn(SO2CF2H)2, or DFMS), developed by the Baran group.[10][11] In the presence of an oxidant or under photoredox conditions, DFMS generates a difluoromethyl radical (•CF2H). This radical can then add to arenes and heterocycles, often with high regioselectivity in a Minisci-type reaction.[7][10]
Another strategy employs simple alkyl halides like bromodifluoromethane (BrCF2H) in a dual nickel/photoredox catalytic system.[12][13] Here, the photocatalyst initiates a radical chain process, while the nickel catalyst facilitates the cross-coupling of the generated •CF2H radical with an aryl halide.[12][13]
Causality Behind Experimental Choices: The choice of photocatalyst is tuned to the redox potential of the radical precursor. The reaction is conducted under an inert atmosphere to prevent quenching of the excited photocatalyst or radical intermediates by oxygen. These methods operate at room temperature, offering a significant advantage in functional group tolerance over high-temperature carbene-based methods.
Transition Metal-Catalyzed Cross-Coupling
Modern cross-coupling reactions have also been adapted for difluoromethylation. Palladium and copper catalysts, in particular, have been effective.[5] For instance, protocols have been developed for the palladium-catalyzed difluoromethylation of arylboronic acids using a difluorocarbene source.[8] More recently, nickel-catalyzed reductive coupling of (hetero)aryl chlorides with ClCF2H and a zinc reductant has been reported, providing a novel route that avoids pre-formed organometallic reagents.[14]
Causality Behind Experimental Choices: Ligand selection is crucial in these systems, as it modulates the stability and reactivity of the organometallic intermediates. The choice of base and solvent can also dramatically influence the reaction outcome by affecting catalyst solubility and the rate of key steps like transmetalation or reductive elimination. These methods offer excellent control over regioselectivity, as the site of functionalization is dictated by a pre-installed group like a halide or boronic acid.[8]
Head-to-Head Benchmarking: Performance Comparison
The choice of a difluoromethylation protocol depends heavily on the specific substrate and the desired transformation. Below is a comparative summary of key performance indicators.
| Parameter | Established Methods (Carbene/Nucleophilic) | Emerging Methods (Photoredox/Metal-Catalyzed) |
| Reaction Conditions | Often harsh: high temperatures (>90 °C), strong bases. | Generally mild: room temperature, visible light irradiation.[12][15] |
| Substrate Scope | Good for electron-rich nucleophiles (phenols, thiols).[2] Limited scope for complex, functionalized molecules. | Very broad: Diverse aryl/heteroaryl (pseudo)halides, alkenes, C-H bonds.[12][15] |
| Functional Group Tolerance | Moderate. Sensitive groups (e.g., aldehydes, esters) may not be compatible with high temperatures or strong bases. | Excellent. Tolerates a wide array of sensitive functional groups due to mild conditions.[12][15] |
| Regioselectivity | Dependent on nucleophile availability (for carbene) or electrophile position. | High. Can be directed (cross-coupling) or based on substrate electronics (Minisci-type).[8] |
| Reagent/Catalyst | Often stoichiometric, inexpensive reagents (e.g., ClCF2CO2Na).[2] | Catalytic amounts of precious metal catalysts (Ir, Ru, Pd, Ni) and specific radical precursors.[1][12] |
| Operational Simplicity | Can be straightforward (one-pot heating). | May require specialized equipment (photoreactors) and strict inert atmosphere techniques. |
| Safety/Sustainability | Use of ozone-depleting gases (ClCF2H) is a major drawback.[8] | Avoids hazardous gases. Generates less waste. Use of visible light is energy-efficient.[14] |
Visualizing the Mechanisms
Understanding the reaction pathways is key to troubleshooting and optimization.
Caption: Mechanism of difluoromethylation via difluorocarbene generation.
Caption: Proposed mechanism for Ni/Photoredox dual-catalyzed difluoromethylation.[16]
Senior Application Scientist's Insights: Protocol Selection Strategy
Choosing the right protocol is a matter of balancing trade-offs between substrate complexity, desired scale, cost, and available equipment.
-
For Early-Stage Discovery & Small-Scale Synthesis: When working with simple, robust substrates like phenols or thiols, the classic high-temperature method using ClCF2CO2Na is often the most cost-effective and straightforward approach.[2] Its operational simplicity makes it attractive for initial screens.
-
For Late-Stage Functionalization & Complex Molecules: When dealing with complex, multi-functionalized molecules, such as drug candidates, mildness is paramount. Photoredox-mediated methods are the clear choice here.[8] The ability to operate at room temperature preserves sensitive functional groups that would be destroyed by older methods. The Ni/photoredox dual catalytic system is particularly powerful for functionalizing (hetero)aryl bromides, which are common handles in medicinal chemistry.[12][13][17]
-
When Regioselectivity is Key: If a specific isomer is required, transition metal-catalyzed cross-coupling methods are superior. By starting with a pre-functionalized substrate (e.g., an aryl halide or boronic acid), the difluoromethyl group is installed with surgical precision. The two-step, one-pot borylation/difluoromethylation is an elegant strategy for achieving site-selectivity on unfunctionalized arenes.[8]
-
For C-H Difluoromethylation of Heterocycles: For direct functionalization of electron-deficient heterocycles, the Minisci-type radical addition using reagents like DFMS is exceptionally effective.[8][10][11] This avoids the need for pre-functionalization, shortening synthetic sequences.
Self-Validating Systems: A trustworthy protocol provides predictable outcomes. For radical reactions, it is wise to run a control experiment with a radical inhibitor (like TEMPO) to validate the proposed mechanism. For cross-coupling reactions, running the reaction in the absence of the ligand or metal catalyst can confirm their essential role and rule out background reactivity.
Detailed Experimental Protocols
Protocol 6.1: Established Method - S-Difluoromethylation using ClCF2CO2Na[2]
-
To a sealable reaction vial equipped with a magnetic stir bar, add the substituted thiophenol (1.0 mmol, 1.0 equiv) and a suitable solvent (e.g., DMF, 3 mL).
-
Add a base (e.g., K2CO3, 2.0 mmol, 2.0 equiv).
-
Add sodium chlorodifluoroacetate (ClCF2CO2Na, 2.0 mmol, 2.0 equiv).
-
Tightly seal the vial and place it in a preheated oil bath at 95 °C.
-
Stir the reaction mixture for 8-12 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl difluoromethyl sulfide.
Protocol 6.2: Emerging Method - Metallaphotoredox Difluoromethylation of an Aryl Bromide[12][13]
Note: This reaction must be set up under an inert atmosphere (e.g., in a glovebox).
-
To an oven-dried 4 mL vial, add the aryl bromide (0.2 mmol, 1.0 equiv), NiCl2●glyme (10 mol%, 0.02 mmol), 4,4’-di-tert-butyl-2,2’-bipyridine (dtbbpy, 12 mol%, 0.024 mmol), and the photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy))PF6 (1 mol%, 0.002 mmol).
-
Add a magnetic stir bar and evacuate and backfill the vial with nitrogen three times.
-
Add anhydrous solvent (e.g., DMA, 1.0 mL) and (TMS)3SiH (3.0 equiv, 0.6 mmol).
-
Cool the vial to -78 °C (dry ice/acetone bath) and condense in bromodifluoromethane (BrCF2H, ~5 equiv).
-
Seal the vial tightly with a screw cap and electrical tape. Allow it to warm to room temperature.
-
Place the vial approximately 5-10 cm from a 34 W blue LED lamp and stir vigorously for 24 hours. Use a fan to maintain the reaction temperature near room temperature.
-
Upon completion, quench the reaction, perform an aqueous workup, and extract with an organic solvent.
-
Dry, concentrate, and purify the product by column chromatography.
References
- A New Reagent for Direct Difluoromethylation. National Institutes of Health.
- Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry.
- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. BOC Sciences.
- Difluoromethylation of Arylsulfonium Salts with TMSCF2H. ACS Publications.
- Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. National Institutes of Health.
- Recent Advances in Difluoromethylation Reaction. Ingenta Connect.
- Metal‐Catalyzed Direct Difluoromethylation Reactions. Wiley Online Library.
- Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry.
- Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H. UCL Discovery.
- Metallaphotoredox Difluoromethylation of Aryl Bromides. National Institutes of Health.
- A Comparative Guide to S- and O-Difluoromethylation Reactions for Drug Discovery and Development. Benchchem.
- Difluoromethylation of Arylsulfonium Salts with TMSCF2H. ACS Publications.
- Metallaphotoredox Difluoromethylation of Aryl Bromides Communications. Princeton University.
- Recent Advances in Difluoromethylation Reaction. ResearchGate.
- State of knowledge in photoredox-catalysed direct difluoromethylation. Royal Society of Chemistry.
- Direct difluoromethylation by using zinc difluoromethanesulfinate. ResearchGate.
- Metallaphotoredox Difluoromethylation of Aryl Bromides: Full Paper PDF & Summary. Paper Digest.
- Proposed mechanism for metallaphotoredox-catalyzed difluoromethylation of aryl bromides. ResearchGate.
- Review Article Radiodifluoromethylation of well-functionalized molecules. e-Century Publishing Corporation.
- A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. ACS Publications.
- Reaction of ClCF2H with zinc. a Reaction of ClCF2H with zinc in DMA. b Reaction of ClCF2H with zinc under standard reaction conditions. c Reaction of arylchloride 2c with difluoromethyl zinc species …. ResearchGate.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. e-century.us [e-century.us]
- 5. Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 9. State of knowledge in photoredox-catalysed direct difluoromethylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sioc.cas.cn [sioc.cas.cn]
- 12. Metallaphotoredox Difluoromethylation of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Metallaphotoredox Difluoromethylation of Aryl Bromides: Full Paper PDF & Summary | Bohrium [bohrium.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(difluoromethyl)isonicotinate
Welcome to your essential guide for the safe and compliant disposal of Methyl 2-(difluoromethyl)isonicotinate. As researchers and drug development professionals, our work with novel fluorinated compounds is critical. However, the unique properties that make these molecules valuable also demand a rigorous and informed approach to their handling and disposal. The introduction of fluorine into organic molecules significantly alters their reactivity and environmental persistence, necessitating protocols that protect both laboratory personnel and the ecosystem.[1] This guide moves beyond a simple checklist to provide a framework grounded in scientific principles, ensuring that every step is understood and validated.
Our primary objective is to manage the lifecycle of this chemical responsibly, from the moment it enters the lab to its final, compliant disposal. This protocol is designed to be a self-validating system, where the logic behind each procedural step is clear, reinforcing a culture of safety and environmental stewardship.
Hazard Identification and Risk Assessment
-
Inferred Health Hazards : Based on analogs, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled.[2]
-
Chemical Reactivity : The difluoromethyl group and the pyridine ring are relatively stable. However, like many organic esters, it is incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Thermal decomposition can release hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and highly corrosive hydrogen fluoride (HF).[2]
-
Environmental Hazards : As a fluorinated organic compound, this compound shares characteristics with Per- and Polyfluoroalkyl Substances (PFAS), often called "forever chemicals."[3] The strength of the carbon-fluorine bond makes these substances highly persistent in the environment.[3][4] Therefore, improper disposal can lead to long-term environmental contamination. It is imperative to prevent this compound from entering drains or waterways.[5][6]
Quantitative Safety Data Summary
| Parameter | Value/Classification | Source |
| GHS Hazard Class | Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation) | Inferred from analogs[2] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases | [2] |
| Hazardous Decomposition | Carbon oxides (CO, CO2), Nitrogen oxides (NOx), Hydrogen Fluoride (HF) | [2] |
| OSHA PEL | Not established; follow guidelines for related substances like Pyridine (5 ppm TWA) as a conservative measure. | [7][8] |
Personal Protective Equipment (PPE) and Engineering Controls
Given the hazards, a stringent set of protective measures is required to minimize exposure during handling and disposal.
-
Engineering Controls : All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a properly functioning certified laboratory chemical fume hood.[9] An emergency eyewash station and safety shower must be readily accessible.[9]
-
Eye and Face Protection : Wear chemical safety goggles and a face shield to protect against splashes.
-
Skin Protection : Wear a flame-retardant lab coat and appropriate gloves. Nitrile gloves may offer splash protection for short durations, but for extended handling or in case of a spill, heavier-duty gloves such as butyl rubber are recommended. Always inspect gloves for integrity before use and change them immediately if contamination is suspected.[9]
-
Respiratory Protection : If there is a risk of generating aerosols or dust outside of a fume hood, or if exposure limits are exceeded, a NIOSH-approved respirator with organic vapor cartridges is necessary.[10] All respirator use must comply with a formal respiratory protection program under OSHA standard 29 CFR 1910.134.[11]
Waste Segregation and Collection Protocol
Proper segregation is the most critical step in ensuring compliant disposal. Mixing incompatible waste streams is a significant safety hazard and can complicate the disposal process.[1]
Step-by-Step Collection Procedure:
-
Select a Waste Container : Use a clearly labeled, sealable, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is typically appropriate.
-
Labeling : The container must be labeled as "Hazardous Waste." The label must include the full chemical name: "this compound," the approximate concentration and quantity, and the associated hazard warnings (e.g., "Irritant," "Environmentally Hazardous").
-
Collection :
-
Pure Compound/Concentrated Solutions : Collect the pure substance or any concentrated solutions directly into the designated hazardous waste container.
-
Contaminated Labware : Disposable items heavily contaminated with the compound (e.g., pipette tips, weighing boats, gloves) should be placed in a separate, sealed, and labeled container for solid hazardous waste.
-
Aqueous Solutions : Do not dispose of aqueous layers containing this compound down the sanitary sewer. They must be collected as hazardous aqueous waste.[1]
-
-
Storage : Keep the waste container tightly sealed and store it in a cool, dry, well-ventilated area away from incompatible materials.[2][12]
Disposal Procedures: A Decision-Making Workflow
The disposal of fluorinated organic compounds is a specialized process. Due to their thermal stability, standard disposal methods are often insufficient. The following workflow, visualized in the diagram below, outlines the required steps.
Caption: Decision workflow for compliant chemical disposal.
Core Disposal Method: High-Temperature Incineration
For fluorinated organic compounds like this compound, high-temperature incineration is the most effective and environmentally sound disposal method.[13]
-
Why Incineration? The carbon-fluorine bond is exceptionally strong, requiring significant energy to break.[3][4] Incineration at sufficiently high temperatures (typically above 1,000°C) and with adequate residence time can achieve complete destruction.[4][14] This process breaks down the molecule into CO2, water, and hydrogen fluoride (HF).[15]
-
Critical Considerations : Effective incineration requires specialized facilities. The process must include an afterburner and a scrubber system to neutralize the acidic gases (like HF) produced during combustion.[6] Incomplete combustion can lead to the formation of smaller, potentially hazardous fluorinated byproducts.[4]
-
Actionable Directive : Under no circumstances should you attempt to dispose of this chemical via standard laboratory drains or general trash. You must contact your institution's Environmental Health and Safety (EHS) office or a licensed professional hazardous waste disposal company.[6] They are equipped to manage the transport and final destruction of this waste stream in a compliant manner.
Alternative Disposal Methods (and Why They Are Not Recommended)
-
Landfilling : While some regulations may permit placing certain hazardous wastes in specialized landfills, this is not a destruction method.[13] For a persistent "forever chemical," landfilling merely contains the problem, posing a long-term risk of environmental release.[13]
-
Chemical Neutralization : Standard acid-base neutralization is not an effective disposal method for the core structure of this compound and does not address the fluorinated component.
Emergency Procedures for Spills and Accidental Release
Small Spills (Manageable by trained personnel):
-
Alert & Restrict : Alert personnel in the immediate area and restrict access.
-
Wear PPE : Don the appropriate PPE as described in Section 2.
-
Contain & Absorb : Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][2]
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Report : Report the incident to your supervisor or EHS office.
Large Spills:
-
Evacuate : Immediately evacuate the area.
-
Isolate : If safe to do so, close the door to the affected area to contain vapors.
-
Alert : Activate the nearest fire alarm and contact your institution's emergency response team and EHS office immediately.[1][9] Do not attempt to clean up a large spill yourself.[9]
By adhering to this comprehensive guide, you are not only ensuring your own safety but also upholding the highest standards of scientific integrity and environmental responsibility.
References
- BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
- U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
- U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.
- MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
- National Center for Biotechnology Information. (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine.
- Fisher Scientific. (2014, December 2). SAFETY DATA SHEET - Methyl isonicotinate.
- Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals.
- TCI Chemicals. (2025, November 18). SAFETY DATA SHEET - Methyl 6-Fluoronicotinate.
- Sigma-Aldrich. (2025, July 9). SAFETY DATA SHEET - methyl nicotinate.
- Cayman Chemical. (2025, July 9). Safety Data Sheet - DL-α-Difluoromethylornithine (hydrochloride hydrate).
- ChemicalBook. (2025, November 29). Methyl isonicotinate - Safety Data Sheet.
- CymitQuimica. (2023, October 11). SAFETY DATA SHEET - 2-(4-Fluorophenyl)isonicotinic acid.
- University of Washington. (n.d.). Pyridine Standard Operating Procedure.
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
- U.S. Environmental Protection Agency. (n.d.). PYRIDINE - EPA OSC Response.
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
- Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 4. epa.gov [epa.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. response.epa.gov [response.epa.gov]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 11. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. mcfenvironmental.com [mcfenvironmental.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling Methyl 2-(difluoromethyl)isonicotinate
Foreword: As a novel compound, specific safety data for Methyl 2-(difluoromethyl)isonicotinate is not extensively documented. Therefore, this guide is synthesized from established safety protocols for structurally analogous compounds, primarily pyridine derivatives and other isonicotinates.[1] This document provides a robust framework for safe handling, but it must be supplemented by a comprehensive, site-specific risk assessment conducted by qualified personnel before any work commences.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound belongs to the pyridine carboxylate family. The hazards associated with this class of compounds are well-characterized and form the basis of our safety protocol. The primary risks stem from the potential for irritation and harm upon contact with skin, eyes, or the respiratory tract.[2][3]
Anticipated Hazards:
-
Skin Irritation (H315): Like many organic esters and pyridine derivatives, this compound can cause skin irritation upon contact.[4]
-
Serious Eye Irritation (H319): Direct contact with the eyes is likely to cause significant irritation.[2]
-
Respiratory Irritation (H335): Inhalation of dust, aerosols, or vapors may irritate the respiratory system.[3]
-
Harmful if Swallowed (H302): Ingestion could be harmful, a common trait for this chemical family.[3][5]
These classifications necessitate the stringent use of engineering controls and Personal Protective Equipment (PPE) to create a barrier between the researcher and the chemical.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not merely a checklist; it is a scientifically-grounded system designed to mitigate the specific hazards identified above. Always inspect PPE for integrity before each use.[6]
| Protection Type | Specific Recommendations | Rationale and Expert Insight |
| Eye and Face | Chemical safety goggles with side shields are mandatory. A full-face shield must be worn over goggles when there is a risk of splashing.[5] | Protects against accidental splashes and vapors that can cause serious, potentially irreversible eye damage.[2] |
| Hand Protection | Nitrile or neoprene gloves are recommended. Latex gloves are unsuitable.[7] Change gloves frequently and immediately if contamination is suspected. | Provides a robust barrier against skin absorption and irritation. Pyridine and its derivatives can degrade certain glove materials; nitrile and neoprene offer superior resistance compared to latex.[7] |
| Body Protection | A flame-retardant lab coat, fully buttoned, is required. For larger quantities, consider a chemical-resistant apron. | Protects skin and personal clothing from splashes and spills. Contaminated clothing must be removed immediately and laundered separately before reuse.[8] |
| Respiratory | All handling of solids or solutions should occur within a certified chemical fume hood.[8] If a fume hood is not available or if generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2] | A chemical fume hood is the primary engineering control to prevent inhalation exposure.[8] Respirators provide a critical secondary defense. |
Operational Workflow: From Receipt to Disposal
Adherence to a structured workflow minimizes the risk of exposure and ensures procedural consistency.
Step-by-Step Handling Protocol:
-
Preparation and Pre-Work Checklist:
-
Confirm the chemical fume hood is operational and has a current certification.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[5][8]
-
Assemble all necessary equipment (spatulas, glassware, solvents) and PPE before bringing the chemical into the work area.
-
Prepare a designated waste container for contaminated materials.
-
-
Chemical Handling:
-
Don all required PPE as outlined in the table above.
-
Perform all manipulations, including weighing and solution preparation, deep within the chemical fume hood to contain any dust or vapors.[7]
-
Keep the container tightly sealed when not in use to prevent the release of vapors and atmospheric moisture absorption.[7][8]
-
Use non-sparking tools and ground containers when transferring large quantities to prevent static discharge.[5]
-
-
Storage:
The following diagram illustrates the logical flow for safely managing this chemical.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. nj.gov [nj.gov]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. anichemllc.com [anichemllc.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
